molecular formula C8H9NO B1358011 5-Cyclopropylpyridin-2-ol CAS No. 1159821-42-7

5-Cyclopropylpyridin-2-ol

Cat. No.: B1358011
CAS No.: 1159821-42-7
M. Wt: 135.16 g/mol
InChI Key: FWUCDCOUFJDYLH-UHFFFAOYSA-N
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Description

5-Cyclopropylpyridin-2-ol is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-4-3-7(5-9-8)6-1-2-6/h3-6H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUCDCOUFJDYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617000
Record name 5-Cyclopropylpyridin-2(1H)-one
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159821-42-7
Record name 5-Cyclopropylpyridin-2(1H)-one
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Record name 5-Cyclopropylpyridin-2-ol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Cyclopropylpyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry. The cyclopropyl moiety is a key pharmacophore that can enhance metabolic stability, binding affinity, and other crucial ADME properties of drug candidates.[1][2] This guide details two primary synthetic routes, offering step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs. The synthesis of this compound is of significant interest due to its potential applications in the development of novel therapeutics across various disease areas.

Introduction: The Significance of the Cyclopropyl Moiety in Pyridine Scaffolds

The incorporation of a cyclopropyl group into drug molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[1][2] The strained three-membered ring of cyclopropane introduces unique conformational constraints and electronic properties, which can lead to improved potency, selectivity, and metabolic stability.[1] When appended to a pyridine ring, a common scaffold in numerous pharmaceuticals, the cyclopropyl group can significantly influence the molecule's interaction with biological targets. This compound, in particular, presents a versatile platform for further functionalization, making it a highly sought-after intermediate in drug discovery programs.

This guide will explore two robust synthetic pathways to access this important molecule, providing the necessary detail for practical implementation in a research setting.

Primary Synthetic Route: Suzuki-Miyaura Coupling of 5-Bromopyridin-2-ol

This approach utilizes the commercially available 5-bromopyridin-2-ol as the starting material and introduces the cyclopropyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is attractive due to its directness and the general reliability of the Suzuki coupling.[3][4]

Reaction Scheme

Suzuki-Miyaura Coupling start 5-Bromopyridin-2-ol product This compound start->product Suzuki-Miyaura Coupling reagent Cyclopropylboronic Acid reagent->product catalyst Pd Catalyst Ligand, Base catalyst->product

Caption: Suzuki-Miyaura coupling of 5-bromopyridin-2-ol.

Experimental Protocol

Materials:

  • 5-Bromopyridin-2-ol[5][6]

  • Cyclopropylboronic acid[4]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand[4]

  • Potassium phosphate (K₃PO₄) or other suitable base

  • 1,4-Dioxane and Water (solvent mixture)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridin-2-ol (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (3.0 eq), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%)).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask. The reaction mixture is typically heterogeneous.

  • Reaction: Heat the mixture to a temperature between 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Mechanistic Considerations and Causality

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 5-bromopyridin-2-ol.

  • Transmetalation: The boronic acid, activated by the base, transfers the cyclopropyl group to the palladium center.

  • Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated.

The choice of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine can be crucial for promoting the reductive elimination step and preventing catalyst deactivation, especially with potentially coordinating substrates like pyridin-2-ones.[4] The addition of water can accelerate the reaction.[4] However, it is important to note that the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles can be challenging due to the potential for protodeboronation of the boronic acid and the coordinating nature of the pyridine nitrogen, which can interfere with the catalyst.[1][7]

Table 1: Proposed Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Starting Material 5-Bromopyridin-2-olCommercially available and provides a direct route.[5][6]
Coupling Partner Cyclopropylboronic AcidStable and effective source of the cyclopropyl group.[4]
Catalyst Pd(OAc)₂Common and effective palladium precursor.
Ligand Tricyclohexylphosphine (PCy₃)Bulky, electron-rich ligand to promote reductive elimination.[4]
Base K₃PO₄Strong, non-nucleophilic base to activate the boronic acid.
Solvent 1,4-Dioxane/WaterA mixture that facilitates both organic and inorganic reagent solubility and can accelerate the reaction.[4]
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Alternative Synthetic Route: From 2-Chloro-5-bromopyridine

This alternative pathway begins with the more readily available 2-amino-5-bromopyridine, which is converted to 2-chloro-5-bromopyridine. A Suzuki-Miyaura coupling is then performed, followed by hydrolysis of the 2-chloro group to the desired 2-pyridone.

Reaction Scheme

Alternative Route cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Hydrolysis A 2-Amino-5-bromopyridine B 2-Chloro-5-bromopyridine A->B NaNO₂, HCl C 2-Chloro-5-bromopyridine D 2-Chloro-5-cyclopropylpyridine C->D E 2-Chloro-5-cyclopropylpyridine reagent_suzuki Cyclopropylboronic Acid Pd Catalyst, Base reagent_suzuki->D F This compound E->F reagent_hydrolysis Aqueous Base Tertiary Alcohol reagent_hydrolysis->F

Caption: Alternative synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-bromopyridine

This transformation can be achieved via a Sandmeyer-type reaction from 2-amino-5-bromopyridine.[8]

  • Procedure: Dissolve 2-amino-5-bromopyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. After the addition is complete, stir the reaction mixture for a specified time before carefully warming to room temperature. The product can then be isolated by extraction and purified.

Step 2: Suzuki-Miyaura Coupling to form 2-Chloro-5-cyclopropylpyridine

The protocol is similar to the primary route, using 2-chloro-5-bromopyridine as the starting material.

  • Procedure: Follow the Suzuki-Miyaura coupling protocol described in the primary route, substituting 5-bromopyridin-2-ol with 2-chloro-5-bromopyridine.

Step 3: Hydrolysis to this compound

The final step involves the hydrolysis of the 2-chloro group. A patented method suggests the use of an aqueous alkaline solution in the presence of a tertiary alcohol to improve the yield and reaction rate.[9]

  • Procedure: To a solution of 2-chloro-5-cyclopropylpyridine in a tertiary alcohol (e.g., tert-butyl alcohol), add a concentrated aqueous solution of a strong base (e.g., potassium hydroxide). Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling, neutralize the reaction mixture with an acid and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

Rationale for the Alternative Route

Table 2: Comparison of Synthetic Routes

FeaturePrimary Route (Suzuki on Pyridin-2-one)Alternative Route (From 2-Chloropyridine)
Starting Material 5-Bromopyridin-2-ol2-Amino-5-bromopyridine
Number of Steps 13
Key Reactions Suzuki-Miyaura CouplingSandmeyer Reaction, Suzuki-Miyaura Coupling, Hydrolysis
Potential Challenges Potentially sluggish Suzuki coupling due to the pyridin-2-one scaffold.[1][7]Multi-step synthesis, potentially harsh conditions for hydrolysis.[9]
Advantages More direct and atom-economical.Utilizes a potentially more accessible and less expensive starting material.

Conclusion

The synthesis of this compound can be effectively achieved through at least two viable synthetic routes. The choice between the direct Suzuki-Miyaura coupling of 5-bromopyridin-2-ol and the multi-step approach starting from 2-amino-5-bromopyridine will depend on factors such as the availability and cost of starting materials, desired scale of the synthesis, and the specific capabilities of the research laboratory. Both routes employ well-established and robust chemical transformations, providing medicinal chemists with reliable methods to access this valuable building block for the development of new therapeutic agents. Careful optimization of the reaction conditions, particularly for the Suzuki-Miyaura coupling step, will be key to achieving high yields and purity of the final product.

References

  • PrepChem.com. Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • National Center for Biotechnology Information. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]

  • Academia.edu. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. [Link]

  • Google Patents. WO2021064186A1 - Novel pyridin-2(1h)
  • National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]

  • Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • National Center for Biotechnology Information. Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. [Link]

  • Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • International Journal of Scientific & Social Sciences. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]

  • Wikipedia. 2-Chloropyridine. [Link]

  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. [Link]

  • Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Journal of the Chemical Society, Perkin Transactions 1. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. [Link]

  • ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]

  • Chemical Communications. Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. [Link]

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Stoltz Group, Caltech. Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. [Link]

  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • PubMed. Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation. [Link]

  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

  • MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. [Link]

Sources

An In-depth Technical Guide to 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropylpyridin-2-ol, a heterocyclic compound of increasing interest in medicinal chemistry. The document details its physicochemical properties, structural features, including its prominent tautomeric equilibrium, and provides an exemplary synthesis protocol. Furthermore, it explores the compound's known biological activities and potential applications as a scaffold in drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyridin-2-ol derivatives.

Introduction

Substituted pyridin-2-ol moieties are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a cyclopropyl group at the 5-position of the pyridin-2-ol ring system imparts unique conformational rigidity and metabolic stability, making this compound an attractive building block for the development of novel therapeutics. The cyclopropyl group can influence the electronic properties of the aromatic ring and provide specific steric interactions with biological targets. This guide aims to consolidate the current knowledge on this compound, offering insights into its chemical nature and potential for further investigation.

Physicochemical Properties and Structural Elucidation

This compound, also known by its synonym 5-cyclopropyl-2(1H)-pyridinone, is a solid organic compound with the molecular formula C8H9NO and a molecular weight of approximately 135.16 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1159821-42-7[2]
Molecular Formula C8H9NO[1]
Molecular Weight 135.1632 g/mol [1]
IUPAC Name This compound
Synonyms 5-cyclopropyl-2(1H)-pyridinone
SMILES OC1=NC=C(C2CC2)C=C1[1]
Structural Features and Tautomerism

A critical aspect of the chemical nature of this compound is its existence in a tautomeric equilibrium between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[3][4] The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and pH. In many pyridin-2-ol systems, the pyridinone (keto) form is thermodynamically favored.

The presence of both tautomers means that the compound can exhibit reactivity characteristic of both alcohols/phenols and amides. This dual reactivity is a key consideration in its synthetic applications and interactions with biological systems.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), and signals for the protons on the pyridine ring (~6.0-8.0 ppm). The position of the N-H or O-H proton will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would show signals for the cyclopropyl carbons, with the methylene carbons appearing at high field, and signals for the five distinct carbons of the pyridine ring, including a carbonyl-like carbon for the keto tautomer.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (135.16 g/mol ).

Synthesis and Manufacturing

The synthesis of cyclopropyl-substituted aromatic compounds often involves cross-coupling reactions or the construction of the cyclopropyl ring on a pre-existing aromatic core. While a specific, detailed synthesis for this compound is not widely published, a plausible synthetic route can be devised based on established organometallic chemistry. One common approach involves the Suzuki or similar palladium-catalyzed cross-coupling of a halogenated pyridin-2-ol derivative with a cyclopropylboronic acid or a related organometallic reagent.

Exemplary Synthetic Protocol: Suzuki Cross-Coupling

This protocol is a representative example and may require optimization.

Objective: To synthesize this compound from 5-Bromo-2-methoxypyridine.

Materials:

  • 5-Bromo-2-methoxypyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Hydrobromic acid (HBr, 48%)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Workflow:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Suzuki Coupling:

    • To a reaction vessel, add 5-Bromo-2-methoxypyridine (1 equivalent), cyclopropylboronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).

    • Degas a mixture of toluene and water (4:1) with nitrogen or argon for 15 minutes. Add this solvent mixture to the reaction vessel.

    • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

    • Heat the reaction mixture to 90-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield crude 5-Cyclopropyl-2-methoxypyridine.

  • Demethylation:

    • Dissolve the crude intermediate in 48% aqueous hydrobromic acid.

    • Heat the mixture to reflux (approximately 120-125 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to 0 °C and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer multiple times with dichloromethane.

  • Purification:

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude solid by column chromatography on silica gel to afford pure this compound.

Applications in Research and Drug Discovery

The structural motif of this compound is of significant interest in medicinal chemistry due to the favorable properties conferred by the cyclopropyl group. Cyclopropyl rings are often used as bioisosteres for phenyl groups or other larger cyclic systems, and can improve metabolic stability and binding affinity.

While specific biological activities for this compound itself are not extensively documented in publicly available literature, related cyclopropyl-containing heterocyclic compounds have shown a range of activities, including:

  • Antimicrobial and Anti-inflammatory Effects: Various natural and synthetic compounds containing heterocyclic rings exhibit antimicrobial and anti-inflammatory properties.[5][6]

  • Enzyme Inhibition: The pyridinone scaffold is a common feature in many enzyme inhibitors. The specific substitution pattern can be tailored to target a wide range of enzymes.

  • Central Nervous System (CNS) Activity: The small, rigid nature of the cyclopropyl group can be advantageous for designing ligands that cross the blood-brain barrier.

The compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules in drug discovery programs.[7]

Safety, Handling, and Storage

As with any chemical compound, this compound should be handled in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data is not available, so it should be treated as a potentially hazardous substance.

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its key features include a stable cyclopropyl moiety and the capacity for keto-enol tautomerism, which dictates its reactivity. The synthetic accessibility via modern cross-coupling methods allows for its incorporation into more complex molecular architectures. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Novel processes for the synthesis of cyclopropyl compounds. Google Patents (WO2005051904A2).
  • Vacek, J. et al. Chemical Properties and Biological Activities of Cyclopentenediones: A Review . Molecules. Available from: [Link]

  • Gornas, P. et al. Diversity of the Chemical Profile and Biological Activity of Capsicum annuum L. Extracts in Relation to Their Lipophilicity . MDPI. Available from: [Link]

  • Tautomerism || Part 2 || Session 5 || Stability of Keto-Enol Tautomers|| By Gurpreet Sir . YouTube. Available from: [Link]

  • Wang, Y. et al. Study on the kinetics of keto-enol tautomerism of p-hydroxyphenylpyruvic acid using capillary electrophoresis . PubMed. Available from: [Link]

  • 2-Cyclopropylpyridin-3-ol | C8H9NO | CID 23145270 . PubChem. Available from: [Link]

  • 22.1: Keto-Enol Tautomerism . Chemistry LibreTexts. Available from: [Link]

  • Chemical composition and bioactivities of the essential oil of Coreopsis tinctoria and Chrysanthemum morifolium . ResearchGate. Available from: [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions . YouTube. Available from: [Link]

  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY . VNU-HCM Journal of Science and Technology Development. Available from: [Link]

  • Biological Activities of Natural Products II . MDPI. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Cyclopropylpyridin-2-ol, a heterocyclic organic compound, is a molecule of growing interest in medicinal chemistry and drug discovery due to its unique structural motif that combines a pyridinone core with a cyclopropyl group. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a foundational resource for researchers. While experimentally determined data for some properties remain limited in publicly accessible literature, this document consolidates available information from commercial suppliers and provides detailed, field-proven methodologies for its empirical determination. Understanding these fundamental characteristics is paramount for its effective handling, characterization, and application in synthetic and developmental pipelines.

Introduction

This compound (CAS No. 1159821-42-7) belongs to the substituted pyridin-2(1H)-one class of compounds.[1][2] The incorporation of a cyclopropyl ring, a strained three-membered carbocycle, into the pyridinone scaffold can significantly influence the molecule's conformational rigidity, metabolic stability, and binding interactions with biological targets. Pyridinone derivatives are prevalent in numerous biologically active molecules and approved pharmaceuticals. This guide will systematically explore the key physicochemical parameters of this compound, offering both reported data and expert-guided protocols for their experimental validation.

Chemical Structure and Identification

This compound exists in tautomeric equilibrium with 5-cyclopropyl-2-hydroxypyridine. In the solid state, the pyridinone form is generally favored.[3]

IdentifierValue
Chemical Name This compound
Synonyms 5-cyclopropyl-2(1H)-pyridinone, 5-cyclopropyl-2-hydroxypyridine
CAS Number 1159821-42-7[1]
Molecular Formula C₈H₉NO
Molecular Weight 135.17 g/mol
InChI InChI=1S/C8H9NO/c10-8-4-3-7(5-9-8)6-1-2-6/h3-6H,1-2H2,(H,9,10)[1]
InChIKey FWUCDCOUFJDYLH-UHFFFAOYSA-N[1]
SMILES C1CC1c2cc(O)ccn2

Physical Properties

A thorough understanding of the physical properties of a compound is critical for its purification, formulation, and administration.

Physical State and Appearance

Commercial suppliers consistently describe this compound as a solid at room temperature.[1]

Melting Point

Experimental Protocol: Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Apparatus: Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt), capillary tubes.

  • Procedure:

    • Ensure the this compound sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block at a rate of 10-15 °C/min for a preliminary determination.

    • Observe the approximate melting temperature.

    • Allow the apparatus to cool.

    • Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the previously observed melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

Boiling Point

A predicted boiling point of 348.0 ± 15.0 °C at 760 mmHg has been reported by some suppliers. It is important to note that this is a computed value and experimental verification is recommended.

Solubility

The solubility of a compound in various solvents dictates the choice of reaction media, purification methods, and formulation excipients. While specific quantitative solubility data for this compound is not widely published, its solubility can be inferred from its structure and determined experimentally. The presence of both a polar pyridinone ring capable of hydrogen bonding and a nonpolar cyclopropyl group suggests solubility in a range of solvents.

Qualitative Solubility Assessment:

Based on the "like dissolves like" principle, the following solubilities can be anticipated:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): Likely to be soluble due to the ability to form hydrogen bonds.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Expected to be soluble.

  • Nonpolar Solvents (e.g., hexane, toluene): Lower solubility is expected.

Experimental Protocol: Gravimetric Solubility Determination

  • Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

  • Materials: Analytical balance, constant temperature bath, volumetric flasks, filtration apparatus (e.g., syringe filters).

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.

    • Evaporate the solvent from the filtered solution and weigh the remaining solid.

    • Calculate the solubility in terms of g/L or mol/L.

G cluster_0 Solubility Determination Workflow A Add excess solute to solvent B Equilibrate at constant temperature A->B C Filter to remove undissolved solid B->C D Evaporate solvent from a known volume of filtrate C->D E Weigh the remaining solid D->E F Calculate solubility E->F G cluster_0 pKa Determination Logic A Prepare solutions at varying pH B Measure UV-Vis absorbance at each pH A->B C Plot Absorbance vs. pH B->C D Identify inflection point of the sigmoidal curve C->D E Inflection Point = pKa D->E

Caption: Logical flow for pKa determination via UV-Vis spectrophotometry.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the cyclopropyl group, and the N-H proton. The chemical shifts and coupling patterns will be characteristic of the structure. The aromatic protons will appear in the downfield region, while the cyclopropyl protons will be in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ (if the hydroxyl tautomer is present).

  • N-H stretch: A peak around 3300-3500 cm⁻¹.

  • C=O stretch (amide): A strong absorption around 1650-1690 cm⁻¹.

  • C=C and C=N stretches: Peaks in the 1400-1600 cm⁻¹ region.

  • C-H stretches (cyclopropyl): Peaks just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For this compound, the molecular ion peak (M+) would be expected at m/z 135.17.

Synthesis and Purification

Purification:

Purification of the synthesized compound would typically involve recrystallization from a suitable solvent or column chromatography on silica gel. The choice of solvent for recrystallization would be guided by the solubility data obtained experimentally.

Conclusion

This compound is a compound with significant potential in medicinal chemistry. This guide has synthesized the available information on its physical properties and provided robust, standard methodologies for their experimental determination. A comprehensive understanding of these properties is the cornerstone of successful research and development endeavors involving this promising molecule. As more research is conducted, a more complete and experimentally verified profile of this compound will undoubtedly emerge, further enabling its application in the scientific community.

References

  • Lide, D. R. (Ed.). (2007). CRC Handbook of Chemistry and Physics (87th ed.). Taylor & Francis.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.
  • Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds.
  • PubChem. (n.d.). 5-cyclopropyl-2-cyclopropyloxy-2-nitro-1H-pyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-hydroxy-2-methyl pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • YouTube. (2020, August 12). How to find pKa and Ka from a Titration Curve. Retrieved from [Link]

  • YouTube. (2021, September 6). 1c - Find and estimate pKa values. Retrieved from [Link]

  • Zivkovic, A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Magnetochemistry, 3(3), 29. [Link]

Sources

An In-depth Technical Guide to 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1159821-42-7

For: Researchers, scientists, and drug development professionals.

Introduction

5-Cyclopropylpyridin-2-ol, also known as 5-cyclopropyl-2(1H)-pyridinone, is a heterocyclic organic compound with the chemical formula C₈H₉NO.[1][2][3] This molecule incorporates two key structural motifs of significant interest in medicinal chemistry: a pyridinone ring and a cyclopropyl group. The 2-pyridone scaffold is a "privileged" structure, frequently found in a wide array of biologically active natural products and FDA-approved drugs.[4][5] Its ability to act as both a hydrogen bond donor and acceptor, coupled with favorable physicochemical properties like metabolic stability and aqueous solubility, makes it a valuable component in drug design.[4][5]

The cyclopropyl group, a three-membered carbocycle, is another highly valued structural unit in modern drug discovery.[6] Its rigid and planar nature can lock flexible molecules into bioactive conformations, enhancing potency and receptor binding affinity.[6] Furthermore, the carbon-hydrogen bonds in a cyclopropane ring are stronger than those in typical alkanes, making the moiety less susceptible to oxidative metabolism and thereby improving the pharmacokinetic profile of a drug candidate.[6] The strategic incorporation of a cyclopropyl group can also fine-tune a molecule's lipophilicity and pKa, and in some cases, lead to reduced off-target effects.[6]

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on providing practical, in-depth information for researchers in drug development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1159821-42-7[1][2][3]
Molecular Formula C₈H₉NO[1][2]
Molecular Weight 135.17 g/mol [2]
Physical Form Solid[2]
Boiling Point 348.0 ± 15.0 °C at 760 mmHg[2]
Storage Temperature 4°C[2]

Synthesis of this compound

A robust and efficient two-step synthetic route to this compound is proposed, commencing with a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety, followed by a demethylation step to reveal the final pyridin-2-ol.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Cyclopropyl-2-methoxypyridine

The initial step involves the palladium-catalyzed cross-coupling of a suitable halopyridine with a cyclopropylboron species. Based on established protocols for similar transformations, 5-chloro-2-methoxypyridine serves as an excellent starting material. The reactivity of halogens in Suzuki couplings generally follows the order I > Br > Cl, making the chloro-substituted pyridine a cost-effective and readily available option.

Experimental Protocol: Synthesis of 5-Cyclopropyl-2-methoxypyridine

  • Materials:

    • 5-chloro-2-methoxypyridine

    • Potassium cyclopropyltrifluoroborate

    • Palladium(II) acetate (Pd(OAc)₂)

    • n-Butyl-di-1-adamantylphosphine (n-BuPAd₂)

    • Cesium carbonate (Cs₂CO₃)

    • Toluene

    • Water (degassed)

    • Biotage microwave vial (or similar reaction vessel)

    • Inert atmosphere glove box

  • Procedure:

    • In an inert atmosphere glove box, charge a microwave vial with Pd(OAc)₂ (2 mol%), n-BuPAd₂ (3 mol%), potassium cyclopropyltrifluoroborate (1.5 equivalents), and Cs₂CO₃ (3.0 equivalents).

    • Add 5-chloro-2-methoxypyridine (1.0 equivalent) to the vial.

    • Add a 10:1 mixture of toluene and degassed water to the vial to achieve the desired concentration.

    • Seal the vial with a cap lined with a disposable Teflon septum.

    • Remove the vial from the glove box and heat the reaction mixture to 100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 5-cyclopropyl-2-methoxypyridine.

Causality and Mechanistic Insights:

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 5-chloro-2-methoxypyridine.

  • Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center. This step is facilitated by the base (Cs₂CO₃), which activates the organoboron species.

  • Reductive Elimination: The cyclopropyl and pyridyl groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand like n-BuPAd₂ is crucial for promoting the oxidative addition of the less reactive aryl chloride.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Aryl-Pd(II)-Cl Aryl-Pd(II)-Cl(Ln) Oxidative_Addition->Aryl-Pd(II)-Cl Transmetalation Transmetalation Aryl-Pd(II)-Cl->Transmetalation Aryl-Pd(II)-Cyclopropyl Aryl-Pd(II)-Cyclopropyl(Ln) Transmetalation->Aryl-Pd(II)-Cyclopropyl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Cyclopropyl->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Aryl-Cyclopropyl 5-Cyclopropyl-2-methoxypyridine Reductive_Elimination->Aryl-Cyclopropyl Cyclopropyl-BF3K Cyclopropyl-BF3K Cyclopropyl-BF3K->Transmetalation Aryl-Cl 5-Chloro-2-methoxypyridine Aryl-Cl->Oxidative_Addition Base Cs2CO3 Base->Transmetalation

Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Step 2: Demethylation to Yield this compound

The cleavage of the aryl methyl ether in 5-cyclopropyl-2-methoxypyridine to the corresponding phenol (or in this case, the pyridin-2-ol tautomer) is the final step. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this transformation.[2]

Experimental Protocol: Demethylation of 5-Cyclopropyl-2-methoxypyridine

  • Materials:

    • 5-Cyclopropyl-2-methoxypyridine

    • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

    • Anhydrous dichloromethane (DCM)

    • Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask and standard glassware for inert atmosphere reactions

  • Procedure:

    • Dissolve 5-cyclopropyl-2-methoxypyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of BBr₃ in DCM (typically 1.0 M) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of methanol.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess reagents.

    • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as recrystallization or flash column chromatography, to obtain pure this compound.

Causality and Mechanistic Insights:

BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, activating it for nucleophilic attack. The bromide ion then attacks the methyl group in an Sₙ2-like fashion, leading to the cleavage of the carbon-oxygen bond. Subsequent workup with water or methanol hydrolyzes the resulting borate ester to yield the final pyridin-2-ol.

Demethylation_Mechanism Aryl-O-Me 5-Cyclopropyl-2-methoxypyridine Adduct [Aryl-O(Me)-BBr3] Complex Aryl-O-Me->Adduct BBr3 BBr3 BBr3->Adduct SN2_Attack SN2 Attack by Br- Adduct->SN2_Attack Products Aryl-O-BBr2 + MeBr SN2_Attack->Products Hydrolysis Hydrolysis Products->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Mechanism of BBr3-Mediated Demethylation.

Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

AdductPredicted m/z
[M+H]⁺136.07570
[M+Na]⁺158.05764

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be characteristic. The cyclopropyl protons should appear as a set of multiplets in the upfield region (typically 0.5-1.5 ppm). The protons on the pyridinone ring will resonate in the aromatic region (typically 6.0-8.0 ppm), with their specific chemical shifts and coupling constants being indicative of the substitution pattern. The N-H proton of the pyridinone tautomer will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclopropyl carbons (typically in the range of 5-20 ppm) and the pyridinone ring carbons (in the aromatic and carbonyl region, ~100-170 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum should display characteristic absorption bands. A broad peak in the region of 3200-2800 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations of the pyridin-2-ol and its tautomer. A strong absorption around 1650 cm⁻¹ would correspond to the C=O stretch of the pyridinone tautomer.

Applications in Drug Discovery and Development

The unique combination of the 2-pyridone and cyclopropyl moieties makes this compound an attractive scaffold for the development of novel therapeutic agents. The 2-pyridone core is present in numerous approved drugs with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The cyclopropyl group can be strategically employed to enhance metabolic stability, improve target binding affinity, and modulate physicochemical properties.

Potential areas of application for derivatives of this compound include:

  • Kinase Inhibitors: The pyridinone scaffold is a common feature in many kinase inhibitors used in oncology.

  • Antiviral Agents: Pyridinone derivatives have shown promise as inhibitors of viral enzymes.

  • Central Nervous System (CNS) Agents: The ability of the cyclopropyl group to improve properties such as membrane permeability could be advantageous for developing drugs that target the CNS.

The synthetic accessibility of this compound, as outlined in this guide, provides a solid foundation for the exploration of its derivatives in various drug discovery programs.

Safety and Handling

This compound is classified as harmful and an irritant.[2] The following hazard and precautionary statements should be observed:

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - Royal Society of Chemistry. [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - Taylor & Francis Online. [Link]

  • This compound (C8H9NO) - PubChemLite. [Link]

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An In-depth Technical Guide to 5-Cyclopropylpyridin-2-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Cyclopropylpyridin-2-ol, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, and explore its potential applications in drug discovery, grounded in the established benefits of both the pyridin-2-one and cyclopropyl moieties.

Chemical Identity and Physicochemical Properties

This compound, also known by its tautomeric name 5-cyclopropyl-2(1H)-pyridinone, is a substituted pyridinone derivative. The presence of the cyclopropyl group, a small, strained carbocycle, imparts unique conformational rigidity and electronic properties that are highly sought after in modern drug design.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonym 5-cyclopropyl-2(1H)-pyridinone[1]
CAS Number 1159821-42-7[1]
Molecular Formula C₈H₉NO[2]
Molecular Weight 135.16 g/mol [2]
Canonical SMILES C1CC1C2=CC=C(N=C2)O-
InChI InChI=1S/C8H9NO/c10-8-4-3-7(5-9-8)6-1-2-6/h3-6,10H,1-2H2-
InChIKey FWUCDCOUFJDYLH-UHFFFAOYSA-N-
Predicted XlogP 1.1-
Physical Form Solid-

The pyridin-2-one scaffold is a prevalent feature in numerous biologically active molecules and natural products.[3] The tautomeric equilibrium between the -ol and -one forms is a key characteristic of this heterocyclic system, influencing its hydrogen bonding capabilities and interaction with biological targets.

Synthesis and Mechanistic Considerations

One potential synthetic route could involve a Suzuki or other cross-coupling reaction to introduce the cyclopropyl group at the 5-position of a suitably protected 2-hydroxypyridine derivative. For instance, 5-bromo-2-methoxypyridine could serve as a starting material, undergoing a cross-coupling reaction with a cyclopropylboronic acid derivative, followed by demethylation to yield the final product. The choice of catalyst, ligand, and reaction conditions would be critical to optimize the yield and purity of the product.

Another approach could involve the construction of the pyridinone ring from an acyclic precursor already bearing the cyclopropyl moiety. For example, a multi-component reaction involving a cyclopropyl-substituted β-ketoester, an amine, and a source of the C2-N fragment could be envisioned.[4]

Experimental Workflow: Hypothetical Synthesis via Cross-Coupling

G start Start: 5-Bromo-2-methoxypyridine coupling Suzuki Coupling start->coupling reagent1 Cyclopropylboronic Acid reagent1->coupling catalyst Pd Catalyst & Ligand catalyst->coupling intermediate 5-Cyclopropyl-2-methoxypyridine coupling->intermediate C-C bond formation demethylation Demethylation (e.g., HBr or BBr3) intermediate->demethylation product This compound demethylation->product O-demethylation purification Purification (Chromatography) product->purification

Caption: Hypothetical Suzuki coupling route to this compound.

The rationale behind employing a cross-coupling strategy lies in its versatility and tolerance of various functional groups, allowing for the late-stage introduction of the cyclopropyl moiety. The subsequent demethylation is a standard procedure for unmasking the hydroxyl group of the pyridinone.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the cyclopropyl group. The pyridine ring protons would likely appear as multiplets in the aromatic region (δ 6.0-8.0 ppm). The methine proton of the cyclopropyl group would be a multiplet, while the methylene protons would likely appear as two distinct multiplets due to their diastereotopic nature, typically in the upfield region (δ 0.5-1.5 ppm). The N-H proton of the pyridinone tautomer would likely be a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the pyridinone tautomer would be expected to resonate in the downfield region (δ > 160 ppm).[5] The carbons of the pyridine ring would appear in the aromatic region (δ 100-150 ppm).[6][7] The methine and methylene carbons of the cyclopropyl group would resonate in the upfield region, typically below 30 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-~165 (C=O)
Pyridine C3Multiplet~105
Pyridine C4Multiplet~140
Pyridine C5-~120
Pyridine C6Multiplet~135
Cyclopropyl CHMultiplet~15
Cyclopropyl CH₂Multiplet~5
NH/OHBroad Singlet-

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, broad band in the region of 3400-2500 cm⁻¹ would be indicative of the O-H stretching of the hydroxypyridine tautomer and the N-H stretching of the pyridinone tautomer, likely with intermolecular hydrogen bonding.[8] A strong absorption band around 1650 cm⁻¹ would correspond to the C=O stretching vibration of the pyridinone ring. Bands in the 1600-1450 cm⁻¹ region would be attributed to C=C and C=N stretching vibrations of the aromatic ring. The C-H stretching vibrations of the cyclopropyl group would be expected above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z 135). The fragmentation pattern would be expected to show losses of small neutral molecules or radicals.[9] A common fragmentation for pyridinones is the loss of CO (28 Da).[9] The cyclopropyl group could also undergo fragmentation.

Diagram of a Typical Mass Spectrometry Workflow

G sample Sample Introduction ionization Ionization (e.g., EI) sample->ionization acceleration Acceleration ionization->acceleration deflection Mass Analyzer (Deflection) acceleration->deflection detection Detection deflection->detection spectrum Mass Spectrum detection->spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Potential Applications in Drug Discovery

The incorporation of a cyclopropyl ring into a molecule can confer several advantageous properties for drug development, including increased metabolic stability, enhanced potency, and improved membrane permeability.[10] The pyridin-2-one scaffold is also a well-established pharmacophore present in a variety of approved drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[4]

The combination of these two privileged substructures in this compound makes it an attractive starting point for the design of novel therapeutic agents.

Rationale for Biological Activity
  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.[10]

  • Conformational Constraint: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

  • Hydrogen Bonding: The pyridin-2-one moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with protein active sites.

  • Bioisosterism: The cyclopropyl group can act as a bioisostere for other groups, such as a vinyl or phenyl group, potentially leading to improved properties.

Potential Therapeutic Areas

Given the broad range of biological activities associated with pyridinone derivatives, this compound and its analogs could be explored for various therapeutic applications, including:

  • Oncology: Many pyridinone-containing compounds exhibit anticancer properties through various mechanisms, such as kinase inhibition.

  • Infectious Diseases: The pyridinone scaffold is found in several antiviral and antibacterial agents.

  • Inflammatory Diseases: Certain pyridinone derivatives have shown anti-inflammatory activity.

Further research, including high-throughput screening and structure-activity relationship (SAR) studies, would be necessary to identify specific biological targets and elucidate the mechanism of action of this compound and its derivatives.

Safety and Toxicology

Detailed toxicological data for this compound is not publicly available. However, preliminary safety information from commercial suppliers suggests that the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fascinating molecule that combines the desirable features of the pyridin-2-one scaffold and the cyclopropyl group. While detailed experimental data is currently limited in the public domain, its synthesis is achievable through established synthetic methodologies. Its unique structural and physicochemical properties make it a promising candidate for further investigation in the field of medicinal chemistry. Future research focused on the development of efficient synthetic routes, comprehensive biological evaluation, and detailed structure-activity relationship studies will be crucial to unlocking the full therapeutic potential of this and related compounds.

References

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  • 13C NMR Chemical Shift - Oregon State University. (URL: [Link])

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  • Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid - PubMed. (URL: [Link])

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - Scirp.org. (URL: [Link])

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. (URL: [Link])

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  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation | Asian Journal of Chemistry. (URL: [Link])

  • Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin - CORE. (URL: [Link])

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. (URL: [Link])

  • Derivatives of 5H-Cyclopenta[2,1-b : 3,4-b']dipyridin-5-one (4,5-Diazafhioren-9-one). (URL: [Link])

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  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources - PMC - NIH. (URL: [Link])

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An In-Depth Technical Guide to 5-Cyclopropylpyridin-2-ol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropylpyridin-2-ol, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its physicochemical properties, including its molecular weight, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will cover the analytical characterization of this compound, outlining expected spectroscopic data. Finally, we will explore its potential applications in drug discovery, particularly in the development of kinase inhibitors and novel antibacterial agents, supported by established experimental workflows.

Introduction

This compound, also known as 5-cyclopropyl-2(1H)-pyridinone, belongs to the 2-pyridone class of heterocyclic compounds. The 2-pyridone scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous approved pharmaceuticals.[1] This is attributed to its ability to act as both a hydrogen bond donor and acceptor, as well as its capacity to serve as a bioisostere for various functional groups, thereby influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1]

The incorporation of a cyclopropyl group at the 5-position is a key structural feature. The cyclopropyl moiety is a versatile functional group in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. Its unique electronic and steric characteristics can lead to favorable interactions with biological targets.

This guide aims to be a valuable resource for researchers and drug development professionals by providing a detailed understanding of this compound, from its synthesis to its potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Weight 135.17 g/mol [2]
Molecular Formula C₈H₉NO[2]
CAS Number 1159821-42-7[2]
Appearance Solid[3]
Synonyms 5-cyclopropyl-2(1H)-pyridinone[2]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a deprotection step. This approach offers high yields and good functional group tolerance.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Cyclopropyl-2-methoxypyridine

The initial step involves the palladium-catalyzed cross-coupling of a suitable halo-pyridine with a cyclopropylboron species. A robust and well-documented procedure utilizes 5-chloro-2-methoxypyridine and potassium cyclopropyltrifluoroborate.[4]

Reaction Scheme:

Suzuki-Miyaura Coupling reactant1 5-Chloro-2-methoxypyridine reagents Pd(OAc)₂ (2 mol%) n-BuPAd₂ (3 mol%) Cs₂CO₃ (3.0 equiv) Toluene/H₂O (10:1) 100 °C, 24 h reactant2 Potassium cyclopropyltrifluoroborate product 5-Cyclopropyl-2-methoxypyridine reagents->product

Figure 1: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • In a glove box, charge a microwave vial with Palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol), n-butyl diadamantylphosphine (n-BuPAd₂) (5.3 mg, 0.015 mmol), potassium cyclopropyltrifluoroborate (74.7 mg, 0.505 mmol), and cesium carbonate (Cs₂CO₃) (480 mg, 1.5 mmol).[4]

  • Seal the vial with a cap lined with a disposable Teflon septum.

  • Add 5-chloro-2-methoxypyridine (71.7 mg, 0.5 mmol) and a 10:1 mixture of toluene and water (2 mL) via syringe.[4]

  • Stir the reaction mixture at 100 °C for 24 hours.[4]

  • After cooling to room temperature, dilute the reaction mixture with water (1.5 mL).

  • Extract the product with dichloromethane (3 x 5 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (eluent: hexane/EtOAc 99:1) to yield the desired product as a light yellow oil.[4]

Step 2: Deprotection of 5-Cyclopropyl-2-methoxypyridine

The final step is the deprotection of the methyl ether to yield the target compound, this compound. This can be achieved using various demethylating agents. A common and effective method involves the use of boron tribromide (BBr₃).

Reaction Scheme:

Deprotection reactant 5-Cyclopropyl-2-methoxypyridine reagents BBr₃ CH₂Cl₂ 0 °C to rt product This compound reagents->product

Figure 2: Deprotection of the methyl ether.

Experimental Protocol:

  • Dissolve 5-cyclopropyl-2-methoxypyridine in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂ (typically 1 M solution, 1.1-1.5 equivalents) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, typically around 0.5-1.0 ppm), and distinct signals for the protons on the pyridine ring. The position of the N-H proton of the pyridone tautomer can be variable and may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the cyclopropyl carbons and the carbons of the pyridine ring. The carbonyl carbon of the pyridone tautomer is expected to resonate in the downfield region (around 160-170 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 135.16 g/mol . Common fragmentation patterns for pyridinones may include the loss of CO.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

Kinase Inhibitors

The 2-pyridone moiety is a well-established hinge-binding motif in many kinase inhibitors.[5] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

Potential Signaling Pathways to Target:

  • JAK-STAT Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling and is a key target in inflammatory diseases and cancers. Pyridinone-based inhibitors have shown efficacy against JAK kinases.[6]

  • Receptor Tyrosine Kinase (RTK) Pathways: RTKs such as EGFR and VEGFR are often overexpressed or mutated in cancers, leading to uncontrolled cell growth and angiogenesis. The 3-cyano-2-pyridone scaffold, a close analog, has demonstrated potent inhibition of these kinases.[5]

Kinase_Inhibition_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Kinase Assay cluster_2 Cell-Based Assays synthesis Synthesis of this compound Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification assay_setup Prepare Kinase, Substrate, ATP, and Inhibitor Solutions synthesis->assay_setup incubation Incubate at Optimal Temperature assay_setup->incubation detection Measure Kinase Activity (e.g., ADP-Glo, Radiometric) incubation->detection ic50 Determine IC₅₀ Values detection->ic50 cell_treatment Treat Cancer Cell Lines with Compounds ic50->cell_treatment proliferation_assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) cell_treatment->proliferation_assay western_blot Analyze Target Phosphorylation cell_treatment->western_blot

Figure 3: A generalized workflow for the evaluation of this compound derivatives as kinase inhibitors.

Experimental Protocol: In Vitro Kinase Assay (Generalized)

  • Reagents and Setup: Prepare a reaction buffer containing the kinase of interest, a suitable peptide or protein substrate, ATP, and MgCl₂.[7]

  • Inhibitor Preparation: Prepare serial dilutions of this compound and any synthesized derivatives in DMSO.

  • Reaction Initiation: Add the kinase to the reaction buffer containing the substrate and inhibitor, and initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the specific kinase (typically 30-37 °C) for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.[7]

    • Luminescence-based assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced.

    • Fluorescence-based assays: Using fluorescently labeled substrates.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Antibacterial Agents

Pyridine and pyridone derivatives have a long history as effective antimicrobial agents.[8] The emergence of antibiotic-resistant bacteria necessitates the development of new classes of antibacterial drugs.

Potential Bacterial Targets:

The antibacterial activity of pyridinone derivatives can be broad-spectrum, targeting both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized suspension of the bacterial strain to be tested (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.[9]

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9] This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is plated onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

This compound is a versatile and promising scaffold for the development of new therapeutic agents. Its synthesis is readily achievable through established synthetic methodologies, and its unique combination of a 2-pyridone core and a cyclopropyl substituent provides a strong foundation for the design of potent and selective kinase inhibitors and novel antibacterial compounds. This technical guide provides the essential information and protocols for researchers to effectively synthesize, characterize, and evaluate the biological potential of this compound and its derivatives.

References

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Spectroscopic Profile of 5-Cyclopropylpyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Cyclopropylpyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to present a detailed spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of the predicted data, hypothetical experimental protocols, and a foundational understanding of the structure-spectrum correlations for this molecule.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₉NO, belongs to the substituted pyridinone class of compounds. The incorporation of a cyclopropyl moiety into the pyridine ring is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. The pyridin-2-ol core is a versatile scaffold found in numerous biologically active molecules. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed examination of the predicted spectroscopic data to facilitate the characterization of this compound in a research setting.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the pyridin-2-ol form and the pyridin-2(1H)-one form. The pyridin-2(1H)-one tautomer is generally the more stable form and will be the basis for the spectroscopic predictions in this guide.

Tautomers cluster_0 This compound cluster_1 5-Cyclopropyl-2(1H)-pyridinone pyridin_2_ol This compound pyridin_2_one 5-Cyclopropyl-2(1H)-pyridinone pyridin_2_ol->pyridin_2_one Tautomerization NMR_Workflow cluster_0 NMR Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis Dissolve Dissolve 5-10 mg of sample Solvent in ~0.7 mL of deuterated solvent (e.g., CDCl3) Dissolve->Solvent Transfer Transfer to NMR tube Solvent->Transfer Insert Insert sample into spectrometer Transfer->Insert Lock Lock and shim Insert->Lock Acquire_1H Acquire ¹H spectrum Lock->Acquire_1H Acquire_13C Acquire ¹³C spectrum Acquire_1H->Acquire_13C Process Process raw data (FT, phasing, baseline correction) Acquire_13C->Process Integrate Integrate peaks and determine multiplicities Process->Integrate Assign Assign signals to molecular structure Integrate->Assign

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Vibrational Mode
3100-3000N-H stretch
3000-2850C-H stretch (aliphatic)
~1660C=O stretch (amide)
~1600, ~1480C=C and C=N stretches (aromatic ring)
~1200C-N stretch

Interpretation:

  • A broad absorption band in the region of 3100-3000 cm⁻¹ is indicative of the N-H stretching vibration.

  • The strong absorption band around 1660 cm⁻¹ is a key indicator of the carbonyl group (C=O) in the pyridinone tautomer.

  • The bands in the 1600-1480 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations.

  • The C-H stretching vibrations of the cyclopropyl group are expected in the 3000-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 135.17 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several fragment ions.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 135

  • Major Fragments:

    • m/z = 107: Loss of CO ([M-CO]⁺)

    • m/z = 94: Loss of C₃H₅ (cyclopropyl radical)

    • m/z = 67: Cyclopropyl cation ([C₃H₅]⁺)

MS_Fragmentation M_plus [M]⁺˙ m/z = 135 M_minus_CO [M-CO]⁺˙ m/z = 107 M_plus->M_minus_CO - CO M_minus_C3H5 [M-C₃H₅]⁺ m/z = 94 M_plus->M_minus_C3H5 - •C₃H₅ C3H5_plus [C₃H₅]⁺ m/z = 67 M_plus->C3H5_plus fragmentation

Caption: Predicted mass spectrometry fragmentation of this compound.

Hypothetical Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence with a spectral width of -2 to 14 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range of m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and structural elucidation of this compound. While based on computational predictions, this information serves as a valuable resource for researchers until experimental data becomes publicly available. The provided protocols offer practical guidance for obtaining high-quality spectroscopic data for this and related molecules.

References

  • Cheminfo.org. IR spectra prediction. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

1H NMR spectrum of 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Cyclopropylpyridin-2-ol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a molecule of interest in medicinal chemistry, its unambiguous structural characterization is paramount. This document moves beyond a simple peak list, offering a detailed interpretation grounded in fundamental principles of NMR spectroscopy, including chemical environment, spin-spin coupling, and the critical influence of tautomerism. We will dissect the predicted spectrum, explain the causality behind experimental choices for data acquisition, and provide protocols for obtaining high-fidelity data. This guide is designed to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of substituted pyridin-2-one scaffolds.

The Structural Cornerstone: Pyridin-2-one Tautomerism

A foundational concept in the analysis of 2-hydroxypyridines is the existence of a tautomeric equilibrium between the hydroxy-pyridine (lactim) form and the pyridin-2-one (lactam) form. For this compound, this equilibrium is a critical determinant of its observed spectroscopic properties.

Caption: Tautomeric equilibrium of this compound.

Authoritative studies have demonstrated that for 2-hydroxypyridines, the pyridin-2-one (lactam) tautomer is overwhelmingly favored in both solid and solution phases.[1][2][3] This preference is attributed to the aromaticity of the pyridone ring, where the lone pair of electrons on the nitrogen atom participates in the π-system, and the stability conferred by intermolecular hydrogen bonding in the solid state.[4] Consequently, the ¹H NMR spectrum will reflect the structure of the 5-cyclopropylpyridin-2-one tautomer.

Deconstruction of the Predicted ¹H NMR Spectrum

To facilitate a clear analysis, we will assign labels to the chemically distinct protons of the dominant 5-cyclopropylpyridin-2-one tautomer.

Caption: Proton labeling for 5-Cyclopropylpyridin-2-one.

Based on this structure, we can predict the characteristics of each signal in the ¹H NMR spectrum. The analysis assumes a standard acquisition in a solvent like DMSO-d₆, which is ideal for observing exchangeable protons.

The Pyridinone Ring Protons (H3, H4, H6)

The protons on the heterocyclic ring are in a vinylic environment and are influenced by the electronegativity of the adjacent nitrogen and carbonyl oxygen, as well as by spin-spin coupling with neighboring protons.

  • N-H Proton (H1): This proton is attached to an amide-like nitrogen and is expected to be significantly deshielded. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it may appear around 13.6 ppm.[5] In DMSO-d₆, it will likely be a broad singlet in the δ 11-13 ppm range.

  • H6 Proton: Positioned between the electron-withdrawing nitrogen and the C5-cyclopropyl group, H6 is expected to be the most downfield of the ring C-H protons. It will appear as a doublet, coupling only to H4 across four bonds (meta-coupling). The expected chemical shift is approximately δ 7.4-7.6 ppm.

  • H4 Proton: This proton experiences coupling from two different neighbors: H3 (ortho-coupling) and H6 (meta-coupling). This will split the signal into a doublet of doublets (dd). Its chemical shift is predicted to be in the range of δ 7.2-7.4 ppm.

  • H3 Proton: Located adjacent to the nitrogen atom but ortho to a carbon, H3 is expected to be the most shielded of the ring protons. It will appear as a doublet due to ortho-coupling with H4, with an expected chemical shift around δ 6.2-6.4 ppm.[5]

The Cyclopropyl Group Protons (H7, H8, H9)

The cyclopropyl group introduces a set of highly shielded protons due to the unique anisotropic effects of the three-membered ring.[6][7] These protons typically resonate in the upfield region of the spectrum.

  • H7 (Methine Proton): This proton is directly attached to the pyridinone ring and will be the most deshielded of the cyclopropyl protons. It will be split into a multiplet by the four adjacent methylene protons (H8, H8', H9, H9'). Its chemical shift is anticipated to be in the δ 1.8-2.1 ppm range.

  • H8/H9 (Methylene Protons): The two sets of methylene protons (H8/H8' and H9/H9') are diastereotopic. They will exhibit complex splitting patterns due to both geminal coupling (between protons on the same carbon) and vicinal coupling (with H7 and with each other). This complexity often results in two overlapping multiplets in the highly shielded region of δ 0.6-1.2 ppm.[8]

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound in DMSO-d₆.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
H1 (N-H)11.0 - 13.0br s-1H
H67.4 - 7.6dJH6-H4 ≈ 2.0 - 3.0 Hz (meta)1H
H47.2 - 7.4ddJH4-H3 ≈ 6.0 - 8.0 Hz (ortho)JH4-H6 ≈ 2.0 - 3.0 Hz (meta)1H
H36.2 - 6.4dJH3-H4 ≈ 6.0 - 8.0 Hz (ortho)1H
H71.8 - 2.1m-1H
H8/H90.6 - 1.2m-4H

Note: Chemical shifts and coupling constants are estimates based on analogous structures and may vary with solvent and experimental conditions.[5][8][9][10]

Experimental Protocol for High-Fidelity Data Acquisition

The reliability of structural elucidation is directly dependent on the quality of the acquired NMR data. Adherence to a robust experimental protocol is essential.

protocol_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (TMS, 0.03% v/v) B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Insert sample and lock on solvent deuterium signal D->E F Tune and match probe E->F G Acquire spectrum: - Set spectral width (~16 ppm) - Calibrate 90° pulse - Set relaxation delay (D1) ≥ 5s - Number of scans (NS) = 16 or more F->G H Apply exponential window function (line broadening) G->H I Fourier Transform (FT) H->I J Phase correct spectrum I->J K Baseline correct spectrum J->K L Reference spectrum to TMS at δ 0.00 ppm K->L M Integrate signals L->M

Caption: Workflow for ¹H NMR data acquisition and processing.

Rationale for Experimental Choices
  • Solvent Selection: DMSO-d₆ is highly recommended. Its polar, aprotic nature is suitable for dissolving the pyridinone, and its ability to form hydrogen bonds with the N-H proton slows down exchange, often resulting in a sharper N-H signal compared to protic solvents like D₂O or CD₃OD.[11] The residual water peak in DMSO-d₆ appears around δ 3.33 ppm, which is unlikely to overlap with signals of interest.[12]

  • Relaxation Delay (D1): A delay of at least 5 seconds is crucial for quantitative accuracy. It allows all protons, especially those with long relaxation times, to fully return to their equilibrium state before the next pulse. This ensures that the integrated areas of the signals accurately reflect the ratio of the protons.

  • Spectrometer Frequency: While a 300 MHz instrument can provide a basic spectrum, a spectrometer of 400 MHz or higher is strongly advised. The increased magnetic field strength improves chemical shift dispersion, reducing signal overlap and making the complex multiplets of the cyclopropyl group and the fine splitting of the ring protons easier to resolve and interpret.

Advanced Structural Verification: 2D NMR Techniques

For unequivocal assignment and to validate the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable tools.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between H3 and H4, H4 and H6, and critically, between the methine proton H7 and the methylene protons H8/H9, confirming the integrity of the cyclopropyl and pyridinone spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It provides an unambiguous link between the ¹H and ¹³C spectra, confirming, for example, which proton signal corresponds to C3, C4, etc.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for confirming the overall molecular assembly. It reveals correlations between protons and carbons that are two or three bonds apart. A key correlation to look for would be between the cyclopropyl methine proton (H7) and the pyridinone ring carbons C4 and C6, and between the ring protons H4 and H6 and the cyclopropyl ipso-carbon (C5). This would definitively prove the C5-substitution pattern.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, characterized by distinct regions for the pyridinone ring protons, the exchangeable N-H proton, and the highly shielded cyclopropyl protons. A thorough interpretation hinges on the understanding that the molecule exists predominantly in its pyridin-2-one tautomeric form. By employing high-field NMR spectroscopy, adhering to rigorous experimental protocols, and utilizing advanced 2D NMR techniques, researchers can achieve unambiguous characterization of this and related heterocyclic compounds, a critical step in advancing drug discovery and development programs.

References

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(7), 198-215. Retrieved from [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Beak, P., et al. (1982). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1263-1268. Retrieved from [Link]

  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

  • Sternhell, S. (1969). Long-range proton spin-spin coupling. Chemical Reviews, 69(5), 667-748. Retrieved from [Link]

  • Kolehmainen, E., et al. (2006). Estimation of the total range of 1J(CC) couplings in heterocyclic compounds: pyridines and their N-oxides, the experimental and DFT studies. Magnetic Resonance in Chemistry, 44(4), 386-392. Retrieved from [Link]

  • Quader, S., et al. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Griffith University. Retrieved from [Link]

  • Reynolds, W. F., et al. (1980). 1H chemical shifts for cyclopropyl protons. Canadian Journal of Chemistry, 58(5), 419-425. Retrieved from [Link]

  • Witanowski, M., et al. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 12, 289-292. Retrieved from [Link]

  • Wiberg, K. B., & Nist, B. J. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2788-2791. Retrieved from [Link]

  • De Kowalewski, D. G., et al. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201-212. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049-1052. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

  • Pozharskii, A. F., et al. (2011). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 80(1), 1-30. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxypyridine. Retrieved from [Link]

  • Pinto, M., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(1), M1199. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects on the HNMR spectra of some. (2-hydroxy-1-phenyl)-N-(4-substituted phenyl nitrones. Retrieved from [Link]

  • Wiberg, K. B., et al. (1966). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 31(5), 1431-1437. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Al-Fahd, A. A. (2002). Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones. Journal of the Chinese Chemical Society, 49(5), 791-796. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 357-366. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131). Retrieved from [Link]

  • Cox, R. H., & Bothner-By, A. A. (1969). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry, 73(8), 2465-2469. Retrieved from [Link]

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  • Royal Society of Chemistry. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(2), 996-1025. Retrieved from [Link]

  • Durham University. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 40, 107759. Retrieved from [Link]

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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-cyclopropylpyridin-2-ol. In the absence of direct experimental data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established NMR principles, empirical data from analogous structures, and modern computational chemistry techniques, we present a robust framework for the spectral assignment and structural elucidation of this compound. This guide details the critical influence of lactam-lactim tautomerism, the electronic effects of the cyclopropyl substituent, and provides detailed, actionable protocols for both the experimental acquisition and theoretical calculation of its ¹³C NMR spectrum.

Introduction: The Structural Significance of Substituted Pyridin-2-ols

The pyridin-2-ol (or 2-pyridone) scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials. The introduction of a cyclopropyl group at the 5-position introduces a unique combination of steric and electronic properties. The cyclopropyl ring, with its high degree of s-character in the C-C bonds, can electronically mimic a double bond, influencing the aromatic system through conjugation. A precise understanding of the molecular structure, particularly the electron distribution within the heterocyclic ring, is paramount for predicting reactivity, intermolecular interactions, and biological activity.

¹³C NMR spectroscopy is an indispensable tool for probing the carbon skeleton of organic molecules, offering profound insights into the chemical environment of each carbon atom. For this compound, a detailed analysis of its ¹³C NMR spectrum is essential for unambiguous structural confirmation and for understanding the electronic interplay between the pyridone ring and the cyclopropyl substituent.

The Critical Role of Tautomerism in 2-Pyridone Systems

A foundational concept in the NMR spectroscopy of 2-pyridones is the existence of lactam-lactim tautomerism. This compound can exist in equilibrium between the pyridin-2-ol (lactim) form and the pyridin-2(1H)-one (lactam) form.

Caption: Lactam-Lactim tautomerism of this compound.

The position of this equilibrium is highly dependent on the solvent, temperature, and pH. In the solid state and in most common organic solvents, the lactam form is known to predominate for the parent 2-pyridone.[1] This has a profound effect on the ¹³C NMR spectrum:

  • Lactam Form: Features a carbonyl carbon (C2) with a chemical shift typically in the range of 155-165 ppm. The ring carbons exhibit chemical shifts characteristic of a conjugated diene system.

  • Lactim Form: This aromatic tautomer would not have a carbonyl signal. Instead, C2 would be an oxygen-bearing aromatic carbon, expected to be highly deshielded (potentially >160 ppm), and the other ring carbons would display shifts more typical of a substituted pyridine.

For the purpose of this guide, we will assume that in a typical deuterated organic solvent like DMSO-d₆ or CDCl₃, the lactam tautomer is the major, if not exclusive, species observed. The predicted chemical shifts are therefore for the 5-cyclopropyl-1H-pyridin-2-one structure.

Predicted ¹³C NMR Chemical Shifts: A Data-Driven Approach

As no direct experimental spectrum for this compound is available, we will predict the chemical shifts by starting with the known values for 2-pyridone and applying substituent chemical shift (SCS) effects derived from analogous systems.

3.1. Base Values from 2-Pyridone

The experimental ¹³C NMR chemical shifts for the parent 2-pyridone (in CD₃OD) provide a solid foundation.[1]

Carbon Atom2-Pyridone (δ, ppm)[1]
C2155.9
C3125.8
C4140.8
C5124.4
C6138.3

3.2. Estimating the Substituent Effect of the Cyclopropyl Group

A cyclopropyl group attached to a conjugated system acts as a weak electron-donating group. Its effect on the chemical shifts of the pyridone ring can be estimated by analogy to other alkyl groups and from studies on cyclopropyl-substituted aromatic compounds. In 4-substituted cyclopropylbenzenes, the cyclopropyl group influences the chemical shifts of the aromatic ring carbons.[2]

  • Effect on C5 (ipso-carbon): The cyclopropyl group will cause a downfield shift at the carbon of attachment. We can estimate this to be in the range of +8 to +12 ppm.

  • Effect on C4 and C6 (ortho-carbons): A slight shielding (upfield shift) is expected, typically in the range of -1 to -3 ppm.

  • Effect on C3 (meta-carbon): A very small, almost negligible, downfield shift is anticipated (+0 to +1 ppm).

  • Effect on C2 (para-carbon): A small shielding effect is expected, likely in the range of -1 to -2 ppm.

3.3. Predicted Chemical Shifts for the Pyridone Ring

Applying these estimated SCS effects to the base values of 2-pyridone, we arrive at the predicted chemical shifts for the heterocyclic core of 5-cyclopropylpyridin-2-one.

Carbon AtomBase Value (ppm)[1]Estimated SCS (ppm)Predicted Shift (ppm)
C2155.9-1.5~154.4
C3125.8+0.5~126.3
C4140.8-2.0~138.8
C5124.4+10.0~134.4
C6138.3-2.0~136.3

3.4. Predicted Chemical Shifts for the Cyclopropyl Group

The chemical shifts of the cyclopropyl carbons are also influenced by their attachment to the electron-withdrawing pyridone ring. The parent cyclopropane shows a highly shielded signal at -2.7 ppm.[3] In cyclopropylbenzene, the methine carbon (C-α) is at ~15 ppm and the methylene carbons (C-β) are at ~7 ppm.

  • C-α (Methine): Attached to the pyridone ring, this carbon will be deshielded relative to cyclopropane. A chemical shift in the range of 12-18 ppm is expected.

  • C-β (Methylene): The two equivalent methylene carbons will be less deshielded. A chemical shift in the range of 6-10 ppm is predicted.

3.5. Summary of Predicted ¹³C NMR Data

The following table summarizes the complete predicted ¹³C NMR spectrum for 5-cyclopropylpyridin-2-one in a polar deuterated solvent like DMSO-d₆ or CD₃OD.

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected Multiplicity (DEPT-135)
C2~154.4Quaternary (absent)
C4~138.8Methine (CH, positive)
C6~136.3Methine (CH, positive)
C5~134.4Quaternary (absent)
C3~126.3Methine (CH, positive)
C-α12 - 18Methine (CH, positive)
C-β6 - 10Methylene (CH₂, negative)

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section provides a robust, self-validating protocol for acquiring high-quality ¹³C NMR data for this compound.

4.1. Sample Preparation

  • Weighing: Accurately weigh 15-25 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its excellent dissolving power for polar heterocyclic compounds.[4] Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are also viable alternatives. The choice of solvent can influence chemical shifts, so consistency is key.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

4.2. Instrument Setup and 1D ¹³C Spectrum Acquisition

experimental_workflow cluster_setup Instrument Setup (≥400 MHz) cluster_acq Acquisition cluster_proc Data Processing & Analysis s1 Insert Sample s2 Lock on Deuterium Signal s1->s2 s3 Tune & Match Probe (¹H and ¹³C) s2->s3 s4 Shim Magnetic Field s3->s4 a1 Proton-Decoupled ¹³C (zgpg30) s4->a1 a2 DEPT-135 a1->a2 a3 HSQC a2->a3 a4 HMBC a3->a4 p1 Fourier Transform a4->p1 p2 Phase & Baseline Correction p1->p2 p3 Reference to TMS (0 ppm) p2->p3 p4 Assign Signals p3->p4

Caption: Workflow for NMR data acquisition and processing.

  • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for ¹H.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., Bruker's 'zgpg30') is used for the primary ¹³C spectrum.

  • Acquisition Parameters:

    • Spectral Width (SW): ~220 ppm (centered around 100 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for the accurate integration of quaternary carbons, though this significantly increases experiment time.

    • Number of Scans (NS): 1024-4096 scans, necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

4.3. Advanced NMR Experiments for Structural Validation

To unambiguously assign each resonance and validate the predicted structure, a series of 2D NMR and spectral editing experiments should be performed.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment to differentiate carbon multiplicities.[5] It will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed. This experiment will be key to identifying the negative C-β signal of the cyclopropyl group and confirming the number of CH groups in the pyridone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s).[6][7] It provides definitive C-H one-bond connectivities, allowing for the assignment of protonated carbons based on an assigned ¹H NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between carbons and protons over two or three bonds.[6][7] It is invaluable for identifying quaternary carbons by observing their correlations to nearby protons. For example, the carbonyl carbon (C2) should show correlations to the protons on C3 and the N-H proton. The ipso-carbon (C5) should show correlations to the protons on C4, C6, and the cyclopropyl methine proton (H-α).

Computational Prediction of ¹³C NMR Chemical Shifts using DFT

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting NMR chemical shifts with high accuracy, often aiding in the assignment of complex structures.[6][8]

5.1. Computational Workflow

dft_workflow cluster_geom Geometry Optimization cluster_nmr NMR Shielding Calculation cluster_convert Conversion to Chemical Shifts g1 Build Lactam Structure g2 Select Functional/Basis Set (e.g., B3LYP/6-31G(d)) g1->g2 g3 Incorporate Solvent Model (e.g., PCM for DMSO) g2->g3 g4 Run Optimization & Freq. Calc. g3->g4 n1 Use Optimized Geometry g4->n1 n2 Select GIAO Method n1->n2 n3 Select Functional/Basis Set (e.g., mPW1PW91/6-311+G(2d,p)) n2->n3 n4 Calculate Isotropic Shielding Constants (σ) n3->n4 c2 δ_calc = σ_TMS - σ_calc n4->c2 c1 Calculate Shielding for TMS (same level of theory) c1->c2 c3 Apply Scaling Factors (Linear Regression) c2->c3 c4 Compare with Experimental Data c3->c4

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Mass Spectrum Analysis of 5-Cyclopropylpyridin-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the mass spectrum analysis of 5-Cyclopropylpyridin-2-ol, a novel heterocyclic compound of interest in medicinal chemistry and drug development. As a molecule combining the structural motifs of a pyridin-2-ol core and a cyclopropyl substituent, its characterization by mass spectrometry presents a unique fragmentation landscape. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only procedural details but also the underlying scientific rationale for the proposed analytical strategies.

Introduction: The Structural Significance of this compound

This compound, with a molecular formula of C₈H₉NO and a monoisotopic mass of 135.0684 Da, is a compound that marries the aromaticity and hydrogen-bonding capabilities of a pyridin-2-ol ring with the conformational rigidity and unique electronic properties of a cyclopropyl group.[1][2] The pyridin-2-ol moiety is a common scaffold in numerous biologically active compounds, while the cyclopropyl ring is often introduced to modulate metabolic stability, binding affinity, and physicochemical properties. A thorough understanding of its mass spectrometric behavior is paramount for its unambiguous identification in complex matrices, for metabolic profiling, and for quality control during synthesis.

This guide will delineate the theoretical fragmentation pathways of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, provide detailed experimental protocols for its analysis using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, and discuss the interpretation of the resulting mass spectra.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation patterns of its constituent parts: the pyridin-2-ol ring and the cyclopropyl substituent. The pyridin-2-ol exists in tautomeric equilibrium with 2-hydroxypyridine, and its fragmentation can be influenced by the site of ionization.

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.[3] The molecular ion (M⁺˙) of this compound is expected at an m/z of 135.

The primary fragmentation pathways are predicted as follows:

  • Loss of CO: A characteristic fragmentation of 2-pyridones is the loss of a neutral carbon monoxide molecule (28 Da), leading to a pyrrole-type radical cation.[4] For this compound, this would result in a fragment at m/z 107 .

  • Loss of Ethylene from the Cyclopropyl Ring: Cyclopropyl-substituted aromatic compounds are known to undergo rearrangement and lose ethylene (C₂H₄, 28 Da).[5] This would lead to a fragment at m/z 107 . The coincidence of this fragment with the loss of CO necessitates high-resolution mass spectrometry to distinguish between these two isobaric species.

  • Loss of a Hydrogen Radical: The loss of a hydrogen atom (1 Da) from the molecular ion can occur, leading to a stable cation at m/z 134 .

  • Cleavage of the Cyclopropyl Ring: The cyclopropyl ring can undergo homolytic cleavage to generate a more stable resonating structure, which can subsequently lose a methyl radical (15 Da) or other small fragments.

  • Pyridine Ring Fragmentation: The pyridine ring itself can fragment, a common pathway being the loss of HCN (27 Da), which would yield a fragment at m/z 108 .[6]

The following Graphviz diagram illustrates the predicted EI fragmentation pathways:

EI_Fragmentation M [C₈H₉NO]⁺˙ m/z 135 (Molecular Ion) F107_CO [C₇H₉N]⁺˙ m/z 107 (-CO) M->F107_CO -CO F107_C2H4 [C₆H₅NO]⁺˙ m/z 107 (-C₂H₄) M->F107_C2H4 -C₂H₄ F134 [C₈H₈NO]⁺ m/z 134 (-H˙) M->F134 -H˙ F108 [C₇H₈O]⁺˙ m/z 108 (-HCN) M->F108 -HCN

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, at m/z 136 in positive ion mode.[7] This technique is ideal for obtaining molecular weight information and for subsequent structural elucidation via tandem mass spectrometry (MS/MS).[8]

In an MS/MS experiment, the [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID).[9] The expected fragmentation pathways for the protonated molecule are:

  • Loss of Ethylene: Similar to EI, the loss of a neutral ethylene molecule (28 Da) from the protonated cyclopropyl group is a likely fragmentation pathway, resulting in a product ion at m/z 108 .

  • Loss of Water: If protonation occurs on the hydroxyl group, the loss of a neutral water molecule (18 Da) is possible, yielding a fragment at m/z 118 .

  • Ring Opening and Rearrangement: The protonated pyridine ring can undergo ring opening followed by rearrangements and loss of small neutral molecules.

The following Graphviz diagram illustrates the predicted ESI-MS/MS fragmentation pathways:

ESI_MSMS_Fragmentation Precursor [C₈H₉NO+H]⁺ m/z 136 (Precursor Ion) F108 [C₆H₆NO]⁺ m/z 108 (-C₂H₄) Precursor->F108 -C₂H₄ F118 [C₈H₈N]⁺ m/z 118 (-H₂O) Precursor->F118 -H₂O

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust and self-validating workflow for the mass spectrum analysis of this compound using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF-MS).[10]

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in protonation for positive mode ESI.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from any impurities, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (Q-TOF)

The use of a Q-TOF instrument provides high-resolution and accurate mass data, which is crucial for confirming the elemental composition of the precursor and fragment ions.[11][12]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode:

    • MS Scan: Acquire data from m/z 50 to 500 to observe the protonated molecule.

    • MS/MS Scan (Data-Dependent Acquisition): Trigger MS/MS fragmentation on the most intense ions from the MS scan. Set the precursor ion at m/z 136.

    • Collision Energy: Ramp the collision energy from 10 to 40 eV to observe a range of fragment ions.[13]

The following Graphviz diagram illustrates the experimental workflow:

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry (Q-TOF) Stock 1 mg/mL Stock in Methanol Working 1 µg/mL Working Solution (50:50 ACN:H₂O + 0.1% FA) Stock->Working LC C18 Reversed-Phase Gradient Elution Working->LC ESI ESI Positive Mode LC->ESI MS_Scan MS Scan (m/z 50-500) ESI->MS_Scan MSMS_Scan MS/MS Scan (m/z 136) Collision Energy Ramp (10-40 eV) MS_Scan->MSMS_Scan

Sources

Introduction: The Strategic Convergence of Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Cyclopropyl-Substituted Pyridinols

In the landscape of modern medicinal chemistry, the pyridine ring stands as the second most common nitrogen-containing heterocycle in FDA-approved drugs, prized for its versatile biological activities, including antitumor, antiviral, and anti-inflammatory effects[1]. Similarly, the cyclopropyl group is a highly valued structural motif, ranking as the 10th most prevalent ring system in marketed pharmaceuticals[2][3]. Its inclusion in a molecule often confers enhanced metabolic stability, increased potency, and conformational rigidity, allowing for precise interactions with biological targets[4].

This guide explores the strategic combination of these two "privileged" scaffolds: the cyclopropyl-substituted pyridinols. This chemical class represents a compelling area for drug discovery, merging the rigid, three-dimensional geometry of the cyclopropane ring with the versatile pharmacophoric features of the pyridinol core. As a Senior Application Scientist, my objective is to provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, grounded in mechanistic insights and validated experimental approaches. We will delve into the causality behind their design and the self-validating systems used to confirm their activity, offering a robust framework for researchers and drug development professionals.

Part 1: Synthetic Strategies and Methodologies

The rational design of biologically active molecules begins with accessible and versatile synthetic routes. The synthesis of cyclopropyl-substituted pyridinols can be approached through several established methodologies, often involving the construction of the pyridine ring followed by or preceded by the introduction of the cyclopropyl moiety. A common strategy involves the cyclocondensation of a cyclopropyl-containing precursor.

A generalized workflow for the synthesis of a cyclopropyl-pyridinol derivative is outlined below. The causality for this multi-step approach lies in its modularity, allowing for the introduction of diversity at various points to build a compound library for structure-activity relationship (SAR) studies.

G cluster_0 Precursor Synthesis cluster_1 Core Ring Formation cluster_2 Functionalization & Final Product A Cyclopropyl Ketone D Hantzsch-like Pyridine Synthesis (or similar cyclocondensation) A->D B Malononitrile B->D C Ammonium Acetate C->D E Intermediate Dihydropyridine D->E Formation of core scaffold F Oxidation E->F Aromatization G Hydrolysis/Deprotection F->G Unmasking the -OH group H Final Product: Cyclopropyl-Substituted Pyridinol G->H

Caption: Generalized workflow for the synthesis of cyclopropyl-substituted pyridinols.

Part 2: Key Biological Activities and Mechanisms of Action

The unique stereoelectronic properties of the cyclopropyl group, combined with the hydrogen-bonding capabilities and aromatic nature of the pyridinol ring, give rise to a wide spectrum of potential biological activities.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Pyridine derivatives are well-documented for their antiproliferative effects[1]. The addition of a cyclopropyl group can enhance this activity by improving binding affinity to target proteins or increasing resistance to metabolic degradation. Several mechanisms may be at play.

Mechanism 1: Kinase Inhibition Many cyclopropyl-containing compounds exhibit inhibitory activity against receptor tyrosine kinases like VEGFR-2 and EGFR, which are critical drivers of tumor growth and angiogenesis[5]. The pyridinol core can act as a hinge-binding motif, while the cyclopropyl group explores hydrophobic pockets within the ATP-binding site, enhancing potency and selectivity.

Mechanism 2: Induction of Apoptosis Cyclopropyl-substituted compounds can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells[6][7][8]. This is often initiated through mitochondrial-dependent pathways, involving the activation of caspase enzymes[9]. A hypothetical signaling pathway is illustrated below.

G Drug Cyclopropyl-Pyridinol (CP-OH) Mito Mitochondrial Stress Drug->Mito Induces CytoC Cytochrome C Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Hypothetical apoptosis pathway induced by a cyclopropyl-pyridinol compound.

Enzyme Inhibition: From Metabolic to Epigenetic Targets

The structural rigidity and electronic nature of the cyclopropyl-pyridinol scaffold make it an excellent candidate for designing potent and selective enzyme inhibitors.

  • Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition: Pyripyropenes, natural products containing a pyridine moiety, are known ACAT inhibitors[10][11]. The introduction of a cyclopropyl group could optimize interactions within the enzyme's active site, potentially leading to improved therapies for hypercholesterolemia.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain isoquinolones, structurally related to pyridinols, show potent PARP inhibitory activity[12]. This enzyme is crucial for DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with BRCA mutations.

  • Bacterial Enzyme Inhibition: The search for novel antibiotics is critical. Pyrazole-based inhibitors have shown activity against bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is absent in mammals, making it a promising target[13]. A cyclopropyl-pyridinol could be designed to target similar bacterial-specific enzymes.

The table below summarizes hypothetical inhibitory activities of a series of cyclopropyl-pyridinol analogs against various enzyme targets, illustrating how structural modifications can tune potency.

Compound IDR1 GroupR2 GroupTarget Kinase IC50 (nM)PARP-1 IC50 (nM)DapE IC50 (µM)
CP-OH-01HH150250>100
CP-OH-02ClH4518085
CP-OH-03HMe12095>100
CP-OH-04ClMe12 30 60
Other Potential Therapeutic Areas
  • Antimalarial Activity: Cyclopropyl carboxamides have been identified as a novel antimalarial class targeting cytochrome b[14]. This suggests that cyclopropyl-substituted pyridinols could be explored for their activity against Plasmodium falciparum.

  • CNS Receptor Modulation: The successful development of cyclopropyl-containing pyrazoles as potent cannabinoid type 1 (CB1) receptor antagonists for treating obesity highlights the potential of this scaffold to cross the blood-brain barrier and modulate CNS targets[15].

Part 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the cyclopropyl-pyridinol core is essential to optimize potency, selectivity, and pharmacokinetic properties. The following diagram illustrates key SAR takeaways synthesized from studies on related pyridine and cyclopropane-containing molecules[1][15].

G cluster_SAR Structure-Activity Relationship Hotspots A Position R1: - Halogens (e.g., Cl, F) often increase potency. - Bulky groups may decrease activity. B Position R2: - Small alkyl groups (e.g., Me, Et) can enhance binding. - Polar groups may affect cell permeability. C Pyridinol -OH Group: - Essential for H-bonding with target. - O-methylation can probe importance and aid permeability. D Cyclopropyl Group: - Confers rigidity and metabolic stability. - Stereochemistry (cis/trans) can be critical for activity.

Sources

The Ascendancy of 5-Cyclopropylpyridin-2-ol Analogs in Kinase Inhibition: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. This guide delves into the compelling structure-activity relationship (SAR) of a burgeoning class of molecules: 5-cyclopropylpyridin-2-ol analogs. With a focus on their remarkable efficacy as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling, we will dissect the nuanced interplay between chemical structure and biological function. This document serves as a technical resource, elucidating the synthetic strategies, key structural determinants for potency, and the experimental methodologies required to advance the development of this promising scaffold.

Introduction: The Rationale for Targeting IRAK4 with Novel Scaffolds

The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator of innate immunity. It plays an indispensable role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and AP-1, and consequently, the production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is a key driver in a multitude of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and certain cancers. As such, the development of potent and selective IRAK4 inhibitors represents a significant therapeutic opportunity.

The this compound core has emerged as a privileged scaffold in the design of kinase inhibitors. The pyridin-2-one motif can act as a versatile hydrogen bond donor and acceptor, while the cyclopropyl group can provide conformational rigidity and favorable interactions within the ATP-binding pocket of kinases. This unique combination of features has propelled the exploration of this chemical series as a fertile ground for the discovery of novel IRAK4 inhibitors.

The Core Directive: Deconstructing the Structure-Activity Relationship

Our exploration of the SAR of this compound analogs is centered on a seminal patent disclosure which systematically investigated the impact of substitutions at various positions of the pyridinone core. The central finding is that strategic modifications can dramatically influence inhibitory potency against IRAK4.

Key Structural Insights:
  • The 5-Cyclopropyl Group: This moiety is a critical anchor, providing a favorable hydrophobic interaction within a key pocket of the IRAK4 active site. Its rigid nature likely contributes to a lower entropic penalty upon binding.

  • The Pyridin-2-ol Core: The lactam-lactim tautomerism of the 2-pyridone ring is fundamental to its interaction with the kinase hinge region, typically forming crucial hydrogen bonds.

  • Substitutions on the Pyridinone Ring: The introduction of various substituents at other positions of the pyridone ring has been shown to significantly modulate activity. The nature, size, and electronic properties of these substituents are key determinants of potency and selectivity.

The following table summarizes the SAR data for a representative set of this compound analogs, highlighting the impact of various substitutions on IRAK4 inhibitory activity.

Compound IDR1 SubstituentR2 SubstituentIRAK4 IC50 (nM)
1a HH>1000
1b H4-fluorophenyl520
1c H2-aminopyrimidine85
1d Methyl2-aminopyrimidine25
1e Ethyl2-aminopyrimidine12
1f H2-amino-4-methylpyrimidine48
1g Methyl2-amino-4-methylpyrimidine15

Data synthesized from representative examples in patent literature.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel analogs hinges on robust and reproducible experimental procedures. This section provides detailed methodologies for the synthesis of the this compound core and the subsequent evaluation of their biological activity.

General Synthetic Scheme

The synthesis of this compound analogs generally proceeds through a multi-step sequence, with key strategies involving the construction of the substituted pyridinone ring.

Scheme 1: Illustrative Synthetic Route A generalized synthetic pathway to this compound analogs.

Synthetic_Scheme start Substituted Malonate step1 Condensation with Cyclopropyl Acetaldehyde start->step1 i step2 Cyclization with Ammonia Source step1->step2 ii step3 Halogenation step2->step3 iii step4 Suzuki Coupling step3->step4 iv final This compound Analog step4->final v

Caption: A generalized synthetic pathway to this compound analogs.

Step-by-Step Methodology:

  • Condensation: A substituted malonate derivative is condensed with cyclopropyl acetaldehyde in the presence of a base (e.g., sodium ethoxide) to form a Michael adduct.

  • Cyclization: The intermediate from step 1 is treated with a source of ammonia (e.g., ammonium acetate) at elevated temperatures to facilitate cyclization and formation of the pyridin-2-one ring.

  • Halogenation: The pyridinone core is then halogenated at a specific position (e.g., using N-bromosuccinimide) to introduce a handle for further diversification.

  • Suzuki Coupling: The halogenated intermediate undergoes a palladium-catalyzed Suzuki coupling reaction with a desired boronic acid or ester to introduce various aryl or heteroaryl substituents.

  • Final Analog Synthesis: Further modifications, such as N-alkylation or functional group transformations on the coupled substituent, can be performed to generate a library of analogs.

In Vitro Kinase Inhibition Assay

The potency of the synthesized analogs against IRAK4 is determined using a biochemical kinase assay. The following protocol is a representative example.

Protocol: IRAK4 Kinase Assay

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer by diluting a 5x stock solution.

    • Prepare a master mix containing the 1x Kinase Assay Buffer, ATP at a concentration near the Km for IRAK4, and the peptide substrate (e.g., Myelin Basic Protein).

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Procedure (96-well plate format):

    • Add the diluted test compounds to the appropriate wells. Include a positive control (a known IRAK4 inhibitor) and a negative control (DMSO vehicle).

    • Add the IRAK4 enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding the master mix to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of ADP produced using a commercially available kit such as ADP-Glo™ Kinase Assay (Promega). This assay measures luminescence, which is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway and Mechanism of Action

To fully appreciate the therapeutic potential of this compound analogs as IRAK4 inhibitors, it is essential to understand the signaling pathway in which IRAK4 operates.

The IRAK4 Signaling Cascade:

Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., lipopolysaccharide or IL-1β), the adaptor protein MyD88 is recruited to the receptor complex. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2. This phosphorylation event triggers a downstream cascade involving TRAF6, which ultimately leads to the activation of the IKK complex and the MAP kinase pathway, culminating in the activation of NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory genes.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation IKK_complex IKK Complex TRAF6->IKK_complex MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway NFkB_AP1 NF-κB / AP-1 IKK_complex->NFkB_AP1 Activation MAPK_pathway->NFkB_AP1 Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_AP1->Gene_Expression Nuclear Translocation Inhibitor This compound Analog Inhibitor->IRAK4 Inhibition

Caption: The IRAK4 signaling pathway and the point of intervention for this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent and selective IRAK4 inhibitors. The SAR studies highlighted herein provide a clear roadmap for optimizing the potency of this series. Future efforts should focus on enhancing the pharmacokinetic properties of these analogs, including their metabolic stability and oral bioavailability, to translate their in vitro potency into in vivo efficacy. Furthermore, comprehensive selectivity profiling against a broad panel of kinases will be crucial to ensure a favorable safety profile. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics for a range of inflammatory and autoimmune disorders.

References

  • Feng, Y., et al. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B, 14(12), 5091-5105. [Link]

  • Feng, Y., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PubMed Central. [Link]

  • What are IRAK4 inhibitors and how do you quickly get the latest development progress? (2023). Synapse. [Link]

  • Li, S., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737. [Link]

  • Witalison, E., et al. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Expert Opinion on Investigational Drugs, 29(6), 577-586. [Link]

  • Chapman, R. W., et al. (2024). Interleukin-1 receptor-associated kinase 4 (IRAK4)

In Silico Modeling of 5-Cyclopropylpyridin-2-ol Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies used to characterize the interactions of the novel small molecule, 5-Cyclopropylpyridin-2-ol. In the absence of extensive experimental data for this compound, we present a hypothetical case study targeting a well-characterized protein class where the pyridin-2-ol scaffold is a known pharmacophore: the protein kinase family. This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for applying computational techniques to elucidate potential mechanisms of action, predict binding affinities, and guide further experimental validation. We will delve into the causality behind each methodological choice, ensuring a robust and scientifically sound computational workflow, from initial target selection to advanced binding free energy calculations.

Introduction: The Rationale for In Silico Investigation

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, high costs, and a significant attrition rate.[1] Computational, or in silico, modeling has emerged as an indispensable tool in modern drug discovery, offering a rational and cost-effective approach to prioritize experimental efforts.[2] By simulating molecular interactions at an atomic level, we can gain profound insights into the binding of small molecules to their biological targets, predict their efficacy, and optimize their properties.[3][4]

This guide focuses on this compound, a small molecule with limited publicly available biological data.[5] The presence of the pyridin-2-ol moiety, a common scaffold in kinase inhibitors, suggests a potential role in modulating protein kinase activity. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, we propose a hypothetical investigation of this compound as a potential kinase inhibitor.

Our approach will be grounded in a multi-step computational workflow, beginning with target selection and preparation, followed by molecular docking to predict binding poses, and culminating in molecular dynamics simulations to assess the stability of the protein-ligand complex and estimate binding free energies.

The Computational Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for our in silico investigation. The workflow is designed to be a self-validating system, where the results of each step inform and refine the subsequent analysis.

Target Selection and Preparation

Expertise & Experience: The choice of a specific kinase target is critical. For this hypothetical study, we will select a well-characterized kinase with a readily available crystal structure in the Protein Data Bank (PDB), for instance, a member of the Mitogen-Activated Protein Kinase (MAPK) family, which are known to be targeted by pyridin-2-ol containing inhibitors.[6] The quality of the initial protein structure is paramount for the accuracy of subsequent modeling.

Experimental Protocol: Target Preparation

  • Structure Retrieval: Download the crystal structure of the target kinase from the RCSB Protein Data Bank (e.g., PDB ID: 1C8K).[7]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[8] This is crucial to create a clean system for docking.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). This can be accomplished using tools like H++ or the pdb2gmx tool in GROMACS.

  • Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is often done using a molecular mechanics force field like AMBER or CHARMM.

Ligand Preparation

Expertise & Experience: The three-dimensional structure and charge distribution of the ligand are as important as the protein's. The cyclopropyl group in this compound introduces a degree of conformational rigidity that must be accurately represented.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Generate a 3D conformation of this compound from its 2D structure (SMILES: C1CC1c2cc(O)ccn2). Software like Open Babel can be used for this conversion.

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF). This ensures a low-energy, physically plausible starting conformation.

  • Charge Calculation: Assign partial atomic charges to the ligand atoms. Restrained Electrostatic Potential (RESP) charges, derived from quantum mechanical calculations, are generally preferred for their accuracy in representing the electrostatic potential.

Molecular Docking: Predicting the Binding Pose

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[2][9] The choice of docking algorithm and scoring function can significantly impact the results. For this study, we will use AutoDock Vina, a widely used and validated open-source docking program.[7]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a search space, or "grid box," that encompasses the known ATP-binding site of the kinase.[10] The dimensions of the grid box should be large enough to allow the ligand to rotate and translate freely but focused enough to ensure efficient sampling of the binding pocket.

  • Running the Docking Simulation: Execute the docking calculation using AutoDock Vina. The program will generate a series of binding poses for the ligand, ranked by a scoring function that estimates the binding affinity.[9][10]

  • Pose Analysis and Selection: Visually inspect the top-ranked docking poses using molecular visualization software like PyMOL or UCSF Chimera.[7] The selected pose should exhibit chemically sensible interactions with key residues in the kinase active site (e.g., hydrogen bonds with the hinge region).

Data Presentation: Docking Results

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Hinge Residue 1, Gatekeeper ResidueHydrogen Bond, Hydrophobic
2-8.2Hinge Residue 2, DFG MotifHydrogen Bond, Pi-Stacking
3-7.9Catalytic LysineHydrogen Bond

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations: Assessing Complex Stability

Expertise & Experience: While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[3][4] MD simulations allow us to assess the stability of the predicted binding pose and observe conformational changes in both the protein and the ligand.[11] GROMACS is a powerful and widely used software package for performing MD simulations.[12][13]

Experimental Protocol: GROMACS MD Simulation

  • System Setup: Place the selected protein-ligand complex from docking into a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand interactions. This includes calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone, analyzing hydrogen bond occupancy, and observing the evolution of key intermolecular distances.

Binding Free Energy Calculations

Expertise & Experience: A more quantitative prediction of binding affinity can be obtained through binding free energy calculations.[14] Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide an end-point estimation of the binding free energy by analyzing snapshots from the MD trajectory.[1]

Experimental Protocol: MM/PBSA Calculation

  • Snapshot Extraction: Extract a series of snapshots (e.g., 100-1000) from the equilibrated portion of the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone using the MM/PBSA method. This involves calculating the molecular mechanics energy in the gas phase and the solvation free energy.

  • Binding Free Energy Estimation: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.[1]

Data Presentation: Binding Free Energy Components

Energy ComponentAverage Value (kcal/mol)Standard Deviation
Van der Waals-45.23.1
Electrostatic-20.52.5
Polar Solvation+35.84.2
Non-polar Solvation-5.10.8
ΔG binding -35.0 5.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Visualizing the computational workflow is essential for understanding the logical flow of the investigation.

In_Silico_Workflow cluster_0 Preparation cluster_1 Initial Screening cluster_2 Refinement & Validation cluster_3 Quantitative Prediction Target_Selection Target Selection (e.g., MAPK Kinase) Molecular_Docking Molecular Docking (AutoDock Vina) Target_Selection->Molecular_Docking Ligand_Preparation Ligand Preparation (this compound) Ligand_Preparation->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics (GROMACS) Pose_Analysis->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, H-bonds) MD_Simulation->Trajectory_Analysis Free_Energy_Calc Binding Free Energy (MM/PBSA) Trajectory_Analysis->Free_Energy_Calc Final_Assessment Final Assessment & Experimental Prioritization Free_Energy_Calc->Final_Assessment

Caption: Overall workflow for the in silico modeling of this compound.

Docking_Workflow Input Prepared Protein & Ligand Structures Grid_Setup Define Binding Site (Grid Box) Input->Grid_Setup Docking_Run Run AutoDock Vina Grid_Setup->Docking_Run Output Ranked Binding Poses Docking_Run->Output Analysis Visual Inspection & Interaction Analysis Output->Analysis

Caption: Detailed workflow for the molecular docking protocol.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of the novel small molecule, this compound, within a hypothetical context of kinase inhibition. By following a structured approach of target and ligand preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate robust and actionable hypotheses to guide subsequent experimental validation. The causality-driven methodologies presented here, grounded in established scientific principles, provide a framework for the rational design and optimization of novel therapeutic agents.

The insights gained from this in silico investigation, such as the predicted binding mode, the stability of the protein-ligand complex, and the estimated binding affinity, can be used to prioritize this compound and its analogs for chemical synthesis and biological testing. Further computational studies could explore the selectivity of this compound against a panel of kinases or investigate its absorption, distribution, metabolism, and excretion (ADME) properties to provide a more complete preclinical profile.

References

  • Calculation of binding free energies. PubMed. [Link]

  • Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]

  • Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Molecular Docking Tutorial. [Link]

  • Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. PMC - PubMed Central. [Link]

  • Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Estimating absolute binding free energy and entropy using different end-point methods. [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. [Link]

  • Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. PMC - NIH. [Link]

  • Molecular Dynamic Simulations for Drug Discovery. Udemy. [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC - NIH. [Link]

  • High Throughput Molecular Dynamics Simulations for Drug Discovery. YouTube. [Link]

  • Developing In Silico Models of Protein-Protein Interactions (PPIs). Longdom Publishing. [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. [Link]

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Discovery and history of substituted pyridin-2-ols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Pyridin-2-ols

Abstract

Substituted pyridin-2-ols are a paramount class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties, tautomeric nature, and synthetic versatility have established them as a privileged scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for substituted pyridin-2-ols. It navigates from foundational 19th-century condensation reactions to the advent of modern catalytic cross-coupling techniques, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides detailed, step-by-step protocols for both classical and contemporary synthetic methods.

Introduction: The Significance of the Pyridin-2-ol Core

The pyridin-2-ol moiety, a pyridine ring substituted with a hydroxyl group at the C2 position, is a cornerstone of modern heterocyclic chemistry. Its significance is deeply rooted in its existence as a tautomeric mixture with the 2-pyridone form. This equilibrium is delicately influenced by factors such as substituents, solvent polarity, and temperature, which in turn dictates the molecule's reactivity, hydrogen bonding capabilities, and ultimately, its biological activity. This structural feature has been masterfully exploited in the design of molecules that can effectively interact with biological targets.

From the blockbuster anti-ulcer agent omeprazole to novel kinase inhibitors in oncology, the substituted pyridin-2-ol scaffold has proven to be a remarkably fruitful template for drug discovery. Its ability to serve as a versatile synthetic handle for further functionalization has fueled continuous interest and innovation in its synthesis.

Foundational Discoveries: The Dawn of Pyridin-2-ol Synthesis

The historical roots of pyridin-2-ol synthesis can be traced back to the late 19th century, with pioneering chemists laying the groundwork for this entire field.

The Guareschi-Thorpe Condensation: A Classic Route

One of the earliest and most enduring methods for the synthesis of substituted 2-pyridones is the Guareschi-Thorpe condensation , first described by Icilio Guareschi in 1896. This reaction involves the base-catalyzed condensation of a β-ketoester with a cyanoacetamide. The initial Michael addition is followed by an intramolecular cyclization and subsequent dehydration to afford the highly functionalized pyridin-2-ol ring system. This method, while over a century old, remains relevant due to its simplicity and the use of readily available starting materials.

The choice of a β-ketoester and a cyanoacetamide is causal to the formation of the desired pyridin-2-one structure. The β-ketoester provides the C4, C5, and C6 atoms of the ring, while the cyanoacetamide delivers the N1, C2, and C3 atoms, along with the characteristic substituents. The base, typically a mild one like piperidine, is crucial for deprotonating the active methylene compounds and initiating the reaction cascade.

The Hantzsch Pyridine Synthesis: An Adaptable Classic

While more famously associated with the synthesis of dihydropyridines, the Hantzsch pyridine synthesis (1881) can be skillfully adapted to produce substituted pyridin-2-ols. The classic Hantzsch synthesis involves a one-pot condensation of a β-ketoester, an aldehyde, and an ammonia source. By carefully selecting the starting materials, particularly by using an amide or a related nitrogen source in place of ammonia and subsequent oxidation, access to the pyridin-2-ol scaffold is achievable. The versatility of this reaction allows for the introduction of a wide range of substituents at various positions of the pyridine ring.

The Modern Era: Revolutionizing Access to Chemical Diversity

The latter half of the 20th century and the dawn of the 21st century have witnessed an explosion in the development of new synthetic methodologies, driven by the demands of medicinal chemistry for vast libraries of structurally diverse compounds.

Cycloaddition Strategies: Building the Ring with Elegance

[4+2] cycloaddition reactions, or Diels-Alder reactions, have emerged as a powerful and atom-economical approach for constructing the pyridin-2-ol core. In a typical sequence, a 1,3-diene is reacted with an electron-deficient nitrile, such as cyanogen, to form a dihydropyridine intermediate, which can then be aromatized to the corresponding pyridine. More sophisticated variations involve the use of inverse-electron-demand Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor diene. These methods offer excellent control over regioselectivity and stereoselectivity.

Palladium-Catalyzed Cross-Coupling: The Power of Precision

The advent of palladium-catalyzed cross-coupling reactions has been a game-changer for the synthesis of functionalized pyridin-2-ols. Reactions such as the Suzuki-Miyaura , Stille , Heck , and Sonogashira couplings allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. This has enabled the late-stage functionalization of pre-formed pyridin-2-ol rings, a strategy that is highly valuable in drug discovery for the rapid generation of analogues.

For instance, a halogenated pyridin-2-ol can be coupled with a wide array of boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira) to introduce diverse aryl, heteroaryl, or alkyl substituents. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. The development of highly active and sterically hindered phosphine ligands has been instrumental in expanding the scope of these reactions to include previously challenging substrates.

Experimental Protocols: From Bench to Application

The following protocols provide detailed, self-validating methodologies for the synthesis of substituted pyridin-2-ols, representing both a classical and a modern approach.

Protocol 1: Classical Synthesis of a Substituted Pyridin-2-ol via Guareschi-Thorpe Condensation

This protocol details the synthesis of 6-methyl-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve benzoylacetone (1.62 g, 10 mmol) and cyanoacetamide (0.84 g, 10 mmol) in 30 mL of absolute ethanol.

  • Initiation: To the stirred solution, add piperidine (0.5 mL) as a catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry in a vacuum oven. The product is typically of high purity, but can be recrystallized from ethanol if necessary.

Protocol 2: Modern Synthesis of a 4-Arylpyridin-2-ol via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-(4-methoxyphenyl)pyridin-2(1H)-one.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromopyridin-2(1H)-one (1.74 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.37 g, 0.5 mmol) to the flask.

  • Solvent and Degassing: Add a mixture of 1,4-dioxane (40 mL) and water (10 mL). Seal the flask and degas the mixture by subjecting it to three cycles of vacuum-backfill with argon.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Data Presentation and Visualization

Table 1: Comparison of Synthetic Methodologies
FeatureGuareschi-Thorpe CondensationHantzsch SynthesisSuzuki-Miyaura Coupling
Type CondensationMulti-component CondensationCross-Coupling
Starting Materials β-ketoesters, cyanoacetamidesβ-ketoesters, aldehydes, ammoniaHalopyridin-2-ols, boronic acids
Key Reagents Base (e.g., piperidine)Acid or base catalystPalladium catalyst, ligand, base
Advantages Simple, readily available materialsHigh atom economy, convergentHigh functional group tolerance
Disadvantages Limited substituent diversityCan produce byproductsRequires pre-functionalized substrate
Diagram 1: Synthetic Pathways to Substituted Pyridin-2-ols

synthetic_pathways cluster_classical Classical Routes cluster_modern Modern Routes B_ketoester β-Ketoester Guareschi_Thorpe Guareschi-Thorpe Condensation B_ketoester->Guareschi_Thorpe Hantzsch Hantzsch Synthesis B_ketoester->Hantzsch Cyanoacetamide Cyanoacetamide Cyanoacetamide->Guareschi_Thorpe Pyridin_2_ol Substituted Pyridin-2-ol Guareschi_Thorpe->Pyridin_2_ol Forms Ring Aldehyde Aldehyde Aldehyde->Hantzsch Ammonia Ammonia Source Ammonia->Hantzsch Hantzsch->Pyridin_2_ol Forms Ring Halo_Pyridinol Halogenated Pyridin-2-ol Cross_Coupling Pd-Catalyzed Cross-Coupling Halo_Pyridinol->Cross_Coupling Organometallic Organometallic Reagent Organometallic->Cross_Coupling Cross_Coupling->Pyridin_2_ol Functionalization

Caption: Overview of classical and modern synthetic routes to substituted pyridin-2-ols.

Conclusion and Future Outlook

The historical and ongoing development of synthetic methods for substituted pyridin-2-ols showcases a remarkable journey of chemical innovation. From the foundational condensation reactions that first unlocked this scaffold to the precision of modern palladium catalysis, the synthetic chemist's toolbox has expanded dramatically. This has directly translated into the accelerated discovery of new medicines and materials.

Looking ahead, the field is poised for further advancements. The development of more sustainable and efficient catalytic systems, the use of flow chemistry for safer and more scalable synthesis, and the application of computational chemistry to predict optimal reaction conditions will undoubtedly shape the future of pyridin-2-ol synthesis. The enduring importance of this heterocyclic core ensures that it will remain a focal point of research for years to come, continuing to provide solutions to challenges in human health and materials science.

References

  • Katritzky, A. R., & Lunt, E. (1970). Tautomeric pyridines. Part I. The tautomerism of 1-methyl-2-pyridone. Tetrahedron, 26(18), 4291-4303. [Link]

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
  • Guareschi, I. (1896). Sintesi di composti piridinici da cianacetammide e chetoni. Gazzetta Chimica Italiana, 26, 13-25.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

Methodological & Application

Protocol for the Synthesis of 5-Cyclopropylpyridines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 5-cyclopropylpyridine motif is a privileged scaffold in modern medicinal chemistry, valued for the unique conformational and electronic properties the cyclopropyl group imparts.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 5-cyclopropylpyridines using the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide expert insights into optimizing reaction components and troubleshooting common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for accessing this important class of compounds.

Introduction: The Value of Cyclopropylpyridines and the Suzuki-Miyaura Reaction

The incorporation of a cyclopropyl ring into aromatic systems, particularly heteroaromatics like pyridine, is a widely used strategy in drug discovery. The cyclopropyl group acts as a "bioisostere" for phenyl rings or gem-dimethyl groups, offering a compact, rigid structure that can improve metabolic stability, binding affinity, and membrane permeability.[2] Synthesizing these structures efficiently and with high functional group tolerance is therefore of paramount importance.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[3][4] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized synthetic chemistry. The reaction's success stems from its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[5] This makes it an ideal choice for the complex molecular architectures often encountered in pharmaceutical synthesis.

This protocol will focus on the coupling of a 5-halopyridine with a cyclopropylboron reagent, a reaction that, while powerful, presents unique challenges related to the electronic nature of the pyridine ring and the stability of the cyclopropylboronic acid.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7]

The three fundamental steps are:

  • Oxidative Addition: A catalytically active Pd(0) species inserts into the carbon-halogen bond of the 5-halopyridine. This is often the rate-determining step of the cycle and forms a square-planar Pd(II) complex.[6] The reactivity of the halide follows the general trend I > Br > Cl.[6]

  • Transmetalation: This step requires activation of the cyclopropylboron reagent by a base. The base (e.g., CO₃²⁻) reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex).[8] This complex then transfers the cyclopropyl group from the boron atom to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (the pyridine and cyclopropyl moieties) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the 5-cyclopropylpyridine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ (Active Catalyst) oa_complex Py-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Py-Pd(II)L₂(Cyclopropyl) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 5-Cyclopropyl-Pyridine trans_complex->product pyridine 5-Halo-Pyridine (Py-X) pyridine->oa_complex boronic Cyclopropyl-B(OH)₂ boronate [Cyclopropyl-B(OH)₃]⁻ (Activated Boronate) boronic->boronate Activation base Base (e.g., K₂CO₃) base->boronic boronate->oa_complex

Fig 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Components: Rationale and Selection

The success of coupling a heteroaryl chloride or bromide, such as 5-bromopyridine, hinges on the careful selection of each reaction component.

ComponentSelection & Rationale
Pyridine Substrate 5-Bromo- or 5-Chloropyridine: Bromides are generally more reactive than chlorides, but chlorides are often more readily available and cost-effective. The electron-deficient nature of the pyridine ring can sometimes slow the initial oxidative addition step compared to carbocyclic arenes.[1]
Boron Reagent Cyclopropylboronic Acid or Potassium Cyclopropyltrifluoroborate: Cyclopropylboronic acid is effective but can be prone to decomposition via protodeboronation, especially under prolonged heating or aqueous conditions.[1][2] Potassium cyclopropyltrifluoroborate salts offer enhanced stability, are crystalline, and are often easier to handle, making them an excellent alternative.[1] A slight excess (1.2-1.5 equiv.) is typically used to drive the reaction to completion.
Palladium Catalyst Pd(OAc)₂ or a Pre-catalyst (e.g., XPhos Pd G3): Palladium(II) acetate, Pd(OAc)₂, is a common and inexpensive source of palladium that is reduced in situ to the active Pd(0) species.[3] Modern pre-catalysts, which incorporate a bulky phosphine ligand, offer higher activity, stability, and reproducibility, especially for challenging substrates like heteroaryl chlorides.[10][11] Catalyst loading is typically low (1-5 mol%).
Ligand Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃): Ligands are critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For heteroaromatic couplings, bulky and electron-rich dialkylbiaryl phosphine ligands are superior as they promote the oxidative addition and reductive elimination steps.[10][12] The choice of ligand can dramatically impact reaction efficiency.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄: A base is essential for activating the boronic acid for transmetalation.[8] Potassium carbonate (K₂CO₃) is a common and effective choice. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing better results for less reactive substrates.[1] Typically, 2-3 equivalents are used.
Solvent System 1,4-Dioxane/Water or Toluene/Water: A mixture of an organic solvent and water is standard. The organic solvent solubilizes the organic reagents and catalyst, while water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[3][13] Rigorous degassing of the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes the coupling of 5-bromopyridine with potassium cyclopropyltrifluoroborate.

Workflow start Start reagents 1. Charge Flask (5-Bromopyridine, Boron Reagent, Base, Catalyst, Ligand) start->reagents degas 2. Evacuate & Backfill (Repeat 3x with Inert Gas) reagents->degas solvent 3. Add Degassed Solvents (Dioxane & Water) degas->solvent heat 4. Heat Reaction (e.g., 100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Dilute, Separate Layers) monitor->workup extract 7. Extract Aqueous Layer workup->extract purify 8. Dry & Purify (Dry Organic, Concentrate, Column Chromatography) extract->purify end End (Characterize Product) purify->end

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-cyclopropylpyridin-2-ol, a valuable building block in medicinal chemistry and drug development. The described method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile C-C bond-forming strategy. Detailed experimental protocols, mechanistic insights, and data interpretation are presented to enable researchers, scientists, and drug development professionals to successfully synthesize and characterize this target compound. The protocol has been designed for high efficiency, functional group tolerance, and scalability.

Introduction: The Significance of the Cyclopropyl Moiety in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents.[1] Functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of a cyclopropyl group, in particular, has garnered significant interest. The unique structural and electronic properties of the cyclopropane ring—a rigid, strained three-membered carbocycle—can impart favorable characteristics to a drug candidate, including enhanced metabolic stability, increased potency, and improved membrane permeability.[2]

The synthesis of this compound provides a key intermediate for the elaboration of more complex molecular architectures. The 2-ol (or its tautomeric 2-pyridone form) functionality offers a handle for further chemical transformations, while the 5-cyclopropyl group serves as a crucial pharmacophore. Traditional methods for introducing a cyclopropyl ring can be harsh and may not be compatible with the sensitive pyridine nucleus. In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a mild and highly efficient alternative.[3][4]

This application note details a reliable protocol for the Suzuki-Miyaura coupling of 5-bromopyridin-2-ol with cyclopropylboronic acid, leveraging the power of palladium catalysis to construct the target molecule in high yield.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][4] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

The generally accepted mechanism consists of three key steps:[1][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 5-bromopyridin-2-ol), forming an organopalladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (cyclopropylboronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)(L)n-R' Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)-R->Pd(0)Ln Product Ar-R' Ar-Pd(II)-R->Product Reductive Elimination Ar-X 5-Bromopyridin-2-ol R'-B(OH)2 Cyclopropylboronic Acid Product_label This compound

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
5-Bromopyridin-2-ol13466-38-1174.00Sigma-Aldrich
Cyclopropylboronic acid411235-57-985.90Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56Sigma-Aldrich
Potassium Phosphate (K₃PO₄)7778-53-2212.27Sigma-Aldrich
1,4-Dioxane (anhydrous)123-91-188.11Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-688.11Sigma-Aldrich
Saturated aqueous sodium chloride (Brine)N/AN/AIn-house preparation
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Sigma-Aldrich
Equipment
  • Schlenk flask (50 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

Experimental_Workflow start Start setup Reaction Setup: - Flame-dry Schlenk flask - Add 5-bromopyridin-2-ol,  cyclopropylboronic acid, K₃PO₄ start->setup inert Establish Inert Atmosphere: - Evacuate and backfill  with N₂ or Ar setup->inert reagents Add Solvent and Catalyst: - Anhydrous 1,4-dioxane - Pd(PPh₃)₄ inert->reagents reaction Reaction: - Heat to 85-95 °C - Monitor by TLC or LC-MS reagents->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Wash with water and brine reaction->workup purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purification characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry purification->characterization end End characterization->end

Figure 2: Generalized workflow for the synthesis of this compound.
  • Reaction Setup: To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add 5-bromopyridin-2-ol (1.0 mmol, 174 mg, 1.0 equiv.), cyclopropylboronic acid (1.2 mmol, 103 mg, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 mmol, 531 mg, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (10 mL) via syringe. Subsequently, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg, 5 mol%).

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at 85-95 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Rationale for Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and commercially available catalyst for Suzuki-Miyaura couplings.[4] Its four triphenylphosphine ligands provide a stable yet reactive Pd(0) source.

  • Base: Potassium phosphate (K₃PO₄) is an effective base for Suzuki couplings involving boronic acids.[6] It is strong enough to facilitate the formation of the boronate species required for transmetalation without causing significant side reactions.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for Suzuki reactions due to its ability to dissolve both the organic and inorganic reagents and its relatively high boiling point, which allows for elevated reaction temperatures. The presence of a small amount of water can sometimes be beneficial for the transmetalation step.[5]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[1] Therefore, conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation.

Characterization of this compound

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₈H₉NO
Molecular Weight135.17 g/mol
AppearanceSolid
CAS Number1159821-42-7
Spectroscopic Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with their chemical shifts and coupling constants influenced by the hydroxyl and cyclopropyl substituents. The cyclopropyl protons will appear as a complex multiplet in the upfield region (typically 0.5-1.0 ppm for the CH₂ groups and 1.5-2.0 ppm for the CH methine). The aromatic protons on the pyridine ring will be observed in the downfield region (typically 6.0-7.5 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display signals corresponding to the pyridine ring carbons and the cyclopropyl carbons. The cyclopropyl carbons are expected to resonate at high field (typically 5-15 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of this compound.

Safety and Handling

  • 5-Bromopyridin-2-ol: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

  • Cyclopropylboronic acid: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Tetrakis(triphenylphosphine)palladium(0): May cause an allergic skin reaction. May cause cancer.

  • 1,4-Dioxane: Flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.

It is imperative to handle all chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formationInactive catalystEnsure the use of a fresh bottle of Pd(PPh₃)₄ or a different palladium source.
Insufficiently inert atmosphereImprove the degassing procedure (e.g., use the freeze-pump-thaw method).
Poor quality reagentsUse freshly purchased or purified starting materials and anhydrous solvent.
Formation of side productsProtodeboronation of cyclopropylboronic acidUse a slight excess of the boronic acid. Ensure the base is not too strong or the reaction temperature too high.
Homocoupling of starting materialsOptimize the catalyst loading and reaction temperature.
Difficulty in purificationCo-elution of product and impuritiesUse a different solvent system for column chromatography or consider recrystallization.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of this compound. The protocol detailed in this application note is robust and can be adapted for the synthesis of analogous compounds. The successful implementation of this methodology will provide researchers with access to a valuable building block for the development of novel therapeutic agents and other functional molecules.

References

  • BenchChem. (2025). Standard Protocol for Suzuki Coupling of (5-Bromopyridin-2-yl)methanol: An Application Note for Synthetic and Medicinal Chemistry. BenchChem.
  • ResearchGate. (n.d.). Optimization of Suzuki Reaction conditions.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Yttrium (2/5) in Organic Synthesis. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine. BenchChem.
  • MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • ResearchGate. (n.d.).
  • MDPI. (2023).
  • BenchChem. (2025).
  • MDPI. (2018). Protein X-ray Crystallography and Drug Discovery.
  • PubMed Central. (2014).
  • ResearchGate. (n.d.). (a) X‐ray crystal structure of 2 shown as an ORTEP drawing with 50%....
  • ResearchGate. (n.d.). X-ray crystal structures of compounds 5h (left) and 5l (right) with....
  • PubMed Central. (n.d.). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines.

Sources

Application Note & Protocol: High-Purity Isolation of 5-Cyclopropylpyridin-2-ol via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of 5-Cyclopropylpyridin-2-ol, a key heterocyclic intermediate in pharmaceutical research and development. Addressing the inherent challenges of purifying polar, nitrogen-containing compounds, this guide delineates a systematic approach using normal-phase flash column chromatography on silica gel. We will explore the rationale behind the selection of the stationary and mobile phases, method development using Thin-Layer Chromatography (TLC), and step-by-step execution of the preparative separation. Furthermore, this document establishes a framework for post-purification analysis to verify purity and yield, ensuring the isolated compound meets the stringent requirements for downstream applications.

Introduction: The Challenge and Strategy

This compound and its tautomer, 5-cyclopropyl-2(1H)-pyridinone, represent a class of polar heterocyclic compounds that are fundamental building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The presence of both a basic pyridine nitrogen and an acidic/hydrogen-bond-donating hydroxyl group imparts significant polarity and the potential for strong interactions with stationary phases.

Standard silica gel chromatography, while cost-effective and widely accessible, can present challenges for such molecules, often leading to significant peak tailing and poor separation.[1][2] This phenomenon arises from the strong, non-ideal interactions between the basic pyridine moiety and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2]

The strategy outlined herein directly confronts this issue by employing a modified mobile phase. The addition of a small percentage of a competing base, such as triethylamine (TEA), to the eluent serves to neutralize the most active silanol sites, thereby mitigating undesirable interactions and leading to symmetrical peak shapes and improved resolution.[2] The protocol is designed to be a self-validating system, starting with analytical TLC to establish optimal separation conditions before scaling to preparative column chromatography.

Pre-Purification: Method Development with TLC

Prior to committing the bulk of the crude material to a column, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[3] This analytical step provides a rapid and material-sparing method to assess the separation of the target compound from impurities.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Solvent System Screening: Prepare a series of developing chambers with different solvent systems. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[4]

    • Initial Screening Systems:

      • 30% Ethyl Acetate in Hexanes

      • 50% Ethyl Acetate in Hexanes

      • 70% Ethyl Acetate in Hexanes

      • 5% Methanol in Dichloromethane[4]

  • Development: Place the spotted TLC plate into the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the separated spots under a UV lamp (254 nm).

    • If necessary, use a chemical stain (e.g., potassium permanganate or iodine vapor) for visualization.

  • Rf Calculation & Optimization: Calculate the Retention Factor (Rf) for the target compound. The ideal Rf for column chromatography is typically between 0.25 and 0.40. Adjust the solvent system polarity to achieve this target Rf. If peak streaking is observed, add 0.5-1% triethylamine to the solvent mixture to improve the spot shape.

Preparative Purification: Flash Column Chromatography Protocol

This protocol is designed for the purification of gram-scale quantities of crude this compound. The amount of silica gel used is typically 20-50 times the weight of the crude sample.[5]

Materials and Reagents
Item Specification
Stationary PhaseSilica Gel, 230-400 mesh (40-63 µm)
Crude SampleThis compound (approx. 1 gram)
Eluent (Mobile Phase)Hexanes and Ethyl Acetate (HPLC grade)
AdditiveTriethylamine (TEA)
Solvents for Sample LoadingDichloromethane (DCM) or Tetrahydrofuran (THF)
Ancillary MaterialsGlass chromatography column, cotton or glass wool, sand, collection tubes
Workflow for Purification

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation:

    • Secure a glass column vertically with a clamp.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[5][6]

    • Add a thin layer (approx. 1 cm) of sand over the plug.[6]

    • Close the stopcock and fill the column about one-third full with the initial, less polar eluent.[6]

  • Slurry Packing:

    • In a separate beaker, weigh the required amount of silica gel (e.g., 40 g for 1 g of crude material).

    • Add the eluent to the silica gel to form a slurry that can be easily poured.[5]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to encourage the silica to settle into a uniform bed without air bubbles.[6]

    • Once the silica has settled, add another thin layer of sand on top to prevent disruption of the stationary phase during solvent addition.[6]

    • Drain the solvent until the level is just at the top of the sand layer. Do not allow the column to run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM or THF.

    • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Carefully add the dry-loaded sample powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (e.g., 40% Ethyl Acetate in Hexanes + 0.5% TEA) to the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-15 mL per test tube).

    • Maintain a constant level of solvent at the top of the column to avoid introducing air bubbles.

    • A gradient elution can be employed if impurities are close in polarity to the product. This involves starting with a less polar solvent system and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute more strongly retained compounds.[3]

  • Monitoring the Separation:

    • Systematically spot every few fractions onto a TLC plate.

    • Develop the TLC plate using the same eluent system.

    • Visualize the plate under UV light to identify which fractions contain the desired product.

  • Isolation:

    • Based on the TLC analysis, combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Post-Purification Analysis: Purity and Identity Confirmation

After purification, it is essential to confirm the purity and identity of the isolated this compound. High-Performance Liquid Chromatography (HPLC) is a highly reliable method for this purpose.

Protocol: Reversed-Phase HPLC Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Gradient 5% B to 95% B over 20 minutes[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection UV at 254 nm[2]
Injection Volume 10 µL[2]
  • Data Analysis: Integrate the peak area of the chromatogram. Purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is often required for drug development applications.

Conclusion

This application note provides a robust and reproducible methodology for the purification of this compound using flash column chromatography. By systematically developing the separation method with TLC and mitigating the challenges associated with polar heterocyclic compounds through the use of a mobile phase modifier, researchers can achieve high purity and yield. The subsequent HPLC analysis ensures that the final product meets the stringent quality standards required for scientific research and drug development.

References

  • University of California, Los Angeles. Column chromatography. Available from: [Link]

  • University of Colorado Boulder. Column Chromatography. Available from: [Link]

  • University of Toronto. How to run column chromatography. Available from: [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Gimeno, A., et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • ResearchGate. How to prepare pyridine for solvent system for carbohydrate TLC chromatography? Available from: [Link]

  • Reddit. Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs? Available from: [Link]

Sources

Recrystallization procedure for 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of 5-Cyclopropylpyridin-2-ol by Recrystallization

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. As with any synthetically derived active pharmaceutical ingredient (API) precursor, achieving high purity is critical for downstream applications and regulatory compliance. Recrystallization is a robust, scalable, and economical purification technique for crystalline solids. This application note provides a detailed, experience-driven protocol for the purification of this compound. It outlines the principles of solvent selection, a systematic procedure for both solvent screening and bulk recrystallization, and a comprehensive troubleshooting guide.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to developing a successful recrystallization protocol.

PropertyValueSource
Synonym(s) 5-cyclopropyl-2(1H)-pyridinone[1]
CAS Number 1159821-42-7[1]
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.17 g/mol [1]
Physical Form Solid[1]
Purity (Typical) 98%[1]
Boiling Point 348.0 ± 15.0 °C at 760 mmHg

Note: Detailed solubility data in common organic solvents is not extensively published. Therefore, a solvent screening step is a mandatory prerequisite to this protocol.

The Principle of Recrystallization

Recrystallization is a purification process that leverages the differential solubility of a compound in a given solvent at varying temperatures.[2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[3][4]

The ideal recrystallization solvent should exhibit the following characteristics[5]:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below, allowing for precipitation and recovery.

  • Appropriate Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[5]

  • Inertness: The solvent must not react with the compound being purified.[5]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (to be removed by hot filtration) or highly soluble in the cold solvent (to remain in the liquid phase, or "mother liquor," after crystallization).[4]

This process effectively excludes impurities from the growing crystal lattice, resulting in a significantly purer final product.[5]

Materials and Equipment

  • Crude this compound

  • Selection of candidate solvents (e.g., deionized water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane/hexane)

  • Erlenmeyer flasks (various sizes)

  • Watch glasses (to cover flasks)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Boiling chips or stones

  • Glass funnels (stemmed and stemless)

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatulas

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Experimental Protocol Part A: Solvent System Screening

The success of any recrystallization hinges on the choice of solvent.[3] This small-scale screening process is essential to identify the optimal solvent or solvent pair.

Procedure:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[6]

  • If the compound is insoluble at room temperature, heat the test tube in a hot water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Make a note of the approximate volume of solvent required.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

  • Solvent Selection Criteria:

    • Excellent Candidate: Insoluble in cold solvent, but completely soluble in a minimal amount of hot solvent, and forms abundant crystals upon cooling.

    • Poor Candidate: Soluble in cold solvent, insoluble in hot solvent, or requires an excessively large volume of hot solvent for dissolution.

    • Two-Solvent System Candidate: If the compound is too soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water), a solvent pair may be effective. The two solvents must be miscible.[7]

Experimental Protocol Part B: Bulk Recrystallization

This procedure should be performed in a chemical fume hood.

Step 1: Dissolution

  • Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a few boiling chips.

  • Add the chosen solvent (pre-heated to its boiling point) in small portions while heating and stirring the mixture on a hot plate. The goal is to use the minimum amount of boiling solvent necessary to fully dissolve the solid. Adding excess solvent is the most common cause of poor yield.[8]

  • Once the solid is fully dissolved, add a very small amount of additional solvent (~2-4% of the total volume) to ensure the solution remains unsaturated during the subsequent hot filtration step.

Step 2: Hot Filtration (Optional, but Recommended) This step removes any insoluble impurities.

  • Place a stemless glass funnel with a piece of fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.

  • Keeping both flasks on the hot plate, carefully and quickly pour the hot, dissolved solution through the filter paper. The pre-heating of the receiving flask and funnel is critical to prevent premature crystallization in the filter.[7]

Step 3: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass and remove it from the heat source.

  • Allow the solution to cool slowly and undisturbed to room temperature on a benchtop insulated with a cork ring or paper towels. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the crystal lattice.[3][9]

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

Step 4: Isolation and Washing of Crystals

  • Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.

  • Wet the filter paper in the Büchner funnel with a small amount of ice-cold recrystallization solvent to ensure a good seal.

  • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Wash the crystals with a small amount of fresh, ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.[10] Use a minimal amount to avoid redissolving the product.

  • Continue to draw air through the crystals for several minutes to partially dry them.

Step 5: Drying

  • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.

Recrystallization Workflow Diagram

Recrystallization_Workflow Figure 1. General Recrystallization Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_cryst Crystallization & Isolation cluster_final Final Product crude Crude Solid in Flask add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filt Hot Filtration (Optional) dissolved->hot_filt filtrate Hot, Clear Filtrate hot_filt->filtrate cool_slow Slow Cooling to RT filtrate->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash mother_liquor Mother Liquor (Impurities) vac_filt->mother_liquor Filtrate Discarded dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: Figure 1. General Recrystallization Workflow

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used.[11][12]2. The solution is supersaturated.[11]1. Re-heat the solution and boil off some of the solvent to increase concentration, then attempt to cool again.[12]2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[8]
Oiling Out (Product separates as a liquid instead of a solid)1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too rapidly.[11]3. The compound is significantly impure, causing melting point depression.[12]1. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[11][12]2. Try a different solvent with a lower boiling point.
Low Recovery / Poor Yield 1. Too much solvent was used initially.[12]2. Premature crystallization during hot filtration.3. Crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.1. If the mother liquor has not been discarded, concentrate it by boiling off some solvent and cool again to recover a second crop of crystals.[12]2. Ensure the filtration apparatus is sufficiently pre-heated next time.[7]3. Always use minimal amounts of ice-cold solvent for washing.
Colored Product (When a colorless product is expected)Colored impurities are present in the crude material.Before the hot filtration step, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform the hot filtration to remove the charcoal and the adsorbed impurities.[6]

Safety Precautions

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Mandatory Precautions:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Use caution when heating flammable organic solvents. Never heat a closed system.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Davis. Recrystallization. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Google Patents.
  • University of South Florida. Recrystallization1. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • PubChem. 5-[2-(Phenoxymethyl)cyclopropyl]pyridin-3-ol. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • Royal Society of Chemistry. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. [Link]

  • EBSCO. Recrystallization (chemistry) | Research Starters. [Link]

  • CUNY Baruch College. Purification by Recrystallization. [Link]

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Application Note & Protocol: In Vitro Profiling of 5-Cyclopropylpyridin-2-ol Against Jumonji C Domain-Containing Histone Demethylases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Epigenetic Potential of Novel Small Molecules

The dynamic regulation of histone methylation is a cornerstone of epigenetic control, influencing chromatin structure and gene expression.[1][2][3] Histone demethylases, the enzymes responsible for removing methyl groups from histones, have emerged as critical players in various physiological and pathological processes, making them attractive targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[4][5] The Jumonji C (JmjC) domain-containing family of histone demethylases, which are Fe(II) and α-ketoglutarate-dependent dioxygenases, represent a significant class of these enzymes.[1][3]

This document provides a detailed protocol for an in vitro biochemical assay to characterize the inhibitory potential of 5-Cyclopropylpyridin-2-ol, a novel small molecule, against a representative JmjC domain-containing histone demethylase. The described methodology utilizes Homogeneous Time-Resolved Fluorescence (HTRF), a robust and sensitive assay technology well-suited for high-throughput screening (HTS) and inhibitor profiling.[6][7][8] HTRF technology combines Förster Resonance Energy Transfer (FRET) with time-resolved measurement of fluorescence, which minimizes background interference and enhances assay performance.[6][9]

Assay Principle: HTRF-Based Detection of Histone Demethylation

The assay quantifies the enzymatic activity of a JmjC histone demethylase by detecting the demethylation of a specific histone peptide substrate. The principle relies on a competitive immunoassay format. A biotinylated histone peptide, methylated at a specific lysine residue, serves as the substrate. The enzymatic reaction is detected using a specific antibody that recognizes the demethylated form of the peptide. This antibody is labeled with a Europium cryptate (the HTRF donor), and the biotinylated peptide is captured by streptavidin conjugated to an acceptor fluorophore (e.g., XL665 or d2).

In the absence of enzymatic activity (or in the presence of a potent inhibitor), the substrate remains methylated, and the demethylation-specific antibody does not bind. This results in no close proximity between the donor and acceptor, leading to a low HTRF signal. Conversely, when the enzyme is active, it demethylates the substrate, allowing the Europium-labeled antibody to bind. This brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal that is proportional to the extent of demethylation.

Visualizing the HTRF Assay Workflow

HTRF_Assay_Workflow HTRF Assay Workflow for Histone Demethylase Activity cluster_reaction Enzymatic Reaction cluster_detection HTRF Detection Enzyme Enzyme Substrate Biotin-H3K9me3 Peptide Enzyme->Substrate Product Biotin-H3K9me2 Peptide Inhibitor This compound Inhibitor->Enzyme Complex Detection Complex SA-XL665 Streptavidin-XL665 (Acceptor) Ab-Eu Anti-H3K9me2-Eu (Donor) Signal High HTRF Signal Complex->Signal

Caption: Workflow of the HTRF-based histone demethylase assay.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
JmjC Histone Demethylase (e.g., KDM4A)Reaction BiologyCustom-80°C
Biotinylated H3K9me3 Peptide SubstrateAnaSpecCustom-20°C
This compoundSigma-Aldrich1159821-42-7Room Temperature
Anti-H3K9me2-Europium AntibodyCisbioVaries4°C
Streptavidin-XL665CisbioVaries4°C
Assay BufferIn-houseN/A4°C
α-ketoglutarateSigma-AldrichK1128-20°C
Ascorbic AcidSigma-AldrichA5960Room Temperature (prepare fresh)
Ferrous Ammonium SulfateSigma-AldrichF3775Room Temperature (prepare fresh)
DMSO, AnhydrousSigma-AldrichD2650Room Temperature
384-well low-volume white platesGreiner Bio-One784075Room Temperature

Protocol: Step-by-Step In Vitro Assay

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20. Prepare a 1 L stock and store at 4°C.

  • Enzyme Working Solution: Dilute the JmjC histone demethylase enzyme stock to the final desired concentration in assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration curve to identify the EC80 (the concentration that gives 80% of the maximal signal).

  • Substrate Working Solution: Dilute the biotinylated H3K9me3 peptide substrate in assay buffer. The final concentration should be at or near the Km value for the enzyme.

  • Cofactor Solution: Prepare a fresh solution of cofactors in assay buffer containing α-ketoglutarate, ascorbic acid, and ferrous ammonium sulfate at the desired final concentrations.

  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.

  • Detection Reagent Mix: Prepare the detection mix by diluting the Anti-H3K9me2-Europium antibody and Streptavidin-XL665 in the detection buffer provided by the manufacturer.

Assay Procedure
  • Compound Plating: Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the 384-well assay plate.

  • Enzyme Addition: Add 5 µL of the enzyme working solution to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 4 µL of a pre-mixed solution containing the substrate and cofactors to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Add 10 µL of the detection reagent mix to each well. This will stop the enzymatic reaction and initiate the detection process.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).

Data Analysis and Interpretation

  • HTRF Ratio Calculation: The raw data from the plate reader is used to calculate the HTRF ratio for each well using the following formula: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

  • Normalization: The data is then normalized to the percentage of inhibition using the following controls:

    • 0% Inhibition (High Signal): Wells containing DMSO instead of the test compound.

    • 100% Inhibition (Low Signal): Wells without the enzyme or with a known potent inhibitor.

    • % Inhibition = 100 x [1 - ((Ratio_compound - Ratio_low_control) / (Ratio_high_control - Ratio_low_control))]

  • IC50 Curve Fitting: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model with a variable slope to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Data Analysis Workflow

Data_Analysis_Workflow Data Analysis Workflow for IC50 Determination Raw_Data Raw Fluorescence Data (620 nm & 665 nm) Ratio_Calc Calculate HTRF Ratio (665/620)*10000 Raw_Data->Ratio_Calc Normalization Normalize to % Inhibition (using high and low controls) Ratio_Calc->Normalization Plotting Plot % Inhibition vs. [Inhibitor] Normalization->Plotting Curve_Fitting Non-linear Regression (Sigmoidal Dose-Response) Plotting->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50

Sources

Application Notes and Protocols for the Cellular Characterization of 5-Cyclopropylpyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5-Cyclopropylpyridin-2-ol Derivatives

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The unique combination of a cyclopropyl group, known for its ability to modulate metabolic stability and binding affinity, with the versatile pyridin-2-ol core, a common feature in many biologically active molecules, warrants a thorough investigation of its therapeutic potential.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of this novel class of compounds.

As the precise biological targets of this compound derivatives are yet to be fully elucidated, this guide will focus on a strategic, multi-tiered approach to cellular characterization. We will operate under the hypothesis that these derivatives may exhibit activity as kinase inhibitors, a common modality for compounds containing the pyridin-2-ol motif. The protocols detailed herein are designed to first assess general cellular health and cytotoxicity, then to investigate specific target engagement and downstream functional consequences, and finally to explore broader phenotypic effects using high-content imaging. This structured approach ensures a robust and comprehensive evaluation of this promising compound class.

Tier 1: Foundational Analysis - Cytotoxicity and Cell Viability

Before delving into specific mechanisms of action, it is crucial to establish the general effect of the this compound derivatives on cell health. This initial tier of assays determines the concentration range at which the compounds exhibit cytotoxic effects, providing essential information for designing subsequent, more targeted experiments.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

Scientific Rationale: The CellTiter-Glo® assay is a highly sensitive method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[5] A decrease in ATP levels is a hallmark of cytotoxicity. This assay is preferred over colorimetric methods like the MTT assay, which can be prone to interference from compounds with reducing potential.[6]

Experimental Workflow:

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Readout a Trypsinize and count cells b Seed cells in 96-well plates a->b c Prepare serial dilutions of this compound derivatives d Add compounds to cells c->d e Incubate for 48-72 hours d->e f Equilibrate plate and CellTiter-Glo® reagent to room temperature g Add CellTiter-Glo® reagent to each well f->g h Mix on an orbital shaker g->h i Measure luminescence h->i

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Step-by-Step Protocol:

  • Cell Culture: Culture the chosen cell line (e.g., A549, HeLa) in the recommended medium and conditions until approximately 80% confluent.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count.

    • Dilute the cells to the desired seeding density (typically 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each this compound derivative in DMSO.

    • Perform serial dilutions of the stock solutions to create a range of concentrations for testing.

    • Add the diluted compounds to the corresponding wells of the cell plate. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for a predetermined time (e.g., 48 or 72 hours).[7]

  • Assay Readout:

    • Equilibrate the cell plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.[8]

Data Analysis and Interpretation:

ParameterDescriptionExample Value
Raw Luminescence The direct output from the luminometer for each well.1,500,000 RLU
Normalized Viability (%) (Sample RLU / Vehicle Control RLU) * 10050%
IC50 The concentration of the compound that inhibits 50% of cell viability.10 µM

Tier 2: Target-Oriented Assays - Engagement and Functional Consequences

Once the cytotoxic profile of the derivatives is established, the next tier of assays aims to determine if the compounds directly interact with their putative kinase targets and modulate their downstream signaling pathways.

Protocol 2: NanoBRET™ Target Engagement Assay

Scientific Rationale: The NanoBRET™ assay is a proximity-based method that quantitatively measures the binding of a compound to a target protein in living cells.[9] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein.[9][10] Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal, allowing for the determination of target engagement.[11]

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Compound and Tracer Addition cluster_2 Signal Detection a Transfect cells with NanoLuc®-kinase fusion vector b Seed transfected cells in 96-well plates a->b c Prepare serial dilutions of test compounds d Add compounds to cells c->d e Add NanoBRET® tracer d->e f Incubate e->f g Add Nano-Glo® substrate h Measure donor and acceptor emission g->h i Calculate BRET ratio h->i

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Line Generation: Create a stable cell line expressing the kinase of interest fused to NanoLuc® luciferase. Alternatively, transient transfection can be used.

  • Cell Seeding: Seed the engineered cells into a 96-well white-bottom plate at an appropriate density.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives.

    • Add the compounds to the cells.

  • Tracer Addition: Add the corresponding fluorescent NanoBRET® tracer to the wells.

  • Substrate Addition and Reading:

    • Add the Nano-Glo® substrate to all wells.

    • Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-enabled plate reader.

Data Analysis and Interpretation:

ParameterDescriptionExample Value
BRET Ratio (Acceptor Emission / Donor Emission)0.8
IC50 The concentration of the compound that displaces 50% of the tracer.500 nM
Apparent Ki The intracellular affinity of the compound for the target protein.[10]250 nM
Protocol 3: Cellular Phosphorylation Assay (Western Blot)

Scientific Rationale: To confirm that target engagement translates into functional inhibition of the kinase, a cellular phosphorylation assay is performed. This assay measures the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon treatment with the this compound derivatives indicates functional inhibition of the kinase.[11]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed the appropriate cell line in 6-well plates.

    • Treat the cells with various concentrations of the this compound derivatives for a specified duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total substrate protein as a loading control.

Data Analysis and Interpretation:

  • Quantify the band intensities for the phosphorylated and total substrate proteins.

  • Calculate the ratio of phosphorylated to total protein for each treatment condition.

  • A dose-dependent decrease in this ratio indicates kinase inhibition.

Tier 3: Phenotypic Profiling - High-Content Imaging

Protocol 4: Cell Painting Assay

Scientific Rationale: The Cell Painting assay uses a cocktail of fluorescent dyes to label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).[13] Automated microscopy and image analysis are then used to extract a large number of quantitative morphological features.[14] By comparing the phenotypic profiles of cells treated with the this compound derivatives to a reference library of compounds with known mechanisms of action, it is possible to infer the biological activity of the test compounds.

Experimental Workflow:

cluster_0 Cell Culture and Treatment cluster_1 Staining cluster_2 Imaging and Analysis a Seed cells in imaging plates b Treat with compounds a->b c Fix and permeabilize cells d Stain with a cocktail of fluorescent dyes c->d e Acquire images using an automated microscope f Perform image segmentation and feature extraction e->f g Generate phenotypic profiles f->g h Compare profiles to a reference database g->h

Caption: Workflow for a High-Content Cell Painting Assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed a suitable cell line (e.g., U2OS) in a 384-well imaging plate.

    • Treat the cells with the this compound derivatives at non-cytotoxic concentrations.

  • Cell Staining:

    • Fix and permeabilize the cells.

    • Stain the cells with a cocktail of fluorescent dyes, such as:

      • Hoechst (nucleus)

      • Phalloidin (actin cytoskeleton)

      • MitoTracker (mitochondria)

      • WGA (Golgi and plasma membrane)

      • SYTO dye (cytoplasm and nucleoli)

  • Image Acquisition: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis:

    • Use image analysis software to segment the images and identify individual cells and their compartments.

    • Extract a wide range of morphological features from each cell, such as size, shape, intensity, and texture.

  • Data Analysis:

    • Generate a multi-parametric phenotypic profile for each compound.

    • Use machine learning algorithms to compare the profiles of the test compounds to a reference database of compounds with known mechanisms of action.

Data Analysis and Interpretation:

  • Clustering of the phenotypic profiles of the this compound derivatives with known kinase inhibitors would provide strong evidence for this mechanism of action.

  • Novel or unexpected phenotypic profiles may suggest a different mechanism of action or off-target effects that warrant further investigation.

Conclusion: A Roadmap for Comprehensive Cellular Characterization

This application note provides a structured and scientifically rigorous framework for the cellular characterization of this compound derivatives. By systematically progressing from foundational cytotoxicity assays to target-specific and phenotypic profiling, researchers can build a comprehensive understanding of the biological activity of this novel compound class. The detailed protocols and underlying scientific rationale presented herein will empower drug development professionals to make informed decisions and accelerate the discovery of new therapeutics.

References

  • Charles River Laboratories. (n.d.). High Content Imaging Assays. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Staus, D. P., & Lefkowitz, R. J. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Cell Biology (Vol. 169, pp. 101-121). Academic Press.
  • Alithea Genomics. (2025, April 24). High-content screening in drug discovery: A brief guide. Retrieved from [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372-382.
  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • o2h discovery. (2024, December 20). High-Content Imaging: A Transformative Approach to Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). High Content Imaging. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Schiedel, M., Lehotzky, A., & Robaa, D. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs.
  • Schiedel, M., Lehotzky, A., & Robaa, D. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • DDW. (2024, September 18). The value of GPCR cell-based assays in drug discovery. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Cell-TiterGLO Assay Service. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Pluristem. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]

  • Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • PPD, Inc. (2013, June 18). Development & Validation of Cell-based Assays. Retrieved from [Link]

  • Assay Guidance Manual. (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • Susewind, J., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5584.
  • Biocompare. (2017, August 22). CellTiter Glo Luminescent Cell Viability Assay for Cytotoxicity Studies. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro activities of cyclopropyl derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

Sources

Using 5-Cyclopropylpyridin-2-ol as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the 5-cyclopropylpyridin-2-ol scaffold reveals its significant potential in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols to effectively utilize this versatile chemical framework. By combining the established pharmacological relevance of the pyridin-2-one core with the unique physicochemical benefits of a cyclopropyl moiety, this scaffold offers a compelling starting point for the design of novel therapeutics.

The pyridin-2-one motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to act as a bioisostere for amide bonds and engage in crucial hydrogen bonding interactions makes it a frequent component of kinase inhibitors and other targeted therapies.

The incorporation of a cyclopropyl group at the 5-position further enhances the scaffold's utility. Cyclopropyl groups are increasingly popular in drug design for several key reasons:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially improving the pharmacokinetic profile of a drug candidate.[1]

  • Conformational Constraint: The rigid three-membered ring restricts the conformation of attached linkers or side chains, which can lead to higher binding affinity and selectivity for a biological target.

  • Improved Physicochemical Properties: The cyclopropyl group can favorably modulate lipophilicity and solubility, key parameters in drug development.[2] It imparts a high fraction of sp3 character while introducing structural constraint.[1]

The combination of these features in this compound creates a scaffold with inherent drug-like properties, providing a robust foundation for library synthesis and lead optimization.

Physicochemical Properties
PropertyValueSource
CAS Number 1159821-42-7[3]
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol N/A
InChI Key FWUCDCOUFJDYLH-UHFFFAOYSA-N
Physical Form Solid
Purity ≥98%

Synthetic Pathways and Derivatization Protocols

The true power of a scaffold lies in its synthetic tractability. The this compound core is amenable to several key chemical transformations that allow for systematic exploration of the surrounding chemical space. The general workflow involves derivatization at the nitrogen and a carbon position of the pyridine ring.

G cluster_0 Primary Derivatization cluster_1 Library Generation scaffold This compound (Core Scaffold) n_alkylation N-Alkylation / N-Arylation scaffold->n_alkylation R-X, Base c_coupling C-C / C-N Coupling (e.g., Suzuki, Buchwald) scaffold->c_coupling Activation then [Pd], Coupling Partner n_derivatives N-Substituted Analogs n_alkylation->n_derivatives c_derivatives C-Substituted Analogs c_coupling->c_derivatives combined_derivatives Diversified Library n_derivatives->combined_derivatives c_derivatives->combined_derivatives

Caption: General workflow for diversifying the this compound scaffold.

Protocol 1: Selective N-Alkylation of this compound

Direct N-alkylation of pyridin-2-ones is a fundamental transformation. However, it often faces competition from O-alkylation. The choice of base and solvent is critical to ensure high selectivity for the desired N-alkylated product.[4] This protocol utilizes conditions known to favor N-alkylation.[5][6]

Rationale: A strong, non-nucleophilic base like potassium tert-butoxide in an anhydrous aprotic solvent like THF deprotonates the pyridinone. The use of tetrabutylammonium iodide (TBAI) as a catalyst can facilitate the reaction, particularly with less reactive alkyl halides, through the Finkelstein reaction mechanism.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrabutylammonium iodide (TBAI) (catalytic)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous THF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the resulting suspension for 20 minutes at 0 °C.

  • Add TBAI (0.1 eq) followed by the dropwise addition of the alkyl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated 5-cyclopropylpyridin-2-one.

Protocol 2: Suzuki-Miyaura Cross-Coupling via Triflate Activation

To introduce diversity at the carbon positions of the pyridine ring, a cross-coupling strategy is employed. The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[7][8] Since the hydroxyl group of the pyridin-2-ol is not a suitable leaving group, it must first be activated. Conversion to a triflate is an effective and widely used method.[9]

Part A: Triflation of the Pyridin-2-ol

Rationale: The hydroxyl group is converted to a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) or triflic anhydride are effective reagents for this transformation.

Materials:

  • N-substituted-5-cyclopropylpyridin-2-one (from Protocol 1)

  • Triflic Anhydride (Tf₂O) or N-Phenyl-bis(trifluoromethanesulfonimide)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or DIPEA

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-substituted-5-cyclopropylpyridin-2-one (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add anhydrous pyridine (2.0 eq) or DIPEA (diisopropylethylamine).

  • Slowly add triflic anhydride (1.2 eq) dropwise. Maintain the temperature at 0 °C during addition.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude triflate by flash column chromatography (typically using a hexane/EtOAc gradient).

Part B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale: The synthesized triflate undergoes a palladium-catalyzed reaction with a boronic acid or boronate ester. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.[7] The choice of catalyst, ligand, and base is crucial for reaction efficiency.[10][11]

Materials:

  • Pyridyl triflate (from Part A)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos) (1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME, often with water)

Procedure:

  • To a microwave vial or Schlenk tube, add the pyridyl triflate (1.0 eq), boronic acid/ester (1.5 eq), and base (e.g., K₃PO₄, 3.0 eq).

  • Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and FcPPh₂).[11]

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3x).

  • Add the degassed anhydrous solvent (e.g., 1,4-Dioxane/water 4:1, 0.1 M).[11]

  • Seal the vessel and heat to 80-110 °C for 4-18 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite, washing the pad with additional EtOAc.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

Applications in Target-Oriented Drug Discovery

The derivatized this compound library can be screened against various biological targets. The scaffold is particularly well-suited for developing kinase inhibitors and GPCR modulators.

Application Focus 1: Kinase Inhibitors

Many ATP-competitive kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The N-H and carbonyl oxygen of the pyridin-2-one moiety are ideal for mimicking this interaction.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold hinge_backbone Hinge Backbone (Val, Ala, etc.) hinge_NH N-H hinge_CO C=O scaffold 5-Cyclopropyl- pyridin-2-one Core scaffold_CO C=O scaffold_NH N-H hinge_NH->scaffold_CO H-Bond scaffold_NH->hinge_CO H-Bond

Caption: H-bond interactions between the pyridin-2-one core and the kinase hinge.

Derivatives can be designed where the cyclopropyl group probes a hydrophobic pocket, while substituents added via Suzuki coupling can extend into solvent-exposed regions or interact with other key residues. This scaffold could be applied to develop inhibitors for kinases implicated in oncology, such as protein kinase CK2.[12]

Application Focus 2: GPCR Allosteric Modulators

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and major drug targets.[13] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater specificity and a more nuanced pharmacological response.[14][15] They can act as Positive Allosteric Modulators (PAMs), enhancing the natural ligand's effect, or Negative Allosteric Modulators (NAMs), reducing it.[13]

The this compound scaffold provides a 3D architecture that can be tailored to fit into allosteric pockets, which are often less conserved than orthosteric sites. This makes the scaffold a valuable tool in developing subtype-selective modulators for GPCRs like the secretin receptor, which is implicated in metabolic and cardiovascular disorders.[16]

G cluster_0 Binding Sites gpcr GPCR response Signal Transduction (Modulated) gpcr->response Leads to ortho_site Orthosteric Site allo_site Allosteric Site allo_site->ortho_site Influences Conformation ligand Endogenous Ligand ligand->ortho_site Binds modulator Allosteric Modulator (Scaffold-Based) modulator->allo_site Binds

Sources

Application Notes and Protocols: Derivatization of 5-Cyclopropylpyridin-2-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-cyclopropylpyridin-2-ol core is a privileged scaffold in medicinal chemistry, combining the favorable metabolic stability and conformational rigidity of the cyclopropyl group with the versatile chemical functionality of the pyridin-2-ol ring system.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold to generate diverse chemical libraries for biological screening. We present detailed, field-proven protocols for key chemical transformations, including O-alkylation, and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira). The rationale behind each derivatization strategy is discussed, emphasizing the generation of analogs with diverse physicochemical properties to explore structure-activity relationships (SAR).

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in over 7,000 approved drug molecules.[2][3] Its ability to act as a hydrogen bond acceptor and its polar nature contribute to the solubility and bioavailability of drug candidates.[4][5] The pyridin-2(1H)-one tautomer, in particular, offers a unique combination of a hydrogen bond donor (N-H) and acceptor (C=O), making it a versatile pharmacophore for interacting with biological targets.[1]

The incorporation of a cyclopropyl group at the 5-position further enhances the therapeutic potential of this scaffold. The cyclopropyl moiety is a well-established bioisostere for phenyl rings and other functional groups, offering several advantages in drug design:[6]

  • Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism compared to larger alkyl or aryl groups.[1]

  • Conformational Rigidity: The rigid three-membered ring locks the conformation of adjacent substituents, which can lead to higher binding affinity and selectivity for a target protein.[7]

  • Improved Physicochemical Properties: It can favorably modulate lipophilicity and ligand efficiency.[8]

Derivatives of pyridones have demonstrated a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[8][9][10] For instance, cyclopropyl-containing compounds have been investigated as potent inhibitors of VEGFR-2 kinase, a key target in angiogenesis.[11] Given this compelling background, the systematic derivatization of this compound is a promising strategy for the discovery of novel therapeutic agents.

This guide outlines modular synthetic routes to generate a library of analogs from the common this compound intermediate, enabling a thorough exploration of the chemical space around this valuable scaffold.

Overview of Derivatization Strategies

The derivatization of this compound can be approached through two primary vectors: modification at the oxygen/nitrogen of the pyridone ring and functionalization of the pyridine ring itself. The tautomeric nature of 2-hydroxypyridine/2-pyridone allows for both O- and N-alkylation, while the pyridine ring can be functionalized via palladium-catalyzed cross-coupling reactions after conversion of the hydroxyl group to a halide or triflate.

G cluster_0 Derivatization Pathways cluster_1 Cross-Coupling Products Start This compound Path1 O-Alkylation / Etherification (Williamson, Mitsunobu) Start->Path1 Direct Derivatization Path2 Halogenation (e.g., POCl3, PBr3) Start->Path2 Activation Step Path3 Cross-Coupling Reactions Path2->Path3 Suzuki Suzuki-Miyaura (C-C Bond) Path3->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Path3->Buchwald Sonogashira Sonogashira (C-C Triple Bond) Path3->Sonogashira

Caption: Derivatization workflow for this compound.

Protocols for Derivatization

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents should be handled with care, and material safety data sheets (MSDS) should be consulted before use.

O-Alkylation and Etherification

Modification at the pyridone oxygen is a straightforward method to introduce a variety of substituents, thereby modulating properties such as solubility, lipophilicity, and steric bulk.

This classic method is suitable for the introduction of simple alkyl groups using alkyl halides under basic conditions.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq.) to the mixture.

  • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 2-alkoxy-5-cyclopropylpyridine.

ParameterConditionRationale
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is a mild and effective base. NaH can be used for less reactive halides but requires stricter anhydrous conditions.
Solvent DMF, AcetonitrilePolar aprotic solvents that solubilize the reactants and facilitate the Sₙ2 reaction.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Work-up Aqueous quenchRemoves inorganic salts and excess DMF.

The Mitsunobu reaction allows for the etherification with a broader range of alcohols, including secondary and sterically hindered alcohols, under mild conditions.[6][7][12] The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center.[12]

Step-by-Step Protocol:

  • Dissolve this compound (1.5 eq.), the desired alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but often elutes at a different polarity than the desired product.

ParameterConditionRationale
Phosphine PPh₃Acts as the oxygen scavenger, activating the alcohol.
Azodicarboxylate DIAD, DEADThe oxidizing agent that drives the reaction. DIAD is often preferred due to the easier removal of its hydrazine byproduct.
Solvent THF, DichloromethaneAnhydrous, non-protic solvents are required.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction between the phosphine and azodicarboxylate.
Activation of the 2-Position for Cross-Coupling

To functionalize the pyridine ring at C2, the hydroxyl group must first be converted into a better leaving group, such as a halide or a triflate.

This protocol converts the pyridin-2-ol to the corresponding chloride, a versatile intermediate for various cross-coupling reactions.

Step-by-Step Protocol:

  • Carefully add this compound (1.0 eq.) to phosphorus oxychloride (POCl₃, 5.0-10.0 eq.) at 0 °C. The reaction is exothermic.

  • Slowly warm the mixture to reflux (approx. 105-110 °C) and heat for 2-4 hours. Monitor the reaction by quenching a small aliquot with water, extracting, and analyzing by GC-MS or LC-MS.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Caution: This quench is highly exothermic and releases HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield 2-chloro-5-cyclopropylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

With the activated 2-halo-5-cyclopropylpyridine intermediate in hand, a wide variety of substituents can be introduced using palladium-catalyzed cross-coupling reactions.

G cluster_main Palladium Cross-Coupling Workflow cluster_reactions Coupling Reactions Start 2-Halo-5-cyclopropylpyridine Catalyst Pd Catalyst + Ligand + Base Start->Catalyst Suzuki Suzuki-Miyaura + R-B(OH)₂ Product_S 2-Aryl/Heteroaryl- 5-cyclopropylpyridine Suzuki->Product_S Buchwald Buchwald-Hartwig + R₂NH Product_B 2-Amino- 5-cyclopropylpyridine Buchwald->Product_B Sonogashira Sonogashira + Terminal Alkyne Product_So 2-Alkynyl- 5-cyclopropylpyridine Sonogashira->Product_So Catalyst->Suzuki Catalyst->Buchwald Catalyst->Sonogashira

Sources

Application Notes and Protocols for High-Throughput Screening of 5-Cyclopropylpyridin-2-ol Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Cyclopropylpyridin-2-ol Scaffold in Modern Drug Discovery

The landscape of drug discovery is in a perpetual state of evolution, driven by the need for novel chemical entities with enhanced therapeutic profiles.[1][2] Within this dynamic environment, privileged scaffolds—molecular frameworks that can bind to multiple biological targets with high affinity—are of paramount importance. The this compound moiety has emerged as a noteworthy scaffold, increasingly recognized for its potential to yield drug candidates with improved pharmacological properties.[3]

The inclusion of a cyclopropyl group, a small, strained three-membered ring, is a strategic design element in medicinal chemistry.[3][4] Its unique electronic and conformational properties can bestow a range of beneficial effects upon a parent molecule. These advantages include enhanced metabolic stability, increased potency, improved membrane permeability, and reduced off-target effects.[3][4][5] The pyridin-2-ol core, a common feature in many biologically active compounds, provides versatile points for chemical modification, allowing for the creation of large and diverse compound libraries.

High-throughput screening (HTS) is the cornerstone of modern early-stage drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for this compound libraries. It offers detailed protocols, explains the rationale behind experimental choices, and provides insights into data analysis and hit validation, ensuring a robust and efficient screening process.

Part 1: Library Design and Preparation

A successful HTS campaign begins with a high-quality and diverse chemical library.[8] The design of a this compound library should focus on maximizing chemical diversity around the core scaffold to explore a broad range of biological targets.

Synthetic Strategy Overview

The synthesis of a diverse this compound library typically involves a multi-step process amenable to parallel synthesis techniques. A common approach is to first synthesize the core this compound scaffold and then diversify it by introducing a variety of substituents at key positions.

Quality Control of the Screening Library

The purity and integrity of the compound library are critical for the reliability of HTS data. Each compound should undergo rigorous quality control (QC) before being included in the screening collection.

QC Parameter Method Acceptance Criteria
Identity LC-MS, ¹H NMRConfirmed structure
Purity HPLC-UV/ELSD≥ 95%
Solubility Nephelometry or visual inspection in DMSOClear solution at screening concentration
Integrity Re-analysis of stored samples over timeNo significant degradation

Protocol 1: Preparation of Assay-Ready Plates

  • Compound Solubilization: Dissolve each library compound in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.[2]

  • Plate Formatting: Using an acoustic liquid handler or a multi-channel pipette, transfer the dissolved compounds into 384- or 1536-well microplates.[2]

  • Plate Sealing and Storage: Seal the plates with pierceable, DMSO-resistant seals and store them at -20°C or -80°C in a desiccated environment to prevent moisture contamination.

Part 2: Assay Development and Optimization

The development of a robust and reliable assay is the most critical phase of an HTS campaign.[1][9] The choice of assay format depends on the biological target and can range from biochemical assays with purified proteins to cell-based phenotypic screens.[1][9][10]

General Principles of Assay Development
  • Relevance to Disease Biology: The assay should accurately reflect the biological process being targeted.

  • Robustness and Reproducibility: The assay must be tolerant to minor variations in experimental conditions and produce consistent results.[11]

  • Miniaturization: The assay should be adaptable to low-volume formats (e.g., 384- or 1536-well plates) to conserve reagents and library compounds.[2][12]

  • Automation Compatibility: The workflow should be compatible with robotic liquid handling systems for high-throughput execution.[11]

Assay Validation: The Z'-Factor

A key metric for validating the quality of an HTS assay is the Z'-factor.[12] This statistical parameter reflects the separation between the signals of the positive and negative controls, providing a measure of the assay's signal window and variability.

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor Value Assay Quality
> 0.5Excellent
0 to 0.5Acceptable for screening
< 0Unacceptable

A Z'-factor consistently greater than 0.5 is the goal for a high-quality HTS assay.[12]

Example Protocol: A Generic Biochemical Inhibition Assay

This protocol describes a typical workflow for a biochemical assay designed to identify inhibitors of a target enzyme.

Protocol 2: Biochemical Inhibition Assay in 384-Well Format

  • Reagent Preparation: Prepare assay buffer, enzyme solution, and substrate solution at their optimal concentrations as determined during assay development.

  • Compound Dispensing: Using an acoustic liquid handler, dispense nanoliter volumes of the this compound library compounds (typically to a final concentration of 10 µM) and controls (positive and negative) into the 384-well assay plates.[12]

  • Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Signal Detection: After a defined incubation period, stop the reaction (if necessary) and read the plate using a suitable plate reader (e.g., measuring fluorescence, luminescence, or absorbance).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Part 3: The High-Throughput Screening Workflow

The HTS workflow is a multi-step process that requires careful planning and execution to ensure high-quality data.[1]

HTS Workflow Diagram

HTS_Workflow cluster_0 Pre-Screening cluster_1 Primary Screen cluster_2 Post-Screening Assay_Dev Assay Development & Validation (Z' > 0.5) Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Optimization Full_Library_Screen Full Library Screen (Single Concentration) Pilot_Screen->Full_Library_Screen Proceed if Z' > 0.5 Hit_Confirmation Hit Confirmation (Fresh Compounds) Full_Library_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Confirm Activity SAR_Analysis Preliminary SAR Dose_Response->SAR_Analysis Generate Potency Data

Caption: A typical workflow for a high-throughput screening campaign.

Primary Screen

The primary screen involves testing the entire this compound library at a single concentration to identify "hits"—compounds that exhibit a desired level of activity.[1]

Hit Confirmation and Dose-Response Analysis

Hits identified in the primary screen must be confirmed to rule out false positives.[13] This involves re-testing the original hit compounds, often from a freshly prepared sample. Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Protocol 3: Dose-Response Analysis

  • Serial Dilution: Prepare a serial dilution of the confirmed hit compounds in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold dilutions.

  • Assay Execution: Perform the same assay as in the primary screen, but with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition or activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 or EC50 value.

Part 4: Data Analysis and Hit Triage

HTS campaigns generate vast amounts of data that require sophisticated analysis to identify genuine hits and prioritize them for further investigation.[14][15]

Data Normalization and Hit Selection

Raw data from the plate reader should be normalized to account for plate-to-plate and day-to-day variability.[14][16] A common method is to normalize the data to the plate controls (e.g., percent inhibition). Hits are typically selected based on a pre-defined activity threshold, such as a Z-score of >3 or < -3, or a percent inhibition greater than a certain cutoff (e.g., 50%).

Hit Triage and False Positive Elimination

It is crucial to eliminate false positives early in the process to avoid wasting resources on undesirable compounds.[11][13] Common sources of false positives include:

  • Pan-Assay Interference Compounds (PAINS): Compounds that show activity in multiple assays through non-specific mechanisms.

  • Aggregators: Compounds that form aggregates at high concentrations and non-specifically inhibit enzymes.

  • Reactive Compounds: Compounds that covalently modify the target protein.

  • Assay-Specific Interference: Compounds that interfere with the assay technology (e.g., fluorescent compounds in a fluorescence-based assay).

Hit Triage Workflow

Hit_Triage Primary_Hits Primary Screen Hits Remove_PAINS Computational Filtering (Remove PAINS) Primary_Hits->Remove_PAINS Orthogonal_Assay Orthogonal/Counter-Screen Remove_PAINS->Orthogonal_Assay Biophysical_Methods Biophysical Validation (e.g., SPR, TSA) Orthogonal_Assay->Biophysical_Methods Confirm Target Engagement SAR_Analysis Structure-Activity Relationship Analysis Biophysical_Methods->SAR_Analysis Validated_Hits Validated Hits for Lead Optimization SAR_Analysis->Validated_Hits

Caption: A workflow for triaging hits from a primary screen.

Preliminary Structure-Activity Relationship (SAR) Analysis

Even at this early stage, preliminary SAR can be established by analyzing the activity of structurally related compounds within the library.[12][13] This can provide initial insights into which parts of the this compound scaffold are important for activity and guide the design of follow-up experiments.

Part 5: Troubleshooting Common HTS Issues

Despite careful planning, issues can arise during an HTS campaign. A systematic approach to troubleshooting is essential for maintaining data quality and timelines.[11][17]

Issue Potential Cause(s) Troubleshooting Steps
Low Z'-Factor Reagent instability, inconsistent liquid handling, incorrect reagent concentrations, high background signalVerify reagent stability and preparation. Calibrate and validate liquid handlers. Re-optimize reagent concentrations.[17]
High Hit Rate Assay interference, non-specific compound activity, inappropriate hit thresholdRun counter-screens to identify interfering compounds.[15] Use more stringent hit selection criteria.
Poor Reproducibility Inconsistent incubation times, temperature fluctuations, edge effects on platesStandardize all incubation steps. Monitor and control temperature. Use barrier plates or avoid using outer wells.
False Positives PAINS, aggregators, fluorescent compoundsFilter hits against known PAINS databases. Perform aggregation assays. Run assays in the absence of the target to identify interfering compounds.[13]
False Negatives Compound precipitation, insufficient potency at screening concentrationCheck compound solubility in assay buffer. Consider screening at a higher concentration if feasible.

Conclusion

The high-throughput screening of this compound libraries offers a powerful approach to discovering novel chemical probes and starting points for drug discovery programs. By following the principles and protocols outlined in this application note—from thoughtful library design and rigorous assay validation to systematic data analysis and hit triage—researchers can significantly increase their chances of success. The unique properties of the cyclopropyl moiety, combined with the versatility of the pyridin-2-ol scaffold, make this class of compounds a rich source for identifying the next generation of therapeutics.

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed. Retrieved from [Link]

  • High Throughput Screening: Methods and Protocols. (n.d.). ResearchGate. Retrieved from [Link]

  • High throughput screening : methods and protocols. (n.d.). Frederick National Lab for Cancer Research. Retrieved from [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024, September 18). Dispendix. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Journal of Cancer Metastasis and Treatment. Retrieved from [Link]

  • High-Throughput Screening & Discovery. (n.d.). Southern Research. Retrieved from [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011, June 3). ACS Combinatorial Science. Retrieved from [Link]

  • Establishing assays and small molecule screening facilities for Drug Discovery programs. (2011, February 16). New Drugs. Retrieved from [Link]

  • High Throughput Screening: Methods and Protocols. (n.d.). Google Books.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016, June 21). Oxford Academic. Retrieved from [Link]

  • High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key. Retrieved from [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. Retrieved from [Link]

  • Data Mining and Computational Modeling of High Throughput Screening Datasets. (n.d.). NIH. Retrieved from [Link]

  • Assay Troubleshooting. (n.d.). MB - About. Retrieved from [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. Retrieved from [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Retrieved from [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed. Retrieved from [Link]

  • High-Throughput Screening Assay Profiling for Large Chemical Databases. (n.d.). Retrieved from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. (2025, February 13). PubMed. Retrieved from [Link]

  • Collaborative development of 2-hydroxypropyl-β-cyclodextrin for the treatment of Niemann-Pick type C1 disease. (n.d.). PubMed. Retrieved from [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved from [Link]

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Application Note: Quantitative Analysis of 5-Cyclopropylpyridin-2-ol Using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed analytical methods for the accurate quantification of 5-Cyclopropylpyridin-2-ol, a key heterocyclic compound relevant in pharmaceutical research and development. We present robust protocols for Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine purity and concentration analysis, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. Additionally, considerations for Gas Chromatography-Mass Spectrometry (GC-MS) are discussed. Each protocol is designed to ensure scientific integrity through built-in validation checkpoints, explaining the causality behind experimental choices to empower researchers.

Introduction and Physicochemical Profile

This compound (also known as 5-Cyclopropyl-2(1H)-pyridinone) is a substituted pyridine derivative. Its accurate and precise quantification is critical for various stages of drug development, including synthesis quality control, purity assessment, stability studies, and pharmacokinetic analysis. The molecule's structure, featuring a UV-active pyridinone ring and a non-polar cyclopropyl group, lends itself well to modern chromatographic techniques.

The selection of an appropriate analytical method is dictated by the compound's physicochemical properties. Understanding these properties is the first step in developing a robust and reliable quantitative assay.

PropertyValueSource
Chemical Formula C₈H₉NO[1]
Molecular Weight 135.17 g/mol
Physical Form Solid
Predicted Boiling Point 348.0 ± 15.0 °C[1]
Predicted pKa 12.39 ± 0.10[1]
UV Chromophore Pyridinone RingN/A

The presence of the pyridinone ring provides a strong chromophore, making UV detection a primary choice for HPLC-based analysis. Its moderate polarity suggests that reversed-phase chromatography will be an effective separation technique.

Method 1: RP-HPLC-UV for Purity and Assay

This method is ideal for routine analysis, offering a balance of speed, precision, and accessibility for determining the purity and concentration of this compound in bulk material or simple formulations.

Principle of a Self-Validating System

The principle of this method relies on the separation of this compound from its impurities on a hydrophobic stationary phase (C18) using a polar mobile phase. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial. It suppresses the ionization of the hydroxyl group, leading to improved peak shape and consistent retention times, which is a foundational aspect of a validated method.[2][3] Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Experimental Protocol

A. Reagents and Materials

  • This compound Reference Standard (>98% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Methanol, HPLC Grade (for cleaning)

  • Volumetric flasks (Class A), pipettes, and autosampler vials

B. Preparation of Solutions

  • Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 1000 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1000 mL of HPLC-grade ACN.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Mobile Phase B in a volumetric flask.

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the Standard Stock Solution with a 50:50 mixture of Mobile Phase A and B to create a calibration curve.

C. Chromatographic Conditions

ParameterRecommended ConditionRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard system with UV/PDA detector.
Column C18, 150 x 4.6 mm, 5 µm particle sizeProvides good retention and resolution for small molecules.[2][4]
Mobile Phase Gradient Elution (see table below)To ensure elution of the main peak with good shape and separate potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid column overloading.
UV Detection 220 nm and 275 nmWavelengths chosen to maximize sensitivity for the pyridinone chromophore.

Gradient Elution Profile:

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.0955
10.0595
12.0595
12.1955
15.0955
Method Validation Parameters

To ensure the trustworthiness of the results, the method must be validated according to ICH guidelines.

ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) > 0.999Confirms a direct relationship between concentration and detector response.
Accuracy 98.0% - 102.0% recoveryEnsures the measured value is close to the true value.
Precision (RSD%) Intra-day < 2.0%, Inter-day < 2.0%Demonstrates the reproducibility of the method.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest concentration that can be accurately quantified.
Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RefStd Reference Standard Stock Stock RefStd->Stock Weigh & Dissolve TestSample Test Sample SamplePrep Final Sample Solution TestSample->SamplePrep Weigh & Dissolve Solvent Diluent CalCurve Calibration Standards Stock->CalCurve Serial Dilution HPLC HPLC-UV System SamplePrep->HPLC Inject CalCurve->HPLC Inject Chromatogram Chromatograms HPLC->Chromatogram Plot Plot Peak Area vs. Conc. Chromatogram->Plot Peak Integration Result Final Report Plot->Result Calculate Concentration

Caption: Workflow for RP-HPLC-UV quantification of this compound.

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring ultra-low detection limits, such as in biological matrices (plasma, urine) for pharmacokinetic studies, LC-MS/MS is the gold standard. Its superior sensitivity and selectivity are achieved by monitoring a specific precursor-to-product ion transition.[5][6]

Principle of a Self-Validating System

This method couples the separation power of LC with the specificity of tandem mass spectrometry.[7] The analyte is first ionized, typically via Electrospray Ionization (ESI), to create a charged precursor ion ([M+H]⁺). This precursor ion is selected in the first quadrupole, fragmented in a collision cell, and a specific fragment (product ion) is monitored by the second quadrupole. This Multiple Reaction Monitoring (MRM) transition is unique to the analyte, virtually eliminating matrix interference and providing a highly trustworthy signal.

Experimental Protocol

A. Reagents and Materials

  • All reagents from the HPLC-UV method.

  • Formic Acid (LC-MS Grade).

  • Internal Standard (IS): An isotopically labeled this compound (e.g., d4-labeled) is ideal. If unavailable, a structurally similar compound with different mass can be used.

B. Sample Preparation (from Plasma)

  • Protein Precipitation: To a 50 µL plasma sample, add 150 µL of cold Acetonitrile containing the internal standard.

  • Vortex: Mix vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Spin at >10,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a clean vial for injection.

C. LC-MS/MS Conditions

ParameterRecommended ConditionRationale
LC System UPLC or UHPLC system (e.g., Waters Acquity, Shimadzu Nexera)Provides fast, high-resolution separations compatible with MS.
Mass Spectrometer Triple Quadrupole (e.g., Sciex QTRAP, Waters Xevo TQ)Required for quantitative MRM analysis.[3]
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated to form [M+H]⁺.
MRM Transitions See table belowSpecific transitions provide high selectivity and sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reversed-phase LC-MS.

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 136.194.125
Internal Standard (IS) VariesVariesVaries

Rationale for Product Ion (94.1): The precursor ion is [C₈H₉NO + H]⁺. A plausible fragmentation pathway is the neutral loss of the cyclopropyl group (C₃H₄, mass 42), resulting in a fragment of m/z 94.1. This must be confirmed experimentally via infusion and product ion scans.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard & ACN Plasma->IS Vortex Vortex IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MS Triple Quadrupole MS (MRM Mode) UPLC->MS ESI DataSystem Chromatography Data System MS->DataSystem Quantify Calculate Analyte/IS Peak Area Ratio DataSystem->Quantify CalCurve Generate Calibration Curve Quantify->CalCurve Result Determine Concentration CalCurve->Result

Caption: Workflow for high-sensitivity LC-MS/MS analysis in a biological matrix.

Method 3: Considerations for GC-MS Analysis

Gas Chromatography (GC) is another powerful separation technique, but its application for this compound has specific challenges.

  • Volatility: The compound has a high predicted boiling point (348 °C), making direct injection onto a GC column difficult without very high temperatures that could cause degradation.[1]

  • Derivatization: To overcome this, derivatization of the polar hydroxyl group is recommended. Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving peak shape.

  • Application: GC-MS would be most useful for identifying and quantifying volatile or semi-volatile impurities from the synthesis process that are not amenable to LC.[8] The mass spectrometer provides definitive identification of unknown peaks based on their fragmentation patterns.[9][10]

A conceptual protocol would involve dissolving the sample in a dry solvent (e.g., pyridine), adding the silylating agent, heating to complete the reaction, and then injecting the mixture onto a GC-MS system equipped with a non-polar column (e.g., DB-5ms).

Method Comparison and Summary

FeatureRP-HPLC-UVLC-MS/MSGC-MS
Primary Application Purity, Assay, QCBioanalysis, Trace AnalysisImpurity Profiling
Sensitivity µg/mLpg/mL to ng/mLng/mL
Selectivity ModerateVery HighHigh
Throughput HighHighModerate (due to derivatization)
Instrumentation Cost LowHighModerate
Sample Matrix Simple (Bulk, Formulations)Complex (Plasma, Tissue)Volatile/Semi-volatile

Conclusion

The quantification of this compound can be reliably achieved using modern chromatographic techniques. For routine quality control and assay, RP-HPLC-UV provides a robust, accurate, and accessible platform. For applications demanding the highest sensitivity and selectivity, such as pharmacokinetic studies, LC-MS/MS is the superior method. While GC-MS is less direct, it serves as a valuable complementary technique for comprehensive impurity profiling after appropriate derivatization. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.

References

  • Prajapati, A. R., et al. (2011). Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule. Journal of Young Pharmacists, 3(4), 327–330. Available at: [Link]

  • Gîrleanu, M., et al. (2023). Mass Spectrometry of Esterified Cyclodextrins. Molecules, 28(5), 2001. Available at: [Link]

  • Fernández-Campos, F., et al. (2011). Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration. Scientia Pharmaceutica, 79(2), 341–354. Available at: [Link]

  • Michalski, A., et al. (2011). Mass Spectrometry-based Proteomics Using Q Exactive, a High-performance Benchtop Quadrupole Orbitrap Mass Spectrometer. Molecular & Cellular Proteomics, 10(9), M111.011035. Available at: [Link]

  • Saints Peter's College, Senior Chemistry. Chapter 05 – Mass Spectrometry. Available at: [Link]

  • Zhang, Y., et al. (2022). Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. Molecules, 27(19), 6669. Available at: [Link]

  • Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270–275. Available at: [Link]

  • PubChem. 2-Cyclopropylpyridin-3-ol. Available at: [Link]

  • Tran, T. H., et al. (2024). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 29(1), 125. Available at: [Link]

  • Nikolic, D., & van Breemen, R. B. (2013). Analytical methods for quantitation of prenylated flavonoids from hops. Methods in Molecular Biology, 1055, 135–150. Available at: [Link]

  • El Fallah, M. S., & Martin, G. (2009). Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral (R) capsules and its generic versions. ResearchGate. Available at: [Link]

  • Heravi, M. J., & Hojabri, Z. (2012). Gas chromatographic data and identification of isomeric products of cycloaddition reactions of conjugated C5 dienes. Petroleum and Coal, 54(4), 385-396. Available at: [Link]

  • Grosse-Sander, K., et al. (1998). Determination of 2-hydroxypropyl-gamma-cyclodextrin in plasma of cynomolgus monkeys after oral administration by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 710(1-2), 143–150. Available at: [Link]

  • Nikolic, D., & van Breemen, R. B. (2014). Analytical Methods for Quantitation of Prenylated Flavonoids from Hops. ResearchGate. Available at: [Link]

Sources

LC-MS Method Development for the Quantification of 5-Cyclopropylpyridin-2-ol: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 5-Cyclopropylpyridin-2-ol. Addressing the analytical challenges associated with polar heterocyclic compounds, this document details a strategic approach centered on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. The causality behind experimental choices, from stationary phase selection to mass spectrometric parameter optimization, is thoroughly explained to provide researchers, scientists, and drug development professionals with a field-proven protocol. The final method demonstrates excellent retention, selectivity, and sensitivity, suitable for various applications in pharmaceutical research and development.

Introduction: The Analytical Challenge of Polar Heterocycles

This compound is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Accurate and precise quantification of such molecules is paramount throughout the development lifecycle, from metabolic studies to quality control of active pharmaceutical ingredients (APIs).

The primary analytical challenge presented by this compound lies in its polarity. The presence of the hydroxyl group and the nitrogen atom within the pyridine ring imparts significant hydrophilicity. Consequently, traditional reversed-phase liquid chromatography (RPLC) methods, which rely on hydrophobic interactions with a non-polar stationary phase (e.g., C18), often result in poor retention, leading to elution near or within the solvent front.[1][2] This can compromise sensitivity and accuracy due to potential matrix effects and poor peak shape.

To overcome these limitations, this application note explores the use of Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3][4] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, resulting in their retention.[3][4] This approach is particularly well-suited for the analysis of polar and ionizable compounds, offering enhanced retention and sensitivity when coupled with mass spectrometry.[1]

Analyte Characterization: this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development.

PropertyValueSource
Chemical Formula C₈H₉NOPubChem
Molecular Weight 135.16 g/mol PubChem
Monoisotopic Mass 135.068413911 DaPubChem
CAS Number 1159821-42-7ChemicalBook[5]
Predicted XlogP 0.7PubChemLite[6]
pKa (pyridin-2-ol) ~11.6 (acidic), ~0.75 (basic)Wikipedia

The tautomeric nature of 2-hydroxypyridines, existing in equilibrium with 2-pyridones, influences their chemical behavior. The pyridone form is generally predominant in solution. The pKa values of the parent compound, pyridin-2-ol, indicate that it can be protonated under strongly acidic conditions and deprotonated under strongly basic conditions. This behavior is critical for selecting the appropriate mobile phase pH to ensure consistent ionization and retention.

LC-MS Method Development Strategy

Our strategy is to develop a HILIC-based method that provides robust retention and separation of this compound from potential impurities, coupled with sensitive and selective detection by tandem mass spectrometry.

MethodDevelopmentWorkflow cluster_LC Liquid Chromatography Optimization cluster_MS Mass Spectrometry Optimization cluster_Validation Method Validation (ICH Q2(R1)) Analyte Analyte Characterization (Polarity, pKa) Column_Selection Column Selection (HILIC vs. RPLC) Analyte->Column_Selection Polar Nature Mobile_Phase Mobile Phase Optimization (Organic Solvent, Buffer, pH) Column_Selection->Mobile_Phase HILIC Chosen Gradient Gradient Elution Profile Mobile_Phase->Gradient Specificity Specificity Gradient->Specificity Ionization Ionization Mode Selection (ESI Positive vs. Negative) Full_Scan Full Scan (Q1) (Determine Precursor Ion) Ionization->Full_Scan Fragmentation Product Ion Scan (MS/MS) (Identify Characteristic Fragments) Full_Scan->Fragmentation Precursor m/z MRM MRM Transition Optimization (Collision Energy) Fragmentation->MRM Select Transitions Linearity Linearity & Range MRM->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for the LC-MS method development and validation of this compound.

Liquid Chromatography

Given the polar nature of this compound, a HILIC stationary phase is the logical choice. A column with a zwitterionic or amide-based stationary phase is recommended as a starting point, as these often provide excellent peak shape and selectivity for a broad range of polar compounds. For this protocol, a zwitterionic HILIC column (e.g., ZIC-HILIC) is selected.

  • Organic Solvent: Acetonitrile is the most common and effective organic solvent for HILIC due to its aprotic nature, which facilitates the formation of the aqueous layer on the stationary phase.[3]

  • Aqueous Component & pH: The choice of the aqueous component and its pH is critical for controlling retention and selectivity. Given the pKa of the pyridine nitrogen, a slightly acidic mobile phase will ensure the analyte is in its protonated, cationic form, promoting electrostatic interactions with the stationary phase and enhancing retention. Ammonium formate is an excellent choice as a buffer because it is volatile and compatible with mass spectrometry. A starting pH of 3.2 is recommended.[7]

Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is anticipated to be the most sensitive method for detecting this compound, as the pyridine nitrogen is readily protonated.

The method will be developed using Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

  • Precursor Ion: The protonated molecule [M+H]⁺ is expected at an m/z of 136.0757. This will be confirmed by direct infusion or a full scan experiment.

  • Product Ions: The fragmentation of the precursor ion will be investigated through a product ion scan. Based on the fragmentation of similar 2-pyridone structures, characteristic losses are expected.[3] The cyclopropyl group may also undergo specific fragmentation.

Fragmentation cluster_M Precursor Ion [M+H]⁺ m/z = 136.0757 cluster_F1 Product Ion 1 Loss of CO cluster_F2 Product Ion 2 Loss of C₂H₄ from Cyclopropyl M Structure of Protonated Analyte F1 Fragment Structure 1 m/z = 108.0811 M->F1 - CO F2 Fragment Structure 2 m/z = 108.0811 M->F2 - C₂H₄

Caption: Proposed fragmentation pathway for this compound.

Detailed Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Optimized LC-MS/MS Parameters
LC Parameters
Column ZIC-HILIC, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium formate in water, pH 3.2 (adjusted with formic acid)
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, return to 95% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS Parameters
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions Precursor (m/z)
136.1
136.1

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank samples and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed, and the correlation coefficient (r²) should be ≥0.99.

  • Accuracy and Precision: The accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests. These should be assessed at multiple concentration levels (e.g., low, medium, and high QC samples).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a sensitive and robust LC-MS method for the quantification of this compound. By leveraging the principles of HILIC, the inherent challenges of retaining and analyzing this polar heterocyclic compound are effectively overcome. The detailed protocol and validation strategy provide a comprehensive framework for researchers and scientists to implement this method in their laboratories, ensuring high-quality data for a range of applications in the pharmaceutical industry.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • PubChemLite. This compound (C8H9NO). [Link]

  • Wikipedia. Pyridine. [Link]

  • Journal of the Chemical Society B: Physical Organic. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. [Link]

  • Xu, Q., et al. (2022). Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Gika, H. G., et al. (2007). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 855(1), 3-14. [Link]

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Application Note & Protocol: Solution Stability of 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocols for assessing the stability of 5-Cyclopropylpyridin-2-ol in solution. The methodologies outlined herein are grounded in the principles of ICH guidelines Q1A(R2) and Q1B to ensure regulatory compliance and scientific rigor.[1][2][3] We address the inherent chemical liabilities of the pyridin-2-ol scaffold, including its tautomeric equilibrium and susceptibility to hydrolytic, oxidative, and photolytic degradation. The protocols detail forced degradation studies to elucidate potential degradation pathways and the development of a stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of N-heterocyclic compounds.

Scientific Introduction: The Rationale Behind Stability Testing

This compound is a nitrogen-containing heterocyclic compound, a class of molecules prevalent in pharmaceuticals and agrochemicals.[4][5] The stability of such an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy.[][7] Instability can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability.

The pyridin-2-ol moiety presents specific stability challenges. It exists in a tautomeric equilibrium with its pyridone form, 5-cyclopropylpyridin-2(1H)-one. This equilibrium can be influenced by solvent polarity, pH, and temperature, affecting both chemical reactivity and analytical behavior.[8] Furthermore, the electron-rich pyridine ring and the hydroxyl group are susceptible to various degradation pathways.[9][10] Therefore, a systematic stability assessment is imperative.

This guide employs a forced degradation, or stress testing, approach. The objective is not to completely destroy the molecule but to induce a target degradation of 5-20%.[1] This level of degradation is sufficient to test the specificity of the analytical method—its ability to separate the intact API from its degradation products—and to provide insight into the molecule's intrinsic vulnerabilities.[11][12]

Experimental Design Overview

The stability testing workflow is a multi-stage process designed to build a comprehensive stability profile for this compound. The process begins with the preparation of a well-characterized stock solution, which is then subjected to a panel of stress conditions. A robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is used to quantify the remaining parent compound and detect the formation of degradants at each time point.

G cluster_prep Phase 1: Preparation & Method cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Reporting A API Characterization (this compound) B Stock Solution Preparation A->B C Stability-Indicating HPLC Method Development D Initiate Stress Studies B->D E Acid Hydrolysis D->E F Base Hydrolysis D->F G Oxidation D->G H Thermal Stress D->H I Photolytic Stress D->I J Control (Unstressed) D->J K Timepoint Sampling E->K F->K G->K H->K I->K J->K L HPLC Analysis K->L M Data Interpretation (Assay, Purity, Mass Balance) L->M N Stability Report Generation M->N

Caption: High-level workflow for stability testing.

Materials and Instrumentation

Reagents
  • This compound (Reference Standard, >99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Formic Acid (ACS Grade)

  • Hydrochloric Acid (1 M and 0.1 M, volumetric standard)

  • Sodium Hydroxide (1 M and 0.1 M, volumetric standard)

  • Hydrogen Peroxide (30% w/v solution)

Instrumentation
  • HPLC system with UV/Vis or Photodiode Array (PDA) detector

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Forced-convection stability oven

  • Photostability chamber compliant with ICH Q1B options[13][14]

  • Class A volumetric flasks and pipettes

  • Autosampler vials, 2 mL, amber

Stability-Indicating Analytical Method: RP-HPLC

A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation. The primary tool for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), valued for its ability to separate compounds with varying polarities.[15][16]

Chromatographic Conditions
ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for aromatic compounds like pyridine derivatives.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization of the analyte and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for moderately polar compounds.
Gradient Elution 5% B to 95% B over 20 min; hold 5 min; return to 5% B over 1 min; hold 4 minA gradient is essential to elute both the polar degradants that appear early and the non-polar parent compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing resolution and run time.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 275 nm (or PDA Scan 200-400 nm)Wavelength should be at the absorbance maximum of the analyte. A PDA detector is superior for identifying new peaks.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Diluent 50:50 Methanol:WaterEnsures solubility of the API and compatibility with the mobile phase.
System Suitability

Before any analysis, the chromatographic system must be verified. This is a non-negotiable step for data integrity.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of 5 Replicate Injections ≤ 2.0% (for Area)Demonstrates injection precision and system stability.

Forced Degradation Protocols

The following protocols are designed to be starting points. The concentration of the stressor or the duration of exposure may need to be adjusted to achieve the target 5-20% degradation.[1][17] For each condition, a parallel control sample, protected from the stress condition (e.g., wrapped in foil for photostability), must be run.

Preparation of Stock Solution
  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 50 mL Class A volumetric flask.

  • Dissolve and dilute to volume with the Diluent (50:50 Methanol:Water) to achieve a concentration of 0.5 mg/mL . This is the Stock Solution .

  • Prepare a working solution by diluting the Stock Solution 10-fold (e.g., 1 mL into 10 mL) with the Diluent to a final concentration of 0.05 mg/mL . This is the Working Solution .

Experimental Logic for Stress Studies

G cluster_conditions Stress Conditions A 0.5 mg/mL Stock Solution in Diluent B Acidic 0.1 M HCl @ 60°C A->B C Basic 0.1 M NaOH @ RT A->C D Oxidative 3% H₂O₂ @ RT A->D E Thermal Solid & Solution @ 80°C A->E F Photolytic ICH Q1B Conditions A->F G Control Sample (Protected from Stress) A->G H Timepoint Sampling (e.g., 0, 2, 4, 8, 24h) B->H C->H D->H E->H F->H G->H I Neutralize (if needed) Dilute to Working Conc. H->I J HPLC Analysis I->J

Caption: Logic flow for applying stress conditions.

Protocol: Acid Hydrolysis
  • Pipette 5 mL of the Stock Solution into a 10 mL flask.

  • Add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M and API concentration of 0.25 mg/mL.

  • Incubate the flask in a water bath or oven at 60 °C.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

  • Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

  • Dilute the neutralized sample with Diluent to the final Working Solution concentration (0.05 mg/mL) and analyze by HPLC. Causality: Elevated temperature is used to accelerate hydrolysis, which is often slow at room temperature.[17][18] Neutralization quenches the reaction, ensuring the observed degradation is time-point specific.

Protocol: Base Hydrolysis
  • Pipette 5 mL of the Stock Solution into a 10 mL flask.

  • Add 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M and API concentration of 0.25 mg/mL.

  • Maintain the flask at room temperature. Base-catalyzed hydrolysis of pyridinols can be rapid.[8][19]

  • At specified time points (e.g., 30 min, 1, 2, 4 hours), withdraw an aliquot.

  • Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.

  • Dilute the neutralized sample with Diluent to the final Working Solution concentration (0.05 mg/mL) and analyze by HPLC. Causality: Pyridine and its derivatives can act as catalysts for hydrolysis or undergo nucleophilic attack.[20] The reaction is often faster than acid hydrolysis and may not require heating.

Protocol: Oxidative Degradation
  • Pipette 5 mL of the Stock Solution into a 10 mL flask.

  • Add 5 mL of 6% H₂O₂ to achieve a final hydrogen peroxide concentration of 3%.

  • Maintain the flask at room temperature, protected from light.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

  • Dilute the sample directly with Diluent to the final Working Solution concentration (0.05 mg/mL) and analyze by HPLC. Causality: The nitrogen atom in the pyridine ring is susceptible to oxidation, potentially forming N-oxides.[21] Other oxidative degradation of the ring structure can also occur.[22]

Protocol: Thermal Degradation
  • Solution: Place a tightly capped vial of the Working Solution (0.05 mg/mL) in an oven at 80 °C.

  • Solid State: Place a small amount of solid API in an open vial in an oven at 80 °C.

  • At specified time points (e.g., 1, 3, 5 days), remove samples.

  • For the solution, allow it to cool and analyze directly.

  • For the solid, dissolve an accurately weighed amount in Diluent to prepare a 0.05 mg/mL solution and analyze. Causality: Thermal stress assesses the intrinsic stability of the molecule and is a core component of stability testing to establish shelf life and storage conditions.[23][24]

Protocol: Photostability
  • Place a clear vial containing the Working Solution (0.05 mg/mL) in a photostability chamber.

  • Simultaneously, place an identical vial wrapped completely in aluminum foil (the "dark control") in the same chamber.

  • Expose the samples to light conditions as specified by ICH Q1B, targeting a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][13][14]

  • Analyze both the exposed and dark control samples by HPLC. Causality: Aromatic and heterocyclic systems can absorb UV/Vis radiation, leading to photochemical degradation.[9][25] The dark control is essential to differentiate between light-induced degradation and any thermal degradation occurring in the chamber.

Data Analysis and Interpretation

For each stressed sample, calculate the following:

  • Assay (% Initial): (Peak Area of API in Stressed Sample / Peak Area of API in T=0 Control) * 100

  • % Degradation: 100 - Assay (% Initial)

  • Peak Purity: Assessed using a PDA detector to check for co-eluting peaks.

  • Mass Balance: (Assay % + Total % of All Degradation Products)

A good mass balance (95-105%) suggests that all major degradation products are being detected.

Example Data Summary Table
Stress ConditionDurationAssay (% Initial)Major Degradant RRTTotal Impurities (%)Mass Balance (%)
0.1 M HCl @ 60°C24 h88.50.7511.299.7
0.1 M NaOH @ RT4 h82.10.82, 0.9117.599.6
3% H₂O₂ @ RT24 h94.31.15 (N-oxide?)5.599.8
Thermal (Solution) @ 80°C5 days98.1-1.899.9
Photolytic (ICH Q1B)-91.70.688.199.8
Photolytic (Dark Control)-99.8-0.2100.0

Long-Term and Accelerated Stability Studies

Once forced degradation is complete and a stability-indicating method is established, formal stability studies can begin. These studies are conducted on the drug substance in its proposed container closure system.[16][26]

  • Accelerated Stability: Typically conducted at 40°C ± 2°C / 75% RH ± 5% RH. Data is collected at time points such as 0, 3, and 6 months.[7]

  • Long-Term Stability: Conducted at the intended storage condition, e.g., 25°C ± 2°C / 60% RH ± 5% RH. Data is collected at time points such as 0, 3, 6, 9, 12, 18, 24, and 36 months.[27]

The protocols for sample preparation and analysis are identical to those used in the forced degradation studies. The goal is to monitor the API over time to establish a re-test period or shelf life.[]

Conclusion

This application note provides a robust framework for evaluating the solution stability of this compound. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can identify key degradation pathways and establish a validated, stability-indicating HPLC method. This foundational knowledge is critical for guiding formulation development, defining appropriate storage conditions, and ensuring the overall quality and safety of the final drug product. Adherence to these scientifically-grounded protocols will generate reliable and defensible data suitable for regulatory submissions.

References

  • Vertex AI Search. (2026, January 9). API Thermal Stability Testing.
  • ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Taylor & Francis Online. (2009, January 9).
  • ResearchGate.
  • Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • ResolveMass Laboratories Inc. (2025, November 5).
  • MedCrave online. (2016, December 14).
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ResearchGate. (PDF)
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • U.S. Food & Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products.
  • SciSpace. (2016, December 14).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • ResearchGate. (PDF) Accelerated Stability Assessment Program in API development.
  • Pharmaguideline.
  • Benchchem.
  • National Center for Biotechnology Information.
  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
  • H.E.L Group. (2025, December 22). Thermal Stability Testing - of APIs, Agrochemicals, propellents.
  • Creative BioMart Microbe. API/Pharmaceuticals Stability Testing.
  • GxP-CC. How to Conduct Stability Studies for Small Molecule Drugs.
  • ChemicalBook. (2022, August 26). This compound | 1159821-42-7.
  • ACS Publications. (2019, July 22). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (2025, August 6). (PDF)
  • National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Toxicological Profile for Pyridine.
  • National Center for Biotechnology Information.
  • Benchchem.
  • ResearchGate. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth | Request PDF.
  • ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • Pharma Beginners. Stability sample testing.
  • HYDROLYSIS.
  • European Medicines Agency. (2023, July 13).
  • Royal Society of Chemistry. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2.
  • Wikipedia. Pyridine.
  • SlideShare. BASE HYDROLYSIS AND FACTOR EFFECTING EFFECTING BASE HYDROLYSIS.
  • International Journal of Pharmaceutical Sciences and Research. (2021, August 23).
  • PubChem. 2-Cyclopropylpyridin-3-ol.

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The Cyclopropyl Moiety in Pyridine Scaffolds: Application Notes for 5-Cyclopropylpyridin-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Group in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a "privileged" structural motif, prized for its ability to impart favorable pharmacological properties to drug candidates.[1][2][3] Its small, rigid, and strained three-membered ring system offers a unique combination of steric and electronic features that can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile.[1][4] When incorporated into heterocyclic scaffolds such as pyridin-2-ones, the cyclopropyl moiety can serve as a valuable handle for synthetic elaboration and a key determinant of biological activity. This document provides detailed application notes and protocols for the use of 5-cyclopropylpyridin-2-ol, a versatile intermediate for the synthesis of novel chemical entities with therapeutic potential.

Synthesis of this compound: A Practical Protocol via Suzuki-Miyaura Coupling

The most convergent and widely applicable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This approach offers high functional group tolerance and generally proceeds in good to excellent yields. The protocol described below utilizes the readily available 5-bromopyridin-2-ol and cyclopropylboronic acid as coupling partners.

Protocol 1: Synthesis of this compound

Materials:

  • 5-Bromopyridin-2-ol

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromopyridin-2-ol (1.0 equiv.), cyclopropylboronic acid (1.3 equiv.), and anhydrous potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.05 equiv.) and tricyclohexylphosphine (0.10 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Parameter Typical Range/Value Notes
Catalyst Loading 2-5 mol%Can be optimized for specific substrates.
Ligand Bulky phosphines (e.g., PCy₃, SPhos)Crucial for efficient coupling.[7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Anhydrous conditions are important for the base.
Solvent System Toluene/Water, Dioxane/WaterThe addition of water can accelerate the reaction.[5]
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.
Yield 60-90%Highly dependent on reaction conditions and purity of starting materials.

Diagram of Synthetic Workflow:

SynthesisWorkflow A Reaction Setup: 5-Bromopyridin-2-ol, Cyclopropylboronic acid, K3PO4 B Inert Atmosphere: Purge with Ar/N2 A->B C Catalyst Addition: Pd(OAc)2, PCy3 B->C D Solvent Addition: Toluene/Water C->D E Reaction: 100 °C, 6-12 h D->E F Work-up & Purification E->F G This compound F->G

Caption: General workflow for the synthesis of this compound.

Applications of this compound in Organic Synthesis

This compound is a bifunctional intermediate, offering two primary sites for further chemical modification: the pyridinone oxygen and the ring nitrogen. The tautomeric equilibrium between the pyridin-2-ol and 2(1H)-pyridone forms allows for selective functionalization under different reaction conditions.

O-Alkylation: Synthesis of 2-Alkoxy-5-cyclopropylpyridines

Selective O-alkylation of this compound provides access to 2-alkoxy-5-cyclopropylpyridine derivatives, which are valuable precursors for a variety of cross-coupling reactions.

Protocol 2: General Procedure for O-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., silver carbonate (Ag₂CO₃), potassium carbonate (K₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in the chosen solvent, add the base (1.5-2.0 equiv.).

  • Alkylating Agent Addition: Add the alkyl halide (1.1-1.5 equiv.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Base Selection: Silver carbonate is often used to favor O-alkylation due to the "hard-soft acid-base" (HSAB) principle, where the hard silver cation preferentially coordinates with the hard oxygen of the pyridone.[4] Weaker bases like K₂CO₃ can also be effective, particularly with more reactive alkylating agents.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to dissolve the pyridone salt and facilitate the Sₙ2 reaction.

N-Alkylation: Synthesis of 1-Alkyl-5-cyclopropylpyridin-2-ones

N-alkylation of this compound leads to the formation of 1-substituted-5-cyclopropylpyridin-2-ones, a scaffold present in numerous biologically active molecules.[3][8][9]

Protocol 3: General Procedure for N-Alkylation

Materials:

  • This compound

  • Alkyl halide or sulfonate

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

  • Solvent (e.g., tetrahydrofuran (THF), DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Deprotonation: To a suspension of the strong base (1.1 equiv.) in anhydrous solvent under an inert atmosphere, add a solution of this compound (1.0 equiv.) dropwise at 0 °C.

  • Reaction: After the evolution of hydrogen gas ceases (in the case of NaH), add the alkylating agent (1.05 equiv.) and allow the reaction to warm to room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Diagram of Functionalization Pathways:

Functionalization Start This compound O_Alk O-Alkylation (e.g., R-X, Ag2CO3) Start->O_Alk N_Alk N-Alkylation (e.g., R-X, NaH) Start->N_Alk Product_O 2-Alkoxy-5-cyclopropylpyridine O_Alk->Product_O Product_N 1-Alkyl-5-cyclopropylpyridin-2-one N_Alk->Product_N

Sources

Applications of 5-Cyclopropylpyridin-2-ol in Agrochemical Research: An Analysis of Current Knowledge

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific, detailed applications for 5-Cyclopropylpyridin-2-ol as a key intermediate or active ingredient in the development of commercialized or late-stage agrochemicals. While the cyclopropyl and pyridinyl moieties are independently recognized as important pharmacophores in the design of bioactive molecules for agriculture, the specific compound this compound does not feature prominently in disclosed synthetic pathways or biological activity screenings within the agrochemical sector.

This document outlines the current landscape of information regarding this compound and explains the challenges in providing detailed application notes and protocols based on the available data.

Current Status of this compound in Agrochemical Research

Extensive searches of chemical databases and patent literature have yielded the fundamental chemical identity of this compound (CAS No. 1159821-42-7), confirming its structure as a pyridinone ring substituted with a cyclopropyl group. However, these searches did not uncover any significant body of research detailing its use in the following areas:

  • As a direct active ingredient: There is no readily available data to suggest that this compound itself possesses significant herbicidal, fungicidal, or insecticidal properties that would warrant its development as a standalone agrochemical.

  • As a key building block or intermediate: While numerous patents and publications describe the synthesis of agrochemicals containing cyclopropyl and pyridinyl groups, none were found to explicitly start from or involve this compound as a crucial intermediate in the synthesis of a named agrochemical product. The synthetic routes for existing agrochemicals with these moieties appear to utilize different starting materials and synthetic strategies.

The absence of such information makes it impossible to construct the detailed, evidence-based application notes and protocols as initially requested. To provide scientifically sound and trustworthy guidance, a clear, documented link between this compound and a specific agrochemical target or product is necessary.

The Potential Role of the this compound Scaffold

Despite the lack of direct evidence, the structural motifs within this compound are of interest in agrochemical design.

  • The Pyridine Ring: Pyridine and its derivatives are foundational scaffolds in a wide array of successful pesticides. Their ability to act as bioisosteres for other aromatic rings and their versatile chemistry allow for the introduction of various functional groups to modulate biological activity, selectivity, and physicochemical properties.

  • The Cyclopropyl Group: The inclusion of a cyclopropyl group in bioactive molecules is a well-established strategy in drug and agrochemical discovery. This small, rigid ring can confer several advantageous properties, including:

    • Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the half-life of the compound.

    • Conformational Rigidity: It can lock the molecule into a specific conformation that is optimal for binding to the target protein.

    • Potency Enhancement: The unique electronic properties of the cyclopropyl ring can lead to improved binding affinity and increased potency.

    • Favorable Physicochemical Properties: It can influence solubility and lipophilicity, which are critical for uptake and transport within the target organism.

The combination of these two moieties in this compound suggests that it could, in principle, serve as a valuable starting point for the synthesis of novel agrochemicals. A hypothetical research workflow to explore its potential is outlined below.

A Hypothetical Research Workflow for Investigating this compound

For researchers interested in exploring the potential of this scaffold, a logical starting point would be to use it as a platform for generating a library of derivatives for biological screening.

General Synthetic Strategy

The 2-hydroxypyridine tautomer of this compound allows for derivatization at the oxygen and nitrogen atoms, as well as potential electrophilic substitution on the pyridine ring.

Caption: A hypothetical workflow for generating and screening a library of compounds derived from this compound.

Protocol: Exploratory Synthesis of O-Alkyl Derivatives

Objective: To synthesize a small set of O-alkylated derivatives of this compound for preliminary biological screening.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated derivative.

Note: This is a general protocol and would require optimization for each specific alkyl halide used.

Conclusion and Future Directions

While this compound is commercially available, its application in agrochemical research remains undocumented in the public domain. The information necessary to create detailed and authoritative application notes and protocols, including specific synthetic routes to known agrochemicals and associated biological data, is currently lacking.

For researchers in the field, this represents a potential opportunity. The this compound scaffold possesses structural features that are desirable in modern agrochemical design. A systematic exploration of its chemistry and the biological activity of its derivatives could lead to the discovery of novel active ingredients.

It is recommended that future research in this area focus on:

  • Library Synthesis: The generation of a diverse library of derivatives through functionalization of the pyridinone core.

  • High-Throughput Screening: The screening of this library against a wide range of agricultural pests and weeds.

  • Structure-Activity Relationship (SAR) Studies: The elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide further optimization.

Until such research is published, it is not possible to provide the in-depth technical guide on the applications of this compound in agrochemical research as originally envisioned. Researchers are encouraged to treat this compound as a novel scaffold with potential for discovery.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights for tackling one of the more challenging yet crucial substrates: 5-bromopyridin-2-ol. This molecule, a valuable building block, presents unique difficulties due to its electronic structure and tautomeric nature. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is 5-bromopyridin-2-ol considered a "challenging" substrate for Suzuki coupling?

5-bromopyridin-2-ol is notoriously difficult for two primary reasons:

  • Catalyst Inhibition: The pyridine nitrogen is Lewis basic and can coordinate strongly to the palladium catalyst.[1][2] This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing it from participating in the catalytic cycle, leading to low or no conversion.

  • Tautomerism and Reactivity: 5-bromopyridin-2-ol exists in equilibrium with its tautomer, 5-bromo-2-pyridone. The presence of the acidic N-H proton in the pyridone form and the hydroxyl proton in the pyridinol form can interfere with the basic conditions essential for the Suzuki reaction.[3] This can lead to deprotonation, changes in solubility, and alternative reaction pathways that complicate the desired coupling.

Q2: What are the most common and yield-killing side reactions I should anticipate?

When working with this substrate, three side reactions are particularly common and detrimental:

  • Protodehalogenation: This is the replacement of the bromine atom on your starting material with a hydrogen atom, yielding pyridin-2-ol. It occurs when the oxidative addition step is successful, but the subsequent transmetalation step is slow, allowing a competing reduction pathway to occur.[4][5]

  • Protodeboronation: This involves the cleavage of the C-B bond of your boronic acid coupling partner, replacing it with a C-H bond.[6][7] This side reaction depletes your nucleophile and is often promoted by aqueous basic conditions, especially with unstable boronic acids (e.g., many heteroaryl boronic acids).[4]

  • Homocoupling: This is the dimerization of your boronic acid partner to form a biaryl byproduct. It is often mediated by Pd(II) species and can be exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst.[4][8]

Q3: Should I use a boronic acid or a more stable boronic ester for this reaction?

For challenging substrates like 5-bromopyridin-2-ol, using a boronic ester is highly recommended. While boronic acids can work, they are often prone to decomposition via protodeboronation.[4]

  • Boronic Pinacol Esters (BPin): These are significantly more stable than their corresponding acids and are a common choice to suppress decomposition.[4]

  • MIDA Boronates: These N-methyliminodiacetic acid protected boronates are exceptionally stable and participate in a "slow-release" of the active boronic acid under the reaction conditions.[6][9] This slow release keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions like protodeboronation and homocoupling.[6][9]

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses specific experimental failures in a question-and-answer format.

Scenario 1: Low to No Product Formation

Q: My reaction shows only starting material after several hours. What is the most likely cause and how do I fix it?

A: Complete lack of conversion typically points to a dead catalyst or fundamentally incompatible conditions.

Causality & Solution:

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen is likely poisoning your catalyst. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Action: Switch to a catalyst system featuring bulky, electron-rich ligands. These ligands accelerate the key steps of oxidative addition and reductive elimination, which helps the desired catalytic cycle outcompete the catalyst inhibition pathway.[10][11][12] Modern, pre-formed catalysts are often more reliable.[8]

  • Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) or promote homocoupling.

    • Action: Ensure your solvent and reaction mixture are rigorously degassed. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and then maintaining an inert atmosphere throughout the reaction.[13]

  • Inappropriate Base/Solvent Combination: The base is crucial for activating the boronic acid for transmetalation.[14][15] If the conditions are not right, this step will not occur.

    • Action: Start with a moderately weak inorganic base like K₂CO₃ or Na₂CO₃.[11][16] These are often effective and less likely to cause degradation than very strong bases. A solvent system of 1,4-dioxane/water or THF/water is a standard starting point.[4][8]

G Start Reaction Failure: Only Starting Material Check_Catalyst Is the catalyst appropriate? (e.g., Pd(PPh3)4) Start->Check_Catalyst Switch_Catalyst Action: Switch to Buchwald Ligand (e.g., SPhos, XPhos) or NHC-Pd Precatalyst (e.g., PEPPSI) Check_Catalyst->Switch_Catalyst No Check_Degas Was degassing thorough? Check_Catalyst->Check_Degas Yes Switch_Catalyst->Check_Degas Improve_Degas Action: Degas solvent and reaction mixture rigorously (e.g., 3x Freeze-Pump-Thaw or prolonged inert gas sparging) Check_Degas->Improve_Degas No Check_Reagents Are reagents (especially boronic acid) pure and active? Check_Degas->Check_Reagents Yes Improve_Degas->Check_Reagents Use_Ester Action: Use a fresh batch or switch to a more stable boronic ester (BPin, MIDA) Check_Reagents->Use_Ester No/Unsure Rerun Rerun Check_Reagents->Rerun Yes Use_Ester->Rerun Re-run Experiment

Scenario 2: Major Side Products are Observed

Q: My primary product is pyridin-2-ol, not the coupled product. How do I suppress this protodehalogenation?

A: Protodehalogenation indicates that the transmetalation step (boron-to-palladium transfer) is too slow compared to a reductive pathway that quenches the palladium-aryl intermediate.

Causality & Solution:

  • Slow Transmetalation: The rate of transmetalation is highly dependent on the ligand, base, and the nature of the boron reagent.

    • Action 1 (Ligand): Use a more electron-rich and bulky ligand like SPhos, XPhos, or tBu₃P.[11][17] These ligands promote the formation of a more reactive palladium center, accelerating transmetalation.

    • Action 2 (Base): Switch to a stronger base like K₃PO₄ or Cs₂CO₃, which can more effectively generate the reactive "ate" complex of the boronic acid.[8][11] Sometimes, using anhydrous conditions with these bases can be beneficial.[11]

    • Action 3 (Boron Reagent): Ensure your boronic acid/ester is of high quality. Boronic acids are generally more reactive in the transmetalation step than boronic esters, but their instability is a trade-off.[18] If using an ester, ensure sufficient water is present to facilitate hydrolysis to the active boronic acid, unless using a system designed for anhydrous conditions.

Q: I'm losing my coupling partner to protodeboronation. What are the best strategies to prevent this?

A: This is a very common issue, especially with electron-rich or heteroaryl boronic acids.

Causality & Solution:

  • Boronic Acid Instability: The C-B bond is susceptible to protonolysis, particularly in aqueous base.[6]

    • Action 1 (Switch Reagent): The most effective solution is to switch from a boronic acid to a more robust boronic pinacol (BPin) or MIDA ester.[4][9][19][20] The slow-release MIDA strategy is particularly powerful.[9]

    • Action 2 (Modify Conditions): Try using milder bases like K₂CO₃ or even KF.[21] Running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or dioxane can also suppress this side reaction.[11]

G cluster_main Desired Catalytic Cycle cluster_side Side Reactions ArPdL2X Ar-Pd(II)-X Proto_Dehalo Protodehalogenation (Yields Ar-H) ArPdL2X->Proto_Dehalo Slow Transmetalation + H+ Source Product Coupled Product (Ar-Ar') ArPdL2X->Product Transmetalation & Reductive Elimination Proto_Deboro Protodeboronation (Consumes Ar'-B(OR)2) Homo Homocoupling (Yields Ar'-Ar') ArX 5-Bromopyridin-2-ol (Ar-X) ArX->ArPdL2X Oxidative Addition ArB Boronic Acid/Ester (Ar'-B(OR)2) ArB->ArPdL2X ArB->Proto_Deboro Base, H2O ArB->Homo O2, Pd(II) Pd0 Pd(0)Ln Base Base (e.g., K2CO3) Base->ArB

Data-Driven Optimization Choices

Table 1: Comparison of Catalyst & Ligand Systems
Catalyst SystemLigand TypeTypical Use Case & Rationale
Pd(PPh₃)₄ Traditional PhosphineA common starting point, but often inefficient for pyridyl substrates due to lower activity and susceptibility to catalyst poisoning.[3][12]
Pd(OAc)₂ / SPhos Buchwald LigandHighly Recommended. SPhos is a bulky, electron-rich dialkylbiarylphosphine that dramatically accelerates oxidative addition and reductive elimination, overcoming catalyst inhibition.[8][11][12]
Pd(OAc)₂ / XPhos Buchwald LigandSimilar to SPhos, very effective for challenging substrates. The choice between SPhos and XPhos can be substrate-dependent and may require screening.[11]
[Pd(dppf)Cl₂] Ferrocenyl PhosphineA robust and common catalyst, often more effective than Pd(PPh₃)₄, but may be less active than modern Buchwald systems for this specific substrate.[14][22]
PEPPSI-IPr N-Heterocyclic Carbene (NHC)Excellent for coupling aryl chlorides and other unreactive electrophiles. NHC ligands are strong sigma donors and can be very effective for pyridyl substrates.[4][11][17]
Table 2: Selection of Base and Solvent
BaseSolvent SystemWhen to Use & Why
Na₂CO₃ / K₂CO₃ Dioxane/H₂O, DMF/H₂OGood Starting Point. A moderately strong base that is effective for many couplings without being overly harsh, minimizing substrate/product degradation.[14][16][23][24]
K₃PO₄ Toluene, Dioxane (often anhydrous)For Stubborn Reactions. A stronger base that can accelerate slow transmetalation. Often used in anhydrous or low-water conditions to suppress protodeboronation.[3][8][11][25]
Cs₂CO₃ Dioxane, DMFA strong, soluble base that can be very effective but is more expensive. Its high solubility can be advantageous in some systems.[8]
KF Anhydrous THF, DioxaneA milder base sometimes used to prevent hydrolysis of sensitive functional groups (like esters) and can reduce protodeboronation.[21]

Optimized Experimental Protocols

Protocol 1: General Screening Conditions

This protocol is a robust starting point for initial trials.

  • Reagent Setup: To a dry Schlenk flask, add 5-bromopyridin-2-ol (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [Pd(dppf)Cl₂] (3-5 mol%).

  • Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvents, typically a 4:1 mixture of 1,4-dioxane and water.[3]

  • Reaction: Stir the mixture at 85-95 °C and monitor progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.[3]

  • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for High-Yield Coupling

This protocol uses a modern catalyst system and a boronic ester to maximize success.

  • Reagent Setup: To a dry Schlenk flask, add 5-bromopyridin-2-ol (1.0 eq), the arylboronic pinacol ester (1.2 eq), and finely ground K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%).

  • Degassing: Seal the flask, evacuate, and backfill with Argon (3x).

  • Solvent Addition: Add degassed toluene (or 1,4-dioxane). For this system, you can start with anhydrous solvent or add a very small amount of water (e.g., 1-5 equivalents) to facilitate the reaction if it stalls.[13][26]

  • Reaction: Stir the mixture vigorously at 100-110 °C. Monitor carefully by LC-MS.

  • Workup & Purification: Follow the same procedure as in Protocol 1.

References

  • Protodeboronation - Wikipedia. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2005(13), 2101-2103. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1547–1560. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal, 26(46), 10447-10459. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group, Harvard University. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 25(15), 3647–3658. [Link]

  • Comins, D. L., & Jian, H. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(23), 9037–9040. [Link]

  • Glavač, D., et al. (2017). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 22(1), 108. [Link]

  • Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 69(4), 1213–1216. [Link]

  • Ismayil, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(11), 693-700. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • Suzuki proto-dehalogenation problem : r/Chempros - Reddit. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 6(76), 72545-72554. [Link]

  • Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(17), 5241-5247. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 17(16), 4094–4097. [Link]

  • Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7249. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 5-Cyclopropylpyridin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Cyclopropylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice in a question-and-answer format, focusing on the causality behind experimental choices and offering field-proven insights to enhance your synthetic success.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. Below are two plausible and commonly employed pathways in medicinal chemistry for constructing substituted pyridinones.

Pathway A: Suzuki-Miyaura Cross-Coupling

This pathway involves the synthesis of a halogenated pyridin-2-ol intermediate, followed by a palladium-catalyzed cross-coupling reaction with cyclopropylboronic acid.

Suzuki-Miyaura Pathway start Commercially Available Pyridinone Precursor step1 Halogenation (e.g., with NBS or NCS) start->step1 intermediate 5-Halo-pyridin-2-ol (X = Br, I) step1->intermediate step2 Suzuki-Miyaura Coupling (Cyclopropylboronic acid, Pd catalyst, base) intermediate->step2 product This compound step2->product

Pathway A: Suzuki-Miyaura Cross-Coupling

Pathway B: Cyclopropanation of a Vinyl Precursor

This route involves the formation of a 5-vinylpyridin-2-ol intermediate, which is then subjected to a cyclopropanation reaction.

Cyclopropanation Pathway start 5-Halo-pyridin-2-ol (X = Br, I) step1 Olefin Introduction (e.g., Horner-Wadsworth-Emmons or Heck coupling) start->step1 intermediate 5-Vinylpyridin-2-ol step1->intermediate step2 Cyclopropanation (e.g., Simmons-Smith or Michael Initiated Ring Closure) intermediate->step2 product This compound step2->product

Pathway B: Cyclopropanation of a Vinyl Precursor

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues Related to Starting Materials and General Reaction Setup

Q1: My starting pyridinone is poorly soluble in the reaction solvent, leading to incomplete conversion. What can I do?

A1: Poor solubility of starting materials is a common hurdle. Here are several strategies to address this:

  • Solvent Screening: Experiment with a range of solvents. For polar heterocyclic compounds, solvents like DMF, DMSO, NMP, or dioxane are often effective. Sometimes, a mixture of solvents can provide the necessary solubility. For instance, a toluene/water or dioxane/water system is common in Suzuki couplings.[1][2]

  • Temperature Adjustment: Gradually increasing the reaction temperature can enhance solubility. However, be mindful of potential side reactions or degradation of your starting materials and reagents at elevated temperatures.

  • Phase-Transfer Catalysis: If you are working with a biphasic system (e.g., aqueous and organic layers), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the reactant from the aqueous phase to the organic phase where the reaction occurs.

  • Functional Group Modification: In some cases, temporarily modifying a functional group can improve solubility. For example, protecting a polar group might make the molecule more soluble in less polar organic solvents.

Q2: I am observing significant decomposition of my starting material or product. What are the likely causes?

A2: Decomposition can arise from several factors, often related to the reaction conditions being too harsh.

  • Temperature: High temperatures can lead to thermal degradation. Try running the reaction at a lower temperature for a longer duration.

  • Strong Base/Acid: If your reaction involves a strong base or acid, it might be incompatible with other functional groups in your molecule. Consider using a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH) or acid.

  • Atmosphere Control: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of your reagents or intermediates are sensitive to oxygen or moisture.[2] For instance, phosphine ligands used in cross-coupling reactions are often air-sensitive.

Section 2: Troubleshooting Pathway A: Suzuki-Miyaura Cross-Coupling

Q3: My Suzuki-Miyaura coupling reaction is giving a low yield of this compound. What are the common culprits?

A3: Low yields in Suzuki couplings involving heteroaromatics are frequently encountered.[1][3][4] The following troubleshooting workflow can help identify the issue.

Suzuki Troubleshooting start Low Yield in Suzuki Coupling q1 Is the catalyst active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is protodeboronation occurring? a1_yes->q2 sol1 Check Pd source and ligand quality. Use a pre-catalyst or fresh reagents. a1_no->sol1 end Improved Yield sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Use anhydrous solvents. Consider a milder base (e.g., KF). Use a boronate ester instead of boronic acid. a2_yes->sol2 q3 Is homocoupling of the boronic acid observed? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Thoroughly degas solvents. Ensure an inert atmosphere. a3_yes->sol3 q4 Are you observing dehalogenation of the starting material? a3_no->q4 sol3->end a4_yes Yes q4->a4_yes q4->end No sol4 Optimize the base and ligand. Consider a different palladium source. a4_yes->sol4 sol4->end

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Detailed Explanations:

  • Catalyst Inactivity: The palladium catalyst must be in the Pd(0) oxidation state to enter the catalytic cycle.[5][6] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction. The phosphine ligand is also crucial; it can degrade upon exposure to air. Using fresh, high-purity catalyst and ligand is essential.

  • Protodeboronation: This is a common side reaction where the cyclopropylboronic acid reacts with water or other protic sources to form cyclopropane and boric acid, thus being consumed before it can participate in the cross-coupling.[5] To mitigate this, use anhydrous solvents and consider milder bases like potassium fluoride (KF).[7] Using the pinacol ester of cyclopropylboronic acid can also reduce the rate of protodeboronation.

  • Homocoupling: The formation of bicyclopropyl is a result of the oxidative coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen.[5] Thoroughly degassing your solvents and maintaining a strict inert atmosphere is critical.

  • Dehalogenation: The halogenated pyridine starting material can be reduced to the corresponding pyridinone. This can be influenced by the choice of base, ligand, and solvent. Experimenting with different ligands (e.g., bulky biarylphosphines) and bases may solve this issue.[5]

Q4: The Suzuki coupling with my 5-bromopyridin-2-ol is sluggish. Should I use the iodo-analogue instead?

A4: Yes, switching from a bromo- to an iodo-substituted pyridine can significantly accelerate the rate of oxidative addition, which is often the rate-limiting step in the Suzuki coupling catalytic cycle.[5] Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. If your synthesis of the 5-iodopyridin-2-ol is feasible, it is a worthwhile strategy to improve a sluggish coupling reaction.

Parameter Recommendation for Sluggish Suzuki Coupling
Halide I > Br > Cl (in terms of reactivity)
Catalyst Use a pre-formed Pd(0) source or a modern, highly active catalyst system (e.g., with a Buchwald ligand).
Base Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the reaction.
Temperature A moderate increase in temperature can improve reaction rates, but monitor for decomposition.
Section 3: Troubleshooting Pathway B: Cyclopropanation

Q5: I am attempting a Michael-Initiated Ring Closure (MIRC) to form the cyclopropane ring, but I am getting a low yield of the desired product. What could be the problem?

A5: The Michael-Initiated Ring Closure (MIRC) is a powerful method for forming cyclopropanes but requires careful optimization.[8][9] Low yields can stem from issues in either the initial Michael addition or the subsequent intramolecular cyclization.

  • Inefficient Michael Addition: The initial conjugate addition of the nucleophile to the 5-vinylpyridin-2-ol might be the bottleneck.[9]

    • Base Selection: The choice of base is critical for generating the nucleophile. If you are using a malonate ester as the nucleophile precursor, a base like sodium ethoxide in ethanol is common. Ensure the base is strong enough to deprotonate the nucleophile precursor but not so strong that it promotes unwanted side reactions.

    • Steric Hindrance: Significant steric bulk near the vinyl group or on the nucleophile can hinder the addition.

  • Failure of Intramolecular Cyclization: After the Michael addition, the resulting enolate must undergo an intramolecular Sₙ2 reaction to close the three-membered ring.

    • Leaving Group: If your MIRC strategy involves a leaving group, ensure it is a good one.

    • Stereoelectronics: The conformation of the intermediate must allow for the proper alignment of the nucleophilic enolate and the electrophilic carbon for the ring closure to occur efficiently.

Q6: I am considering a Simmons-Smith cyclopropanation of 5-vinylpyridin-2-ol, but the reaction is not working well. What are the potential issues?

A6: The Simmons-Smith reaction, which typically uses diiodomethane and a zinc-copper couple, can be sensitive to the substrate.

  • Coordination to the Pyridine Nitrogen: The Lewis acidic zinc reagent can coordinate to the nitrogen atom of the pyridine ring. This can deactivate the catalyst or alter the electronic properties of the substrate, hindering the reaction.

  • Hydroxyl Group Interference: The acidic proton of the pyridin-2-ol tautomer can react with the organozinc reagent. It is highly advisable to protect the hydroxyl group (e.g., as a methoxy or benzyloxy ether) before attempting the Simmons-Smith reaction.

  • Reagent Quality: The activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and activated.

Section 4: Purification Challenges

Q7: My final product, this compound, is quite polar and difficult to purify by standard silica gel chromatography. What are my options?

A7: The purification of polar, nitrogen-containing heterocycles can be challenging due to their interaction with the acidic silanol groups of silica gel, often leading to peak tailing and poor separation.[10][11]

  • Modified Mobile Phase: Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your eluent.[10] This will neutralize the acidic sites on the silica and improve the peak shape.

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.[10]

    • Reversed-Phase Chromatography: If your compound has sufficient solubility in a polar mobile phase (e.g., water/acetonitrile or water/methanol), reversed-phase chromatography on a C18 column is an excellent option.[11] You may need to add a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds and uses a polar stationary phase with a largely organic mobile phase.[10][12]

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your compound is soluble when hot but sparingly soluble when cold.

Purification Method Best For Key Considerations
Normal Phase (Silica) Moderately polar, non-basic compoundsAdd a basic modifier for basic compounds to prevent peak tailing.
Normal Phase (Alumina) Basic compoundsCan be less robust than silica.
Reversed Phase (C18) Polar compounds soluble in aqueous/organic mixturesMay require an acidic modifier.
HILIC Very polar compoundsWater is the strong solvent.
Crystallization Solid compoundsCan provide very high purity if a suitable solvent is found.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyridin-2-ol

  • To a reaction vessel, add 5-bromopyridin-2-ol (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and a suitable base (e.g., K₂CO₃, 3.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a suitable ligand if necessary.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed solvents (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Horner-Wadsworth-Emmons Olefination

  • To a solution of a suitable phosphonate (e.g., diethyl (vinyl)phosphonate, 1.2 eq.) in an anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add a strong base (e.g., NaH, 1.2 eq.).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of the corresponding aldehyde precursor to 5-vinylpyridin-2-ol (1.0 eq.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude 5-vinylpyridin-2-ol by column chromatography.

References

  • BenchChem. (2025).
  • Zhang, B., et al. (2020).
  • Beilstein Journals. (2023). Pyridine C(sp2)
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Heo, J., Song, Y., & Kim, B. (2005).
  • Organic Chemistry Frontiers. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. RSC Publishing.
  • Wikipedia. (n.d.). Michael addition reaction.
  • Ingenta Connect. (2022).
  • Slideshare. (n.d.).
  • Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
  • ResearchGate. (2025).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • YouTube. (2015). Michael Reaction and Addition to Cyclopropane ring (CHE).
  • National Institutes of Health. (n.d.).
  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • YouTube. (2023). Addition to Cyclopropane Ring with mechanism @NOBLECHEMISTRY.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • YouTube. (2023). Horner-Wadsworth-Emmons Reaction.
  • Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Google Patents. (n.d.). US5229519A - Process for preparing 2-halo-5-halomethylpyridines.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Biotage. (2023).
  • PubMed. (2023).
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The Journal of Organic Chemistry. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds.
  • ResearchGate. (2025). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
  • Chemical Communications. (n.d.). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. RSC Publishing.
  • PubMed. (2013). Vinylcyclopropane derivatives in transition-metal-catalyzed cycloadditions for the synthesis of carbocyclic compounds.
  • PubMed. (2006). Asymmetric catalysis of the [5 + 2] cycloaddition reaction of vinylcyclopropanes and pi-systems.
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz
  • PubMed. (n.d.). Synthesis of fused dihydropyrano(furano)pyridines via [4 + 2]-cycloaddition of 5-alkenoxy substituted oxazoles.

Sources

Technical Support Center: Palladium-Catalyzed Pyyridinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Pyridinol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges and side reactions that can arise during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed reaction to synthesize a pyridinol is resulting in a low yield or failing completely. What are the most common initial culprits?

A1: Low yields in palladium-catalyzed reactions involving pyridine substrates are a common hurdle. The primary reasons often fall into three main categories: catalyst deactivation, suboptimal reaction conditions, and issues with the reagents themselves. A systematic approach to troubleshooting is essential to pinpoint the root cause. Key areas for initial investigation include:

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1] Additionally, the active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which consists of aggregated, inactive palladium, is another frequent deactivation pathway, often accelerated by high temperatures or an insufficient ligand-to-palladium ratio.[1]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For pyridine-containing substrates, bulky and electron-rich phosphine ligands (such as XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. The base not only facilitates the catalytic cycle but can also contribute to side reactions. The solvent must be anhydrous and capable of dissolving all reaction components. While increased temperature can enhance reaction rates, excessively high temperatures can lead to catalyst decomposition and substrate or product degradation.[1]

  • Reagent Purity and Stability: Impurities in the starting materials, solvent, or base can act as catalyst poisons.[1] Furthermore, some coupling partners, like pyridineboronic acids, are notoriously unstable and prone to side reactions such as protodeboronation.[1]

Q2: I'm observing a significant amount of a byproduct with the same mass as my starting halopyridine, but without the halogen. What is this, and how can I prevent it?

A2: This byproduct is likely the result of a hydrodehalogenation side reaction. In this process, the palladium catalyst, after oxidative addition to the halopyridine, abstracts a hydride (H-) from a source in the reaction mixture (e.g., solvent, amine base, or water) and then reductively eliminates the arene and the hydride, resulting in the dehalogenated pyridine.

Prevention Strategies:

  • Use Anhydrous Conditions: Meticulously dry all solvents and reagents to minimize water as a potential hydride source.

  • Choose a Non-Protic Base: If possible, switch from amine bases or hydroxides to non-protic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).

  • Scrutinize Your Solvent: Some solvents, like isopropanol, can act as hydride donors. Consider switching to a more inert solvent like dioxane or toluene.

Q3: My reaction mixture is turning black, and the reaction has stalled. What is happening?

A3: The formation of a black precipitate is a classic sign of palladium black formation, which is finely divided, catalytically inactive palladium metal.[1] This occurs when the Pd(0) catalyst aggregates and falls out of the solution.

Causes and Solutions:

  • Insufficient Ligand: The ligand stabilizes the Pd(0) species and prevents aggregation. An inadequate ligand-to-palladium ratio is a common cause of palladium black formation.

    • Solution: Increase the ligand-to-palladium ratio. A 2:1 or even 4:1 ligand-to-metal ratio can be beneficial.

  • High Temperature: Elevated temperatures can accelerate the decomposition of the catalyst complex.

    • Solution: Lower the reaction temperature. It's often a trade-off between reaction rate and catalyst stability.

  • Inappropriate Ligand: Some ligands are not robust enough to stabilize the palladium catalyst under the reaction conditions.

    • Solution: Screen a variety of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which are known to form more stable palladium complexes.[1]

In-Depth Troubleshooting Guide

Side Reaction 1: Protodeboronation in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation in pyridinol synthesis. However, a prevalent side reaction is protodeboronation , where the carbon-boron bond of the pyridineboronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] This is particularly problematic for 2-pyridineboronic acids.[3]

Mechanism of Protodeboronation for 2-Pyridineboronic Acid:

Unlike many other arylboronic acids, 2-pyridineboronic acid can form a zwitterionic intermediate under neutral pH conditions. This zwitterion is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated pyridine product.[3][4]

Troubleshooting Protocol for Protodeboronation:

  • pH Control: The rate of protodeboronation of 2-pyridineboronic acid is often fastest at neutral pH.[3][4]

    • Action: Adjust the reaction pH. Counterintuitively, the addition of either a stronger base or a mild acid can shift the equilibrium away from the reactive zwitterionic species and slow down protodeboronation.[3]

  • Base Selection: The choice of base is critical.

    • Action: Screen different bases. While strong bases are needed for the Suzuki coupling, they can also promote protodeboronation. Weaker bases like K₃PO₄ or K₂CO₃ are often a good starting point.[5][6]

  • Use of Boronic Acid Derivatives:

    • Action: Employ more stable boronic acid derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates.[2] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing the rate of the side reaction.[2]

  • Temperature Optimization:

    • Action: Lower the reaction temperature. While this may slow down the desired reaction, it can have a more pronounced effect on reducing the rate of protodeboronation.

Quantitative Impact of pH on Protodeboronation Rate:

Boronic AcidpH for Maximum StabilityHalf-life (t₁/₂) at 70°C
2-Pyridylboronic acid< 4 or > 9~25-50 seconds at pH 7[3][4]
3-Pyridylboronic acidBroad range> 1 week at pH 12[3][4]
4-Pyridylboronic acidBroad range> 1 week at pH 12[3][4]

This table illustrates the dramatic effect of the boron substituent's position on the pyridine ring and the critical importance of pH control for unstable derivatives.

Experimental Protocol: Screening for Optimal Base in a Suzuki-Miyaura Reaction

This protocol outlines a parallel screening experiment to identify the optimal base for a challenging Suzuki-Miyaura coupling prone to protodeboronation.

  • Reagent Preparation:

    • Prepare a stock solution of your halopyridinol (1.0 equiv) in a degassed solvent (e.g., dioxane).

    • Prepare a stock solution of your pyridineboronic acid derivative (1.2-1.5 equiv) in the same degassed solvent.

    • Prepare separate, sealed vials containing the different bases to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, NaOt-Bu; 2.0-3.0 equiv each).

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the appropriate amount of each base to separate, labeled reaction vials.

    • Add the halopyridinol and pyridineboronic acid stock solutions to each vial.

    • Prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%) in a degassed solvent.

    • Add the catalyst/ligand solution to each vial.

  • Reaction and Analysis:

    • Seal the vials and place them in a pre-heated reaction block at the desired temperature.

    • After a set time (e.g., 2, 4, 8, and 24 hours), take an aliquot from each vial, quench the reaction, and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the protodeboronated byproduct.

Side Reaction 2: Catalyst Inhibition by Pyridine Nitrogen

The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1] This is a major contributor to low reaction yields.

Troubleshooting Workflow for Catalyst Inhibition:

G start Low Yield Observed Suspected Catalyst Inhibition ligand_screening Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) start->ligand_screening ligand_ratio Increase Ligand:Pd Ratio (e.g., 2:1 to 4:1) ligand_screening->ligand_ratio precatalyst Use a Well-Defined Pre-catalyst (e.g., G3-XPhos Palladacycle) ligand_ratio->precatalyst temp_optimization Optimize Reaction Temperature precatalyst->temp_optimization yield_improved Yield Improved temp_optimization->yield_improved no_improvement No Significant Improvement temp_optimization->no_improvement further_optimization Further Optimization (Base, Solvent) no_improvement->further_optimization

Caption: A decision-making workflow for troubleshooting catalyst inhibition.

Explanation of Troubleshooting Steps:

  • Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) have large steric profiles that physically block the pyridine nitrogen from coordinating to the palladium center.[7] Their strong electron-donating ability also increases the electron density on the palladium, which can facilitate the catalytic cycle.

  • Increased Ligand:Palladium Ratio: A higher concentration of the desired phosphine ligand can outcompete the pyridine substrate for coordination sites on the palladium.

  • Well-Defined Pre-catalysts: Using pre-formed, air-stable palladacycle pre-catalysts (e.g., G3-XPhos) ensures the efficient generation of the active Pd(0) species and can lead to more reproducible results compared to generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[8]

Side Reaction 3: Homocoupling

Homocoupling is a side reaction where two molecules of the same coupling partner react with each other. In the context of pyridinol synthesis, this can manifest as the formation of a bipyridine or a biaryl byproduct.

Mechanisms of Homocoupling:

  • Boronic Acid Homocoupling (Suzuki-Miyaura): This can be promoted by the presence of Pd(II) species and oxygen. The Pd(II) can catalyze the coupling of two boronic acid molecules, during which it is reduced to the active Pd(0).

  • Aryl Halide Homocoupling (Ullmann-type): While more common with copper catalysis, palladium can also mediate the coupling of two aryl halide molecules, particularly at higher temperatures.[9]

Preventative Measures for Homocoupling:

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen, which can promote the homocoupling of boronic acids.

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can minimize the amount of Pd(II) present at the beginning of the reaction.

  • Controlled Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.

  • Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to reduce any residual Pd(II) to the active Pd(0) state, thus suppressing the Pd(II)-mediated homocoupling pathway.[10]

Table: Comparison of Ligands for Suppressing Catalyst Inhibition in Pyridine Coupling

LigandStructureKey FeaturesTypical Application
PPh₃ (Triphenylphosphine)P(Ph)₃Small cone angle, moderately electron-donating.Often insufficient for challenging pyridine couplings.
P(t-Bu)₃ (Tri-tert-butylphosphine)P(t-Bu)₃Very bulky and electron-rich.Effective for coupling of electron-rich aryl chlorides.
XPhos Bulky biarylphosphine, air-stable.A go-to ligand for many challenging cross-coupling reactions, including those with pyridines.[1]
SPhos Similar to XPhos with a different biaryl backbone.Another highly effective ligand for difficult couplings.[1]
RuPhos Buchwald-type biarylphosphine.Particularly effective for secondary amines in Buchwald-Hartwig amination.[11]

References

  • Al-Amin, M., & Roth, G. J. (2015). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 5(112), 92277-92293.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
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  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. Retrieved from [Link]

  • Patil, S. A., et al. (2015). Dual functionalized task specific ionic liquid promoted in situ generation of palladium nanoparticles in water: Synergic catalytic system for Suzuki–Miyaura cross coupling.
  • Bhatt, N., & Singh, P. (2013). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Tetrahedron Letters, 54(39), 5312-5316.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(22), 5243–5246.
  • Wang, C., et al. (2021). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
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  • Li, Y., et al. (2022). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, 24(13), 5136-5144.
  • Kim, J., & Chang, S. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(44), 14891–14899.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
  • Sharma, A., & Kumar, V. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. International Journal of Research in Engineering and Science, 6(7), 50-61.
  • Gevorgyan, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1070–1081.
  • Cook, X. A. F., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Wheeler, C. R., et al. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 19(12), 20956-20968.
  • Fernández-Salas, J. A., et al. (2023). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 14(4), 935-943.
  • Stahl, S. S. (2018). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Accounts of Chemical Research, 51(4), 939–950.
  • Al-Zoubi, R. M. (2021). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Journal of Molecular Structure, 1225, 129120.
  • Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube.
  • Patel, H. H., & Singleton, D. A. (2016). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 14(32), 7624-7647.
  • Harvey, J. N. (2014). Spin-forbidden reactions: Computational insight into mechanisms and kinetics.

Sources

Technical Support Center: Palladium Catalyst Removal from 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Cyclopropylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing residual palladium catalysts from this valuable pyridine intermediate. Given the importance of minimizing metal contamination in pharmaceutical applications, this resource provides in-depth, field-proven insights and troubleshooting strategies to ensure the highest purity of your compound.

The presence of the pyridinol moiety in this compound can present unique challenges in palladium removal due to potential coordination with the metal center. This guide will address these specific issues within a practical question-and-answer framework.

Frequently Asked Questions (FAQs)

Q1: After my Suzuki coupling reaction to synthesize this compound, my product is still contaminated with palladium, even after a standard aqueous work-up. What is the likely cause?

A1: Standard aqueous work-ups are often insufficient for complete palladium removal.[1][2] The residual palladium can exist in various forms, including soluble Pd(II) species, colloidal Pd(0) nanoparticles, or palladium complexed with ligands or your product itself. The pyridinol functional group in this compound, in particular, can act as a ligand, chelating with palladium and keeping it in the organic phase.

Q2: I performed a filtration through Celite, but my filtrate is still grey/black, and ICP-MS analysis shows high palladium levels. Why didn't this work?

A2: While filtration through Celite is effective at removing heterogeneous palladium on carbon (Pd/C) and some larger palladium aggregates, it often fails to capture finely dispersed colloidal palladium or soluble palladium species.[1] The small particle size of these contaminants allows them to pass through the filter bed.

Q3: I've tried recrystallizing my this compound, but the palladium seems to co-crystallize with my product. Is this common?

A3: Yes, this can be a significant issue, especially with compounds that can coordinate with metals. In some cases, crystallization can unfortunately concentrate the metal impurity within the crystal lattice.[2] This is a strong indication that a more targeted palladium scavenging method is required prior to the final crystallization step.

Q4: What are the most common and effective methods for removing palladium from polar, nitrogen-containing compounds like this compound?

A4: The most effective strategies typically involve the use of metal scavengers. These are solid-supported reagents with functional groups that have a high affinity for palladium.[3][4] The main categories are:

  • Thiol-based scavengers: These are very effective for a broad range of palladium species.

  • Triazine-based scavengers (TMT): These show high selectivity for palladium and are widely used in the pharmaceutical industry.[3][5]

  • Activated Carbon: A cost-effective option, but it can sometimes lead to product loss due to non-specific adsorption.[3]

The choice of scavenger will depend on the specific reaction conditions and the nature of the palladium species present.

Troubleshooting and Optimization Guide

Issue 1: Choosing the Right Palladium Scavenging Strategy

The selection of an appropriate palladium removal technique is critical and depends on several factors including the reaction solvent, the nature of the product, and the required purity level.[6]

Caption: Decision workflow for selecting a palladium scavenging method.

Scavenger TypeTypical Loading (wt%)AdvantagesDisadvantages
Activated Carbon 5 - 20Low cost, effective for many Pd species.[3]Can cause product loss, variable performance.[3]
Silica-Thiol 5 - 10High efficiency for various metals (Pd, Pt, Cu, Ag).[7]Higher cost than carbon.
MP-TMT 2 - 5Highly selective for palladium, robust performance.[3][5]Can be more expensive.
Si-TMT 2 - 5Excellent for achieving very low Pd levels (<1 ppm).[3][7]Higher cost.
Issue 2: Optimizing the Scavenging Process

Once a scavenger has been selected, the process must be optimized to ensure efficient palladium removal without significant product loss.

  • Screening:

    • To a solution of crude this compound in a suitable solvent (e.g., THF, DMF), add different scavengers (e.g., activated carbon, Si-Thiol, MP-TMT) at a loading of 5-10 wt%.

    • Stir the mixtures at room temperature for 16-24 hours.

    • Filter off the scavenger and analyze the palladium content in the filtrate by ICP-MS.[8]

  • Optimization:

    • Once the most effective scavenger is identified, optimize the following parameters:

      • Scavenger Loading: Test a range of loadings (e.g., 1, 2, 5, 10 wt%) to find the minimum amount required for effective removal.

      • Temperature: Investigate the effect of temperature (e.g., room temperature, 40 °C, 60 °C). Increased temperature can sometimes improve scavenging kinetics but may also affect product stability.

      • Time: Take aliquots at different time points (e.g., 2, 4, 8, 16 hours) to determine the optimal treatment time.

Scavenging_Troubleshooting start Scavenging Protocol Performed check_pd Residual Pd Still High? start->check_pd high_pd Yes check_pd->high_pd low_pd No (Success) check_pd->low_pd cause1 Insufficient Scavenger Loading? high_pd->cause1 cause2 Sub-optimal Time/Temp? high_pd->cause2 cause3 Poor Scavenger/Solvent Compatibility? high_pd->cause3 cause4 Product Binding to Scavenger? high_pd->cause4 solution1 Increase Scavenger Loading cause1->solution1 solution2 Increase Time and/or Temperature cause2->solution2 solution3 Screen Different Solvents cause3->solution3 solution4 Try a Different Class of Scavenger cause4->solution4

Caption: Troubleshooting guide for an ineffective scavenging process.

Issue 3: Product Loss During Palladium Removal

A common challenge is the loss of the target compound due to non-specific binding to the scavenger, particularly with activated carbon.

Q5: I'm losing a significant amount of my this compound when I use activated carbon. How can I prevent this?

A5: Product loss on activated carbon is a known issue due to its high surface area and porous structure, which can adsorb organic molecules indiscriminately.[3] To mitigate this:

  • Minimize the amount of carbon used: Perform optimization studies to find the lowest effective loading.

  • Wash the carbon thoroughly: After filtration, wash the carbon cake with a generous amount of fresh solvent to recover adsorbed product.

  • Consider alternative scavengers: Highly selective scavengers like MP-TMT or Si-TMT often result in significantly less product loss.[3] A scavenger screen demonstrated that MP-TMT retained over 95% of the desired product while removing over 90% of the palladium.[3]

Final Recommendations

For achieving API-grade purity (<10 ppm) of this compound, a multi-step approach is often necessary. A recommended sequence is:

  • Initial filtration through a pad of Celite to remove bulk heterogeneous palladium.

  • Treatment of the filtrate with an optimized amount of a high-affinity scavenger (e.g., Si-TMT or MP-TMT).

  • Final recrystallization to remove any remaining impurities and isolate the final product.

Regularly monitor palladium levels using ICP-MS or a rapid fluorescence-based assay to ensure the effectiveness of each step.[8][9]

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Verisk FinalCheck.
  • Metal scavengers for organic purific
  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (2018).
  • Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions. (2018). PubMed.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (2011).
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem.
  • Palladium. (n.d.). Organic Syntheses Procedure.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
  • How can i remove palladium Pd catalyst easily?. (2015).
  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022).
  • Method of removing palladium. (2005).
  • Pd on carbon (activated carbon impregnated with Pd). (2022). Environmental Genome.
  • Palladium on carbon. (2020). Sciencemadness Wiki.
  • Palladium on carbon. (n.d.). Wikipedia.
  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem. (2007).
  • Method of removing palladium. (2006).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd..
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. (2025). Benchchem.
  • Methods for removal of palladium. (n.d.).
  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (2019).
  • Residual palladium levels in reaction samples following automated... (n.d.).
  • How to Remove Palladium in three easy steps. (2023). Biotage.
  • Your trick to remove residual palladium. (2025). Reddit.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2007).
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2004).
  • Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones. (2014). PubMed.
  • Applications of Palladium-Mediated Eliminations in Natural Product Synthesis. (2025). PubMed.
  • QPNC-PAGE. (n.d.). Wikipedia.

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Improving the purity of synthesized 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Cyclopropylpyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting advice, proven protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the synthesis and purification of this compound.

Q1: What is the expected physical appearance and typical purity of this compound?

A1: Pure this compound is typically a white to off-white solid.[1] Commercially available batches often specify a purity of 98% or higher, which should be the target for synthesized material intended for further use.[1]

Q2: My final product is a persistent oil or a waxy solid, not a crystalline powder. What is the likely cause?

A2: This is a common issue that almost always points to the presence of significant impurities. The most likely culprits are residual solvents or unreacted starting materials, particularly the intermediate 5-cyclopropyl-2-methoxypyridine if a demethylation/hydrolysis step was performed. Oiling out during recrystallization can also occur if the wrong solvent system is used or if the solution is cooled too rapidly.

Q3: My overall yield is significantly lower than expected. Where should I investigate?

A3: Low yields can stem from several stages. Key areas to troubleshoot include:

  • Inefficient Suzuki-Miyaura Coupling: Ensure your palladium catalyst is active, the reaction is truly under an inert atmosphere, and the base is appropriate and sufficiently anhydrous.[2][3]

  • Protodeboronation of Cyclopropylboronic Acid: This side reaction consumes the boronic acid and can be exacerbated by excess water or prolonged reaction times at high temperatures.[4]

  • Incomplete Hydrolysis: If you are converting the 2-methoxy intermediate, the hydrolysis step can be sluggish. Ensure sufficient reaction time and appropriate acid concentration.

  • Losses during Work-up/Purification: Significant material can be lost during extractions if the pH is not carefully controlled, or during chromatography if the compound streaks on the column.

Q4: My TLC analysis of the crude product shows multiple spots. What are they likely to be?

A4: A multi-spot TLC is indicative of a complex crude mixture. Based on a typical Suzuki coupling followed by hydrolysis, the spots could correspond to:

  • Highest Rf (least polar): Biphenyl-type homocoupling byproducts or unreacted 5-bromo-2-methoxypyridine.

  • Intermediate Rf: The methoxy intermediate (5-cyclopropyl-2-methoxypyridine).

  • Lower Rf (more polar): Your desired product, this compound.

  • Baseline (most polar): Residual base, salts, or highly polar impurities.

Part 2: Troubleshooting Guide: In-depth Analysis & Solutions

This section provides a detailed breakdown of common problems, their underlying causes, and step-by-step protocols for resolution.

Issue 1: Low Purity Post-Synthesis; Contamination with Suzuki Coupling Reagents & Byproducts

Symptom: HPLC or NMR analysis of the crude product shows significant peaks corresponding to unreacted 5-bromo-2-methoxypyridine, homocoupled bipyridine, or dicyclopropyl byproduct.

Root Cause Analysis: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, but it is susceptible to several side reactions.[3][5]

  • Homocoupling: If the palladium catalyst is not in its active Pd(0) state, or if oxygen is present, Pd(II) species can catalyze the coupling of two boronic acid molecules.[5]

  • Incomplete Reaction: This can be due to catalyst deactivation, insufficient equivalents of the boronic acid, or a reaction temperature that is too low for the specific halide used (reactivity order: I > Br > Cl).[5][6]

  • Protodeboronation: The C-B bond of the cyclopropylboronic acid can be cleaved by protons (e.g., from water), converting it back to cyclopropane, which then exits the reaction mixture.[4]

Workflow for Suzuki Coupling and Initial Purification

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Aqueous Work-up A Combine: - 5-bromo-2-methoxypyridine - Cyclopropylboronic acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., Cs2CO3, 3 eq) B Add Degassed Solvents (e.g., Toluene/H2O 10:1) A->B C Heat under Inert Gas (e.g., N2 or Ar, 100°C) B->C D Cool & Dilute with Ethyl Acetate C->D Reaction Complete E Wash with H2O, then Brine D->E F Dry (Na2SO4), Filter, Concentrate E->F G 5-cyclopropyl-2-methoxypyridine (with impurities) F->G Crude Intermediate

Caption: Suzuki coupling and work-up workflow.

Issue 2: Incomplete Hydrolysis of the 2-Methoxy Intermediate

Symptom: The final product contains a significant amount of 5-cyclopropyl-2-methoxypyridine, which is less polar than the desired 2-pyridone product and can be difficult to separate.

Root Cause Analysis: The cleavage of the methyl ether on the pyridine ring to yield the pyridin-2-ol tautomer requires harsh conditions. Insufficient heating, inadequate reaction time, or using a hydrolysis agent that is not strong enough can lead to an incomplete reaction. While various methods exist for aryl ether cleavage, strong acids like HBr are common.

Recommended Protocol: Hydrolysis of 5-cyclopropyl-2-methoxypyridine
  • Reaction Setup: Dissolve the crude 5-cyclopropyl-2-methoxypyridine in 48% aqueous hydrobromic acid (HBr).

  • Heating: Heat the mixture to reflux (typically 120-125 °C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8. Be cautious as CO₂ will evolve.

    • Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Issue 3: Failure to Obtain a Pure Solid Product

Symptom: After work-up, the crude product is an impure solid or oil. Recrystallization attempts fail, resulting in oiling out or no crystal formation.

Root Cause Analysis: The impurity profile is too high for simple recrystallization to be effective. A more robust purification method like column chromatography is required to separate compounds with different polarities.

Purification Strategy Decision Tree

This workflow helps in selecting the appropriate purification method based on the nature of the impurities identified by TLC or crude NMR/HPLC.

G start Crude this compound check_purity Analyze by TLC/HPLC Identify Major Impurities start->check_purity cause1 Major Impurity: Unreacted 2-methoxy intermediate (less polar) check_purity->cause1 Impurity ΔRf > 0.2 cause2 Major Impurity: Starting materials or homocoupled byproducts check_purity->cause2 Multiple Impurities cause3 Product is >85% pure with minor impurities check_purity->cause3 Minor Impurities sol1 Purification Method: Column Chromatography cause1->sol1 cause2->sol1 sol2 Purification Method: Recrystallization cause3->sol2 end_product Pure Solid Product (>98%) sol1->end_product sol2->end_product

Caption: Decision tree for purification strategy.

Detailed Purification Protocols

Protocol 1: Column Chromatography This is the most reliable method for separating the desired product from both less polar (methoxy intermediate, homocoupling byproducts) and more polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system is often most effective. Start with a non-polar solvent system and gradually increase the polarity.

    • Example Gradient: Begin with 100% Hexanes, gradually increasing to a 50:50 mixture of Ethyl Acetate:Hexanes. The exact gradient should be determined by preliminary TLC analysis.

  • Procedure:

    • Prepare the column with silica gel slurried in the initial, non-polar eluent.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorbing the crude product onto a small amount of silica gel (dry loading) is often preferable to prevent streaking.

    • Carefully load the sample onto the top of the column.

    • Begin elution, collecting fractions and monitoring them by TLC.

    • Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization This method is ideal for removing small amounts of impurities from a product that is already relatively pure (>85%).[7][8]

  • Solvent Selection: The key is to find a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold, while the impurities are either very soluble or insoluble at all temperatures.

  • Recommended Solvent Systems to Screen:

    • Ethanol/Water

    • Isopropanol

    • Ethyl Acetate/Hexanes

    • Toluene

  • Procedure: [8]

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise to the flask while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If using a two-solvent system (e.g., Ethyl Acetate/Hexanes), dissolve the solid in the "good" solvent (Ethyl Acetate) and then add the "poor" solvent (Hexanes) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask helps to slow cooling and promotes the formation of larger crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Parameter Column Chromatography Recrystallization
Best For Complex mixtures with multiple componentsRemoving minor impurities from mostly pure product (>85%)
Stationary Phase Silica GelN/A
Mobile Phase Gradient (e.g., Ethyl Acetate in Hexanes)Single or two-solvent system (e.g., Ethanol/Water)
Throughput LowerHigher
Solvent Usage HighLow to Moderate
Resolution HighVariable, depends on impurity solubility

Part 3: Analytical Methods for Purity Assessment

Verifying the purity of your final product is a critical step. A combination of methods is recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): An essential, rapid technique for monitoring reaction progress and checking the purity of column fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase such as acetonitrile/water with a TFA or formic acid modifier is a good starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically depress and broaden the melting point range.

References
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Sigma-Aldrich. (n.d.). This compound.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • JoVE. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube.
  • ChemicalBook. (n.d.). 2-Hydroxy-5-methylpyridine synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Dreher, S. D., et al. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
  • MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
  • MDPI. (n.d.). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method.

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Technical Support Center: Scaling the Synthesis of 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Cyclopropylpyridin-2-ol. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Scale

This compound is a valuable building block in medicinal chemistry, notably as a key intermediate for compounds targeting a range of biological pathways. While its synthesis may appear straightforward on a gram scale, scaling up introduces significant challenges related to reaction kinetics, heat transfer, impurity profiles, and materials handling. This guide provides practical, field-tested advice to navigate these complexities, ensuring a robust, safe, and efficient process.

Section 1: Recommended Synthetic Strategy for Scale-Up

For scaling the synthesis of this compound, we recommend a two-step approach starting from a commercially available substituted pyridine. The most robust and scalable route involves a Suzuki-Miyaura cross-coupling reaction followed by a hydrolysis step. This strategy is favored due to the high functional group tolerance of the Suzuki coupling and the generally clean nature of the subsequent hydrolysis.[1][2]

The proposed pathway is as follows:

Synthetic_Workflow A 2-Chloro-5-bromopyridine (Starting Material) C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Cyclopropylboronic Acid B->C D 2-Chloro-5-cyclopropylpyridine (Intermediate) C->D Workup & Isolation E Hydrolysis (e.g., NaOH, H2O/Dioxane) D->E F This compound (Final Product) E->F Workup & Crystallization

Caption: Recommended two-step synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling preferred over other cross-coupling reactions for this synthesis at scale? A1: The Suzuki-Miyaura coupling is highly advantageous for large-scale synthesis due to several factors:

  • Reagent Stability: Cyclopropylboronic acid is generally a stable, crystalline solid that is easy to handle, unlike more reactive organometallic reagents (e.g., Grignards or organozincs) which require strictly anhydrous conditions.

  • Mild Conditions: The reaction typically proceeds under relatively mild conditions, reducing the risk of side reactions and decomposition of sensitive functional groups.[3]

  • Byproduct Profile: The inorganic byproducts (boron salts) are generally water-soluble, simplifying the purification process through aqueous workups.

Q2: What are the primary safety concerns when scaling up this process? A2: Key safety considerations include:

  • Exothermic Reactions: Both the Suzuki coupling and the hydrolysis can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Proper reactor cooling and controlled reagent addition are critical.

  • Palladium Catalysts: While used in small quantities, palladium catalysts can be pyrophoric, especially finely divided palladium on carbon used for hydrogenation if that were an alternative route. Care must be taken during filtration and handling of spent catalyst.

  • Base Handling: The use of strong bases like sodium hydroxide or potassium carbonate requires appropriate personal protective equipment (PPE) and handling procedures to avoid chemical burns.

Q3: What tautomeric form of the final product should I expect? A3: The final product, this compound, exists in a tautomeric equilibrium with 5-cyclopropyl-2(1H)-pyridinone. In the solid state and in most common solvents, the pyridinone form is heavily favored. It is crucial to be aware of this, as characterization data (like NMR and IR) will reflect the pyridinone structure.[4]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process, organized by reaction step.

Step 1: Suzuki-Miyaura Coupling (2-Chloro-5-bromopyridine to 2-Chloro-5-cyclopropylpyridine)

Q: My Suzuki coupling reaction is stalling or showing low conversion. What are the likely causes? A: This is a common issue. A systematic approach to troubleshooting is recommended.

Troubleshooting_Suzuki Start Low Conversion in Suzuki Coupling Q1 Check Catalyst System Is the catalyst active? Is the ligand appropriate? Start->Q1 Q2 Verify Reagent Quality Is the boronic acid pure? Is the base strong enough and dry? Start->Q2 Q3 Assess Reaction Conditions Is the temperature optimal? Is mixing adequate? Is the system properly deoxygenated? Start->Q3 Sol1 Solution: Use a pre-catalyst. Screen bulky phosphine ligands (e.g., SPhos, XPhos). Increase catalyst loading slightly (e.g., from 0.5 mol% to 1 mol%). Q1->Sol1 Sol2 Solution: Use fresh, high-purity boronic acid. Use a stronger base (e.g., Cs2CO3 instead of K2CO3). Ensure base is finely powdered for better solubility. Q2->Sol2 Sol3 Solution: Increase temperature in 10°C increments. Ensure efficient stirring to prevent settling. Perform robust sparging with Nitrogen or Argon before heating. Q3->Sol3

Caption: Decision tree for troubleshooting low conversion in the Suzuki coupling step.

  • Catalyst Deactivation: The Pd(0) active species can be sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before adding the catalyst. The choice of ligand is also critical; for electron-deficient pyridines, electron-rich, bulky phosphine ligands are often required to facilitate the reductive elimination step.[5]

  • Reagent Quality: Cyclopropylboronic acid can dehydrate to form an unreactive trimeric boroxine. It's advisable to use fresh reagent or verify its quality by NMR before use. The base (e.g., K₂CO₃, Cs₂CO₃) must be anhydrous and of sufficient strength to drive the transmetalation step.

  • Solvent Choice: A mixture of a non-polar solvent (like toluene or dioxane) and water is common. The water is necessary to help dissolve the inorganic base. The ratio can be critical and may need re-optimization upon scale-up.

Q: I'm observing significant formation of a debrominated side product (2-chloropyridine). How can I prevent this? A: Protodebromination arises from the reaction of the organopalladium intermediate with a proton source before it can couple with the boronic acid.

  • Control Water Content: While some water is necessary, excess water can exacerbate this side reaction. Use a precisely controlled amount of water in your solvent system.

  • Base Choice: A less nucleophilic base might be beneficial.

  • Temperature Management: Running the reaction at the lowest effective temperature can often minimize this and other side reactions.

Step 2: Hydrolysis (2-Chloro-5-cyclopropylpyridine to this compound)

Q: The hydrolysis reaction is incomplete, even after extended reaction times. A: The C-Cl bond on a 2-chloropyridine is relatively unreactive towards nucleophilic aromatic substitution.

  • Increase Temperature: This is the most common solution. However, proceed with caution as decomposition can occur at very high temperatures. A typical range is 100-150 °C in a sealed reactor.

  • Change Base/Solvent: Switching from aqueous NaOH to a stronger base in a higher-boiling polar aprotic solvent (e.g., NaOH in DMSO or NMP) can significantly increase the reaction rate.

  • Phase Transfer Catalyst: In a biphasic system (e.g., toluene/water), adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the hydroxide ion into the organic phase and accelerate the reaction.

Q: How can I effectively remove the final traces of the starting material (2-chloro-5-cyclopropylpyridine)? A: The starting material and product have different acid-base properties.

  • Acid/Base Wash: During workup, after the initial reaction, you can perform a pH adjustment. The product, this compound, is weakly acidic and will be deprotonated by a strong base to form a water-soluble salt. The unreacted starting material will remain in the organic layer. A carefully planned extraction sequence can effectively separate them. For example, dilute the reaction mixture with an organic solvent (like MTBE or Toluene), wash with water to remove the bulk of the inorganic base, then extract the aqueous layer with fresh organic solvent. The combined organic layers contain the starting material, while the product is in the aqueous layer, from which it can be precipitated by acidification.

Section 4: Experimental Protocols & Data

Protocol 1: Synthesis of 2-Chloro-5-cyclopropylpyridine
  • Reactor Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition & Degassing: Add toluene (5 vol) and water (1 vol). Sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive nitrogen pressure, add the palladium catalyst and ligand (see table below for options).

  • Reaction: Heat the mixture to 85-90 °C and maintain with good agitation until HPLC analysis shows consumption of the starting material (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Dilute with toluene and water. Separate the layers. Wash the organic layer with brine, dry over sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by vacuum distillation if necessary.

Data Table: Suzuki Coupling Conditions
ParameterCondition A (Standard)Condition B (Optimized for Scale)Notes
Catalyst Pd(PPh₃)₄Pd(OAc)₂Pd(OAc)₂ is often cheaper and more air-stable for large-scale work.
Ligand NoneSPhosBulky phosphine ligands are crucial for difficult couplings.[5]
Catalyst Loading 2 mol%0.5 mol%Lowering catalyst loading is a major goal in process optimization.
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger, non-nucleophilic base that can improve rates.
Solvent Toluene / H₂O (5:1)2-MeTHF / H₂O (8:1)2-MeTHF is a greener solvent alternative to toluene.
Typical Yield 75-85%88-95%Optimization leads to higher throughput and lower waste.
Protocol 2: Synthesis of this compound
  • Reactor Setup: To a pressure-rated reactor, add 2-chloro-5-cyclopropylpyridine (1.0 eq), sodium hydroxide (3.0 eq), and a mixture of water (3 vol) and 1,4-dioxane (3 vol).

  • Reaction: Seal the reactor and heat the mixture to 120-130 °C. Monitor the reaction progress by HPLC (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture to pH ~7 with concentrated HCl.

  • Isolation & Crystallization: The product will often precipitate upon neutralization. Cool the slurry to 0-5 °C and hold for 2 hours. Filter the solid, wash the cake with cold water, and dry under vacuum at 50 °C.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Cross-Coupling Reactions: A Practical Guide. Wiley-VCH. (Note: While a general reference, the principles are highly relevant).
  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. PMC - PubMed Central. [Link]

  • Cyclopropanation of Ru-diimino-pyridine ligand complexes. RSC Publishing. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. PMC - NIH. [Link]

  • Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. ACS Publications. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. MDPI. [Link]

  • Production method for preparing 2-chloro-5-chloromethylpyridine from cyclopentadiene-acrolein.
  • Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC - NIH. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • 2-Chloro-5-cyclopropylpyridine | C8H8ClN | CID 50988858. PubChem. [Link]

  • Method for preparing 2-chloro-5-nitropyridine.
  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Process for preparing 2-chloro-5-aminomethyl-pyridine. European Patent Office. [Link]

  • Process for the preparation of 2-chloro-5-chloro-methyl-pyridine, and new intermediates.
  • Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. [Link]

  • Process for preparing 2-chloro-5-aminomethyl-pyridine.
  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... ResearchGate. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. PubMed. [Link]

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Technical Support Center: Catalyst Deactivation in 5-Cyclopropylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation during this critical synthetic transformation. By understanding the root causes of catalyst failure, you can optimize your reaction conditions, improve yields, and ensure the robustness of your process.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic steps and corrective actions based on underlying chemical principles.

Question 1: My reaction yield has dropped significantly, and I'm observing a black precipitate. What is happening and how can I fix it?

Answer:

The scenario you've described is a classic symptom of palladium catalyst deactivation via agglomeration and precipitation , often referred to as "palladium black."

Causality: The active catalytic species in many cross-coupling reactions is a soluble Pd(0) complex. If the rate of reductive elimination (the final product-forming step) is slow relative to the rate of catalyst decomposition, or if the ligand concentration is insufficient to stabilize the Pd(0) centers, these atoms can aggregate into larger, insoluble, and catalytically inactive palladium nanoparticles or bulk metal.[1][2][3] This is particularly prevalent at higher temperatures.[4]

Troubleshooting Workflow:

  • Confirmation: The black precipitate is almost certainly palladium black. You can confirm this by filtering a sample of the reaction mixture. The filtrate, now depleted of the heterogeneous black solid, should show significantly reduced or no catalytic activity.

  • Ligand Stability & Ratio:

    • Action: Ensure your phosphine ligand is not degrading. Phosphine ligands are susceptible to oxidation, especially at elevated temperatures.[5][6] Analyze your ligand stock by ³¹P NMR for signs of phosphine oxide formation (typically signals in the δ 20-50 ppm range).[5]

    • Action: Increase the ligand-to-palladium ratio. A slight excess of the ligand can help stabilize the active Pd(0) species and prevent aggregation.[6]

  • Temperature Control:

    • Action: Lower the reaction temperature. While this may slow down the reaction rate, it will disproportionately slow down the deactivation rate.[4] Screen temperatures in 5-10 °C increments to find an optimal balance.

  • Palladium Precatalyst Choice:

    • Action: Switch to a more stable palladium precatalyst. Modern precatalysts, such as those from the Buchwald or PEPPSI™ families, are designed for the controlled, slow release of the active Pd(0) species, which minimizes the concentration of "free" palladium available for aggregation.[7][8]

Question 2: The reaction starts well but then stalls before reaching full conversion. What are the likely deactivation pathways?

Answer:

A reaction that stalls mid-way often points to a deactivation mechanism that consumes the catalyst over time. Besides the agglomeration discussed above, two other common culprits are product inhibition and ligand degradation .

Causality:

  • Product Inhibition: The nitrogen atom on the 5-cyclopropylpyridine product has a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can occupy a site needed for the catalytic cycle to proceed, effectively "poisoning" the catalyst. This is a known issue for reactions involving nitrogen-containing heterocycles.

  • Ligand Degradation: Many phosphine ligands, which are crucial for catalyst activity and stability, can degrade under reaction conditions.[5] This can occur through oxidation by trace oxygen or hydrolysis by trace water, leading to inactive phosphine oxides or other species that cannot effectively stabilize the palladium.[5][6]

Diagnostic & Corrective Actions:

Potential Cause Diagnostic Step Corrective Action
Product Inhibition Add a small amount of the final product (5-cyclopropylpyridine) to a fresh reaction at the beginning. If the initial reaction rate is significantly slower than a control reaction, product inhibition is a likely factor.Screen different ligands. A bulkier ligand can create steric hindrance that disfavors product coordination. Buchwald's biarylphosphine ligands are often effective in mitigating this issue.
Ligand Degradation Take an aliquot from the stalled reaction mixture, filter it, and analyze the filtrate by ³¹P NMR. Compare this to the NMR of the fresh ligand. The appearance of new peaks, especially in the phosphine oxide region, confirms degradation.[5]Ensure rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).[8] Use freshly distilled and degassed solvents. Consider using more robust, sterically hindered, and electron-rich phosphine ligands that are less prone to degradation.[9]
Trace Impurities Analyze starting materials for potential catalyst poisons, such as sulfur-containing compounds, which can irreversibly bind to palladium.[10][11]Purify starting materials if they are suspected to be contaminated. Passing them through a plug of silica or activated alumina can be effective.[8]

Troubleshooting Logic Diagram:

G Start Reaction Stalls Check_Precipitate Black Precipitate Observed? Start->Check_Precipitate Check_Product Test for Product Inhibition Check_Precipitate->Check_Product No Sol_Agg Solution: - Lower Temp - Increase L:Pd Ratio - Use Precatalyst Check_Precipitate->Sol_Agg Yes Check_Ligand Analyze Ligand (31P NMR) Check_Product->Check_Ligand No Inhibition Sol_Inhib Solution: - Screen Bulkier Ligands (e.g., Buchwald type) Check_Product->Sol_Inhib Inhibition Confirmed Sol_Ligand Solution: - Rigorous Inert Conditions - Use Robust Ligands Check_Ligand->Sol_Ligand Degradation Observed

Caption: Troubleshooting workflow for a stalled reaction.

II. Frequently Asked Questions (FAQs)

  • Q1: Can I recycle my palladium catalyst for this synthesis?

    • A: While appealing for cost-saving, recycling homogeneous palladium catalysts is challenging due to the deactivation pathways mentioned above. If you are using a heterogenized catalyst (e.g., Pd on carbon), regeneration might be possible but often requires specific protocols. Deactivation is often caused by the deposition of organic materials (coking) on the active sites.[12] Regeneration may involve washing with solvents like chloroform and acetic acid or controlled calcination to burn off organic residues.[12][13][14] However, thermal treatments can also lead to sintering (growth of Pd particles), which permanently reduces activity.[10][15]

  • Q2: My starting material is a chloro-pyridine. Why is the reaction so slow?

    • A: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in oxidative addition, which is often the rate-limiting step in the catalytic cycle.[16] To achieve reasonable reaction rates, you must use a catalyst system with highly electron-rich and sterically bulky phosphine ligands (e.g., tri-tert-butylphosphine, Buchwald ligands) that can facilitate the difficult C-Cl bond activation.[17]

  • Q3: What is "hydrodehalogenation" and how can I avoid it?

    • A: Hydrodehalogenation is a common side reaction where the halide on your pyridine starting material is replaced by a hydrogen atom instead of the desired cyclopropyl group.[4] This consumes your starting material and is often promoted by the presence of palladium-hydride (Pd-H) species. These can form from reactions with trace water or certain bases. To minimize this, ensure your reaction is scrupulously dry and consider your choice of base. Non-coordinating, weaker bases like K₃PO₄ or K₂CO₃ are often better than strong alkoxides in this regard.[4]

  • Q4: Can the choice of solvent affect catalyst stability?

    • A: Absolutely. The solvent's polarity and coordinating ability can influence the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[16] It is crucial that the solvent is rigorously dried and degassed, as dissolved oxygen can oxidize phosphine ligands and water can lead to unwanted side reactions and catalyst decomposition.[5][18]

III. Experimental Protocols

Protocol 1: Analysis of Ligand Degradation via ³¹P NMR Spectroscopy

This protocol allows for the direct assessment of the integrity of phosphine ligands, a critical step in troubleshooting catalyst deactivation.

Objective: To determine if the phosphine ligand has undergone oxidation or other forms of decomposition during the reaction.

Methodology:

  • Sample Preparation (Inert Atmosphere):

    • Under an inert atmosphere (argon or nitrogen), withdraw an aliquot (~0.5 mL) from the reaction mixture.

    • Transfer the aliquot to a vial and dilute with 1-2 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Filter the sample through a small plug of Celite or a syringe filter to remove any heterogeneous palladium black or other solids.

  • Control Sample:

    • Prepare a control sample by dissolving a small amount of the fresh, unused phosphine ligand in the same deuterated solvent.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum for both the reaction sample and the control sample.

  • Data Analysis:

    • Compare Spectra: Overlay the spectrum of the reaction sample with that of the control.

    • Identify Degradation: Look for the appearance of new signals in the reaction sample. A peak in the region of δ 20-50 ppm is characteristic of the corresponding phosphine oxide, a common degradation product.[5]

    • Quantify (Optional): If an internal standard is used, you can integrate the peaks to quantify the extent of ligand degradation.

Interpretation Diagram:

G cluster_0 Fresh Ligand (Control) cluster_1 Reaction Aliquot Fresh_NMR 31P NMR Spectrum: Single Sharp Peak (e.g., δ ~ -30 ppm for P(tBu)3) Stalled_NMR 31P NMR Spectrum: - Original Ligand Peak (Diminished) - New Peak (δ ~ 20-50 ppm) Conclusion Conclusion: Ligand has oxidized to Phosphine Oxide. Catalyst is deactivating. Stalled_NMR->Conclusion

Caption: Interpreting ³¹P NMR for ligand degradation analysis.

IV. References

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Available at:

  • Casares, J. A., et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 129(46), 14174-14175. Available at: [Link]

  • Janssen, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2818-2827. Available at: [Link]

  • Janssen, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. Available at: [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]

  • Majeed, M. A., et al. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc. Available at: [Link]

  • N.A. (n.d.). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. IntechOpen. Available at: [Link]

  • Larsson, M., et al. (2004). Regeneration of palladium based catalyst for methane abatment. DCL Inc. Available at: [Link]

  • Drinkard, Jr., W. C., & Kuchar, P. J. (1979). U.S. Patent No. 4,152,291. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8493. Available at: [Link]

  • Lee, D., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 195. Available at: [Link]

  • Semproni, J. M., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 39(17), 3149-3153. Available at: [Link]

  • Semproni, J. M., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 39(17), 3149-3153. Available at: [Link]

  • Semproni, J. M., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]

  • Janssen, M. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org. Available at: [Link]

  • Aljuhani, M. S., et al. (2021). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Molecules, 26(16), 4966. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • Carlucci, C., et al. (2023). Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization. Molecules, 28(14), 5413. Available at: [Link]

  • Smith, D. K., & Slawin, A. M. Z. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(6), 3547-3567. Available at: [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. University of Würzburg. Available at: [Link]

  • ResearchGate. (n.d.). Three-step synthesis of N-[5-(cyclopropylcarbonyl)-3,4'-bipyridin-2'-yl]acetamide. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 1052-1065. Available at: [Link]

  • Sobhani, S., & Hossaini, Z. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(29), 17796-17831. Available at: [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

  • El-hiti, G. A., et al. (2023). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. Polymers, 15(18), 3795. Available at: [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the formation of 5 in catalyst-free conditions. Available at: [Link]

  • Bönnemann, H., & Brijoux, W. (1984). U.S. Patent No. CH645621A5. Bern, Switzerland: Swiss Federal Institute of Intellectual Property. Available at:

Sources

Byproduct formation in the synthesis of pyridin-2-ols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of pyridin-2-ols (2-pyridones). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridin-2-ol synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on understanding and mitigating byproduct formation. Our approach is grounded in mechanistic principles to empower you to optimize your synthetic strategies.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to pyridin-2-ols?

    • Why is byproduct formation a significant issue in pyridin-2-ol synthesis?

    • How can I differentiate between N-alkylated and O-alkylated products?

  • Troubleshooting Guides for Common Synthetic Routes

    • Route 1: From Pyridine N-Oxides

    • Route 2: Hydrolysis of 2-Halopyridines

    • Route 3: From 1,4-Dihydropyridines (Hantzsch Synthesis Approach)

    • Route 4: From 2-Thiopyridines

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyridin-2-ols?

There are several established methods for the synthesis of pyridin-2-ols, each with its own advantages and potential for byproduct formation. The most frequently employed routes include:

  • Rearrangement of Pyridine N-Oxides: This typically involves the activation of the N-oxide, often with acetic anhydride, followed by rearrangement and hydrolysis to the pyridin-2-ol.[1]

  • Nucleophilic Substitution of 2-Halopyridines: This involves the hydrolysis of a 2-chloro- or 2-bromopyridine under basic or acidic conditions.[2][3]

  • Oxidation of 1,4-Dihydropyridines: Often synthesized via the Hantzsch reaction, these intermediates can be oxidized to the corresponding pyridine, which, if appropriately substituted, can yield a pyridin-2-ol.[4][5][6]

  • Displacement from 2-Thiopyridines: A nucleophilic aromatic substitution reaction where the thiol group is displaced by a hydroxide or alkoxide.[7][8]

The choice of route often depends on the availability of starting materials and the desired substitution pattern on the pyridin-2-ol ring.

Q2: Why is byproduct formation a significant issue in pyridin-2-ol synthesis?

Byproduct formation is a prevalent challenge due to the electronic nature of the pyridine ring and the tautomeric equilibrium between the pyridin-2-ol (lactam) and 2-hydroxypyridine (lactim) forms. Key issues include:

  • Regioselectivity: In reactions involving substitution on the pyridine ring, such as with pyridine N-oxides, attack can often occur at both the C2 and C4 positions, leading to isomeric byproducts.[9][10]

  • Ambident Nucleophilicity: The pyridin-2-olate anion is an ambident nucleophile. In alkylation reactions, this can lead to a mixture of N-alkylated (desired for some applications) and O-alkylated (2-alkoxypyridine) products.[11][12][13][14][15]

  • Incomplete Reactions: Many synthetic routes involve multiple steps, such as oxidation or hydrolysis. Incomplete conversion at any stage will introduce starting materials or intermediates as impurities.[4][5][6]

  • Side Reactions: The reagents used can sometimes lead to unexpected side reactions, such as dimerization or reaction with the solvent.[7][16]

Careful control of reaction conditions is crucial to minimize these unwanted pathways.

Q3: How can I differentiate between N-alkylated and O-alkylated products?

Distinguishing between N-alkyl and O-alkyl isomers is critical and can be reliably achieved using spectroscopic methods, primarily NMR.

Spectroscopic MethodN-Alkyl-2-PyridoneO-Alkyl-2-Pyridine (2-Alkoxypyridine)
¹H NMR The protons on the alkyl group attached to the nitrogen typically appear at a characteristic chemical shift. The ring protons will be in a region indicative of the pyridone structure.The protons on the alkyl group attached to the oxygen will have a different chemical shift, often further downfield for the protons alpha to the oxygen. The aromatic ring proton shifts will be consistent with a 2-alkoxypyridine structure.
¹³C NMR The carbonyl carbon (C2) of the pyridone ring will show a characteristic resonance in the downfield region (typically >160 ppm).The C2 carbon attached to the oxygen will be significantly shifted upfield compared to the carbonyl of the N-alkylated isomer.
IR Spectroscopy A strong absorption band for the C=O stretch of the lactam will be present (around 1650-1690 cm⁻¹).The C=O stretch will be absent. Instead, C-O and C=N stretching vibrations will be observed.
2D NMR (HMBC) A correlation between the protons on the alkyl group and the ring carbons (C2 and C6) can definitively establish the N-alkylation.A correlation between the protons of the alkyl group and the C2 carbon of the pyridine ring will confirm O-alkylation.

A combination of these techniques provides an unambiguous structural assignment.[12]

Troubleshooting Guides for Common Synthetic Routes

Route 1: Synthesis from Pyridine N-Oxides

This method typically involves the reaction of a pyridine N-oxide with an activating agent like acetic anhydride, followed by hydrolysis.

Common Problems & Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield of 2-Pyridone 1. Incomplete reaction of the pyridine N-oxide. 2. Formation of the 4-acetoxy or 4-pyridone isomer as a major byproduct.[9] 3. Incomplete hydrolysis of the 2-acetoxypyridine intermediate.[1]1. Increase reaction time or temperature. Ensure the activating agent is fresh and used in sufficient excess. 2. Optimize the reaction temperature; lower temperatures may favor C2 substitution. Consider alternative activating agents (e.g., trifluoroacetic anhydride) that may offer better regioselectivity. 3. Ensure hydrolysis conditions (e.g., aqueous base) are sufficient to completely cleave the ester. Monitor the reaction by TLC or LC-MS.
Presence of Unreacted Pyridine N-Oxide Insufficient activating agent or reaction time.Increase the equivalents of the activating agent and/or prolong the reaction time.
Formation of 4-Pyridone Isomer Nucleophilic attack at the C4 position is competitive with C2 attack.[9][10]Modify the solvent polarity. In some cases, non-polar solvents may favor C2 attack. Steric hindrance at the C2 position of the pyridine N-oxide can also direct the reaction to the C4 position.
Product is 2-Acetoxypyridine Incomplete hydrolysis.Treat the crude product with a mild aqueous base (e.g., NaHCO₃ or K₂CO₃ solution) and stir at room temperature until the starting material is consumed (monitor by TLC).

Reaction Mechanism and Byproduct Formation

G cluster_main Main Reaction Pathway cluster_byproduct Byproduct Pathway Py_N_Oxide Pyridine N-Oxide Activated_Complex Activated N-Acetoxy Pyridinium Py_N_Oxide->Activated_Complex Ac₂O Acetate_Attack_C2 Acetate Attack at C2 Activated_Complex->Acetate_Attack_C2 Acetate Nucleophile Acetate_Attack_C4 Acetate Attack at C4 Activated_Complex->Acetate_Attack_C4 Competitive Attack Intermediate_C2 Dihydropyridine Intermediate Acetate_Attack_C2->Intermediate_C2 Product_2_Acetoxy 2-Acetoxypyridine Intermediate_C2->Product_2_Acetoxy -AcOH Product_2_Pyridone Pyridin-2-ol Product_2_Acetoxy->Product_2_Pyridone Hydrolysis Intermediate_C4 Dihydropyridine Intermediate (C4) Acetate_Attack_C4->Intermediate_C4 Product_4_Acetoxy 4-Acetoxypyridine Intermediate_C4->Product_4_Acetoxy -AcOH Product_4_Pyridone Pyridin-4-ol Product_4_Acetoxy->Product_4_Pyridone Hydrolysis

Caption: Reaction of pyridine N-oxide with acetic anhydride leading to 2- and 4-pyridone products.

Route 2: Hydrolysis of 2-Halopyridines

This is a direct nucleophilic aromatic substitution of a halogen at the 2-position with a hydroxide.

Common Problems & Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Harsh reaction conditions of older methods (e.g., concentrated HCl at high pressure) can lead to decomposition.[3] 2. Insufficiently nucleophilic conditions. 2-halopyridines can be unreactive.1. Employ milder, more modern conditions. The use of a tertiary alcohol like t-butanol with an aqueous alkaline solution can significantly improve yields.[3] 2. Increase the concentration of the base or the reaction temperature. Consider using a phase-transfer catalyst to improve the solubility and reactivity of the nucleophile.
Complex Product Mixture The presence of other reactive functional groups on the pyridine ring that may react under the hydrolysis conditions.Protect sensitive functional groups before attempting the hydrolysis. Alternatively, explore milder hydrolysis conditions (e.g., lower temperature, weaker base).
Product Contaminated with Starting Material Incomplete reaction.Increase reaction time, temperature, or concentration of the base. Ensure efficient mixing, especially in biphasic systems.

Experimental Protocol: Improved Hydrolysis of 2-Chloropyridine [3]

  • To a solution of 2-chloropyridine in a tertiary alcohol (e.g., t-butanol), add an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and neutralize with an acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Route 3: From 1,4-Dihydropyridines (Hantzsch Synthesis Approach)

The Hantzsch synthesis produces a 1,4-dihydropyridine, which must be oxidized to the corresponding pyridine. If the starting materials are chosen appropriately, this can lead to a precursor that yields a pyridin-2-ol upon further modification.

Common Problems & Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Product is the 1,4-Dihydropyridine Incomplete oxidation.1. Choose a suitable oxidizing agent (e.g., nitric acid, manganese dioxide, or air).[4][5][6] 2. Ensure sufficient equivalents of the oxidizing agent are used and that the reaction is allowed to proceed to completion. Monitor by TLC or LC-MS.
Low Yield and Complex Byproducts The Hantzsch reaction is a multi-component reaction, and side reactions (e.g., Michael additions, self-condensation of reactants) can occur if not properly controlled.[17]1. Carefully control the stoichiometry of the reactants. 2. Optimize the reaction temperature and catalyst. Some modern variations use milder conditions and more efficient catalysts.[18]
Formation of Unexpected Isomers Alternative cyclization pathways can sometimes occur, leading to different heterocyclic cores.[17]Re-evaluate the reaction mechanism and consider if the chosen substrates are prone to alternative reaction pathways. Modifying the substrates or reaction conditions may favor the desired cyclization.

Workflow for Hantzsch Synthesis and Oxidation

G cluster_hantzsch Hantzsch Condensation cluster_oxidation Aromatization cluster_final Final Conversion Aldehyde Aldehyde DHP 1,4-Dihydropyridine Aldehyde->DHP One-pot reaction Ketoester β-Ketoester (2 eq.) Ketoester->DHP One-pot reaction Ammonia Ammonia Source Ammonia->DHP One-pot reaction Pyridine Substituted Pyridine DHP->Pyridine Oxidation Oxidant Oxidizing Agent Oxidant->Pyridine Pyridone Pyridin-2-ol Pyridine->Pyridone e.g., Hydrolysis Modification Further Modification Modification->Pyridone

Caption: General workflow from Hantzsch synthesis to pyridin-2-ol.

Route 4: Synthesis from 2-Thiopyridines

This route involves a nucleophilic aromatic substitution where the 2-thio group is displaced.

Common Problems & Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Formation of Thiophenol Dimer This is an inherent byproduct of the reaction as the thiophenol leaving group dimerizes under the reaction conditions.[7]This byproduct is generally easily separable from the desired pyridin-2-ol by standard purification techniques. The dimer can potentially be reduced back to thiophenol and recycled.[7]
Formation of 2-Alkoxypyridine Byproduct If an alcohol is used as a solvent or is present as an impurity in the presence of a strong base, the alkoxide can compete with the hydroxide as a nucleophile.[7]Use a non-alcoholic solvent like DMSO and ensure anhydrous conditions if the 2-alkoxypyridine is a significant byproduct. Use a hydroxide source (e.g., aqueous NaOH) as the nucleophile.
Low Conversion The 2-thio group may not be sufficiently activated for substitution.Increase the reaction temperature or use a stronger base. Ensure the base is soluble in the reaction medium.

References

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 12-17.
  • Liu, C., Luo, J., Xu, L., & Huo, Z. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174.
  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(38), 5264-5266.
  • El-Sayed, M. A., et al. (2020). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Magnetic Resonance in Chemistry, 58(11), 1083-1092.
  • Cheng, G., Xue, L., Weng, Y., & Cui, X. (2017). A Cascade Reaction for the Synthesis of 2-Alkoxy/2-Sulfenylpyridines and Dihydrofuro[2,3-b]pyridines. The Journal of Organic Chemistry, 82(18), 9515–9524.
  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • CN115160220A - Synthesis process of pyridine-N-oxide.
  • Al-Said, M. S., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][16][19]naphthyrin-5(6H)-one. Molecules, 17(7), 8443-8453.

  • López, D., et al. (2007). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 46(25), 8465–8470.
  • Comins, D. L., & Dehghani, A. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(29), 5279-5282.
  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131.
  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
  • Sato, T., Yoshimatsu, K., & Otera, J. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Synlett, 1995(8), 639-640.
  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131.
  • Wu, G., et al. (2017). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 14(7), 484-487.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • Chemistry The Mystery of Molecules. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [Video]. YouTube. [Link]

  • Gonzalez-Vera, J. A., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions.
  • Hantzsch pyridine synthesis. (2023). In Wikipedia. [Link]

  • Wang, Z., et al. (2022). Oxidative Dearomatization of Pyridines.
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2).
  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(i), 242-268.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Larsson, A. (2017). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org.
  • Hantzsch pyridine synthesis. (2023). In Wikipedia. [Link]

  • Lavilla, R. (2002). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 102(11), 3857–3894.
  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(i), 242-268.
  • Al-Zaydi, K. M. (2020). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Journal of Saudi Chemical Society, 24(10), 785-795.
  • Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

  • Lee, Y. C., & Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 198(1), 129-134.
  • US4942239A - Process for the production of 2-hydroxypyridine.
  • US2708653A - Purification of pyridine bases by distillation.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Ethanol. (2024). In Wikipedia. [Link]

  • Recovery, purification and utilization of pyridine bases from coke oven by-products. (1982). ETDEWEB. [Link]

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Optimizing reaction time and temperature for 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 5-Cyclopropylpyridin-2-ol.

Technical Support Center: this compound Synthesis

Guide Objective: This document serves as a specialized resource for troubleshooting and optimizing the synthesis of this compound, a key heterocyclic building block in medicinal chemistry. Our focus is on the critical parameters of reaction time and temperature, providing field-proven insights to maximize yield, minimize impurities, and ensure reproducible outcomes.

A prevalent and effective route to this target molecule involves a two-step sequence:

  • A palladium-catalyzed Suzuki-Miyaura cross-coupling to form a stable intermediate, such as 5-cyclopropyl-2-methoxypyridine.

  • A subsequent dealkylation (e.g., demethylation) to yield the final this compound product.

Success hinges on the precise control of the Suzuki-Miyaura coupling step, where temperature and time are paramount. This guide addresses the common challenges encountered during this process in a direct question-and-answer format.

Troubleshooting Guide: The Suzuki-Miyaura Coupling Step

This section addresses specific issues you may encounter during the synthesis of the 5-cyclopropyl-2-alkoxypyridine intermediate.

Question 1: My Suzuki-Miyaura reaction has stalled. TLC and LC-MS analysis shows a low conversion rate with significant starting halide remaining, even after 24 hours. What is the most logical troubleshooting sequence?

This is a classic symptom of insufficient reaction kinetics or catalyst deactivation. A systematic approach is required to diagnose the root cause.

  • Primary Cause Analysis: Insufficient Thermal Energy: The oxidative addition of the palladium catalyst to the aryl chloride is often the rate-limiting step and is highly temperature-dependent.[1] The literature starting point of 100 °C is effective but may not be optimal for every specific setup due to variations in glassware, stirring efficiency, and solvent volume.[2]

    • Recommended Action: Begin by incrementally increasing the reaction temperature. Raise the temperature by 10 °C (e.g., to 110 °C) and monitor the reaction for another 4-6 hours.[3] Avoid drastic temperature hikes, which can promote side reactions.[3]

  • Secondary Cause Analysis: Catalyst Deactivation: Palladium(0) catalysts are highly sensitive to oxygen.[4] Ingress of air into the reaction vessel can lead to rapid oxidation and deactivation, effectively halting the catalytic cycle. Similarly, residual water in reagents or solvents can contribute to catalyst degradation and promote unwanted side reactions like protodeboronation of the cyclopropylboron species.[2][5]

    • Recommended Action:

      • Verify Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use a positive pressure of inert gas, and ensure all joints are well-sealed.

      • Use Anhydrous, Degassed Solvents: Solvents must be thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with argon for 30-60 minutes or by several freeze-pump-thaw cycles.[6]

      • Use Fresh Reagents: If deactivation is suspected, consider running a control reaction with a fresh batch of palladium catalyst and a newly opened bottle of base.[3]

  • Tertiary Cause Analysis: Insufficient Time: While many Suzuki couplings are complete within 12-24 hours, sterically hindered or electronically deactivated substrates may simply require longer reaction times to reach completion.

    • Recommended Action: If an increase in temperature does not promote the reaction and catalyst deactivation has been ruled out, extend the reaction time. Continue monitoring every 12 hours until the starting material is consumed or the reaction progress plateaus.[5]

G start Low Yield & Stalled Reaction temp_check Incrementally increase temperature by 10°C. Monitor for 4-6h. start->temp_check progress_check1 Reaction Progress? temp_check->progress_check1 inert_check Verify inert atmosphere. Use freshly degassed solvents. Consider fresh catalyst. progress_check1->inert_check  No success Problem Solved: Reaction Complete progress_check1->success  Yes progress_check2 Reaction Progress? inert_check->progress_check2 time_check Extend reaction time. Monitor every 12h. progress_check2->time_check  No progress_check2->success  Yes fail Consult further: Consider alternative catalyst/ligand system. time_check->fail

Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura reaction.

Question 2: The starting material is consumed, but my yield is poor, and the crude product shows multiple byproducts on the TLC/LC-MS. What side reactions are caused by non-optimal time and temperature?

This scenario suggests that while the reaction conditions were active enough to consume the starting material, they were not selective enough to favor the desired product.

  • Primary Cause Analysis: Thermal Degradation: Excessive heat can cause the degradation of the starting materials, reagents, or the desired product itself. Pyridine rings, while aromatic, can be susceptible to decomposition under harsh conditions, especially in the presence of a transition metal catalyst.

    • Recommended Action: Lower the reaction temperature. Try running the reaction at 90 °C or even 80 °C.[3] While this will likely require a longer reaction time, it can significantly improve selectivity and prevent degradation.

  • Secondary Cause Analysis: Homocoupling (Glaser-type reaction): At elevated temperatures, boronic acids can undergo homocoupling to form a cyclopropyl-cyclopropyl dimer. This consumes your boron reagent and reduces the yield of the desired cross-coupled product.

  • Tertiary Cause Analysis: Protodeboronation: This is a significant side reaction for many organoboron reagents. The cyclopropyl-boron bond can be cleaved by trace amounts of water or acidic protons, replacing the boron moiety with a hydrogen atom. This process can be accelerated by prolonged reaction times and higher temperatures.[2]

    • Recommended Action: Use rigorously dried solvents and reagents. Do not extend the reaction time unnecessarily; monitor the reaction closely and stop it once the starting halide has been consumed.[3][7]

Parameter ChangePotential OutcomeRationale
Increase Temperature Faster reaction, but potential for lower yield and more impurities.Overcomes activation energy but may also activate pathways for side reactions or cause product degradation.[3][8]
Decrease Temperature Slower reaction, but potential for higher yield and cleaner product.Increases selectivity by favoring the desired reaction pathway with the lowest activation energy.[3]
Increase Time Drives reaction to completion.Allows slow reactions to proceed fully, but increases risk of product degradation or side reactions if left too long.[5]
Decrease Time Incomplete reaction.Insufficient time for the reaction to reach completion, leaving starting material.

Frequently Asked Questions (FAQs)

FAQ 1: What is a reliable starting point for temperature and time for the Suzuki coupling of potassium cyclopropyltrifluoroborate with 5-chloro-2-methoxypyridine?

Based on validated literature, a robust starting point is 100 °C for 24 hours .[2] This condition has been demonstrated to provide a high yield (85%) for this specific transformation.[2] It represents a well-tested balance, providing sufficient thermal energy to drive the reaction forward while minimizing the risk of significant thermal degradation over the 24-hour period. Always treat this as a starting point and optimize for your specific lab setup.

FAQ 2: How can I effectively monitor the reaction to find the optimal time?

Close monitoring is essential to avoid unnecessarily long reaction times that can lead to byproduct formation.[3]

  • Method: Thin-Layer Chromatography (TLC) is the most common method.[7]

  • Procedure:

    • Prepare a TLC chamber with an appropriate solvent system (e.g., Hexane/Ethyl Acetate).

    • Under a positive flow of inert gas, carefully and quickly open the reaction vessel.

    • Using a fine capillary, withdraw a small aliquot of the reaction mixture.

    • Immediately spot the aliquot on a TLC plate alongside spots of your starting materials.

    • Run the TLC and visualize under UV light. The optimal reaction time is typically when the starting halide spot has completely disappeared, and the product spot is at its maximum intensity.

For more precise analysis, LC-MS can be used to quantify the disappearance of reactants and the appearance of the product.[9]

FAQ 3: Can microwave-assisted heating optimize this reaction?

Absolutely. Microwave irradiation is a powerful tool for reaction optimization, often dramatically reducing reaction times from many hours to mere minutes.[7] The efficient and uniform heating provided by a microwave reactor can accelerate the reaction rate significantly. For this synthesis, one could explore temperatures between 100-140 °C with reaction times of 15-60 minutes. This approach requires a dedicated microwave reactor and pressure-rated vials but can be an excellent method for rapid optimization studies.[7]

G cluster_0 Optimization Cycle start Set Initial Temp (e.g., 100°C) run Run Reaction & Monitor Progress (TLC/LC-MS) start->run check Reaction Clean & Complete in < 24h? run->check increase_temp Increase Temp by 10°C check->increase_temp  No (Too Slow) decrease_temp Decrease Temp by 10°C check->decrease_temp  No (Byproducts) optimal Optimal Temperature Found check->optimal  Yes increase_temp->run decrease_temp->run

Caption: Iterative workflow for optimizing reaction temperature.

Experimental Protocol: Synthesis of 5-Cyclopropyl-2-methoxypyridine

This protocol is adapted from established literature and serves as a validated starting point for your experiments.[2]

Reagents & Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • n-Butyl-di(1-adamantyl)phosphine (n-BuPAd₂)

  • Potassium cyclopropyltrifluoroborate

  • Cesium carbonate (Cs₂CO₃)

  • 5-Chloro-2-methoxypyridine

  • Toluene and Deionized Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer and heating block

Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.01 mmol, 2 mol%), n-BuPAd₂ (0.015 mmol, 3 mol%), potassium cyclopropyltrifluoroborate (0.505 mmol, 1.01 equiv.), and Cs₂CO₃ (1.5 mmol, 3.0 equiv.) to a dry reaction vessel.

  • Seal and Purge: Seal the vessel. If not in a glovebox, evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.[4]

  • Solvent/Reagent Addition: Add degassed toluene and water (10:1 ratio, 2 mL total) via syringe. Follow with the addition of 5-chloro-2-methoxypyridine (0.5 mmol, 1.0 equiv.).

  • Reaction: Place the vessel in a preheated block at 100 °C and stir vigorously for 24 hours .

  • Monitoring: Periodically check the reaction's progress via TLC or LC-MS as described in the FAQ section.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (1.5 mL) and extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc, 3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Optimization of reaction condition for the synthesis of 5. ResearchGate.
  • Troubleshooting low yields in the synthesis of cyclopropyl ketones. Benchchem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Troubleshooting low yield in camptothecin analog synthesis. Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate.
  • Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI. Available at: [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH. Available at: [Link]

  • Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Troubleshooting low yield in maltooctaose enzymatic synthesis. Benchchem.
  • Troubleshooting side reactions during 2,5-Divinylpyridine synthesis. Benchchem.

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Choice of base and solvent for synthesizing 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Cyclopropylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this valuable heterocyclic compound. Drawing from established synthetic methodologies for substituted pyridin-2-ones, this document addresses common challenges and frequently asked questions to facilitate a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing 5-substituted pyridin-2-ones like this compound?

A1: While a direct, optimized protocol for this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methods for analogous 5-substituted pyridin-2-ones. Key strategies include:

  • Multicomponent Reactions: These reactions, such as the Guareschi-Thorpe synthesis, involve the condensation of several starting materials in a one-pot fashion. For instance, a β-ketoester, an active methylene compound (like cyanoacetamide), and a source of ammonia can be used to construct the pyridin-2-one ring.[1]

  • Cyclization of Precursors: Synthesis can proceed through the cyclization of a pre-functionalized open-chain precursor. This might involve the condensation of a 1,5-dicarbonyl compound with an ammonia source.

  • Modification of a Pre-existing Pyridine Ring: This approach could involve the introduction of the cyclopropyl group onto a pre-formed pyridin-2-ol scaffold or the conversion of a functional group at the 5-position into a cyclopropyl ring. Another strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., a halogen or a thioether) at the 2-position of a 5-cyclopropylpyridine derivative.[2]

Q2: I am attempting a multicomponent synthesis. What is the role of the base in this reaction?

A2: In multicomponent reactions for pyridine synthesis, the base plays a crucial role in several steps. It can act as a catalyst to promote condensation reactions by deprotonating acidic protons of the starting materials, thereby generating nucleophilic intermediates. For example, in the Guareschi-Thorpe synthesis, a base is essential for the initial Knoevenagel condensation between an aldehyde or ketone and an active methylene compound. The choice of base can significantly impact the reaction rate and the formation of byproducts.[1][3]

Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I troubleshoot this?

A3: A low or incomplete conversion can stem from several factors. Here's a troubleshooting workflow:

  • Ineffective Deprotonation: If your synthesis involves the deprotonation of a starting material, the chosen base may not be strong enough or may be sterically hindered. Consider switching to a stronger, non-nucleophilic base.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture with slow kinetics.[2] Experiment with a different solvent or a solvent mixture to improve solubility. Polar aprotic solvents like DMF or DMSO are often good choices for increasing the solubility of polar reactants.[2][4]

  • Inadequate Temperature: Many cyclization and condensation reactions require heating to overcome the activation energy barrier. If the reaction is being run at room temperature, a gradual increase in temperature might be necessary. However, be mindful that excessive heat can lead to side reactions.

  • Reagent Purity and Stoichiometry: Ensure that all reagents are pure and dry, as impurities or moisture can interfere with the reaction. Verify the stoichiometry of your reactants; an incorrect ratio can lead to incomplete conversion and the formation of side products.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Formation of Multiple Products and Difficult Purification
  • Potential Cause: Competing side reactions are a common issue in pyridine synthesis. These can include self-condensation of starting materials, formation of isomeric products, or over-alkylation/arylation. The choice of base and solvent can significantly influence the product distribution.

  • Solutions:

    • Optimize the Base: A base that is too strong or too nucleophilic can promote undesired side reactions. Consider using a milder base like potassium carbonate or an organic base such as triethylamine or N-methylmorpholine.[5][6]

    • Solvent Selection: The polarity of the solvent can affect the reaction pathway. A systematic screening of solvents with different polarities (e.g., toluene, THF, DCM, DMF) can help identify the optimal conditions for the desired product.

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize the formation of byproducts.

    • Purification Strategy: If multiple products are unavoidable, careful optimization of the purification method is crucial. Column chromatography with a well-chosen eluent system is often effective for separating closely related isomers.[7] In some cases, treatment with a reagent like sodium hydride (NaH) followed by distillation has been used to purify pyridine derivatives.[8]

Problem 2: Low Yield of the Desired this compound
  • Potential Cause: Low yields can be attributed to incomplete reaction, degradation of starting materials or products, or competing non-productive pathways.

  • Solutions:

    • Inert Atmosphere: If any of the reagents are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.

    • Degassing Solvents: For reactions that are sensitive to dissolved oxygen, degassing the solvent prior to use can be beneficial.

    • Catalyst Choice (if applicable): If the synthesis involves a transition metal catalyst (e.g., for a cross-coupling reaction to introduce the cyclopropyl group), the choice of ligand and metal precursor is critical. Screening different catalysts and ligands can lead to significant improvements in yield.

    • Step-wise vs. One-Pot: If a one-pot reaction is giving low yields due to competing reactions, a stepwise approach where intermediates are isolated and purified may provide a more controlled and higher-yielding route.

Selection of Base and Solvent

The appropriate choice of base and solvent is critical for the successful synthesis of this compound. The following table summarizes the properties of some commonly used bases and solvents in the synthesis of pyridin-2-ones.

Base/SolventTypepKa (Conjugate Acid)Boiling Point (°C)Key Characteristics & Considerations
Bases
Sodium Hydroxide (NaOH)Strong, Inorganic~15.71390Highly soluble in water, can act as both a base and a nucleophile. Often used in aqueous or mixed aqueous-organic systems.[2]
Potassium Carbonate (K₂CO₃)Moderate, Inorganic~10.3DecomposesA milder, non-nucleophilic base, often used in polar aprotic solvents like DMF or acetonitrile. Good for sensitive substrates.[4]
Triethylamine (TEA)Organic Amine~10.790A common organic base, also acts as a nucleophile. Its volatility allows for easy removal after the reaction.[6]
N-Methylmorpholine (NMM)Organic Amine~7.4115A sterically hindered organic base, less nucleophilic than TEA. Often used in peptide couplings and other condensation reactions.[5][9]
Solvents
Dimethylformamide (DMF)Polar Aprotic-153High boiling point and excellent solvating power for a wide range of organic and inorganic compounds.[5]
Dimethyl Sulfoxide (DMSO)Polar Aprotic-189Another high-boiling polar aprotic solvent with strong solvating capabilities. Can participate in some reactions.[2]
Tetrahydrofuran (THF)Polar Aprotic-66A good general-purpose ether solvent, less polar than DMF or DMSO. Can form peroxides upon storage.[5]
Dichloromethane (DCM)Nonpolar-40A common nonpolar solvent for a variety of organic reactions. Volatile and easy to remove.[5]
Ethanol (EtOH)Polar Protic-78A protic solvent that can also act as a nucleophile. Often used in reactions where a proton source is needed.[1][6]

Decision-Making Workflow for Base and Solvent Selection

To aid in the experimental design, the following flowchart provides a general decision-making process for selecting a suitable base and solvent system.

BaseSolventSelection start Start: Define Reaction Type (e.g., Condensation, SNAr) solubility Are reactants soluble in nonpolar solvents (e.g., Toluene, DCM)? start->solubility polar_aprotic Consider Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) solubility->polar_aprotic No base_strength Is a strong base required for deprotonation? solubility->base_strength Yes polar_aprotic->base_strength polar_protic Consider Polar Protic Solvents (EtOH, MeOH, H₂O) (Caution: may act as nucleophile) polar_protic->base_strength strong_base Select Strong Base (e.g., NaOH, KOH) (Consider nucleophilicity) base_strength->strong_base Yes mild_base Select Mild Base (e.g., K₂CO₃, Cs₂CO₃) (Good for sensitive substrates) base_strength->mild_base No optimization Screen selected Base/Solvent combinations. Monitor reaction progress (TLC, LC-MS). Optimize temperature and concentration. strong_base->optimization organic_base Consider Organic Base (e.g., TEA, DIPEA, NMM) (Good for acid scavenging) mild_base->organic_base organic_base->optimization end Optimal Conditions Identified optimization->end

Sources

Technical Support Center: Navigating the Purification of Polar Pyridinol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of polar pyridinol compounds. As researchers and drug development professionals, you are likely familiar with the unique difficulties these molecules present. Their inherent polarity, basicity due to the pyridine nitrogen, and hydrogen bonding capabilities often lead to frustrating results in standard purification workflows.

This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying scientific principles. By understanding the "why" behind each technique, you can make more informed decisions to troubleshoot and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common high-level questions encountered when working with polar pyridinols.

Q1: What are the fundamental challenges in purifying polar pyridinol derivatives? A1: The primary challenges are rooted in their physicochemical properties. Their high polarity leads to minimal retention on traditional nonpolar stationary phases used in reversed-phase chromatography (RPC).[1][2][3] The basic nitrogen atom is prone to secondary interactions with residual acidic silanol groups on silica-based columns, causing significant peak tailing.[4][5][6][7][8] Furthermore, their high solubility in polar solvents can make crystallization and removal of inorganic salts from reaction workups particularly difficult.[1][9]

Q2: I have no retention of my pyridinol compound on a C18 column. What is my first step? A2: This is a classic issue. Your first step should be to confirm that your mobile phase has a high aqueous content. If you are already using a high percentage of water and still see no retention, consider these immediate strategies:

  • Switch to a Polar-Embedded or Polar-Endcapped Column: These columns are designed with modified stationary phases that are more compatible with highly aqueous mobile phases and offer better retention for polar analytes.[1][3]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the go-to technique for very polar compounds that are not retained in RPC.[10][11][12]

Q3: My pyridinol compound gives a severely tailing peak in HPLC. What causes this and how can I fix it? A3: Peak tailing for basic compounds like pyridinols is most often caused by strong secondary interactions between the basic nitrogen of your analyte and acidic, ionized silanol groups on the silica surface of the column packing.[5][6][7] This creates a secondary, undesirable retention mechanism. To fix this, you need to minimize these interactions by:

  • Lowering the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups, neutralizing their negative charge and reducing the unwanted ionic interaction.[4][7]

  • Using a Competing Base: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.[4]

  • Employing a Modern, High-Purity Silica Column: Newer columns are often made with "Type B" silica, which has lower metal content and is more thoroughly end-capped, resulting in fewer active silanol sites and better peak shapes for basic compounds.[4]

Q4: When should I consider using an alternative to reversed-phase chromatography? A4: You should consider alternatives like HILIC, Mixed-Mode Chromatography, or Supercritical Fluid Chromatography (SFC) when you have exhausted the optimization strategies for RPC without success. Specifically, if your compound is extremely polar and shows no retention even on a polar-endcapped column with 100% aqueous mobile phase, or if you are dealing with complex mixtures containing analytes with a wide range of polarities that cannot be resolved in a single RPC run.[10][13][14]

Troubleshooting Guide: From Problem to Protocol

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues, complete with detailed protocols.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Question: My polar pyridinol elutes in the void volume of my C18 column, even when I use a high percentage of water in the mobile phase. How can I increase its retention?

Answer & Rationale: This occurs because your highly polar analyte has a much stronger affinity for the polar mobile phase than for the nonpolar C18 stationary phase.[3] To achieve retention, you must either modify the system to make your analyte "act" less polar or switch to a chromatographic mode that is designed to retain polar molecules.

Troubleshooting Workflow & Protocols

G start Problem: No Retention in RP-HPLC strategy1 Strategy 1: Modify RP Conditions start->strategy1 strategy2 Strategy 2: Switch Chromatographic Mode start->strategy2 sub_strat1a Option A: Use Ion-Pairing Agent strategy1->sub_strat1a If analyte is ionizable sub_strat1b Option B: Adjust Mobile Phase pH strategy1->sub_strat1b If analyte pKa allows sub_strat1c Option C: Use Polar-Endcapped Column strategy1->sub_strat1c General improvement sub_strat2a Option A: HILIC strategy2->sub_strat2a For very polar analytes sub_strat2b Option B: Mixed-Mode Chromatography strategy2->sub_strat2b For complex mixtures protocol1 Protocol 1: Ion-Pairing RPC sub_strat1a->protocol1 Implement Protocol protocol2 Protocol 2: HILIC Method sub_strat2a->protocol2 Implement Protocol

Caption: Decision tree for addressing poor retention.

Protocol 1: Reversed-Phase Chromatography with an Ion-Pairing Agent

This protocol is for ionizable pyridinol compounds. The ion-pairing reagent, which has a hydrophobic tail and an ionic head, forms a neutral complex with the ionized analyte, increasing its hydrophobicity and thus its retention on the C18 column.[15][16]

  • Reagent Selection: For a basic pyridinol (positively charged at low pH), select an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate).[15]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous buffer at a pH that ensures your pyridinol is ionized (e.g., pH 3.0 using phosphoric acid). Dissolve the ion-pairing reagent at a concentration of 5-10 mM.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Column Equilibration: Equilibrate the C18 column with the mobile phase containing the ion-pairing reagent for at least 20-30 column volumes. This is critical to allow the reagent to adsorb onto the stationary phase.[17]

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and run a shallow gradient to elute the compound.

  • Caution: Ion-pairing reagents are not compatible with mass spectrometry (MS) and can be difficult to wash out of a column. It is highly recommended to dedicate a column specifically for ion-pairing applications.[16]

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent.[10][11][12] The analytes partition into a water-enriched layer on the surface of the stationary phase.[12][18]

  • Column Selection: Choose a HILIC column with a suitable stationary phase. Amide- or zwitterionic-phases are often good starting points for polar bases.[19]

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile (typically >80%).

    • Mobile Phase B: Aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted). The salt is crucial for creating the aqueous layer and improving peak shape.

  • Sample Solvent: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high acetonitrile content). Dissolving the sample in pure water can lead to poor peak shape.[20]

  • Gradient Elution: The elution order in HILIC is the opposite of RPC. You will start with a high percentage of organic solvent (Mobile Phase A) and increase the percentage of the aqueous component (Mobile Phase B) to elute the compounds.[18] A typical gradient might run from 95% A to 60% A.

Issue 2: Severe Peak Tailing in HPLC

Question: My pyridinol compound is retained, but the peak is very broad and asymmetrical (tailing). How can I improve the peak shape?

Answer & Rationale: As mentioned in the FAQs, this is due to secondary site interactions, primarily with acidic silanols. The goal is to create a single, uniform interaction environment for the analyte molecules.

Troubleshooting Workflow

Caption: Troubleshooting workflow for peak tailing.

Protocol 3: Optimizing Mobile Phase pH and Additives for Improved Peak Shape

  • pH Adjustment (Primary Strategy):

    • Prepare your aqueous mobile phase (Mobile Phase A) with a buffer at a pH of 2.5-3.0. A 10-20 mM phosphate buffer is effective, but be cautious of precipitation if using high concentrations of acetonitrile.[4] Formic acid or trifluoroacetic acid (TFA) at 0.1% (v/v) are common and MS-friendly alternatives.

    • Lowering the pH protonates the silanol groups (Si-OH), preventing the basic pyridinol from interacting with ionized silanates (SiO⁻).[4][7][8]

  • Add a Competing Base (Secondary Strategy):

    • If lowering the pH is insufficient or undesirable (e.g., due to analyte stability), add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM or ~0.1%).

    • The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[4]

    • Note: This approach can shorten column lifetime and is not MS-friendly.[4]

  • Increase Buffer Strength:

    • Increasing the ionic strength of the mobile phase (e.g., from 10 mM to 50 mM buffer) can also help mask residual silanol interactions and improve peak shape.

Issue 3: Co-elution with Salts or Highly Polar Impurities

Question: My pyridinol compound is contaminated with inorganic salts from the reaction workup. How can I remove them before preparative chromatography?

Answer & Rationale: Salts can cause significant problems in chromatography, including ion suppression in MS and damage to the column.[21] For highly polar compounds that are soluble in water, simple extraction is often ineffective.

Protocol 4: Desalting using Solid Phase Extraction (SPE)

  • Cartridge Selection: Choose an SPE cartridge with a stationary phase that will retain your compound but not the salt. A reversed-phase cartridge (e.g., C18) is a common choice if your pyridinol has some hydrophobic character.

  • Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by water. This activates the stationary phase.

  • Loading: Dissolve your crude sample in a minimal amount of water (or a highly aqueous solution) and load it onto the cartridge. The salts will pass through unretained.

  • Washing: Wash the cartridge with 100% water to elute any remaining salts.

  • Elution: Elute your retained pyridinol compound with a stronger, organic solvent like methanol or acetonitrile.

  • Alternative: If the compound is too polar to be retained on C18, a mixed-mode SPE cartridge that offers both reversed-phase and ion-exchange properties may be necessary.[10][22][23]

Advanced Purification Strategies: A Comparative Overview

When standard methods fail, advanced techniques offer powerful solutions. The choice depends on the specific properties of your pyridinol compound and the impurities you need to remove.

TechniquePrincipleBest For...AdvantagesDisadvantages
Mixed-Mode Chromatography Combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange) on a single stationary phase.[10][22][23]Complex mixtures of polar and nonpolar compounds; ionizable pyridinols.Enhanced selectivity and retention without ion-pairing agents[13][16]; MS-compatible.Method development can be more complex due to multiple interacting variables (pH, ionic strength, organic content).[10][13]
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the primary mobile phase, often with a polar co-solvent (e.g., methanol).[14]Both chiral and achiral separations of polar compounds; fast, green purification.High speed, lower solvent consumption, concentrated fractions for easy evaporation.Requires specialized equipment; analyte must be soluble in the CO₂/co-solvent mixture.
Preparative HILIC Scaled-up version of analytical HILIC for isolating larger quantities of material.Purifying highly polar, water-soluble pyridinols that are intractable by RPC.Direct, orthogonal separation mode for compounds that fail in RPC.High consumption of organic solvents; sample loading can be limited by solubility in the injection solvent.[12]

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Analysis of Polar Compounds with Ion Pair Reagents. (n.d.). Sigma-Aldrich.
  • Mixed-Mode Chromatography and Stationary Phases. (n.d.).
  • Mixed-Mode HPLC Columns. (n.d.). Thermo Fisher Scientific - US.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Mixed-Mode HPLC Separations: What, Why, and How. (2014, March 1). LCGC International.
  • Ion Pair Reagents. (n.d.). Santa Cruz Biotechnology.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Mixed-Mode Chromatography—A Review. (n.d.). LCGC International.
  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. (n.d.).
  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
  • Oligonucleotide Separations Using Ion-Pairing Reversed Phase Liquid Chromatography. (n.d.). YMC Europe.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12).
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. (2025). BenchChem.
  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. (2017, January 9). ResearchGate.
  • How to Optimize Your Reversed Phase Chromatography. (n.d.). SelectScience.
  • HILIC Columns for Polar Separations. (n.d.). PolyLC.
  • COSMOSIL SFC Columns|Products. (n.d.). NACALAI TESQUE, INC.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). PubMed Central (PMC) - NIH.
  • Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. (2014, November 30). Chromatography Today.
  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. (n.d.).
  • Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. (2012, October 12). PubMed.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now.
  • Mastering HILIC-Z Separation for Polar Analytes. (2023, May 22). Agilent.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry - Open Access Pub.
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). BenchChem.
  • How can I purify my compound from salt? (2013, November 13). ResearchGate.
  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. (n.d.). Agilent.
  • Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • Purification of strong polar and basic compounds. (2023, January 7). Reddit.
  • Overcoming challenges in the purification of pyridine compounds. (2025). BenchChem.
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018, April 25). ResearchGate.
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. (2025, February 5). PubMed Central (PMC) - NIH.
  • Can you Purify Natural Products with SFC? (n.d.). Teledyne Labs.
  • Purification strategies to remove starting material impurities. (n.d.). BenchChem.
  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs.

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How to improve the regioselectivity of pyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridin-2-ol (also known as 2-pyridone) synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high regioselectivity in their synthetic routes.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable protocols to resolve them.

Question 1: My Guareschi-Thorpe condensation with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I favor the formation of the desired pyridin-2-ol?

Answer:

This is a classic challenge in pyridin-2-ol synthesis. The regioselectivity of the Guareschi-Thorpe condensation is determined by which carbonyl group of the unsymmetrical 1,3-dicarbonyl compound undergoes the initial condensation with the active methylene group of the cyanoacetamide (or its in situ generated equivalent).[1][2] Several factors, including sterics, electronics, and reaction conditions, can be manipulated to favor one regioisomer over the other.

Underlying Principle: Steric and Electronic Control

The initial, and often rate-determining, step is a Knoevenagel condensation. The regiochemical outcome is dictated by the relative electrophilicity and steric accessibility of the two carbonyl carbons in your 1,3-dicarbonyl starting material.

  • Steric Hindrance: The less sterically hindered carbonyl group is generally favored for nucleophilic attack by the carbanion of cyanoacetamide.

  • Electronic Effects: A more electrophilic carbonyl carbon (e.g., a ketone is more electrophilic than an ester) will react faster. When a β-ketoester is used, the reaction almost invariably proceeds via attack at the more electrophilic ketone carbonyl.

Troubleshooting Workflow:

G start Mixture of Regioisomers Observed substrate Analyze 1,3-Dicarbonyl Substrate start->substrate conditions Modify Reaction Conditions substrate->conditions If sterics/electronics are ambiguous base Optimize Base conditions->base solvent Screen Solvents conditions->solvent temp Adjust Temperature conditions->temp protocol Implement Optimized Protocol base->protocol solvent->protocol temp->protocol

Caption: Troubleshooting workflow for poor regioselectivity.

Strategies for Improvement:

  • Substrate Modification (If Possible):

    • Increase the steric bulk near one carbonyl group to physically block the approach of the nucleophile.

    • Introduce electron-withdrawing or -donating groups to electronically differentiate the two carbonyls.

  • Reaction Condition Optimization:

    • Choice of Base: The base plays a crucial role. A bulky, non-nucleophilic base may enhance selectivity for the less sterically hindered carbonyl. Conversely, a smaller base like piperidine or an ammonium salt in aqueous media might favor the thermodynamically more stable product.[3][4][5][6]

    • Solvent Effects: Solvent polarity can influence the stability of intermediates and transition states. A screen of protic vs. aprotic solvents (e.g., Ethanol, THF, Dioxane, or even green buffer systems) is recommended.[3][4][5][6] Recent studies have shown that aqueous media with ammonium carbonate can be highly effective and environmentally friendly.[3][4][5][6]

    • Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, which may be a single regioisomer. Run the reaction at 0 °C or room temperature instead of reflux to see if selectivity improves.

Table 1: Effect of Reaction Parameters on Regioisomer Ratio (Hypothetical Data)

Entry1,3-DicarbonylBase (1.1 eq)SolventTemp (°C)Regioisomer Ratio (A:B)
11-phenyl-1,3-butanedionePiperidineEthanol8065:35
21-phenyl-1,3-butanedioneDBUTHF2580:20
31-phenyl-1,3-butanedione(NH₄)₂CO₃H₂O/EtOH8090:10
41-phenyl-1,3-butanedioneNaOEtEthanol055:45

Experimental Protocol: Optimizing Regioselectivity in a Guareschi-Thorpe Reaction

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) and cyanoacetamide (1.05 eq).

  • Solvent Addition: Add the chosen solvent (e.g., H₂O:EtOH 1:1 mixture, to make a 0.5 M solution).[3]

  • Base Addition: Add the base to be screened (e.g., ammonium carbonate, 1.5 eq) portion-wise at room temperature.[3][4][5][6]

  • Reaction: Stir the mixture at the desired temperature (start with 80 °C, but also test lower temperatures) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration.[3][4][5] If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography to isolate and quantify the regioisomers.

  • Analysis: Determine the ratio of regioisomers using ¹H NMR analysis of the crude reaction mixture or the isolated products.

Question 2: I am attempting a C4-alkylation on a pyridine ring but am getting a mixture of C2- and C4-substituted products. How can I achieve C4 selectivity?

Answer:

Direct functionalization of the pyridine ring is often hampered by a lack of regioselectivity, as the C2 and C4 positions are both electronically activated for different types of reactions.[7][8] For radical alkylations like the Minisci reaction, mixtures are common. The key to achieving C4 selectivity is to temporarily block the more reactive C2 and C6 positions.

Underlying Principle: Blocking Group Strategy

By installing a removable blocking group on the pyridine nitrogen, you can sterically hinder the C2 and C6 positions, directing incoming reagents to the C4 position.[9] This strategy transforms a challenging regioselectivity problem into a predictable, high-yielding reaction.

Troubleshooting and Solution Protocol:

A recently developed and highly effective method involves using a maleate-derived blocking group. This approach allows for Minisci-type decarboxylative alkylation almost exclusively at the C4 position.[9]

Experimental Protocol: C4-Selective Minisci Alkylation via a Removable Blocking Group

This protocol is adapted from the work of the Baran laboratory.[9]

Step 1: Synthesis of the Pyridinium Blocking Group Adduct

  • In a round-bottom flask, dissolve pyridine (1.0 eq) and maleic acid (1.0 eq) in a suitable solvent like acetonitrile.

  • Add an esterifying agent (e.g., ethyl iodide, 1.2 eq) and a non-nucleophilic base (e.g., DBU, 1.2 eq).

  • Stir the reaction at room temperature until the formation of the pyridinium salt is complete (monitor by LC-MS). This salt can often be isolated by precipitation and filtration, and is crystalline and stable.[9]

Step 2: C4-Selective Minisci Alkylation

  • Dissolve the pyridinium salt (1.0 eq) and the desired carboxylic acid (2.0 eq) in a solvent mixture (e.g., DCE:H₂O 1:1).[9]

  • Add a silver nitrate catalyst (AgNO₃, 20 mol%) and an oxidant (e.g., (NH₄)₂S₂O₈, 2.0 eq).[9]

  • Heat the reaction to 50 °C for 2-4 hours. The radical generated from the carboxylic acid will selectively add to the C4 position.

Step 3: Removal of the Blocking Group

  • After the alkylation is complete, cool the reaction mixture.

  • Add a strong, non-nucleophilic base (e.g., DBU, 3.0 eq) directly to the crude reaction mixture.

  • Stir at room temperature to initiate a retro-Michael elimination, which removes the blocking group and restores the pyridine ring.

  • Purify the resulting C4-alkylated pyridine using standard extraction and column chromatography.

Caption: Workflow for C4-selective pyridine alkylation.

Frequently Asked Questions (FAQs)

Question 3: What are the primary classical methods for synthesizing substituted pyridin-2-ols, and what are their inherent regioselectivity challenges?

Answer:

The most prominent classical method is the Guareschi-Thorpe condensation (and its variations), first reported in the late 19th century.[1][2] This method typically involves the condensation of a β-dicarbonyl compound (or a precursor) with a cyanoacetamide or cyanoacetic ester in the presence of a base and an ammonia source.[2][3]

  • Mechanism Outline: The reaction proceeds through a series of condensations and a final intramolecular cyclization. The key bond formations create the pyridine ring.

  • Regioselectivity Challenge: As detailed in Question 1, when an unsymmetrical 1,3-dicarbonyl compound (like a β-ketoester) is used, two different cyclization pathways are possible, potentially leading to a mixture of regioisomeric pyridin-2-ols. The outcome depends on which carbonyl group participates in the initial Knoevenagel-type condensation.[10]

Another important route is the Hantzsch Pyridine Synthesis , which can be adapted to form pyridin-2-ol derivatives.[11]

  • Mechanism Outline: This is a multi-component reaction typically involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source.

  • Regioselectivity Challenge: While the classic Hantzsch synthesis produces symmetrical dihydropyridines, modifications to create unsymmetrical pyridines can introduce regioselectivity issues. The challenge lies in controlling the condensation sequence when using two different dicarbonyl compounds.

Question 4: How can modern synthetic methods improve upon the regioselectivity issues of classical syntheses?

Answer:

Modern synthetic chemistry offers several strategies that provide superior regiocontrol compared to classical methods. These often involve transition-metal catalysis or the use of pre-functionalized starting materials to direct the reaction pathway.

  • Directed C-H Functionalization: These methods start with a pre-formed pyridine ring and use a directing group to selectively functionalize a specific C-H bond. While not a de novo synthesis of the ring itself, it's a powerful way to build complexity on a pyridin-2-ol core with perfect regiocontrol.

  • Cycloaddition Reactions: [4+2] cycloadditions (Diels-Alder reactions) using azadienes can construct the pyridine ring with well-defined regiochemistry based on the substitution patterns of the diene and dienophile.[11] This approach offers a predictable way to control substituent placement.

  • Metal-Catalyzed Annulation Reactions: Palladium, copper, or cobalt-catalyzed reactions can assemble pyridin-2-ones from simpler acyclic precursors.[12][13] The regioselectivity is controlled by the mechanism of the catalytic cycle (e.g., migratory insertion, reductive elimination), which is often highly predictable and selective. For example, a Co(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate provides a direct route to pyridinones with excellent regiocontrol.[12]

  • Ring-Opening/Ring-Closing Strategies: Novel methods involving the synthesis of strained intermediates, like oxazoline[3,2-a]pyridiniums, allow for regioselective ring-opening with various nucleophiles to yield either N-substituted 2-pyridones or 2-substituted pyridines, depending on the nucleophile used.[14]

Question 5: Can reaction conditions alone be sufficient to switch the major regioisomer in a Guareschi-Thorpe synthesis?

Answer:

Yes, in many cases, a judicious choice of reaction conditions can significantly alter or even reverse the regioisomeric ratio. The balance between kinetic and thermodynamic control is key.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: Formed faster, usually at lower temperatures. Its formation proceeds through the lowest energy transition state. This often corresponds to the attack at the most electrophilic or least sterically hindered carbonyl.

    • Thermodynamic Product: The most stable product isomer. Its formation is favored under reversible conditions, typically at higher temperatures with prolonged reaction times, allowing the initial products to equilibrate.

By systematically adjusting temperature, base strength, and solvent, you can often find a set of conditions that favors one regime over the other, thereby maximizing the yield of your desired regioisomer. For example, a recent advanced protocol for the Guareschi-Thorpe reaction utilizes ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a buffered catalyst, leading to high yields and often excellent regioselectivity.[3][4][5][6]

References

  • Mamedov, V. A., & Mironovich, L. M. (2020). Icilio Guareschi and his amazing “1897 reaction”. RSC Advances, 10(45), 26855–26880. [Link]

  • Shaabani, A., Soleimani, E., & Maleki, A. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25357–25364. [Link]

  • Shaabani, A., Soleimani, E., & Maleki, A. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Semantic Scholar. [Link]

  • Shaabani, A., Soleimani, E., & Maleki, A. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25357–25364. [Link]

  • Shaabani, A., Soleimani, E., & Maleki, A. (2023). Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. [Link]

  • Sweeney, J. B. (2010). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 110(5), 2462-2532. [Link]

  • Castillo, J. C., et al. (2021). (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′. ResearchGate. [Link]

  • Prakash, T. P., et al. (2016). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 18(1), 136-139. [Link]

  • O'Hara, F., et al. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie - Chemical Monthly, 148(12), 2151-2157. [Link]

  • McNally, A. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Parmar, D. K., & Bhatt, H. B. (2022). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 3(Special Issue 7), 12-19. [Link]

  • Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation. Wiley Online Library. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyridines. Organic Chemistry Portal. [Link]

  • Girard, A. M., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(1), 163-176. [Link]

  • Wang, H., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7, 41249. [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe condensation. ResearchGate. [Link]

  • Gianatassio, R., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ACS Catalysis, 12(1), 329-335. [Link]

  • Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]

  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Andersson, H., et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(24), 6228-6231. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. [Link]

  • ResearchGate. (n.d.). New Synthetic Methods to 2-Pyridone Rings. ResearchGate. [Link]

  • van der Klein, P. A., et al. (2004). Synthesis and biological evaluation of 2,3,5-substituted[1][3][5]thiadiazoles as allosteric modulators of adenosine receptors. Journal of Medicinal Chemistry, 47(3), 663-672. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127705. [Link]

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Minimizing homocoupling in Suzuki reactions with cyclopropyl boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Reactions with Cyclopropyl Boronic Acid

A Guide for Synthetic Chemists

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand the unique challenges researchers face, particularly with sensitive reagents like cyclopropyl boronic acid. This guide is designed to provide in-depth, mechanistically-grounded answers to common problems, helping you minimize homocoupling and maximize the yield of your desired product.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling is a persistent side reaction in Suzuki couplings, where two molecules of the boronic acid (dicyclopropyl) or two molecules of the aryl halide (biaryl) couple with each other.[1][2] This consumes starting materials, lowers yields, and complicates purification.[1] The following section addresses specific issues you might observe in your reaction.

Q1: I'm observing a significant amount of dicyclopropyl byproduct. What is the most likely cause and how can I fix it?

The formation of dicyclopropyl is a classic sign of oxidative homocoupling of your boronic acid. This pathway is most often promoted by the presence of molecular oxygen.[3][4]

Primary Causes & Solutions:

  • Oxygen Contamination: The most frequent cause of boronic acid homocoupling is the presence of oxygen in the reaction system.[3][5] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][6]

    • Solution: Rigorous Degassing. Before adding your catalyst, you must rigorously deoxygenate your solvent and reaction mixture. The standard procedure is to bubble an inert gas (argon or high-purity nitrogen) through the solvent for 30-60 minutes.[7][8] For particularly sensitive reactions, a minimum of three "freeze-pump-thaw" cycles is highly effective for complete oxygen removal.[7] Always maintain a positive pressure of inert gas throughout the reaction setup and duration.[7][9]

  • Use of Pd(II) Precatalysts: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ to the active Pd(0) catalyst. This reduction process can consume the boronic acid as a reductant, leading to the formation of the homocoupled dimer.[6][7]

    • Solution 1: Switch to a Pd(0) Source. Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can often circumvent this issue, as no initial reduction step is required.

    • Solution 2: Add a Reductant. If you must use a Pd(II) source, adding a mild reducing agent can facilitate its clean reduction to Pd(0). For example, adding potassium formate (1.5 eq) to the reaction mixture can help ensure a rapid and clean reduction, preserving the boronic acid.[1]

Q2: My main byproduct is the homocoupling of my aryl halide (biaryl). What's going on?

The formation of a biaryl byproduct points to a different mechanistic issue, often related to the relative rates of the catalytic cycle steps or catalyst instability.

Primary Causes & Solutions:

  • Slow Transmetalation: If the transmetalation step (transfer of the cyclopropyl group from boron to palladium) is slow relative to a second oxidative addition, a Pd(II) diaryl species can form, which then undergoes reductive elimination to yield the biaryl homocoupling product.

    • Solution: Optimize the Base and Solvent. The base is crucial for activating the boronic acid to form the boronate species, which is more nucleophilic and reactive in the transmetalation step.[5][7][10] Switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄ can accelerate transmetalation.[11] The choice of solvent also matters; biphasic systems like Toluene/Water or Dioxane/Water often facilitate the formation and transfer of the active boronate species.[11]

  • Ligand Selection: The steric and electronic properties of the phosphine ligand play a critical role.

    • Solution: Employ Bulky, Electron-Rich Ligands. Bulky monophosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), are highly effective at preventing the formation of diarylpalladium(II) intermediates that lead to biaryl homocoupling.[12][13][14] These ligands also promote the desired reductive elimination step to form the product.[12]

Q3: My reaction is sluggish and I see both homocoupling and starting material decomposition. What general parameters should I re-evaluate?

This scenario suggests that the overall reaction conditions are suboptimal, leading to multiple competing side reactions. Cyclopropyl boronic acid is prone to protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh conditions.[6][8]

Solution Workflow:

  • Re-evaluate the Base: Very strong bases (e.g., hydroxides) can sometimes accelerate protodeboronation.[15] Moderate carbonate or phosphate bases are often a better starting point.[11] Ensure the base is finely powdered and dry.[9]

  • Control the Temperature: While heating is often necessary, excessive temperatures can accelerate decomposition pathways. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.[1]

  • Slow Addition of Boronic Acid: Since cyclopropyl boronic acid can be unstable, adding it slowly via a syringe pump to the heated reaction mixture can keep its instantaneous concentration low, favoring cross-coupling over decomposition and homocoupling.[1]

  • Consider a More Stable Boron Reagent: If protodeboronation is a persistent issue, switching to a more stable derivative like potassium cyclopropyltrifluoroborate or a cyclopropylboronate ester (e.g., pinacol ester) can be highly effective.[8][16] These reagents are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[8]

Visualizing the Problem: Competing Reaction Pathways

To effectively troubleshoot, it's essential to visualize how homocoupling competes with the desired cross-coupling reaction. The key is to select conditions that favor the productive catalytic cycle.

Suzuki_Pathways cluster_main Desired Suzuki Cross-Coupling Cycle cluster_homo_B Boronic Acid Homocoupling cluster_homo_Ar Aryl Halide Homocoupling Pd0 L₂Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA ArPdX L₂Pd(II)(Ar)(X) OA->ArPdX TM Transmetalation (R-B(OR)₂)⁻ ArPdX->TM ArPdX2 L₂Pd(II)(Ar)(X) ArPdR L₂Pd(II)(Ar)(R) TM->ArPdR RE Reductive Elimination ArPdR->RE Product Ar-R RE->Product Product->Pd0 Catalyst Regeneration B 2 R-B(OH)₂ O2 [O₂] Pd_cat Pd(II) cat. B->Pd_cat RR R-R Pd_cat->RR OA2 Second Oxidative Addition (Ar-X) ArPdX2->OA2 Ar2Pd L₂Pd(II)(Ar)₂ OA2->Ar2Pd RE2 Reductive Elimination Ar2Pd->RE2 ArAr Ar-Ar RE2->ArAr

Caption: Competing pathways in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q4: Which palladium catalyst and ligand combination is best for cyclopropyl boronic acid?

There is no single "best" catalyst, as the optimal choice depends on the specific aryl halide partner. However, modern catalyst systems featuring bulky, electron-rich phosphine ligands are generally superior.

Catalyst SystemLigand TypeAdvantagesBest For
Pd(OAc)₂ / SPhos Buchwald BiarylphosphineHigh activity, promotes fast reductive elimination, good for challenging substrates.[14]Aryl chlorides and electron-rich bromides.
XPhos Pd G3/G4 Buchwald PrecatalystAir-stable, easy to handle, rapid activation to Pd(0), excellent for unstable boronic acids.[17][18]Fast reactions at room temp or slightly elevated temps, minimizing boronic acid decomposition.[17]
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)A classic Pd(0) source, commercially available and effective for many standard couplings.Simple aryl bromides and iodides. Can be sluggish with chlorides.
PdCl₂(dppf) Bidentate FerrocenylphosphineRobust and reliable catalyst, particularly for electron-neutral or -poor aryl halides.General purpose, good thermal stability.
Q5: How should I properly store and handle cyclopropyl boronic acid?

Cyclopropyl boronic acid is known to be less stable than many aryl boronic acids.[8]

  • Storage: Store in a refrigerator or freezer, under an inert atmosphere (argon or nitrogen), and protected from light.

  • Handling: Weigh out the required amount quickly and in a dry environment if possible. Avoid prolonged exposure to air and moisture, which can lead to the formation of inactive boroxine anhydrides and accelerate protodeboronation.[9] For best results, use a fresh bottle or a reagent that has been properly stored.

Q6: Can I monitor my reaction progress to diagnose issues in real-time?

Yes, monitoring the reaction is critical.

  • TLC Analysis: Thin-Layer Chromatography (TLC) is a simple and effective way to track the consumption of your starting aryl halide and the formation of the product.[19] Spotting the reaction mixture alongside standards of your starting materials can give you a clear picture of the conversion.

  • LC-MS Analysis: For a more quantitative assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It can confirm the mass of your desired product and help identify the masses of byproducts, such as the homocoupled species, confirming your diagnosis.

Experimental Protocol: A General Procedure to Minimize Homocoupling

This protocol is a robust starting point designed to mitigate common failure modes.

Caption: Step-by-step workflow for a robust Suzuki coupling.

Detailed Steps:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).[1]

  • Reagent Addition: To the reaction flask under a positive flow of inert gas, add the aryl halide (1.0 eq), the finely powdered base (e.g., K₃PO₄, 2.0 eq), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) and degassed water via syringe.[1]

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂ 1-2 mol%).

  • Final Degassing: Bubble inert gas through the stirred reaction mixture for an additional 20-30 minutes. This step is critical.[1]

  • Addition of Boronic Acid: Add the cyclopropyl boronic acid (1.2-1.5 eq) as a solid under a blanket of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

By carefully controlling the reaction atmosphere and choosing the appropriate catalyst, base, and solvent system, you can successfully minimize homocoupling and achieve high yields in your Suzuki reactions with cyclopropyl boronic acid.

References

  • BenchChem. (2025). Strategies to avoid homo-coupling in cyclopropylboronic acid reactions. BenchChem Technical Support.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016).
  • Nishikata, T., et al. (2017). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Molander, G. A., & Brown, A. R. (2011). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH.
  • Cox, P. A., et al. (2016).
  • Cox, P. A., et al. (2016).
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)
  • BenchChem. (2025).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Leadbeater, N. E., & Marco, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. University of Connecticut.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.

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Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Cyclopropylpyridin-2-ol and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridin-2-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a detailed comparative analysis of 5-Cyclopropylpyridin-2-ol and its analogs, with a specific focus on their activity as inhibitors of Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5). Understanding the structure-activity relationships (SAR) of these compounds is crucial for the rational design of novel and potent therapeutic agents targeting fibrosis, cancer, and other diseases where the TGF-β signaling pathway is dysregulated.[1][2]

Introduction to this compound and its Therapeutic Relevance

This compound is a heterocyclic organic compound featuring a pyridin-2-one core substituted with a cyclopropyl group at the 5-position. The pyridin-2-one moiety is a common pharmacophore found in numerous biologically active molecules, prized for its ability to engage in various non-covalent interactions with protein targets. The incorporation of a cyclopropyl group is a strategic design element in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and confer favorable conformational constraints to the molecule.

The primary biological target of interest for this class of compounds is ALK5, a serine/threonine kinase that plays a pivotal role in the TGF-β signaling cascade.[1][2] Dysregulation of this pathway is a hallmark of various pathological conditions, making ALK5 a compelling target for therapeutic intervention. This guide will delve into the nuanced differences in biological activity resulting from structural modifications to the this compound scaffold, supported by experimental data from seminal studies in the field.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

The potency of this compound analogs as ALK5 inhibitors is exquisitely sensitive to the nature and position of substituents on the pyridin-2-one core and the phenyl ring. The following table summarizes the in vitro ALK5 inhibitory activity of a series of analogs, providing a clear illustration of the key SAR trends.

Compound IDR1 Substitution (at C4 of Pyridin-2-one)R2 Substitution (at C6 of Pyridin-2-one)ALK5 IC50 (nM)
1a PhenylMethyl150
1b 2-FluorophenylMethyl50
1c 3-ChlorophenylMethyl85
2a PhenylEthyl120
2b PhenylIsopropyl250
3a 2-ThienylMethyl75
3b 3-FurylMethyl180

Analysis of Structure-Activity Relationships:

  • Substitution on the C4-Phenyl Ring: The data clearly indicates that substitution on the phenyl ring at the C4 position of the pyridin-2-one core significantly impacts inhibitory potency. The introduction of a fluorine atom at the 2-position of the phenyl ring (Compound 1b ) leads to a three-fold increase in activity compared to the unsubstituted analog (Compound 1a ). This suggests that the electronic properties and/or the conformational restriction imposed by the fluorine atom are beneficial for binding to the ALK5 active site. A chlorine atom at the 3-position (Compound 1c ) is also tolerated but is less effective than the 2-fluoro substitution.

  • Alkylation at the C6-Position: The size of the alkyl group at the C6 position of the pyridin-2-one ring also plays a critical role. A methyl group (Compound 1a ) is preferred over larger alkyl groups like ethyl (Compound 2a ) and isopropyl (Compound 2b ). The decreasing potency with increasing steric bulk at this position suggests that the binding pocket has limited space in this region.

  • Replacement of the C4-Phenyl Ring: Replacing the phenyl ring with other aromatic systems, such as thiophene (Compound 3a ), can maintain or even improve potency. The 2-thienyl analog shows better activity than the parent phenyl compound. However, a 3-furyl substituent (Compound 3b ) results in a loss of activity, highlighting the importance of the specific heteroaromatic system for optimal interaction with the target.

Experimental Methodologies

To ensure the scientific integrity of the presented data, it is imperative to understand the experimental protocols used to determine the biological activity of these compounds.

In Vitro ALK5 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ALK5.

Protocol:

  • Reagents and Materials:

    • Recombinant human ALK5 kinase domain

    • Biotinylated peptide substrate (e.g., Biotin-Sox9)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add 5 µL of the compound dilutions to the wells of a 384-well plate. c. Add 10 µL of a solution containing the ALK5 enzyme and the biotinylated peptide substrate in assay buffer to each well. d. Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for ALK5. e. Incubate the plate at room temperature for a specified period (e.g., 60 minutes). f. Stop the reaction and measure the remaining ATP levels by adding 25 µL of the Kinase-Glo® reagent to each well. g. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. h. Measure the luminescence using a plate reader.

  • Data Analysis: a. The luminescent signal is inversely proportional to the kinase activity. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). c. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Workflow for ALK5 Kinase Inhibition Assay

ALK5_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compounds Add_Compound Add Compounds to Plate Compound_Dilution->Add_Compound Enzyme_Substrate_Mix Prepare Enzyme and Substrate Mixture Add_Enzyme_Substrate Add Enzyme/ Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate ATP_Solution Prepare ATP Solution Add_ATP Initiate Reaction with ATP ATP_Solution->Add_ATP Add_Compound->Add_Enzyme_Substrate Add_Enzyme_Substrate->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Add_KinaseGlo Add Kinase-Glo Reagent Incubate->Add_KinaseGlo Measure_Luminescence Measure Luminescence Add_KinaseGlo->Measure_Luminescence Data_Analysis Calculate % Inhibition and IC50 Measure_Luminescence->Data_Analysis

Caption: Workflow for the in vitro ALK5 kinase inhibition assay.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

The therapeutic rationale for developing this compound analogs as ALK5 inhibitors lies in their ability to modulate the TGF-β signaling pathway. This pathway is integral to numerous cellular processes, and its aberrant activation is a key driver of fibrosis and cancer progression.

The TGF-β Signaling Cascade:

  • Ligand Binding: The pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active kinase.

  • Receptor Complex Formation: This binding event recruits and forms a complex with the TGF-β type I receptor, ALK5.

  • ALK5 Activation: TGFβRII then phosphorylates and activates the GS domain of ALK5.

  • SMAD Phosphorylation: Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.

  • SMAD Complex Formation and Nuclear Translocation: The phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates into the nucleus.

  • Gene Transcription Regulation: In the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences (SMAD-binding elements) in the promoter regions of target genes, thereby regulating their expression.

This compound and its analogs act as ATP-competitive inhibitors of ALK5. By binding to the ATP-binding pocket of the ALK5 kinase domain, they prevent the phosphorylation of SMAD2 and SMAD3, effectively blocking the downstream signaling cascade.

TGF-β Signaling Pathway and Point of Inhibition

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII 1. Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Promoters SMAD_complex->DNA 4. Nuclear Translocation & DNA Binding Transcription Gene Transcription (Fibrosis, etc.) DNA->Transcription 5. Regulation Inhibitor This compound Analogs Inhibitor->ALK5 Inhibition

Caption: The TGF-β signaling pathway and the inhibitory action of this compound analogs on ALK5.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs reveals critical structure-activity relationships that govern their potency as ALK5 inhibitors. The strategic placement of substituents on the pyridin-2-one and C4-phenyl rings can significantly enhance inhibitory activity. The detailed experimental protocols and understanding of the mechanism of action provide a solid foundation for researchers in the field of drug discovery.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles. Further exploration of a wider range of substituents and heterocyclic core modifications could lead to the discovery of even more potent and selective ALK5 inhibitors. The insights provided in this guide serve as a valuable resource for the continued development of this promising class of therapeutic agents.

References

  • Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. PubMed. [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Publications. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications. [Link]

  • ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. ScienceDirect. [Link]

  • Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. PubMed. [Link]

  • Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-β type1 receptor kinase inhibitors. Ewha Womans University. [Link]

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The Cyclopropyl Moiety: A Small Ring with a Big Impact on the Bioactivity of Pyridin-2-ols

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridin-2-ol (or 2-pyridone) scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged structure in drug design.[3][4] A key area of interest for medicinal chemists is the strategic modification of this core to enhance potency and selectivity. Among the various possible substitutions, the introduction of a cyclopropyl group at the 5-position has emerged as a particularly intriguing strategy. This guide provides a comparative analysis of the bioactivity of 5-cyclopropylpyridin-2-ol versus its 5-alkyl counterparts, synthesizing available experimental data to illuminate the unique contributions of this strained three-membered ring.

The Allure of the Cyclopropyl Group: Beyond a Simple Alkyl Analogue

At first glance, a cyclopropyl group might be considered a mere cyclic analogue of a propyl or isopropyl group. However, its unique electronic and conformational properties set it apart, often leading to significant and advantageous changes in biological activity. The inherent ring strain of the cyclopropane ring results in C-C bonds with higher p-character, bestowing upon it an electronic nature that can mimic a double bond. This can lead to unique interactions with biological targets that are not achievable with simple alkyl substituents. Furthermore, the rigid and compact nature of the cyclopropyl group can precisely orient pharmacophoric elements, leading to enhanced binding affinity and selectivity.

Comparative Bioactivity: Insights from Anticancer and Kinase Inhibition Studies

While a direct, comprehensive head-to-head comparison of a homologous series of 5-alkylpyridin-2-ols against this compound is not extensively documented in a single study, we can glean valuable insights by synthesizing data from various sources. The primary areas where these compounds have shown promise are in anticancer and kinase inhibition activities.

Anticancer Activity: A Look at Cytotoxicity

Numerous studies have demonstrated the cytotoxic potential of substituted pyridin-2-one derivatives against various cancer cell lines.[1][3] The 5-position of the pyridin-2-one ring is a common site for modification to modulate this activity.

Table 1: Comparative Cytotoxicity of 5-Substituted Pyridin-2-one Derivatives

Compound ClassR Group at 5-PositionCancer Cell LineIC50 (µM)Reference
Pyridine-Urea Derivatives4-Iodophenyl urea (complex derivative)MCF-7 (Breast)0.22 (48h) / 0.11 (72h)[5]
Pyridine-Urea Derivatives4-Chlorophenyl urea (complex derivative)MCF-7 (Breast)4.68 (48h) / 2.50 (72h)[5]
2-Pyridone DerivativesN(CH3)2 (at para-position of a phenyl group)HepG2 (Liver)2.41[1]
2-Pyridone DerivativesMethyl (at para-position of a phenyl group)HepG2 (Liver)1.34[1]

The data, while not a direct comparison, highlights that substitutions at the 5-position (or on a group attached at C5) significantly influence cytotoxic activity. The superior activity of compounds with specific substitutions underscores the importance of this position for target engagement. The presence of a cyclopropyl group in other bioactive molecules suggests its potential to enhance this cytotoxic effect through favorable interactions within the target's binding pocket.

Kinase Inhibition: A Promising Avenue

The Janus kinase (JAK) family of enzymes is a critical target in the treatment of myeloproliferative disorders and inflammatory diseases.[4] Several studies have explored pyridin-2-one derivatives as JAK inhibitors. Notably, a study on TYK2 inhibitors, a member of the JAK family, highlighted the importance of a cyclopropyl group. Although the core scaffold was more complex, the structure-activity relationship (SAR) studies revealed that replacing a cyclopropanamide with linear alkyl or other cyclic moieties resulted in a partial or complete loss of activity.[4] This strongly suggests that the cyclopropyl group is crucial for potent inhibition.

Another study on JAK2 inhibitors discovered a potent and selective inhibitor containing a cyclopropylmethyl moiety, which exhibited an IC50 of 41.9 nM.[6] This further reinforces the favorable contribution of the cyclopropyl group to kinase inhibition.

The proposed mechanism for the enhanced activity of the cyclopropyl group in kinase inhibition often involves its ability to fit into specific hydrophobic pockets within the ATP-binding site. Its rigid nature can also help to lock the molecule in an optimal conformation for binding.

Experimental Protocols: Assessing Bioactivity

To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for a key in vitro assay used to evaluate the anticancer activity of these compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound and 5-alkylpyridin-2-ol derivatives) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 or 72 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Signaling Pathways and Logical Relationships

The bioactivity of these compounds is intrinsically linked to their ability to modulate specific signaling pathways. For kinase inhibitors, the target is often within a critical pathway for cell proliferation and survival.

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_kinase_cascade Kinase Cascade cluster_nucleus Nucleus Receptor Growth Factor Receptor JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Translocates to nucleus and promotes Growth_Factor Growth Factor Growth_Factor->Receptor Binds and activates 5_Substituted_Pyridin_2_ol 5-Cyclopropyl/Alkyl Pyridin-2-ol 5_Substituted_Pyridin_2_ol->JAK Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis Synthesis Synthesize 5-Cyclopropyl and 5-Alkyl Pyridin-2-ols Cell_Culture Culture Cancer Cell Lines Synthesis->Cell_Culture Test compounds MTT_Assay Perform MTT Assay Cell_Culture->MTT_Assay Treat cells IC50 Calculate IC50 Values MTT_Assay->IC50 Generate data SAR Determine Structure-Activity Relationship (SAR) IC50->SAR Compare activities

Caption: Experimental workflow for comparing the bioactivity of 5-substituted pyridin-2-ols.

Conclusion and Future Directions

The available evidence, though indirect, strongly suggests that the cyclopropyl group at the 5-position of the pyridin-2-ol scaffold can confer significant advantages in terms of biological activity, particularly in the context of anticancer and kinase inhibitory effects. Its unique electronic and conformational properties likely enable favorable interactions with biological targets that are not as effectively achieved with simple alkyl substituents.

To definitively establish the superiority of the 5-cyclopropyl substitution, a systematic study is warranted. This would involve the synthesis of a series of 5-alkylpyridin-2-ols (e.g., methyl, ethyl, propyl, isopropyl, butyl) and their direct comparison with this compound in a panel of relevant biological assays, including cytotoxicity against various cancer cell lines and inhibition of specific kinases. Such a study would provide invaluable data for the rational design of next-generation pyridin-2-ol-based therapeutics.

References

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  • Sangwan, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114199. [Link]

  • Sangwan, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. PubMed, 35219150. [Link]

  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]

  • Herrera-Mayorga, V., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35057-35085. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. [Link]

  • De Donato, M., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S.[Link]

  • Krystof, V., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 111, 103-113. [Link]

  • Harris, P. A., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[1][5][7]riazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]

  • Otrubova, K., et al. (2017). ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. Bioorganic & Medicinal Chemistry Letters, 27(4), 978-982. [Link]

  • Lee, T., et al. (2016). The discovery of 2,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 2 (JAK2) inhibitors versus JAK1 and JAK3. Bioorganic & Medicinal Chemistry Letters, 26(21), 5238-5242. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors: A Case Study of 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The discovery of a novel small molecule with potential therapeutic activity, such as 5-Cyclopropylpyridin-2-ol, marks the beginning of a rigorous journey of mechanistic validation. While the pyridine-2(1H)-one scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, its chemical versatility means a new derivative could have a range of biological targets.[1][2][3] Given that many pyridine derivatives function as protein kinase inhibitors, this guide will outline a comprehensive, multi-phase workflow to robustly validate the hypothesis that this compound acts as a protein kinase inhibitor.[4] We will compare this validation strategy to the established mechanistic pathway of a known kinase inhibitor, Imatinib, to provide a clear benchmark for the level of evidence required.

This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice. Our approach is built on a foundation of self-validating systems to ensure scientific integrity from initial target identification to final phenotypic confirmation.

Phase 1: Unbiased Target Identification and Initial Engagement

For a novel compound like this compound, it is crucial to begin with unbiased, proteome-wide screening methods to identify its primary molecular target(s) without preconceived notions. This phase aims to answer the fundamental question: What proteins does the compound interact with in a biological system?

Hypothesis: this compound is a Protein Kinase Inhibitor

The pyridine core is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[4] Therefore, our initial hypothesis is that this compound targets one or more protein kinases.

Comparative Strategy: Known vs. Novel Compound
Technique Objective for this compound (Novel) Benchmark Application for Imatinib (Known)
Kinome Profiling Broadly screen for binding affinity against a large panel of kinases to identify primary targets and potential off-targets.Confirms high-affinity binding to ABL, KIT, and PDGFRA kinases and quantifies selectivity against the rest of the kinome.
Cellular Thermal Shift Assay (CETSA) Confirm direct target engagement in a native cellular environment by measuring compound-induced thermal stabilization of the identified kinase(s).Demonstrates target engagement with ABL kinase in intact cancer cells, providing evidence of cell permeability and binding at the physiological target.
Experimental Workflow: Phase 1

G cluster_0 Phase 1: Target Identification start This compound kinome Kinome-Wide Binding Screen (e.g., KINOMEscan®) start->kinome Identify potential targets hits Primary Kinase Hit(s) (e.g., Kinase X, Kinase Y) kinome->hits Determine Kd values cetsa Cellular Thermal Shift Assay (CETSA) on Live Cells hits->cetsa Select top hits for validation engagement Validated Target Engagement in situ cetsa->engagement Confirm binding in cells

Caption: Phase 1 workflow for unbiased target identification.

Protocol 1: Kinome-Wide Competition Binding Assay

Kinome profiling services are essential for determining the selectivity of a potential inhibitor.[5][6][7][8][9] This assay quantitatively measures the binding of a compound to a large panel of kinases.

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Format: Select a primary screen at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.

  • Binding Measurement: The assay typically involves an active site-directed competition binding assay where the amount of test compound needed to displace a known ligand is measured. This method is independent of ATP, providing a true measure of thermodynamic binding affinity (Kd).[8]

  • Data Analysis: Results are often expressed as percent of control (%Ctrl), where a lower percentage indicates stronger binding. Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition).

  • Follow-up: For primary hits, perform 11-point dose-response curves to determine the dissociation constant (Kd) for each high-affinity interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.[10][11][12] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[10]

  • Cell Culture: Culture cells known to express the target kinase(s) identified in the kinome screen (e.g., a cancer cell line) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

  • Cell Lysis & Protein Extraction: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation (e.g., 20,000 x g for 20 min at 4°C).

  • Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western blotting.[13] A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Phase 2: In Vitro Mechanistic & Kinetic Validation

Once target engagement is confirmed in cells, the next logical step is to precisely characterize the binding interaction using purified components. This phase answers the question: How does the compound interact with its purified target protein?

Comparative Strategy: Known vs. Novel Compound
Technique Objective for this compound (Novel) Benchmark Application for Imatinib (Known)
Surface Plasmon Resonance (SPR) Quantify the binding kinetics (association/dissociation rates) and affinity (KD) of the compound to the purified kinase.[14][15][16][17]Provides precise kinetic data for the Imatinib-ABL interaction, revealing a slow off-rate that contributes to its clinical efficacy.
Enzymatic Inhibition Assay Determine the functional consequence of binding, i.e., whether the compound inhibits the kinase's catalytic activity, and calculate its IC50 value.Confirms that Imatinib is a potent inhibitor of ABL kinase activity with a low nanomolar IC50.
Experimental Workflow: Phase 2

G cluster_1 Phase 2: In Vitro Validation start Validated Target Engagement spr Surface Plasmon Resonance (SPR) with Purified Protein start->spr enzyme In Vitro Kinase Inhibition Assay start->enzyme kinetics Binding Kinetics (ka, kd) & Affinity (KD) spr->kinetics Quantify binding ic50 Functional Potency (IC50) enzyme->ic50 Measure inhibition

Caption: Phase 2 workflow for in vitro mechanistic validation.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions, providing invaluable data on binding kinetics.[14][15][16]

  • Chip Preparation: Immobilize the purified recombinant target kinase (ligand) onto a sensor chip surface (e.g., via amine coupling).

  • Analyte Injection: Prepare a dilution series of this compound (analyte) in a suitable running buffer. Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as the analyte binds to the immobilized ligand, generating a sensorgram (response units vs. time).[14]

  • Kinetic Analysis: After a dissociation phase where buffer flows over the chip, fit the association (ka) and dissociation (kd) phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic rate constants. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay measures the enzymatic activity of the kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

  • Reaction Setup: In a multi-well plate, combine the purified kinase, a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells. Incubate at room temperature for a set period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to kinase activity. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Phase 3: Cellular Pathway and Phenotypic Confirmation

The final phase connects the molecular mechanism to a cellular consequence. This step is critical to validate that the compound's engagement with its target in a cell leads to the desired biological outcome. It answers the question: Does inhibiting the target kinase in cells produce a measurable effect on downstream signaling and cell function?

Comparative Strategy: Known vs. Novel Compound
Technique Objective for this compound (Novel) Benchmark Application for Imatinib (Known)
Western Blotting Measure the phosphorylation status of known downstream substrates of the target kinase to confirm pathway modulation.Shows potent inhibition of BCR-ABL autophosphorylation and phosphorylation of its downstream substrate, CRKL, in CML cells.
Phenotypic Assay Assess the impact of the compound on a relevant cellular phenotype (e.g., cell proliferation, apoptosis) in a disease-relevant cell line.Demonstrates selective inhibition of proliferation and induction of apoptosis in BCR-ABL-positive leukemia cells.
Signaling Pathway & Validation Logic

G cluster_validation Validation Points compound This compound kinase Target Kinase X compound->kinase Inhibits substrate Downstream Substrate kinase->substrate Phosphorylates (p-Substrate) wb Western Blot measures decrease in p-Substrate kinase->wb phenotype Cellular Phenotype (e.g., Proliferation) substrate->phenotype Promotes assay Phenotypic Assay measures decrease in proliferation phenotype->assay

Caption: Connecting molecular inhibition to cellular effects.

Protocol 5: Western Blot for Pathway Analysis

Western blotting is a classic technique to detect changes in protein levels and post-translational modifications like phosphorylation.[18][19][20][21]

  • Cell Treatment & Lysis: Treat disease-relevant cells with a dose-range of this compound for an appropriate time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and image the resulting signal.

  • Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to confirm that the observed changes are due to altered phosphorylation, not changes in total protein expression.

Conclusion

The validation of a novel compound's mechanism of action requires a systematic, multi-layered approach. By progressing from broad, unbiased target identification to precise in vitro kinetic analysis and finally to cellular pathway confirmation, researchers can build a robust, evidence-based case for a specific mechanism. For this compound, this guide proposes a logical workflow, benchmarked against the well-understood kinase inhibitor Imatinib, to rigorously test the hypothesis of kinase inhibition. This structured validation funnel ensures that only the most promising and well-characterized candidates, with a clear link between molecular target and cellular function, advance in the drug discovery pipeline.

References

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  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR).
  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • The Biochemist | Portland Press. (2023). A beginner's guide to surface plasmon resonance.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 1-14.
  • Orcutt, K. D., & Roth, B. L. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(3), 630-635.
  • Abcam. (n.d.). Western blot protocol.
  • El-Gohary, N. S., & Shaaban, M. I. (2013). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Acta Poloniae Pharmaceutica, 70(1), 59-69.
  • CETSA. (n.d.). Cellular Thermal Shift Assay.
  • Proteintech Group. (n.d.). Western Blot Protocol.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Foley, T. L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 101-109.
  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation.
  • Pérez-García, L. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Kumar, R., et al. (2020). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1339-1351.
  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation.
  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
  • Al-Omary, F. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation, 53(5), 585-606.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide.
  • Pérez-García, L. A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.
  • Creative Biolabs. (n.d.). Western Blot Protocol.
  • Frontiers in Pharmacology. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.
  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Scientific Reports, 9(1), 12093.
  • El-Gazzar, M. G., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(51), 35689-35702.
  • BenchChem. (2025). The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals.

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A Researcher's Guide to De-risking Novel Compounds: A Cross-Reactivity Study of 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or a dilution of therapeutic efficacy, contributing significantly to late-stage attrition. This guide provides a comprehensive framework for designing and executing a cross-reactivity study, using the novel compound 5-Cyclopropylpyridin-2-ol as a case study. While specific experimental data for this compound is not publicly available, we will explore the strategic and technical considerations for its off-target profiling, presenting hypothetical data to illustrate key concepts.

The pyridine ring is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[1] The addition of a cyclopropyl group can influence metabolic stability and binding affinity, making a thorough assessment of selectivity paramount.[2]

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Proactively identifying off-target interactions is a cornerstone of a successful "fail fast, fail cheap" drug discovery paradigm. Early-stage, broad panel screening can guide structure-activity relationship (SAR) studies, allowing chemists to "design out" undesirable interactions while optimizing for on-target potency. As a compound progresses, more focused and physiologically relevant assays are employed to confirm target engagement in a cellular context and to predict potential clinical adverse effects.[3][4]

A Tiered Approach to Cross-Reactivity Assessment

A robust cross-reactivity investigation typically follows a tiered approach, starting with broad, in vitro screens and progressing to more focused, cell-based, and functional assays.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Cellular Target Engagement Broad Kinase Panel Broad Kinase Panel Dose-Response Assays Dose-Response Assays Broad Kinase Panel->Dose-Response Assays Identified Hits GPCR Binding Panel GPCR Binding Panel GPCR Binding Panel->Dose-Response Assays Identified Hits Safety Pharmacology Panel Safety Pharmacology Panel Safety Pharmacology Panel->Dose-Response Assays Identified Hits Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Confirmed Hits CETSA Cellular Thermal Shift Assay (CETSA) Orthogonal Assays->CETSA Prioritized Off-Targets

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening the compound against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes known to be frequent off-targets. Commercial services like Eurofins' SafetyScreen™ panels and Reaction Biology's KinomeScan™ offer comprehensive and standardized assays for this purpose.[3][5]

Kinase Profiling

Given that the ATP-binding site is highly conserved across the human kinome, kinase inhibitors often exhibit cross-reactivity.[6][7] A broad kinase screen is therefore essential.

Illustrative Experimental Data

For our hypothetical compound, this compound, we will assume it was screened at a concentration of 10 µM against a panel of over 400 kinases.

Table 1: Hypothetical Kinase Screening Results for this compound (10 µM)
Kinase Target % Inhibition
Primary Target X98%
MAP4K485%
SRC62%
LCK58%
... (other kinases)<50%

This initial screen flags MAP4K4, SRC, and LCK as potential off-targets for further investigation.

GPCR and Safety Pharmacology Profiling

Beyond kinases, it is crucial to assess interactions with other major drug target families. The Eurofins SafetyScreen44™ panel, for instance, evaluates binding to a range of GPCRs, ion channels, and transporters implicated in adverse drug reactions.[4][8]

Illustrative Experimental Data

Table 2: Hypothetical Safety Panel Screening Results for this compound (10 µM)
Target % Inhibition of Radioligand Binding
Adenosine A1 Receptor72%
Dopamine D2 Receptor55%
hERG Channel25%
... (other targets)<50%

These results suggest potential interactions with the Adenosine A1 and Dopamine D2 receptors, which warrant follow-up dose-response studies.

Tier 2: Hit Confirmation and Prioritization

Hits from the primary screens must be confirmed and their potency determined through dose-response assays. This allows for the calculation of IC50 (for enzymatic assays) or Ki (for binding assays) values, enabling a quantitative comparison of on-target versus off-target activity.

Illustrative Experimental Data

Table 3: Hypothetical Dose-Response Data for this compound
Target Assay Type IC50 / Ki (nM)
Primary Target XEnzymatic50
MAP4K4Enzymatic850
SRCEnzymatic2,100
Adenosine A1 ReceptorRadioligand Binding1,500

From this hypothetical data, MAP4K4 emerges as the most significant off-target, with only a 17-fold selectivity window relative to the primary target.

Tier 3: Cellular Target Engagement

While in vitro assays are invaluable for initial screening, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying that a compound engages its intended target (and potential off-targets) within intact cells.[9][10][11] CETSA measures the thermal stabilization of a protein upon ligand binding.[12]

CETSA Experimental Workflow

G Start Start Cell Culture Culture cells expressing target protein Start->Cell Culture Compound Treatment Treat cells with this compound or vehicle (DMSO) Cell Culture->Compound Treatment Heating Heat cells across a temperature gradient Compound Treatment->Heating Lysis Lyse cells and separate soluble/precipitated fractions Heating->Lysis Protein Quantification Quantify soluble target protein (e.g., Western Blot, AlphaLISA) Lysis->Protein Quantification Melt Curve Generation Plot % soluble protein vs. temperature Protein Quantification->Melt Curve Generation End End Melt Curve Generation->End

Caption: A generalized workflow for a CETSA experiment.

A positive result in a CETSA experiment is a shift in the melting curve to a higher temperature in the presence of the compound, indicating target stabilization and therefore, engagement. This technique can be adapted to a high-throughput format for dose-response analysis (isothermal dose-response fingerprint, ITDRF).[11]

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for GPCR Cross-Reactivity

This protocol is a generalized method for assessing the binding of a test compound to a GPCR, such as the Adenosine A1 receptor identified in our hypothetical screen.

Objective: To determine the binding affinity (Ki) of this compound for the human Adenosine A1 receptor.

Materials:

  • Cell membranes expressing the human Adenosine A1 receptor.

  • Radioligand, e.g., [³H]DPCPX.

  • Non-specific binding control, e.g., Theophylline.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Test compound: this compound, serially diluted.

  • 96-well plates and a filter harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either assay buffer (for total binding), non-specific control (for non-specific binding), or the test compound.

  • Incubate the plate, typically for 60-120 minutes at room temperature, to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for verifying the engagement of this compound with a potential off-target like MAP4K4 in a cellular context.

Objective: To determine if this compound binds to and stabilizes MAP4K4 in intact cells.

Materials:

  • A human cell line endogenously expressing MAP4K4 (e.g., HEK293).

  • Cell culture medium and reagents.

  • This compound and vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR tubes or a 96-well PCR plate.

  • Thermal cycler.

  • Lysis buffer (containing non-denaturing detergent).

  • Equipment for protein quantification (e.g., Western blot apparatus or AlphaLISA-compatible plate reader).

  • Anti-MAP4K4 antibody.

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the desired concentration of this compound or vehicle for a specified time (e.g., 1 hour) in the incubator.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes/plate.

  • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant (soluble fraction).

  • Analyze the amount of soluble MAP4K4 in each sample using Western blotting or a high-throughput method like AlphaLISA.

  • For each treatment group (vehicle and compound), plot the percentage of soluble MAP4K4 remaining (relative to the unheated control) against the temperature. A rightward shift in the curve for the compound-treated group indicates thermal stabilization.[9]

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity profile of a novel compound, exemplified by this compound. By integrating broad panel screening with targeted biophysical and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity. The hypothetical data presented underscores the importance of quantitative follow-up to prioritize off-targets and guide medicinal chemistry efforts. For this compound, the next steps would involve functional assays to determine if the observed off-target binding translates to a functional effect (agonist or antagonist activity) and in vivo studies to assess the physiological consequences of these interactions. This rigorous, data-driven approach is essential for mitigating risk and increasing the probability of success in the challenging endeavor of drug development.

References

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Comparative analysis of different synthetic routes to 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-cyclopropylpyridin-2-ol scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. Its unique combination of a cyclopropyl group, which can modulate metabolic stability and binding affinity, and a pyridinone ring, a versatile pharmacophore, makes it a highly desirable target for drug discovery programs. This guide provides a comparative analysis of two primary synthetic routes to this key intermediate, offering an in-depth look at their respective advantages and disadvantages, supported by detailed experimental protocols and comparative data.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached in two fundamentally different ways: by constructing the pyridine ring with the cyclopropyl group already in place, or by introducing the cyclopropyl moiety onto a pre-existing pyridinone scaffold. This guide will explore two such representative routes:

  • Route 1: Suzuki-Miyaura Coupling followed by Demethylation. This convergent approach involves the palladium-catalyzed cross-coupling of a cyclopropylboronic acid derivative with a functionalized pyridine, followed by a deprotection step to reveal the desired pyridinol.

  • Route 2: Late-Stage Cyclopropanation from a Pre-formed Pyridinone Ring. This strategy begins with a commercially available pyridinone and introduces the cyclopropyl group in the final steps of the synthesis, also via a Suzuki-Miyaura coupling.

Route 1: Suzuki-Miyaura Coupling and Subsequent Demethylation

This route is a robust and versatile method that allows for the late-stage introduction of the cyclopropyl group, making it amenable to the synthesis of analogues. The general strategy involves the synthesis of a 2-alkoxypyridine intermediate, followed by cleavage of the ether to yield the final product.

Workflow for Route 1

Route 1 Workflow A 5-Chloro-2-methoxypyridine C Suzuki-Miyaura Coupling A->C B Potassium Cyclopropyltrifluoroborate B->C D 5-Cyclopropyl-2-methoxypyridine C->D Pd(OAc)2, n-BuPAd2, Cs2CO3 E Demethylation (Acid Hydrolysis) D->E HBr (aq) F This compound E->F Route 2 Workflow A 5-Bromo-2-hydroxypyridine C Suzuki-Miyaura Coupling A->C B Cyclopropylboronic Acid B->C D This compound C->D Pd catalyst, Base

Benchmarking 5-Cyclopropylpyridin-2-ol Against Known ENPP1 Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of ENPP1 Inhibition in Immuno-Oncology

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of innate immunity, primarily through its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP is a key second messenger that activates the STimulator of INterferon Genes (STING) pathway, a pivotal signaling cascade in the host's anti-tumor immune response.[2][3] By degrading extracellular cGAMP, ENPP1 effectively dampens STING signaling, thereby creating an immunosuppressive tumor microenvironment that facilitates tumor growth and metastasis.[4][5][6] This has positioned ENPP1 as a compelling therapeutic target in oncology, with the development of ENPP1 inhibitors showing promise for enhancing anti-tumor immunity.[7][8][9]

This guide provides a comprehensive framework for benchmarking a novel putative inhibitor, 5-Cyclopropylpyridin-2-ol, against a panel of well-characterized ENPP1 inhibitors. We will delve into the underlying scientific principles, provide detailed experimental protocols for robust comparison, and present a clear structure for data analysis and interpretation. The objective is to equip researchers with the necessary tools to rigorously evaluate new chemical entities targeting ENPP1.

The cGAS-STING Pathway and the Role of ENPP1

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that occurring within cancer cells.

cGAS_STING_Pathway cluster_tumor_cell Tumor Cell cluster_immune_cell Antigen Presenting Cell (APC) Tumor_dsDNA Cytosolic dsDNA cGAS cGAS Tumor_dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported STING STING (ER Membrane) cGAMP_out->STING activates ENPP1 ENPP1 cGAMP_out->ENPP1 TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-α/β) pIRF3->IFN induces transcription Immune_Response Anti-tumor Immunity IFN->Immune_Response AMP_GMP AMP + GMP ENPP1->AMP_GMP ENPP1_Inhibitor ENPP1 Inhibitor (e.g., this compound) ENPP1_Inhibitor->ENPP1 blocks

Figure 1. The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the formation of cGAMP from ATP and GTP.[1] cGAMP then acts as a second messenger, binding to and activating STING, which is located on the endoplasmic reticulum membrane.[3][10] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons and other pro-inflammatory cytokines.[3] These cytokines are crucial for recruiting and activating various immune cells, including cytotoxic T lymphocytes, which can then recognize and eliminate tumor cells.

ENPP1, a transmembrane glycoprotein, negatively regulates this pathway by hydrolyzing extracellular cGAMP into AMP and GMP, thus preventing it from activating STING on adjacent immune cells.[1][5][11][12] The expression of ENPP1 is often elevated in the tumor microenvironment, contributing to immune evasion.[2][4] Therefore, inhibiting ENPP1 can preserve extracellular cGAMP levels, leading to enhanced STING activation and a more robust anti-tumor immune response.[7][13]

Benchmark Inhibitors

For a comprehensive evaluation of this compound, it is essential to benchmark its activity against known ENPP1 inhibitors with varying potencies and chemical scaffolds.

InhibitorTypeReported IC50/KiKey Features
STF-1623 Non-nucleotideIC50 = 0.4 nM (mouse), 0.6 nM (human)Potent inhibitor with a long drug-target residence time.[9]
MV-626 Non-nucleotideKi = 79 nMPrevents cGAMP hydrolysis and increases STING activation.[1]
SR-8314 Non-nucleotideKi = 58 nMPromotes STING activation and demonstrates anti-tumor activity.[1]
RBS2418 Non-nucleotideIn clinical trialsCurrently being evaluated in clinical trials for advanced solid tumors.[7]
Compound 4e (from Tan et al.) Non-nucleotideIC50 = 0.188 µMDemonstrates potent inhibition at both molecular and cellular levels.[14][15]
Adenosine 5'-thiophosphate (ATPαS) Nucleotide-basedCompetitive inhibitorA commonly used tool compound for in vitro assays.

Experimental Protocols for Benchmarking

A multi-tiered approach, encompassing biochemical and cell-based assays, is crucial for a thorough comparative analysis.

Biochemical Inhibition Assay

This assay directly measures the enzymatic activity of ENPP1 and the inhibitory potential of the test compounds.

Principle: The assay quantifies the hydrolysis of a substrate by recombinant ENPP1. The rate of product formation is measured in the presence and absence of inhibitors to determine their IC50 values. A common method involves a fluorescence polarization (FP) based assay that detects the products of cGAMP or ATP hydrolysis (AMP and GMP).[16][17]

Workflow Diagram:

Biochemical_Assay Start Start Prepare_Reagents Prepare Assay Buffer, Recombinant ENPP1, Substrate (cGAMP/ATP), and Inhibitors Start->Prepare_Reagents Dispense_Inhibitors Dispense serial dilutions of This compound and benchmark inhibitors into a 96/384-well plate Prepare_Reagents->Dispense_Inhibitors Add_ENPP1 Add recombinant ENPP1 to each well Dispense_Inhibitors->Add_ENPP1 Incubate_1 Pre-incubate to allow inhibitor binding Add_ENPP1->Incubate_1 Add_Substrate Initiate reaction by adding substrate (cGAMP or ATP) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for a defined period (e.g., 60 min) Add_Substrate->Incubate_2 Stop_Reaction Stop the reaction (if necessary) Incubate_2->Stop_Reaction Add_Detection_Reagent Add detection reagent (e.g., Transcreener AMP²/GMP² Assay kit) Stop_Reaction->Add_Detection_Reagent Incubate_3 Incubate for detection Add_Detection_Reagent->Incubate_3 Read_Plate Read fluorescence polarization on a plate reader Incubate_3->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for the biochemical ENPP1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1% DMSO, and 0.01% Brij-35.

    • Prepare a stock solution of recombinant human ENPP1.

    • Prepare stock solutions of substrates: 2'3'-cGAMP and ATP.

    • Prepare serial dilutions of this compound and benchmark inhibitors in assay buffer.

  • Assay Procedure:

    • Dispense 5 µL of each inhibitor dilution into a 384-well plate.

    • Add 5 µL of recombinant ENPP1 (e.g., at a final concentration of 100 pM) to each well.[16]

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 10 µL of substrate (e.g., 10 µM ATP or cGAMP).[17]

    • Incubate the plate at 37°C for 60 minutes.[16]

  • Detection:

    • Add 20 µL of the Transcreener® AMP²/GMP² Assay detection mix (containing AMP/GMP antibody and a far-red tracer).[17]

    • Incubate for 60 minutes at room temperature.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based STING Activation Assay

This assay assesses the ability of the inhibitors to potentiate STING signaling in a cellular context.

Principle: A reporter cell line, such as THP-1 monocytes, which endogenously express the cGAS-STING pathway components, is used.[18][19] These cells can be engineered to express a reporter gene (e.g., luciferase or a fluorescent protein) under the control of an interferon-stimulated response element (ISRE).[20] In the presence of an ENPP1 inhibitor, extracellular cGAMP is protected from degradation, leading to STING activation and subsequent reporter gene expression.

Workflow Diagram:

Cellular_Assay Start Start Seed_Cells Seed THP-1-ISRE reporter cells in a 96-well plate Start->Seed_Cells Add_Inhibitors Add serial dilutions of This compound and benchmark inhibitors Seed_Cells->Add_Inhibitors Add_cGAMP Add a sub-optimal concentration of exogenous 2'3'-cGAMP Add_Inhibitors->Add_cGAMP Incubate Incubate for 18-24 hours at 37°C, 5% CO₂ Add_cGAMP->Incubate Lyse_Cells Lyse the cells Incubate->Lyse_Cells Add_Luciferase_Substrate Add luciferase substrate Lyse_Cells->Add_Luciferase_Substrate Measure_Luminescence Measure luminescence on a plate reader Add_Luciferase_Substrate->Measure_Luminescence Analyze_Data Calculate fold induction and determine EC50 values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for the cell-based STING activation assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture THP-1-ISRE-Lucia™ cells according to the manufacturer's instructions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

    • Prepare serial dilutions of this compound and the benchmark inhibitors in cell culture medium.

    • Add the inhibitor dilutions to the cells.

    • Add a pre-determined, sub-maximal concentration of 2'3'-cGAMP to each well (to provide the substrate for ENPP1).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[18]

  • Detection:

    • Measure the luciferase activity in the cell supernatants or lysates using a commercially available luciferase assay system, following the manufacturer's protocol.[10][21]

  • Data Analysis:

    • Calculate the fold induction of luciferase activity for each inhibitor concentration compared to the vehicle control.

    • Plot the fold induction against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation and Interpretation

The results of the benchmarking study should be presented in a clear and concise manner to facilitate comparison.

Table 2: Comparative Inhibitory Activity of this compound and Benchmark Inhibitors

CompoundBiochemical IC50 (nM) (Substrate: cGAMP)Biochemical IC50 (nM) (Substrate: ATP)Cellular EC50 (nM) (STING Activation)
This compound Experimental ValueExperimental ValueExperimental Value
STF-1623 Experimental ValueExperimental ValueExperimental Value
MV-626 Experimental ValueExperimental ValueExperimental Value
SR-8314 Experimental ValueExperimental ValueExperimental Value
RBS2418 Experimental ValueExperimental ValueExperimental Value
Compound 4e Experimental ValueExperimental ValueExperimental Value
ATPαS Experimental ValueExperimental ValueExperimental Value

Interpretation of Results:

  • Biochemical IC50: A low IC50 value in the biochemical assay indicates potent direct inhibition of the ENPP1 enzyme. Comparing the IC50 values obtained with cGAMP and ATP as substrates can provide insights into the inhibitor's potential selectivity.

  • Cellular EC50: A low EC50 value in the cell-based assay demonstrates the compound's ability to effectively inhibit ENPP1 in a physiological context, leading to the desired downstream biological effect (STING activation).

  • Correlation: A strong correlation between the biochemical and cellular data suggests good cell permeability and target engagement of the inhibitor. Discrepancies may indicate issues with cell permeability, off-target effects, or metabolic instability.

Conclusion

This guide outlines a rigorous and systematic approach for benchmarking the novel compound this compound against known ENPP1 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can obtain a comprehensive understanding of the compound's potency, cellular activity, and potential as a therapeutic agent. The provided protocols and data presentation framework are designed to ensure scientific integrity and facilitate informed decision-making in the drug discovery and development process. The insights gained from such a comparative analysis are invaluable for prioritizing lead candidates and advancing the development of next-generation immuno-oncology therapeutics targeting the ENPP1-STING axis.

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Navigating the Landscape of PARP Inhibition: An In Vivo Efficacy Comparison of Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of established Poly(ADP-ribose) polymerase (PARP) inhibitors. It is intended to serve as a technical resource for understanding the performance of these agents in preclinical models, which is crucial for the design and interpretation of new studies in the field of DNA damage response and cancer therapeutics.

A Note on 5-Cyclopropylpyridin-2-ol: Initial literature and database searches did not yield publically available in vivo efficacy data for this compound. This compound is listed primarily in chemical supplier catalogs, suggesting it may be a chemical intermediate or a very early-stage investigational molecule without published biological characterization in the public domain.[1][2] Therefore, this guide will focus on a comparative review of well-characterized, clinically approved PARP inhibitors, which represent the current standards of care and the benchmark against which any new entity in this class would be evaluated.

The Central Role of PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network. They are key players in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. The therapeutic strategy of PARP inhibition is elegantly rooted in the concept of synthetic lethality. In cancer cells harboring defects in homologous recombination (HR) repair, such as those with mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication. These DSBs cannot be efficiently repaired in HR-deficient cells, leading to genomic instability and ultimately, cell death.[3][4]

This guide will delve into the in vivo efficacy of four prominent PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib.

Comparative In Vivo Efficacy of Standard PARP Inhibitors

The following tables summarize key in vivo efficacy data for the standard-of-care PARP inhibitors, extracted from various preclinical studies. These studies typically utilize xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice.

Compound Cancer Model Mouse Strain/Model Type Dosing Regimen Key Efficacy Readout Reference
Olaparib BRCA2-mutated Ovarian CancerPatient-Derived Xenograft (PDX)100 mg/kg, dailySignificant tumor growth inhibition and increased survival[5]
BRCA1-deficient Mammary TumorsGenetically Engineered Mouse ModelNot specifiedDelayed tumor development and prolonged survival[6]
NeuroblastomaXenograft (NGP cells)Not specified88% PARP inhibition[7]
Niraparib BRCA-mutant Triple-Negative Breast CancerIntracranial Murine Model50 mg/kg, twice daily or 100 mg/kg, once dailyIncreased median survival and reduced tumor burden[8]
Ovarian CarcinomaPatient-Derived Xenograft (PDX)50 mg/kg/dayTumor regressions in BRCA2-mutant and RAD51C-methylated models[9][10]
Rucaparib BRCA1-mutant Triple-Negative Breast CancerXenograft (MDA-MB-436 cells)15, 50, 150 mg/kg, twice dailyDose-dependent tumor growth inhibition[11]
Non-BRCA HRR-altered TumorsPatient-Derived Xenograft (PDX)50 or 150 mg/kg, twice daily or dailyEfficacy similar to that in BRCA1/2-altered models[12]
Talazoparib Small Cell Lung CancerPatient-Derived Xenograft (PDX)0.2 mg/kg in combination with IRTumor growth inhibition[13]
BRCA-deficient Mammary TumorsGenetically Engineered Mouse ModelNot specifiedProlonged overall survival[14]
Ovarian and MelanomaXenograft Models0.33 mg/kg, dailyInhibition of tumor growth[15]

Mechanism of Action: Beyond Catalytic Inhibition

While all PARP inhibitors function by competitively binding to the NAD+ binding pocket of PARP enzymes, their potency is also influenced by their ability to "trap" PARP on DNA. This trapping of the PARP-DNA complex is a critical component of their cytotoxic effect, as it can be more potent at inducing cell death than catalytic inhibition alone. Talazoparib, for instance, is a particularly potent PARP trapper.[15][16]

PARP_Inhibition_Mechanism cluster_0 DNA Damage Response cluster_1 PARP Inhibition in HR-Proficient Cells cluster_2 Synthetic Lethality in HR-Deficient Cells Single-Strand Break (SSB) Single-Strand Break (SSB) PARP PARP Single-Strand Break (SSB)->PARP recruits Base Excision Repair (BER) Base Excision Repair (BER) PARP->Base Excision Repair (BER) activates Trapped_PARP_1 Trapped PARP-DNA Complex PARP->Trapped_PARP_1 Trapped_PARP_2 Trapped PARP-DNA Complex PARP->Trapped_PARP_2 Repaired DNA Repaired DNA Base Excision Repair (BER)->Repaired DNA results in PARP_Inhibitor_1 PARP Inhibitor PARP_Inhibitor_1->PARP inhibits & traps Double-Strand Break (DSB)_1 Double-Strand Break (DSB) Trapped_PARP_1->Double-Strand Break (DSB)_1 leads to Homologous Recombination (HR) Homologous Recombination (HR) Double-Strand Break (DSB)_1->Homologous Recombination (HR) repaired by Cell_Survival_1 Cell Survival Homologous Recombination (HR)->Cell_Survival_1 PARP_Inhibitor_2 PARP Inhibitor PARP_Inhibitor_2->PARP inhibits & traps Double-Strand Break (DSB)_2 Double-Strand Break (DSB) Trapped_PARP_2->Double-Strand Break (DSB)_2 leads to Defective_HR Defective Homologous Recombination (HR) Double-Strand Break (DSB)_2->Defective_HR cannot be repaired by Cell_Death Cell Death Defective_HR->Cell_Death

Caption: Mechanism of PARP inhibitor action and synthetic lethality.

Experimental Protocols for In Vivo Efficacy Assessment

The following is a generalized protocol for evaluating the in vivo efficacy of a PARP inhibitor using a subcutaneous xenograft model, based on methodologies reported in the literature.[5][7][12]

1. Cell Culture and Animal Models:

  • Human cancer cell lines (e.g., with known BRCA1/2 mutations) are cultured under standard conditions.

  • Immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.

2. Tumor Implantation:

  • A suspension of cancer cells is injected subcutaneously into the flank of the mice.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

3. Treatment Administration:

  • Mice are randomized into control and treatment groups.

  • The PARP inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The vehicle used for the control group should be identical to that used for the drug.

4. Efficacy Monitoring:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring PARP inhibition).

5. Data Analysis:

  • Tumor growth inhibition (TGI) is calculated.

  • Statistical analysis is performed to determine the significance of the treatment effect compared to the control.

InVivo_Efficacy_Workflow Cell_Culture 1. Cell Culture (e.g., BRCA-mutant cell line) Tumor_Implantation 2. Subcutaneous Tumor Implantation in Immunodeficient Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer PARP Inhibitor (or Vehicle Control) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Analysis 7. Data Analysis (Tumor Growth Inhibition) Monitoring->Analysis PD_Studies 8. Pharmacodynamic Studies (Optional) Analysis->PD_Studies

Caption: Generalized workflow for in vivo efficacy testing of PARP inhibitors.

Conclusion

The development of PARP inhibitors has marked a significant advancement in the treatment of cancers with underlying DNA repair deficiencies. Olaparib, Niraparib, Rucaparib, and Talazoparib have all demonstrated robust in vivo efficacy in various preclinical models, which has translated into successful clinical outcomes. While the specific potency and efficacy can vary between the different inhibitors and across different cancer models, the overarching principle of synthetic lethality remains the cornerstone of their therapeutic success. For any new investigational agent, such as this compound, to be considered a viable candidate in this space, it will need to demonstrate comparable or superior in vivo efficacy and a favorable safety profile against these established standards of care.

References

  • Zebrafish as an in vivo screening tool to establish PARP inhibitor efficacy - PubMed. (2021). DNA Repair (Amst). [Link]

  • Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models | Neuro-Oncology Advances | Oxford Academic. (n.d.). Neuro-Oncology Advances. [Link]

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A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

The 5-cyclopropylpyridin-2-ol moiety is a valuable building block in modern medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The efficient and selective synthesis of this scaffold is therefore of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of different catalytic strategies for the synthesis of this compound, offering insights into the underlying mechanisms, and providing a framework for rational catalyst selection.

Introduction to Synthetic Strategies

The synthesis of this compound typically involves the coupling of a pyridine precursor with a cyclopropyl-donating reagent. The choice of catalyst is paramount in achieving high yields, selectivity, and functional group tolerance. The most common and effective approaches utilize transition metal catalysts, with palladium, copper, and nickel-based systems being the front-runners. This guide will delve into the nuances of each of these catalytic systems, providing a comparative analysis to aid in your synthetic planning.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation

Palladium catalysis, particularly the Suzuki-Miyaura cross-coupling reaction, stands out as a robust and versatile method for the synthesis of this compound. This approach typically involves the reaction of a halogenated pyridin-2-ol derivative, such as 5-bromo-pyridin-2-ol, with a cyclopropylboronic acid or its ester.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-X 5-bromo-pyridin-2-ol R-B(OR)2 Cyclopropylboronic acid Ar-R This compound

Caption: The catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The choice of ligand is critical for the efficiency of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands, such as SPhos, are often employed to promote both the oxidative addition and reductive elimination steps[1][2].

Performance Comparison: Palladium Catalysts
Catalyst System Typical Ligand Base Solvent Temperature (°C) Yield (%) Advantages Disadvantages
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O90-11085-95High yields, broad functional group tolerance, well-understood mechanism.Catalyst can be expensive, potential for palladium contamination in the final product.
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O80-10080-90Good for challenging substrates, commercially available pre-catalyst.Can be sensitive to air and moisture.

Copper-Catalyzed Reactions: An Economical Alternative

Copper catalysis presents a more economical and environmentally friendly alternative to palladium for the synthesis of related N-aryl and O-aryl compounds, and by extension, C-cyclopropyl bonds. The Chan-Lam coupling, which utilizes boronic acids, is a particularly relevant copper-catalyzed reaction.[3]

Mechanistic Insights: The Chan-Lam Coupling

The precise mechanism of the Chan-Lam coupling is still a subject of debate, but it is generally accepted to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. A simplified representation is provided below.

Chan-Lam Cycle Cu(II)(OAc)2 Cu(II)(OAc)2 Ligand Exchange Ligand Exchange Cu(II)(OAc)2->Ligand Exchange Pyridone Cu(II)-Pyridone Cu(II)-Pyridone Ligand Exchange->Cu(II)-Pyridone Transmetalation Transmetalation Cu(II)-Pyridone->Transmetalation R-B(OR)2 R-Cu(III)-Pyridone R-Cu(III)-Pyridone Transmetalation->R-Cu(III)-Pyridone Oxidant Reductive Elimination Reductive Elimination R-Cu(III)-Pyridone->Reductive Elimination Cu(I) Cu(I) Reductive Elimination->Cu(I) Product Cu(I)->Cu(II)(OAc)2 Oxidant

Caption: A plausible catalytic cycle for the Copper-catalyzed Chan-Lam N-cyclopropylation.

In the context of this compound synthesis, the reaction could proceed via N-cyclopropylation of the pyridone tautomer. The reaction is typically carried out in the presence of an oxidant, such as oxygen or a peroxide, to regenerate the active copper catalyst.[3]

Performance Comparison: Copper Catalysts
Catalyst System Ligand Oxidant Solvent Temperature (°C) Yield (%) Advantages Disadvantages
Cu(OAc)₂1,10-PhenanthrolineO₂ (1 atm)Toluene80-10070-85Low cost, readily available catalyst.May require longer reaction times, can be sensitive to substrate electronics.
CuIPyridineTEMPODMF100-12065-80Good for N-arylation reactions.Higher temperatures may be required, potential for side reactions.

Nickel-Catalyzed Cross-Coupling: Emerging Potential

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, often enabling transformations that are challenging for palladium or copper. Nickel catalysts are particularly adept at activating C-O bonds and can be a cost-effective alternative to palladium. For the synthesis of this compound, a nickel-catalyzed Kumada-type coupling of a pyridyl ether with a cyclopropyl Grignard reagent, or a reductive coupling of a cyclopropyl ketone with an alkyl halide could be envisioned.[4][5][6]

Mechanistic Insights: Nickel-Catalyzed Cross-Coupling

The catalytic cycle for nickel-catalyzed cross-coupling is analogous to that of palladium, involving oxidative addition, transmetalation (or reaction with an organometallic reagent), and reductive elimination.

Nickel Cycle Ni(0)Ln Ni(0)Ln Oxidative Addition Oxidative Addition Ni(0)Ln->Oxidative Addition Ar-X Ar-Ni(II)-X Ar-Ni(II)-X Oxidative Addition->Ar-Ni(II)-X Transmetalation Transmetalation Ar-Ni(II)-X->Transmetalation R-MgBr Ar-Ni(II)-R Ar-Ni(II)-R Transmetalation->Ar-Ni(II)-R Reductive Elimination Reductive Elimination Ar-Ni(II)-R->Reductive Elimination Reductive Elimination->Ni(0)Ln Ar-R

Caption: A simplified catalytic cycle for Nickel-catalyzed cross-coupling.

Nickel catalysts can often tolerate a wider range of functional groups compared to Grignard reagents, which are highly reactive.

Performance Comparison: Nickel Catalysts
Catalyst System Ligand Reducing Agent (if applicable) Solvent Temperature (°C) Yield (%) Advantages Disadvantages
NiCl₂(dppp)dppp-THF25-6075-90Cost-effective, can activate C-O bonds.Grignard reagents can be sensitive to functional groups, strict anhydrous conditions required.
Ni(COD)₂ / bipyridinebipyridineZnDMA40-8070-85Milder conditions, avoids pre-formation of organometallic reagents.[6]Stoichiometric amounts of reducing agent are needed.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol is a representative example based on established Suzuki-Miyaura cross-coupling procedures.[2]

Materials:

  • 5-bromo-2-hydroxypyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, deionized

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxypyridine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask, followed by additional anhydrous toluene and deionized water (typically a 10:1 ratio of toluene to water).

  • Degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Senior Application Scientist's Perspective

The choice of catalyst for the synthesis of this compound will ultimately depend on the specific requirements of the project.

  • For reliability and high yield on a laboratory scale, palladium catalysis, particularly with a biarylphosphine ligand like SPhos, is the recommended starting point. The methodology is well-documented and generally provides excellent results across a range of substrates.

  • For cost-sensitive applications and larger-scale synthesis, copper catalysis is an attractive option. While yields may be slightly lower and optimization may be required, the significant cost savings of copper over palladium can be a major advantage.

  • Nickel catalysis offers a compelling alternative, especially when starting from more readily available or cheaper precursors like pyridyl ethers. The development of milder nickel-catalyzed reductive couplings also expands the scope of this approach.

It is always advisable to perform a small-scale screen of different catalysts, ligands, and reaction conditions to identify the optimal system for your specific substrate and desired scale.

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A Definitive Guide to the Structural Elucidation of 5-Cyclopropylpyridin-2-ol using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Trivial errors in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in project timelines. The heterocyclic scaffold, 5-cyclopropylpyridin-2-ol, presents a compelling case study in structural elucidation. While seemingly simple, its structure holds subtleties—namely, the precise location of the cyclopropyl group and the compound's existence in a tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms—that demand a robust analytical approach.

This guide provides an in-depth, experimentally grounded methodology for confirming the structure of this compound, with a focus on the pyridin-2-one tautomer which is often predominant. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, demonstrating how a synergistic suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments provides a self-validating system for structural confirmation.

The Analytical Challenge: Beyond 1D NMR

A standard one-dimensional (1D) ¹H NMR spectrum of this compound would reveal signals for the pyridine ring protons and the characteristic upfield resonances of the cyclopropyl group. A ¹³C NMR spectrum would show the corresponding carbon signals. However, 1D NMR alone leaves critical questions unanswered:

  • Positional Isomerism: Is the cyclopropyl group at position 3, 4, 5, or 6 of the pyridine ring? 1D spectra can suggest but not definitively prove the substitution pattern, especially in the absence of authentic standards for all possible isomers.

  • Tautomeric Form: Does the molecule exist as the -ol or the -one tautomer in solution? The presence of a broad, exchangeable proton signal in the ¹H NMR spectrum could be attributed to either an O-H or an N-H proton, creating ambiguity.

  • Unambiguous Assignment: Overlapping signals or complex splitting patterns can make definitive assignment of every proton and carbon signal challenging.[1][2]

To resolve these ambiguities, we turn to 2D NMR, a collection of techniques that reveal correlations between nuclei, allowing us to piece together the molecular puzzle with confidence.[3][4][5]

The 2D NMR Toolkit: A Multi-Pronged Strategy

Our strategy relies on three core 2D NMR experiments: COSY, HSQC, and HMBC. Each experiment provides a unique piece of the structural puzzle, and together, they offer a comprehensive and cross-validating dataset. The relationship between these experiments in a typical structural elucidation workflow is complementary.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Correlation node_1d_h ¹H NMR (Proton Chemical Shifts) node_cosy COSY (¹H—¹H Connectivity) node_1d_h->node_cosy Identifies J-coupled protons node_hsqc HSQC (Direct ¹H—¹³C Correlation) node_1d_h->node_hsqc Correlates protons to... node_1d_c ¹³C NMR (Carbon Chemical Shifts) node_1d_c->node_hsqc ...their attached carbons node_hmbc HMBC (Long-Range ¹H—¹³C Correlation) node_cosy->node_hmbc Defines spin systems to be connected node_hsqc->node_hmbc Establishes C-H pairs, informs long-range search node_final Unambiguous Structure (5-Cyclopropylpyridin-2-one) node_hmbc->node_final Connects all fragments, assigns quaternary carbons

Caption: Key HMBC correlations confirming the structure.

  • Confirming the Substitution Site: The most critical correlation is from the cyclopropyl methine proton (H7) to the pyridine ring carbon C5. This ²J(CH) correlation unambiguously proves that the cyclopropyl group is attached at the C5 position. Additional ³J(CH) correlations from H7 to C4 and C6 would further solidify this assignment.

  • Confirming the Pyridinone Tautomer: The N-H proton at ~11.5 ppm shows correlations to the carbonyl carbon (C2) and the adjacent ring carbon (C6). These correlations are only possible in the pyridin-2-one form and serve as definitive proof of this tautomer's dominance in DMSO.

  • Assigning Quaternary Carbons: The carbonyl carbon (C2) and the cyclopropyl-substituted carbon (C5) are quaternary and thus have no signal in an HSQC spectrum. Their positions are confirmed by multiple HMBC correlations. For example, C2 shows correlations from H3, H4, H6, and the N-H proton, while C5 shows correlations from H4, H6, and the cyclopropyl protons.

Comparison with Alternative Methods

While other advanced analytical techniques could be employed, 2D NMR in solution offers a unique combination of efficiency and comprehensive structural detail.

  • X-Ray Crystallography: Provides the absolute structure in the solid state. However, it requires a suitable single crystal, which can be difficult and time-consuming to grow. Furthermore, the solid-state structure may not represent the dominant form in solution, where most biological assays are performed.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects correlations between protons that are close in space, regardless of bonding. While useful for conformational analysis (e.g., confirming the spatial proximity of the cyclopropyl H7 to the ring protons H4 and H6), it does not provide the direct bonding connectivity information that HMBC does for establishing the core molecular framework.

For routine confirmation of synthesized materials in a drug development pipeline, the suite of COSY, HSQC, and HMBC experiments provides the most direct and robust route to an unambiguous structural assignment in the solution state.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern 2D NMR spectroscopy. By systematically applying a series of complementary experiments, we move from initial ambiguity to absolute certainty. The COSY experiment maps the proton framework, the HSQC experiment links protons to their parent carbons, and the HMBC experiment definitively connects all molecular fragments and confirms the substitution pattern. The observation of key HMBC correlations to and from the N-H proton provides unequivocal evidence for the pyridin-2-one tautomer. This logical, self-validating workflow not only confirms the target structure but also embodies the principles of scientific integrity essential for advancing chemical and pharmaceutical research.

References

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A Comparative Guide to the Cytotoxicity of Pyridinols: Profiling 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyridinols in Drug Discovery

Pyridinols, a class of heterocyclic compounds, represent a cornerstone in medicinal chemistry. Their inherent structural features, including the pyridine ring and a hydroxyl group, allow for a diverse range of biological activities. These compounds and their derivatives have been investigated for a multitude of therapeutic applications, from antimicrobial and anticancer agents to neuroprotective and anti-inflammatory molecules.[1] The position of the hydroxyl group on the pyridine ring significantly influences the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide provides a comparative overview of the known cytotoxic profiles of key pyridinol isomers and outlines a comprehensive experimental framework to characterize the cytotoxicity of a novel derivative, 5-Cyclopropylpyridin-2-ol.

While extensive research has been conducted on various pyridinol derivatives, publicly available data on the cytotoxic effects of this compound remains scarce. Therefore, this document serves a dual purpose: to summarize the existing knowledge on the cytotoxicity of related pyridinols and to provide a robust, scientifically-grounded roadmap for researchers and drug development professionals to elucidate the cytotoxic profile of this compound.

Comparative Cytotoxicity of Pyridinol Isomers: A Synopsis of Existing Data

The cytotoxicity of pyridinol isomers can vary significantly, underscoring the importance of empirical evaluation for each new analogue. Here, we summarize the general cytotoxic characteristics of 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine based on available literature. It is crucial to note that these are general observations, and the cytotoxic potential of specific derivatives can be substantially different.

Pyridinol IsomerGeneral Cytotoxicity ProfileKey Findings from Derivatives
2-Hydroxypyridine (2-Pyridone) Derivatives have shown a broad range of cytotoxic activities, with some exhibiting potent anticancer effects.[1][2]N-(1-adamantoyloxy)pyridine-2-thione, a derivative, demonstrated antitumor activity in vitro.[3] Certain 2-oxo-pyridine derivatives have been identified as inhibitors of EGFR and VEGFR-2, inducing apoptosis in cancer cells.[2]
3-Hydroxypyridine Can act as an endogenous photosensitizer, mediating oxidative stress and apoptosis in skin cells upon UVA/UVB irradiation.[4]Some derivatives of 3-hydroxypyridin-4-one have shown cytotoxicity that correlates with their lipophilicity.[5][6]
4-Hydroxypyridine (4-Pyridone) Derivatives have been investigated for a wide spectrum of biological activities, including cytotoxic effects against various cancer cell lines.[7]Certain 4-hydroxyquinoline derivatives, structurally related to 4-hydroxypyridine, have displayed selective toxicity towards resistant cancer cells.[8]

The introduction of a cyclopropyl group at the 5-position of the 2-pyridone scaffold in this compound presents an interesting structural modification. The cyclopropyl group is a strained, three-membered ring that can influence a molecule's conformation, lipophilicity, and metabolic stability.[9] Its presence in various FDA-approved drugs highlights its utility in medicinal chemistry.[10] However, how this moiety will impact the cytotoxicity of the pyridin-2-ol core is yet to be experimentally determined.

Proposed Experimental Workflow for Determining the Cytotoxicity of this compound

To address the knowledge gap regarding the cytotoxic potential of this compound, a systematic and multi-faceted experimental approach is proposed. This workflow is designed to not only quantify cytotoxicity but also to provide insights into the potential mechanisms of cell death.[11][12]

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Membrane Integrity Assessment cluster_2 Phase 3: Apoptosis vs. Necrosis Determination A Compound Solubilization (e.g., DMSO) C Treatment with this compound (Dose-Response) A->C B Cell Seeding (e.g., HeLa, HepG2, A549) B->C D MTT Assay C->D E IC50 Determination D->E F Cell Seeding and Treatment (at IC50 concentrations) E->F G LDH Release Assay F->G H Quantification of Cytotoxicity G->H I Cell Seeding and Treatment H->I J Annexin V/Propidium Iodide Staining I->J K Flow Cytometry Analysis J->K L Quantification of Apoptotic and Necrotic Cells K->L G cluster_0 Apoptosis Signaling Pathways Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Simplified overview of the extrinsic and intrinsic apoptosis pathways that can be investigated following initial cytotoxicity findings.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

The pyridinol scaffold remains a fertile ground for the discovery of novel therapeutic agents. While the cytotoxic properties of many pyridinol derivatives have been explored, this compound represents an uncharacterized molecule with potential biological activity. The lack of existing data necessitates a thorough and systematic investigation of its cytotoxic profile.

The experimental workflow detailed in this guide provides a robust framework for researchers to undertake this investigation. By employing a combination of cell viability, membrane integrity, and apoptosis assays, a comprehensive understanding of the cytotoxic effects of this compound can be achieved. The results of these studies will be instrumental in determining the potential of this novel compound for further development as a therapeutic agent and will contribute valuable knowledge to the broader field of medicinal chemistry.

References

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Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data on the enzyme selectivity profile of 5-Cyclopropylpyridin-2-ol is not extensively available in public literature. This guide, therefore, utilizes the well-established importance of the pyridinone scaffold in medicinal chemistry to propose a comprehensive, hypothetical framework for determining the selectivity of this and other novel compounds. The methodologies described are based on established, peer-reviewed scientific practices.

Introduction: The Significance of Selectivity in Drug Discovery

In the quest for novel therapeutics, the potency of a compound against its intended target is only half the story. Of equal, if not greater, importance is its selectivity —the degree to which it interacts with the intended target over other, often related, proteins in the biological system. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window.[1][2] For drug development professionals, establishing a comprehensive selectivity profile early in the discovery process is paramount to de-risking a program and ensuring the development of a safe and effective medicine.

The 2-pyridinone motif, present in this compound, is recognized as a "privileged scaffold" in medicinal chemistry.[3][4][5][6] This structural element is found in a multitude of approved drugs and clinical candidates that target a wide array of enzymes, including protein kinases, reverse transcriptases, and histone deacetylases.[5][6][7] Given the prevalence of the pyridinone core in kinase inhibitors, this guide will use the protein kinase family as a primary example to illustrate the process of determining a selectivity profile.[5][8]

This guide will provide a robust, scientifically-grounded workflow for researchers to characterize the selectivity of novel pyridinone-containing compounds, using this compound as a hypothetical candidate.

Phase 1: Primary Target Identification and Initial Selectivity Screening

The first step in characterizing a novel compound is to identify its primary biological target. This is often achieved through broad screening campaigns. Assuming a primary kinase target has been identified for this compound, the immediate next step is to assess its activity against a panel of related kinases. This provides an early indication of its selectivity.

Experimental Workflow for Initial Kinase Selectivity Profiling

A common and efficient method for this initial screen is to test the compound at a single, high concentration (e.g., 1-10 µM) against a commercially available kinase panel. These panels can cover a significant portion of the human kinome.[9][10]

G cluster_prep Compound & Assay Preparation cluster_assay Kinase Panel Screening cluster_data Data Analysis Compound This compound (Stock Solution in DMSO) Dilution Serial Dilution to Working Concentration Compound->Dilution AssayPlate Dispense into 384-well Assay Plate Dilution->AssayPlate Reaction Initiate Kinase Reaction (Incubate at 30°C) AssayPlate->Reaction KinasePanel Panel of N Kinases (e.g., 96 diverse kinases) KinasePanel->Reaction ATP_Substrate ATP & Substrate (e.g., generic peptide) ATP_Substrate->Reaction Detection Add Detection Reagent (e.g., ADP-Glo™) Reaction->Detection Reader Measure Luminescence/ Fluorescence Signal Detection->Reader InhibitionCalc Calculate Percent Inhibition vs. DMSO Control Reader->InhibitionCalc HitSelection Identify 'Hits' (Inhibition > 50%) InhibitionCalc->HitSelection

Caption: Workflow for initial single-point kinase selectivity screening.

Phase 2: Quantitative Selectivity Profiling (IC50 Determination)

Any "hits" identified in the initial screen must be followed up with more rigorous quantitative analysis. This involves determining the half-maximal inhibitory concentration (IC50) for the primary target and any off-targets of concern.[11][12][13] The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11][13]

Detailed Protocol for IC50 Determination of a Protein Kinase

This protocol is a generalized example and should be optimized for each specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • This compound

  • ATP (at or near the Km for the specific kinase)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration range that will span the expected IC50 (e.g., from 10 mM down to 0.5 µM).

    • Further dilute these intermediate stocks into the kinase buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Setup:

    • To each well of a 384-well plate, add 5 µL of the diluted compound. Include wells with buffer and DMSO only as negative (100% activity) and positive (0% activity, if using a known potent inhibitor) controls.

    • Add 10 µL of a 2X enzyme/substrate mixture (containing the kinase and its specific peptide substrate in kinase buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation and Detection of the Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution (in kinase buffer).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence signal on a plate reader.

    • Normalize the data: Set the average signal from the DMSO-only wells to 100% activity and the average signal from the positive control or no-enzyme wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[11][14]

Phase 3: Data Interpretation and Selectivity Quantification

Once IC50 values are obtained for the primary target and a range of off-targets, the selectivity of the compound can be quantified.

Comparative Data Table

The results should be summarized in a clear, tabular format.

Enzyme TargetIC50 (nM) for this compound (Hypothetical Data)
Kinase A (Primary Target) 15
Kinase B450
Kinase C> 10,000
Kinase D1,200
Kinase E> 10,000
Kinase F850
Calculating the Selectivity Index

A simple and widely used metric is the Selectivity Index (SI) . It is calculated as the ratio of the IC50 for an off-target to the IC50 for the primary target.

SI = IC50 (Off-Target) / IC50 (Primary Target)

For example, the selectivity of this compound for Kinase A over Kinase B would be:

SI (B/A) = 450 nM / 15 nM = 30-fold

A higher SI value indicates greater selectivity. A commonly accepted threshold for a "selective" compound is a 100-fold difference in potency, although this can vary depending on the target class and therapeutic context.[10]

Conclusion: Building a Comprehensive Understanding

Determining the selectivity profile of a novel compound like this compound is a critical and multi-step process. It begins with broad, single-concentration screening against a diverse panel of related enzymes, followed by rigorous IC50 determination for any identified off-targets. By quantifying selectivity through metrics like the Selectivity Index, researchers can make informed decisions about which chemical series to advance. This systematic approach, grounded in robust biochemical assays, is fundamental to the successful development of new, safe, and effective medicines. The pyridinone scaffold continues to be a valuable starting point for designing potent and, with careful optimization, highly selective enzyme inhibitors.[3][7]

References

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. Available at: [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. Available at: [Link]

  • Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Half maximal inhibitory concentration (IC50). Wikipedia. Available at: [Link]

  • The use of novel selectivity metrics in kinase research. PubMed Central. Available at: [Link]

  • Early identification of chemical series with defined kinase inhibitor selectivity profiles. American Association for Cancer Research. Available at: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PubMed Central. Available at: [Link]

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Navigating the Pharmacokinetic Landscape of 5-Cyclopropylpyridin-2-ol Derivatives: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate process of drug discovery, understanding the pharmacokinetic profile of a novel chemical series is a critical determinant of its therapeutic potential. The 5-cyclopropylpyridin-2-ol scaffold represents a promising area of chemical space, yet a comprehensive comparative analysis of the pharmacokinetics of its derivatives remains largely uncharted in publicly available literature. This guide, therefore, takes a foundational approach. In the absence of direct comparative data, we will dissect the constituent moieties of this chemical class—the pyridin-2-ol core and the cyclopropyl substituent—to forecast a likely pharmacokinetic profile. Furthermore, we will provide a robust, self-validating experimental workflow for researchers to characterize and compare their own novel derivatives, ensuring a rigorous and reliable assessment of their potential as drug candidates.

Deconstructing the this compound Scaffold: Predicted Pharmacokinetic Attributes

The overall pharmacokinetic behavior of a small molecule is a complex interplay of its structural features. By examining the key components of the this compound core, we can make informed predictions about its absorption, distribution, metabolism, and excretion (ADME) properties.

The Pyridin-2-ol Core: A Foundation for Drug-like Properties

The pyridin-2-ol moiety is a common feature in medicinal chemistry. Its inherent properties can influence several pharmacokinetic parameters:

  • Absorption: The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen) can influence solubility and membrane permeability. Depending on the overall lipophilicity of the molecule, these features can be tuned to optimize oral absorption.

  • Metabolism: The pyridine ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of N-oxides or hydroxylated metabolites. The position of substituents on the ring will play a crucial role in directing the metabolic pathways.

  • Excretion: The polar nature of the hydroxyl group can facilitate renal clearance of the parent drug or its metabolites.

The Cyclopropyl Group: A Key Modulator of Pharmacokinetics

The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[1] Its impact on pharmacokinetics is multifaceted:

  • Metabolic Stability: The carbon-hydrogen bonds of the cyclopropyl ring are generally more resistant to oxidative metabolism compared to linear alkyl chains.[1][2] This can lead to a longer half-life and reduced metabolic clearance. However, it's important to note that metabolism of cyclopropyl groups, particularly when attached to amines, can sometimes lead to the formation of reactive intermediates.[2]

  • Potency and Lipophilicity: The cyclopropyl group can increase the lipophilicity of a molecule, which can enhance its binding to target proteins and improve membrane permeability. This can lead to a lower required therapeutic dose.

  • Reduced Off-Target Effects: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation, potentially increasing its selectivity for the intended biological target and reducing interactions with off-target proteins.[1]

A Comparative Framework: Hypothetical Pharmacokinetic Profiles

While we lack direct experimental data for a side-by-side comparison, we can propose a hypothetical scenario to illustrate how variations in the this compound scaffold might influence pharmacokinetic parameters. Consider two hypothetical derivatives:

  • Derivative A: The parent this compound.

  • Derivative B: A derivative with an additional electron-withdrawing group (e.g., a trifluoromethyl group) on the pyridine ring.

Parameter Derivative A (Predicted) Derivative B (Predicted) Rationale for Difference
Oral Bioavailability (F%) ModeratePotentially LowerThe electron-withdrawing group in Derivative B could decrease pKa and alter solubility, potentially impacting absorption.
Volume of Distribution (Vd) Moderate to HighModerate to HighBoth are expected to have good tissue penetration due to the lipophilic cyclopropyl group.
Clearance (CL) Low to ModeratePotentially LowerThe electron-withdrawing group in Derivative B might slightly decrease susceptibility to oxidative metabolism, leading to lower clearance.
Half-life (t½) ModeratePotentially LongerA lower clearance for Derivative B would likely result in a longer half-life.
Major Metabolic Pathway Oxidation of the pyridine ringOxidation of the pyridine ring (potentially at a different position)The electronic properties of the substituent can influence the site of metabolism.

Caption: Predicted pharmacokinetic parameters for hypothetical this compound derivatives.

Experimental Workflow for Pharmacokinetic Profiling

To move from prediction to concrete data, a systematic experimental approach is essential. The following workflow outlines a robust methodology for the pharmacokinetic characterization of novel this compound derivatives.

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Study cluster_2 Data Interpretation & Candidate Selection solubility Aqueous Solubility permeability PAMPA / Caco-2 Permeability solubility->permeability Solubility impacts absorption dosing IV and PO Dosing in Rodents permeability->dosing Permeability predicts oral absorption metabolic_stability Microsomal / Hepatocyte Stability metabolic_stability->dosing Stability informs dosing regimen protein_binding Plasma Protein Binding pk_modeling Pharmacokinetic Modeling protein_binding->pk_modeling Influences distribution and clearance sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis bioanalysis->pk_modeling pk_pd_analysis PK/PD Modeling pk_modeling->pk_pd_analysis sar_analysis Structure-Activity Relationship Analysis pk_pd_analysis->sar_analysis selection Lead Candidate Selection sar_analysis->selection

Caption: A comprehensive workflow for the pharmacokinetic characterization of novel small molecules.

Detailed Experimental Protocols

These initial screens provide crucial early insights into the drug-like properties of the compounds.

Aqueous Solubility Determination (Kinetic Method):

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add a small volume of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Incubate the mixture at room temperature with shaking for 2 hours.

  • Filter the solution through a 0.45 µm filter to remove any precipitated compound.

  • Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS.

  • The measured concentration represents the kinetic solubility.

Caco-2 Permeability Assay:

  • Seed Caco-2 cells on a permeable filter support (e.g., Transwell® plates) and culture for 21 days to allow for differentiation into a polarized monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

  • Add the test compound (at a relevant concentration, e.g., 10 µM) to the apical (A) side of the monolayer.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Simultaneously, perform the experiment in the reverse direction (B to A) to assess efflux.

  • Quantify the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. A high A-to-B Papp value with a low B-to-A/A-to-B efflux ratio is indicative of good passive permeability.

This is the definitive step to understand the ADME properties of the compounds in a living system.

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

Dosing:

  • Intravenous (IV) Administration: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. This allows for the determination of absolute bioavailability and clearance.

  • Oral (PO) Administration: Administer the compound by oral gavage (e.g., 10 mg/kg).

Blood Sampling:

  • Collect sparse blood samples (e.g., 50 µL) from the tail vein or saphenous vein at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood to obtain plasma and store at -80°C until analysis.

Bioanalysis:

  • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the compound in plasma.

Pharmacokinetic Analysis:

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Oral bioavailability (F%)

Conclusion and Future Directions

While a direct comparative analysis of the pharmacokinetics of this compound derivatives is currently limited by the available data, this guide provides a predictive framework and a robust experimental workflow to empower researchers in this promising field. By understanding the individual contributions of the pyridin-2-ol core and the cyclopropyl group, and by implementing a rigorous, self-validating experimental cascade, drug discovery teams can effectively characterize their novel compounds, identify structure-activity relationships, and ultimately select candidates with the most promising pharmacokinetic profiles for further development. The systematic generation and publication of such data will be invaluable to the scientific community, paving the way for a more comprehensive understanding of this important chemical class.

References

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A Comparative Guide to the Drug-Likeness of 5-Cyclopropylpyridin-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the concept of "drug-likeness" is a critical gatekeeper, filtering vast chemical libraries to identify candidates with the highest probability of success in clinical trials.[1] This guide provides an in-depth assessment of the drug-likeness of 5-Cyclopropylpyridin-2-ol, a heterocyclic compound of interest, by comparing its properties against established benchmarks and structurally relevant alternatives. Our analysis integrates computational predictions with protocols for essential experimental validation, offering a comprehensive framework for researchers in the field.

The Imperative of Drug-Likeness in Preclinical Development

The journey from a hit compound to a marketed drug is fraught with challenges, with a significant portion of failures attributed to poor pharmacokinetic and safety profiles.[2] Early and rigorous assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively termed drug-likeness, is paramount to mitigating these risks.[2][3] This guide will dissect the drug-like potential of this compound through the lens of widely accepted computational models and experimental assays.

Part 1: In Silico Assessment of this compound

Computational tools provide a rapid and cost-effective first pass in evaluating drug-likeness. We will first apply established rule-based filters and then a more nuanced scoring function.

Formulated by Christopher Lipinski in 1997, the "Rule of Five" (Ro5) is a set of guidelines used to evaluate the potential for oral bioavailability of a chemical compound.[4][5][6] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular weight < 500 Daltons

  • LogP (a measure of lipophilicity) < 5

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

For this compound, we can predict these properties:

  • Molecular Formula: C₈H₉NO[7]

  • Molecular Weight: 135.17 g/mol [7]

  • Hydrogen Bond Donors: 1 (from the hydroxyl/NH group)

  • Hydrogen Bond Acceptors: 1 (from the oxygen or nitrogen, depending on the tautomeric form)

  • Predicted LogP (cLogP): Approximately 1.0-1.5 (This is an estimation based on the structure; the actual value may vary.)

Table 1: Lipinski's Rule of Five Analysis

PropertyThis compoundLipinski's RuleCompliance
Molecular Weight135.17< 500 DaYes
cLogP~1.0-1.5< 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors1≤ 10Yes
Violations 0 ≤ 1 Excellent

Based on this in silico analysis, this compound exhibits excellent compliance with Lipinski's Rule of Five, suggesting a high likelihood of good oral bioavailability.

While rule-based filters are useful, they provide a binary pass/fail assessment. The Quantitative Estimate of Drug-likeness (QED), developed by researchers at GlaxoSmithKline, offers a more continuous and intuitive measure.[8] QED is a score from 0 to 1, where a higher score indicates greater similarity to the physicochemical properties of known orally administered drugs.[9][10][11] The calculation is based on the desirability of eight key molecular properties.[12]

While a precise QED score requires specialized software, the favorable Lipinski profile of this compound, with its low molecular weight and balanced lipophilicity, strongly suggests it would achieve a high QED score, likely in the range of 0.6-0.8, which is considered very favorable.

Part 2: Comparative Analysis with Structurally Related Compounds

To provide context for the drug-likeness of this compound, we will compare it to two other compounds: the parent scaffold, 2-Hydroxypyridine, and a marketed drug, Pirfenidone.

  • 2-Hydroxypyridine: This is the core structure of our target compound, lacking the cyclopropyl substituent. It exists in tautomeric equilibrium with 2-pyridone.[13][14][15]

  • Pirfenidone: An approved anti-fibrotic drug, Pirfenidone is a pyridone derivative used to treat idiopathic pulmonary fibrosis.[16][17] Its known drug properties provide a valuable benchmark.[18][19]

Table 2: Comparative In Silico Drug-Likeness Profiles

PropertyThis compound2-HydroxypyridinePirfenidone
Molecular Weight 135.1795.10185.22
cLogP ~1.0-1.5~0.3~1.9
H-Bond Donors 110
H-Bond Acceptors 111
Ro5 Violations 000
Predicted QED HighHighHigh

This comparison highlights that all three compounds possess favorable in silico drug-like properties. The addition of the cyclopropyl group to the 2-hydroxypyridine scaffold increases lipophilicity (LogP), which can be beneficial for membrane permeability, without violating any of Lipinski's rules.

Part 3: Essential Experimental Assays for Drug-Likeness Validation

While computational predictions are a valuable starting point, experimental validation is crucial. Here, we outline the protocols for three key assays to assess the drug-likeness of this compound and its comparators.

G cluster_0 In Silico Assessment cluster_1 Experimental Validation cluster_2 Data Analysis & Decision in_silico Compound Structure lipinski Lipinski's Rule of Five in_silico->lipinski qed QED Calculation in_silico->qed solubility Solubility Assay qed->solubility Proceed to Experiment pampa PAMPA Permeability solubility->pampa microsomal Microsomal Stability pampa->microsomal analysis Comparative Analysis microsomal->analysis decision Go/No-Go Decision analysis->decision PAMPA cluster_workflow PAMPA Workflow plate Donor Well (pH 7.4) Test Compound in Buffer Artificial Membrane Phospholipid/Dodecane Acceptor Well (pH 7.4) Buffer start Add Compound to Donor Well incubate Incubate (e.g., 5 hours) start->incubate measure Measure Concentration in Donor and Acceptor Wells incubate->measure calculate Calculate Permeability (Papp) measure->calculate

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Steps:

  • Prepare the PAMPA "Sandwich": A 96-well filter plate (the donor plate) is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.

  • Add Test Compound: The test compound, dissolved in a buffer at a known concentration, is added to the donor wells.

  • Incubation: The plate sandwich is incubated for a set period (e.g., 5 hours) at room temperature.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated. High Papp values indicate good membrane permeability.

Rationale: The liver is the primary site of drug metabolism. This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which is a key determinant of its in vivo half-life. [20][21][22][23][24] Protocol:

  • Prepare Reaction Mixture: In a 96-well plate, combine liver microsomes (human or from another species of interest), the test compound, and a buffer (e.g., phosphate buffer, pH 7.4).

  • Initiate Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system. A control reaction without the NADPH system is also run.

  • Time-Point Sampling: The plate is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quench Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the half-life (t½) and intrinsic clearance (Clint) can be calculated. A longer half-life indicates greater metabolic stability.

Part 4: Synthesis and Conclusion

The comprehensive assessment of this compound reveals a promising drug-likeness profile. Its excellent compliance with Lipinski's Rule of Five and its anticipated high QED score mark it as a strong candidate for further development from a physicochemical standpoint.

Table 3: Predicted Experimental Outcomes and Interpretation

AssayThis compound (Predicted)2-Hydroxypyridine (Predicted)Pirfenidone (Known)Interpretation
Solubility Moderate to HighHighHighThe cyclopropyl group may slightly decrease aqueous solubility compared to the parent, but it is expected to remain in an acceptable range.
PAMPA Permeability HighModerateHighThe increased lipophilicity from the cyclopropyl group is expected to enhance passive permeability across the artificial membrane.
Microsomal Stability Moderate to HighModerateModerateThe pyridin-2-one scaffold is generally susceptible to metabolism. The cyclopropyl group may offer some steric hindrance to metabolic enzymes, potentially improving stability.

Final Assessment:

This compound presents a compelling case for a drug-like small molecule. Its low molecular weight and balanced lipophilicity are advantageous for oral absorption and distribution. The key differentiator from its parent scaffold, 2-hydroxypyridine, is the cyclopropyl group, which is predicted to enhance membrane permeability—a critical factor for bioavailability. While metabolic stability will need to be carefully evaluated experimentally, the overall profile of this compound makes it a molecule of significant interest for researchers and drug development professionals. The experimental protocols provided in this guide offer a clear path forward for validating these promising in silico findings.

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A Comparative Guide to the Potential Biological Effects of 5-Cyclopropylpyridin-2-ol: An Inquiry into a Novel Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide addresses the current understanding and prospective research avenues for the chemical entity 5-Cyclopropylpyridin-2-ol. In the absence of direct, peer-reviewed studies on its biological effects, this document provides a comparative analysis based on its core structural motifs: the pyridin-2-one scaffold and the cyclopropyl group. By examining established compounds with similar structural features, we can infer potential activities and propose a comprehensive strategy for its biological characterization.

Introduction: Deconstructing this compound

This compound is a heterocyclic organic compound. Its structure is characterized by a pyridin-2-one core with a cyclopropyl substituent at the 5-position. The pyridin-2-one ring is a "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4][5][6][7][8] The cyclopropyl group is a valuable addition in drug design, known for its ability to confer unique physicochemical properties that can enhance pharmacological profiles.[9][10][11][12][13][14][15][16][17]

The combination of these two moieties in this compound suggests a potential for novel biological activities. This guide will explore these possibilities through a comparative lens, leveraging existing data on analogous compounds.

Comparative Analysis: Potential Biological Activities

Based on the extensive research into its constituent parts, we can hypothesize several potential biological activities for this compound.

Antimicrobial and Antiviral Potential

The pyridin-2-one nucleus is a common feature in compounds exhibiting antimicrobial and antiviral properties.[1][2][8] For instance, several FDA-approved drugs containing the 2-pyridone core have demonstrated efficacy against various pathogens.[3]

Table 1: Comparison of this compound with Known Antimicrobial/Antiviral Pyridin-2-ones

Compound/ClassKey Structural FeatureReported Biological ActivityPotential Implication for this compound
Ciclopirox Substituted Pyridin-2-oneBroad-spectrum antifungal agentThe pyridin-2-one core may confer antifungal properties.
Doravirine Pyridin-2-one derivativeNon-nucleoside reverse transcriptase inhibitor (NNRTI) for HIVThe scaffold could serve as a basis for antiviral drug design.[3]
Various synthetic pyridin-2-ones Diverse substitutionsAntibacterial activity against various strains[1][8]The core structure is a promising starting point for antibacterial discovery.

The cyclopropyl group can further enhance these potential activities by increasing metabolic stability or improving target binding.[11][12]

Anticancer and Kinase Inhibition Potential

A significant number of pyridin-2-one derivatives have been investigated for their anticancer properties, often acting as kinase inhibitors.[2][3][4] The pyridin-2-one moiety can mimic peptide bonds and interact with the hinge region of kinases.[2][4]

Table 2: Comparison of this compound with Known Anticancer Pyridin-2-ones

Compound/ClassKey Structural FeatureReported Biological ActivityPotential Implication for this compound
Palbociclib Pyridin-2-one derivativeCDK4/6 inhibitor for breast cancerThe pyridin-2-one scaffold is a validated pharmacophore for kinase inhibition.[3]
Lenvatinib Contains a quinoline core (structurally related)Multi-kinase inhibitor for various cancersThe heterocyclic nature suggests potential for targeting ATP-binding sites.
Synthetic triaryl-2-pyridones 3,4,6-triaryl substitutionInduction of apoptosis in breast cancer cells[3]The pyridin-2-one core is amenable to substitutions that drive anticancer activity.

The rigid nature of the cyclopropyl group can help to lock the molecule into a bioactive conformation, potentially increasing its potency as a kinase inhibitor.[11]

Anti-inflammatory and Other Activities

Derivatives of pyridin-2-one have also shown promise as anti-inflammatory agents.[1][2] The diverse biological activities of this scaffold suggest that this compound could be explored for a wide range of therapeutic applications.

Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the biological effects of this compound, a tiered screening approach is recommended. The following workflow provides a comprehensive plan for its initial characterization.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Focused Biological Assays cluster_2 Tier 3: Mechanism of Action & In Vivo Studies A Compound Acquisition & Purity Assessment (LC-MS, NMR) B Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) in a panel of cell lines (cancer and normal) A->B Initial safety profile C Broad-Spectrum Antimicrobial Assays (Bacteria & Fungi) A->C Broad activity screen D Kinase Inhibition Panel (e.g., broad kinase screen) B->D If cytotoxic to cancer cells E Anti-inflammatory Assays (e.g., LPS-stimulated macrophages, cytokine release) B->E If low cytotoxicity F Antiviral Assays (e.g., plaque reduction assays for relevant viruses) C->F If antimicrobial activity is observed G Target Identification & Validation (e.g., pull-down assays, thermal shift) D->G To identify specific kinase targets E->G To identify inflammatory pathway targets F->G To identify viral targets H In Vivo Efficacy Studies (e.g., xenograft models, infection models) G->H To confirm in vivo relevance I ADME/Tox Profiling H->I Preclinical development SAR_logic A This compound B Biological Activity Data A->B Experimental Testing C SAR Insights B->C Analysis D Design of Analogs C->D Rational Design D->B Iterative Synthesis & Testing E Improved Potency & Selectivity D->E Goal

Caption: Logic diagram illustrating the role of SAR in lead optimization.

Future work should focus on synthesizing analogs of this compound to explore the impact of substitutions on the pyridin-2-one ring and modifications of the cyclopropyl group. This will enable the optimization of its biological activity and pharmacokinetic properties.

Conclusion

While direct experimental data on the biological effects of this compound is currently unavailable, a comparative analysis of its structural components provides a strong rationale for its investigation as a potential source of novel bioactive compounds. The pyridin-2-one core and the cyclopropyl moiety are both well-established pharmacophores, and their combination in a single molecule is a promising strategy for drug discovery. The proposed experimental workflow offers a clear path forward for elucidating the biological profile of this intriguing compound and unlocking its therapeutic potential.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyclopropylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, experience-driven framework for the proper disposal of 5-Cyclopropylpyridin-2-ol, moving beyond mere compliance to foster a deep understanding of the principles behind the procedures.

Core Principle: Know Your Waste

Before any disposal procedure can be initiated, a thorough understanding of the material's hazards is paramount. This compound (also known as 5-cyclopropyl-2(1H)-pyridinone) is a heterocyclic compound whose risks are dictated by its chemical structure and physical properties.

Hazard Identification

The primary hazards associated with this compound are outlined by its GHS hazard statements.[1] These are not just codes; they are directives for our handling and disposal strategy.

Property Identifier Source
CAS Number 1159821-42-7[1]
Molecular Formula C₈H₉NO[1][2]
Physical Form Solid[1]
Hazard Statements H302: Harmful if swallowed[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Regulatory Imperatives

Disposal procedures are governed by strict federal and local regulations. In the United States, two primary regulatory bodies dictate our actions:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its lifecycle ("cradle to grave").[4][5][6] Wastes containing pyridine are often classified as "U-listed" hazardous wastes (U196), indicating they are toxic.[7]

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[8][9][10] This CHP must include specific procedures for safe handling and disposal of hazardous chemicals.[9][11]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a logical progression from waste generation to final disposal. It is designed to be a self-validating system that prioritizes safety and compliance.

cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Accumulation & Disposal A Waste Generation (this compound and contaminated materials) B Segregate Waste (Isolate from incompatible materials, e.g., strong acids/oxidizers) A->B C Assess Quantity & Concentration (Is it a bulk amount or trace residue?) B->C D Decision: Pre-Treatment (Is neutralization feasible and safe?) C->D E Protocol 2.1: Neutralization (Adjust pH to ~7.0) D->E Yes F Bypass Pre-Treatment (For highly contaminated mixtures or trace amounts) D->F No G Containerize & Label (Use approved, sealed container. Label as 'Hazardous Waste') E->G F->G H Store in Satellite Accumulation Area (SAA) (At or near point of generation) G->H I Transfer to Central Accumulation Area (CAA) H->I J Final Disposal (Pickup by licensed hazardous waste contractor for incineration) I->J

Caption: Disposal Decision Workflow for this compound.

Protocol: On-Site Neutralization (Pre-Treatment)

Causality: The basic nature of the pyridine ring means the waste is reactive. Neutralization converts the this compound into its corresponding pyridinium salt. This salt is generally more water-soluble and less reactive, making the waste safer to handle and store before final disposal. This step is appropriate for relatively pure waste streams or aqueous solutions. A neutralization reaction involves combining an acid with a base to produce a salt and water.[12][13]

Materials:

  • Waste this compound solution/slurry

  • Dilute citric acid solution (e.g., 1M) or acetic acid solution (e.g., 10%)

  • Calibrated pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Procedure:

  • Setup: Place the container with the chemical waste in a functioning chemical fume hood. If the waste is a solid, dissolve it in a suitable solvent (e.g., water or isopropanol) if safe to do so. Place the container on a stir plate and add a magnetic stir bar.

  • Acid Addition: Begin stirring the waste solution. Slowly add the dilute acid solution dropwise. The use of a weak acid is deliberate; it prevents a rapid, uncontrolled exothermic reaction that could occur with a strong acid.

  • pH Monitoring: Periodically pause the acid addition and measure the pH of the solution. Your target is a neutral pH between 6.0 and 8.0.

  • Completion: Once the pH is stable within the target range, stop adding acid.

  • Documentation: Record the neutralization procedure, including the type and amount of acid used, in your laboratory notebook or waste log.

  • Containerization: Proceed immediately to the containerization and labeling step (Section 2.2).

cluster_pyridine This compound (Base) cluster_acid Acid (e.g., Citric Acid) cluster_salt Pyridinium Salt (Neutralized) Pyridine N Salt N-H+ Pyridine->Salt Protonation Acid H+ Acid->Salt

Caption: The basic nitrogen on the pyridine ring is protonated during neutralization.

Containerization, Labeling, and Storage

This phase is dictated by EPA and OSHA regulations to ensure safe storage and transport.[14]

  • Select the Right Container: Use a container that is chemically compatible with the waste. For neutralized aqueous solutions, a high-density polyethylene (HDPE) container is suitable. Ensure the container has a secure, leak-proof cap.

  • Label Correctly: The container must be labeled with the words "Hazardous Waste".[14] The label must also include:

    • The full chemical name: "Waste this compound (Neutralized with Citric Acid)"

    • The specific hazard characteristics (e.g., Toxic)

    • The date on which waste was first added to the container (accumulation start date)

  • Store Properly: Keep the waste container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[14]

Final Disposal: The Role of Professional Services

On-site treatment reduces hazard but does not eliminate the need for professional disposal. The final step is to work with your institution's Environmental Health & Safety (EHS) office and their contracted hazardous waste disposal company.

  • Manifest System: When the waste is collected, it will be tracked using the EPA's Hazardous Waste Manifest System, which documents its journey to the final disposal facility.[5]

  • Method of Destruction: For pyridine-based compounds, the preferred method of disposal is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[15] This process ensures the complete destruction of the hazardous organic molecule.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.

  • Scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[15]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[16]

By adhering to these principles and protocols, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental integrity or personal well-being.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Nguyen, V. Q., & Turecek, F. (1997). Gas-phase protonation of pyridine. A variable-time neutralization-reionization and Ab initio study of pyridinium radicals. Journal of Mass Spectrometry, 32(1), 55–63. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (Standard No. 1910.1450). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Reddit r/chemistry. (2024). Removing Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H9NO). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Petkov, K., et al. (2017). A study of the partial neutralization process of solutions obtained during autoclave dissolution of pyrite concentrate. Journal of Chemical Technology and Metallurgy, 52(2), 270-276. Retrieved from [Link]

  • Airgas. (2018). Safety Data Sheet: Cyclopropane. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • PubChem. (n.d.). 5-[2-(Phenoxymethyl)cyclopropyl]pyridin-3-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Neutralization. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Caulfield, D. (2014). Neutralization Reaction: Chemistry Sample Problem. YouTube. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: Cyclopropyltributylstannane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopropylpyridin-3-ol. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.